molecular formula C14H16O B1177005 osmotin CAS No. 142583-51-5

osmotin

Numéro de catalogue: B1177005
Numéro CAS: 142583-51-5
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Osmotin is a cationic, pathogenesis-related 5 (PR-5) protein that serves as a crucial plant defense tool against a wide array of biotic and abiotic stresses . First identified in tobacco, this 24-26 kDa multifunctional protein is a key component of the plant immune system and is ubiquitously present in all fruits and vegetables . Its primary research value lies in its dual-functionality: it induces osmo-tolerance in response to environmental challenges like drought, salinity, and cold, while also acting as a potent antifungal agent . The protein's mechanism of action against fungal pathogens involves increasing plasma membrane permeability and dissipating the membrane potential of infecting fungi, leading to the inhibition of spore germination and hyphal growth . Under abiotic stress conditions, this compound functions as an osmoprotectant, aiding in the reduction of reactive oxygen species (ROS), limiting lipid peroxidation, and increasing proline content and scavenging enzyme activity . Its expression is regulated by various signals, including ABA, ethylene, and viral infection . Furthermore, this compound has attracted significant research interest due to its structural and functional similarity to the mammalian hormone adiponectin, opening potential avenues for cross-kingdom therapeutic studies . This product is intended for research applications only, including the study of plant stress physiology, plant-pathogen interactions, and the development of stress-tolerant transgenic crops. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR DIAGNOSTIC USE.

Propriétés

Numéro CAS

142583-51-5

Formule moléculaire

C14H16O

Synonymes

osmotin

Origine du produit

United States

Foundational & Exploratory

The Pivotal Role of Osmotin in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmotin, a member of the pathogenesis-related 5 (PR-5) protein family, is a critical multifunctional protein in the plant defense arsenal. This technical guide provides an in-depth exploration of the primary functions of this compound, its role in mediating tolerance to a wide array of biotic and abiotic stressors, and the underlying molecular mechanisms. We delve into the signaling pathways activated by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for its study. This document is intended to be a comprehensive resource for researchers in plant science and professionals in drug development exploring the therapeutic potential of this compound and its homologs.

Core Functions of this compound in Plant Physiology

This compound is a ubiquitously expressed protein in plants, playing a fundamental role in orchestrating responses to various environmental challenges. Its primary functions can be broadly categorized into two main areas: conferring tolerance to abiotic stress and providing defense against biotic threats, particularly fungal pathogens.[1][2]

Abiotic Stress Tolerance

This compound expression is significantly induced by a multitude of abiotic stressors, including salinity, drought, cold, and heat. Its protective mechanisms are multifaceted and include:

  • Osmotic Adjustment: As its name suggests, this compound plays a crucial role in cellular osmotic adjustment. Under hyperosmotic conditions, such as high salinity and drought, this compound helps maintain cellular turgor and protect cellular structures from dehydration-induced damage.[2]

  • Proline Accumulation: The overexpression of this compound has been shown to significantly increase the intracellular concentration of proline, a known osmoprotectant.[3][4] Proline not only contributes to osmotic balance but also functions as a scavenger of reactive oxygen species (ROS) and a stabilizer of proteins and membranes.

  • Reactive Oxygen Species (ROS) Scavenging: this compound enhances the plant's capacity to detoxify harmful ROS generated during stress conditions. It achieves this by upregulating the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX).[5][6] This reduction in oxidative stress helps to mitigate cellular damage.

  • Programmed Cell Death (PCD): Under severe stress, this compound can initiate programmed cell death, a controlled process to eliminate damaged cells and prevent the spread of stress-induced damage.[3]

Biotic Stress Resistance

This compound exhibits potent antifungal activity against a broad spectrum of plant pathogenic fungi.[1][7] Its primary mechanism of action involves the permeabilization of the fungal plasma membrane.[7] This is achieved through a multi-step process:

  • Receptor Binding: this compound is thought to initially bind to specific receptors on the fungal cell surface.[8]

  • Signal Transduction Activation: This binding triggers intracellular signaling cascades within the fungal cell, often involving mitogen-activated protein kinase (MAPK) pathways.[8]

  • Membrane Permeabilization: The activation of these pathways leads to a disruption of the plasma membrane's integrity, causing leakage of cellular contents and ultimately leading to fungal cell death.[7]

Quantitative Data on this compound Function

The functional impact of this compound has been quantified in numerous studies. The following tables summarize key findings on its role in enhancing stress tolerance and its antifungal efficacy.

Table 1: Enhancement of Abiotic Stress Tolerance by this compound Overexpression

Stress FactorPlant SpeciesParameter MeasuredFold Increase/Percentage Improvement (Transgenic vs. Wild Type)Reference(s)
SalinityTobaccoProline Content4-6 fold increase[3]
SalinityTobaccoGermination Rate (on 200mM NaCl)Significantly improved[4]
SalinityBarleyChlorophyll ContentMaintained at levels of non-stressed plants[6]
SalinityBarleyProtein ContentMaintained at levels of non-stressed plants[6]
DroughtTobaccoRelative Water Content (RWC)Higher than wild type[4]
DroughtTobaccoPhotosynthesis RateHigher than wild type[4]
Cold (4°C)TomatoProline ContentIncreased[9]
Cold (4°C)TomatoAscorbate ContentIncreased[9]

Table 2: Antifungal Activity of this compound

Fungal SpeciesAssay TypeIC50 / ED50 ValueReference(s)
Phytophthora cinnamomiHyphal Growth InhibitionData not available[7]
Fusarium oxysporumHyphal Growth InhibitionData not available[7]
Trichoderma longibrachiatumHyphal Growth InhibitionMost sensitive in study[7]
Aspergillus flavusHyphal Growth InhibitionResistant[7]
Rhizoctonia solaniHyphal Growth InhibitionResistant[7]

Note: Specific IC50/ED50 values for this compound against various fungal species are not consistently reported in the reviewed literature. The table indicates the relative sensitivity or resistance as observed in the cited studies.

Signaling Pathways Involving this compound

This compound's function is intricately linked to the activation of complex intracellular signaling networks. The two primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) cascade and calcium (Ca²⁺) signaling.

MAPK Signaling Pathway

Upon perception of stress, a MAPK signaling cascade is initiated, leading to the transcriptional activation of the this compound gene and other stress-responsive genes. While the complete pathway is still under investigation, a generalized model is presented below.

MAPK_Signaling_Pathway Stress Abiotic/Biotic Stress Receptor Membrane Receptor (e.g., RLKs) Stress->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., MPK3/MPK6) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Phosphorylation OsmotinGene This compound Gene Expression TranscriptionFactors->OsmotinGene Activation StressResponse Stress Tolerance & Antifungal Activity OsmotinGene->StressResponse

Caption: Generalized MAPK signaling cascade leading to this compound gene expression.

Calcium Signaling Pathway

Abiotic stress often triggers a rapid influx of calcium ions (Ca²⁺) into the cytoplasm, acting as a secondary messenger. This Ca²⁺ signature is decoded by calcium-binding proteins, which in turn activate downstream targets, including protein kinases, ultimately leading to the expression of stress-responsive genes like this compound.

Calcium_Signaling_Pathway AbioticStress Abiotic Stress (e.g., Cold, Salinity) CalciumChannels Plasma Membrane Ca²⁺ Channels AbioticStress->CalciumChannels Activation CalciumInflux Ca²⁺ Influx CalciumChannels->CalciumInflux CalciumSensors Calcium-Binding Proteins (e.g., Calmodulin, CMLs) CalciumInflux->CalciumSensors Binding CDPKs Calcium-Dependent Protein Kinases (CDPKs) CalciumSensors->CDPKs Activation DownstreamTargets Downstream Targets CDPKs->DownstreamTargets Phosphorylation GeneExpression Stress-Responsive Gene Expression (incl. This compound) DownstreamTargets->GeneExpression Regulation StressTolerance Enhanced Stress Tolerance GeneExpression->StressTolerance

Caption: Calcium signaling pathway activated by abiotic stress.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Generation of this compound Transgenic Plants (Agrobacterium-mediated Transformation of Tomato)

This protocol is adapted for the transformation of tomato cotyledon explants.

Transformation_Workflow Start Start SeedGermination 1. Seed Germination (Tomato cv. Micro-Tom) Start->SeedGermination ExplantPrep 2. Explant Preparation (Cotyledons) SeedGermination->ExplantPrep CoCultivation 4. Co-cultivation (Explants + Agrobacterium) ExplantPrep->CoCultivation AgroCulture 3. Agrobacterium Culture (LBA4404 with this compound construct) AgroCulture->CoCultivation Selection 5. Selection & Regeneration (Kanamycin medium) CoCultivation->Selection Rooting 6. Rooting of Shoots Selection->Rooting Hardening 7. Acclimatization & Hardening Rooting->Hardening Analysis 8. Molecular Analysis (PCR, Southern Blot) Hardening->Analysis End End Analysis->End

Caption: Workflow for generating this compound transgenic tomato plants.

Materials:

  • Tomato seeds (e.g., Solanum lycopersicum cv. Micro-Tom)

  • Agrobacterium tumefaciens strain LBA4404 harboring a binary vector with the this compound gene under a constitutive promoter (e.g., CaMV 35S) and a selectable marker (e.g., nptII for kanamycin (B1662678) resistance)

  • Murashige and Skoog (MS) medium with vitamins

  • Plant growth regulators: 2,4-D, Kinetin, IAA, Trans-zeatin-riboside

  • Antibiotics: Kanamycin, Cefotaxime

  • Acetosyringone (B1664989)

  • Sterile filter paper, Petri dishes, and culture vessels

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize tomato seeds with 70% ethanol (B145695) for 1 minute, followed by 20% commercial bleach with a drop of Tween-20 for 20 minutes.

    • Rinse seeds 3-5 times with sterile distilled water.

    • Germinate seeds on half-strength MS medium solidified with 0.8% agar (B569324) in a growth chamber at 25°C with a 16-hour photoperiod.

  • Explant Preparation:

    • Excise cotyledons from 7-10 day old seedlings and make small cuts to create wounded surfaces.

  • Agrobacterium Culture and Infection:

    • Inoculate a single colony of Agrobacterium into LB medium containing appropriate antibiotics and grow overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an OD₆₀₀ of 0.5-0.8. Add acetosyringone to a final concentration of 100 µM.

    • Immerse the cotyledon explants in the Agrobacterium suspension for 10-20 minutes.

  • Co-cultivation:

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on co-cultivation medium (MS medium with 2 mg/L 2,4-D and 0.1 mg/L kinetin) and incubate in the dark at 25°C for 2-3 days.

  • Selection and Regeneration:

    • Transfer the explants to selection medium (MS medium with 2 mg/L zeatin, 1 mg/L IAA, 100 mg/L kanamycin, and 250 mg/L cefotaxime).

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Shoots will begin to regenerate from the calli.

  • Rooting:

    • Excise well-developed shoots and transfer them to rooting medium (half-strength MS medium with 50 mg/L kanamycin).

  • Acclimatization:

    • Once roots are well-developed, transfer the plantlets to sterile soil in small pots.

    • Cover with a transparent lid to maintain high humidity and gradually acclimate to ambient conditions.

  • Molecular Confirmation:

    • Extract genomic DNA from the leaves of putative transgenic plants.

    • Confirm the presence of the this compound transgene by PCR using gene-specific primers.

    • Perform Southern blot analysis to confirm the integration and determine the copy number of the transgene.

Antifungal Activity Assay (Disk Diffusion Method)

This protocol assesses the inhibitory effect of purified this compound on fungal growth.

Materials:

  • Purified this compound protein

  • Fungal culture (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile water or buffer

  • Bovine Serum Albumin (BSA) solution (as a negative control)

Procedure:

  • Fungal Culture Preparation:

    • Inoculate the center of a PDA plate with the fungal culture and incubate at 25-28°C until the mycelium covers a significant portion of the plate.

  • Disk Preparation:

    • Prepare different concentrations of purified this compound in sterile water or buffer.

    • Impregnate sterile filter paper disks with a known volume (e.g., 20 µL) of the this compound solutions.

    • Prepare control disks with sterile water/buffer and a BSA solution.

    • Allow the disks to air dry in a sterile environment.

  • Assay Setup:

    • Place the prepared disks onto the surface of the PDA plate with the growing fungus, equidistant from each other and the center of the inoculum.

  • Incubation and Observation:

    • Incubate the plates at 25-28°C for 3-5 days.

    • Observe the plates for the formation of a zone of inhibition (a clear area around the disk where fungal growth is inhibited).

  • Data Analysis:

    • Measure the diameter of the zone of inhibition in millimeters.

    • A larger zone of inhibition indicates a stronger antifungal activity.

Quantification of Proline Content

This colorimetric assay is based on the reaction of proline with ninhydrin (B49086).

Materials:

  • Plant tissue

  • 3% (w/v) aqueous sulfosalicylic acid

  • Acid-ninhydrin reagent (1.25 g ninhydrin in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid)

  • Glacial acetic acid

  • Toluene (B28343)

  • Proline standard solutions

Procedure:

  • Extraction:

    • Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% sulfosalicylic acid.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Reaction:

    • Take 2 mL of the supernatant and add 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid.

    • Incubate the mixture at 100°C for 1 hour.

    • Terminate the reaction by placing the tubes in an ice bath.

  • Chromophore Extraction:

    • Add 4 mL of toluene to the reaction mixture and vortex vigorously for 15-20 seconds.

    • Allow the layers to separate.

  • Measurement:

    • Aspirate the upper toluene layer and measure its absorbance at 520 nm using a spectrophotometer, with toluene as the blank.

  • Calculation:

    • Prepare a standard curve using known concentrations of proline.

    • Determine the proline concentration in the samples from the standard curve and express it as µmoles per gram of fresh weight.

Measurement of ROS Scavenging Enzyme Activity

This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8, containing 1 mM EDTA and 1% PVP)

  • Reaction mixture (50 mM potassium phosphate buffer, pH 7.8, 13 mM methionine, 75 µM NBT, 2 µM riboflavin, and 0.1 mM EDTA)

Procedure:

  • Enzyme Extraction:

    • Homogenize 0.5 g of plant tissue in 5 mL of ice-cold extraction buffer.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the enzyme extract.

  • Assay:

    • In a test tube, mix 3 mL of the reaction mixture with 100 µL of the enzyme extract.

    • Prepare a control tube without the enzyme extract.

    • Illuminate the tubes under a fluorescent lamp for 15 minutes.

    • Measure the absorbance at 560 nm.

  • Calculation:

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

This assay measures the decomposition of hydrogen peroxide (H₂O₂).

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Assay solution (50 mM potassium phosphate buffer, pH 7.0, containing 10 mM H₂O₂)

Procedure:

  • Enzyme Extraction:

    • Prepare the enzyme extract as described for the SOD assay.

  • Assay:

    • Add 100 µL of the enzyme extract to 2.9 mL of the assay solution.

    • Monitor the decrease in absorbance at 240 nm for 1-3 minutes using a spectrophotometer.

  • Calculation:

    • Calculate the CAT activity using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹) and express the activity in units per milligram of protein.

Conclusion and Future Perspectives

This compound is a key player in the intricate defense network of plants, offering robust protection against a wide range of environmental adversities. Its multifaceted role in osmotic adjustment, ROS detoxification, and antifungal activity makes it a prime candidate for genetic engineering to enhance crop resilience. The signaling pathways involving MAPK and calcium provide a framework for understanding the molecular basis of this compound's action, although further research is needed to elucidate the specific upstream receptors and downstream targets. The protocols detailed in this guide provide a solid foundation for researchers to further investigate the function and potential applications of this remarkable protein. For drug development professionals, the structural and functional similarities of this compound to mammalian adiponectin open up exciting avenues for exploring its therapeutic potential in human health.[10][11] Future research should focus on obtaining more precise quantitative data on its efficacy, fully mapping its signaling networks, and exploring its potential in both agriculture and medicine.

References

Osmotin: A Comprehensive Technical Guide on its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmotin is a multifunctional, stress-responsive protein first identified in tobacco (Nicotiana tabacum) cells adapted to osmotic stress.[1][2] It belongs to the pathogenesis-related protein family 5 (PR-5) and plays a crucial role in plant defense against both biotic and abiotic stresses.[1][3][4][5] This technical guide provides an in-depth overview of the discovery, initial characterization, signaling pathways, and experimental protocols related to this compound, presenting key data in a structured format for researchers and professionals in drug development.

Discovery and Initial Characterization

This compound was first discovered in cultured tobacco (Nicotiana tabacum var. Wisconsin 38) cells that were adapted to grow under high salt (NaCl) conditions, leading to low water potential.[3][6] These adapted cells were found to accumulate a 26 kilodalton protein, which was named "this compound."[2][6] This protein can constitute up to 12% of the total cellular protein in stressed cells.[2][6]

Physical and Chemical Properties

Initial characterization of this compound revealed several key properties, which are summarized in the table below. It is a cationic protein with a basic isoelectric point (pI).[3] this compound shares significant sequence and structural homology with thaumatin, a sweet-tasting protein, although this compound itself is not sweet.[2][6]

PropertyValue/DescriptionReferences
Molecular Weight 26 kDa[2][3][6]
Isoelectric Point (pI) ~8.2 (basic)[3]
Forms This compound I (aqueous soluble) and this compound II (detergent soluble) in a ~2:3 ratio.[2][3][6]
N-terminal Sequence The first 22 amino acids of this compound I and II are identical.[2][3][6]
Structure Cysteine-rich protein with a three-domain structure similar to other PR-5 proteins. It lacks DNA-binding motifs.[4][7][8][9]
Homology Shares significant amino acid sequence and structural homology with the sweet-tasting protein thaumatin.[2][3][6]
Subcellular Localization Primarily localized in the vacuole, within dense inclusion bodies, with some presence in the cytoplasm.[6][10]

Functions and Biological Activity

This compound is a versatile protein with a wide range of functions in plants, primarily centered around stress response. Its overexpression in transgenic plants has been shown to enhance tolerance to various environmental challenges.[1][11][12]

Role in Abiotic Stress Tolerance

This compound accumulation is a key component of the plant's response to abiotic stresses such as:

  • Salinity: First identified in salt-stressed tobacco cells.[1][11]

  • Drought: Helps in maintaining osmotic balance.[1][11]

  • Cold: Involved in cryoprotection.[1][13]

The protective mechanisms include reducing the production of reactive oxygen species (ROS), limiting lipid peroxidation, and increasing the content of proline, an osmoprotectant.[1][11]

Role in Biotic Stress (Antifungal Activity)

This compound exhibits potent antifungal activity against a broad spectrum of fungal pathogens.[1][14] Its mode of action involves:

  • Plasma Membrane Permeabilization: It increases the permeability of the fungal plasma membrane.[1][11]

  • Dissipation of Membrane Potential: This leads to the disruption of the fungal cell's electrochemical gradient.[1][11]

  • Signal Transduction Subversion: this compound can activate the mating pheromone response pathway in yeast, which weakens the cell wall and enhances its cytotoxic effects.[15]

Signaling Pathways

This compound is involved in complex signaling cascades in both plant and animal systems.

Plant Signaling Pathways

In plants, this compound expression is regulated by a variety of signals, including hormones and environmental cues. Abscisic acid (ABA), ethylene, and wounding have been shown to induce this compound gene expression.[1][16][17] The accumulation of this compound mRNA and protein is subject to complex developmental and post-transcriptional control.[16][18] Upon stress perception, a signal transduction pathway, often involving a mitogen-activated protein kinase (MAPK) cascade, is activated, leading to the expression of the this compound gene.[14][19] this compound then contributes to stress tolerance and defense responses, which can include the induction of programmed cell death (PCD) to limit pathogen spread.[1][13]

Plant_Signaling_Pathway Stress Abiotic Stress (Salt, Drought, Cold) Biotic Stress (Fungal Pathogens) SignalTransduction Signal Transduction (MAPK Cascade) Stress->SignalTransduction Hormones Plant Hormones (ABA, Ethylene) Hormones->SignalTransduction OsmotinGene This compound Gene Expression SignalTransduction->OsmotinGene OsmotinProtein This compound Protein Accumulation OsmotinGene->OsmotinProtein StressResponse Stress Tolerance (ROS scavenging, Proline accumulation) OsmotinProtein->StressResponse PCD Programmed Cell Death OsmotinProtein->PCD

Caption: this compound-mediated stress response pathway in plants.

Interaction with Fungal Cells

This compound's antifungal mechanism involves direct interaction with the fungal cell. It binds to the cell wall and subsequently interacts with the plasma membrane. This interaction can trigger intracellular signaling pathways within the fungus, such as the MAPK cascade associated with the mating pheromone response, ultimately leading to cell death.[15][19][20]

Fungal_Interaction_Pathway This compound This compound FungalCellWall Fungal Cell Wall This compound->FungalCellWall MembranePermeabilization Membrane Permeabilization This compound->MembranePermeabilization PlasmaMembrane Plasma Membrane FungalCellWall->PlasmaMembrane Binding SignalPathway Fungal Signal Transduction (Mating Pheromone Pathway) PlasmaMembrane->SignalPathway Activation CellWallWeakening Cell Wall Weakening SignalPathway->CellWallWeakening CellWallWeakening->MembranePermeabilization CellDeath Fungal Cell Death MembranePermeabilization->CellDeath Mammalian_Signaling_Pathway This compound This compound AdipoR1 Adiponectin Receptor 1 (AdipoR1) This compound->AdipoR1 Binds and Activates AMPK AMP-activated protein kinase (AMPK) AdipoR1->AMPK Phosphorylation Downstream Downstream Cellular Responses (e.g., Anti-inflammatory, Neuroprotective) AMPK->Downstream Osmotin_Purification_Workflow cluster_0 Cell Culture and Lysis cluster_1 Fractionation cluster_2 Purification and Analysis Culture NaCl-adapted Tobacco Cells Homogenize Homogenization Culture->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Supernatant (this compound I) Centrifuge->Supernatant Pellet Pellet (this compound II) Centrifuge->Pellet HPLC1 HPLC Purification Supernatant->HPLC1 Detergent Detergent Solubilization Pellet->Detergent HPLC2 HPLC Purification Detergent->HPLC2 SDSPAGE1 SDS-PAGE Analysis HPLC1->SDSPAGE1 SDSPAGE2 SDS-PAGE Analysis HPLC2->SDSPAGE2 Purified1 Purified this compound I SDSPAGE1->Purified1 Purified2 Purified this compound II SDSPAGE2->Purified2

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmotin, a member of the Pathogenesis-Related 5 (PR-5) protein family, is a cysteine-rich, multifunctional protein integral to plant defense mechanisms. Initially identified for its role in osmotic stress tolerance, its functions extend to broad-spectrum antifungal activity and potent contributions to both biotic and abiotic stress resilience. Structurally and functionally homologous to mammalian adiponectin, this compound has emerged as a molecule of significant interest in drug development for its potential therapeutic applications in metabolic and neurodegenerative diseases. This technical guide provides an in-depth overview of this compound, detailing its biochemical properties, mechanisms of action, signaling pathways, and key experimental protocols for its study.

Introduction to this compound and the PR-5 Family

Pathogenesis-Related (PR) proteins are a diverse group of proteins produced by plants in response to pathogen attack or abiotic stress.[1] They are classified into 17 families based on their structure and function.[2][3] this compound belongs to the PR-5 family, also known as thaumatin-like proteins (TLPs), due to their sequence homology with thaumatin, a sweet-tasting protein.[2][4] Unlike thaumatin, however, this compound is not sweet.[5]

First discovered in tobacco cells adapted to salt stress, this compound is a key player in inducing osmotolerance.[2][6] Its expression is induced by a wide array of stimuli, including fungal and viral infections, wounding, drought, salinity, cold, and hormones like abscisic acid (ABA) and ethylene (B1197577).[7][8] This guide explores the dual role of this compound in plant defense and its promising applications as a therapeutic agent.

Biochemical and Structural Properties

This compound is a relatively small, basic protein. Its pre-protein form, synthesized in vacuoles, has a molecular weight of approximately 26.4 kDa, which is processed to a mature form of 24 kDa.[2][9] The three-dimensional structure of this compound consists of three distinct domains, featuring a characteristic acidic cleft between domains I and II.[10][11] This cleft is crucial for its antifungal activity, likely housing the catalytic site for β-1,3-glucanase activity.[7][10]

Table 1: Physicochemical Properties of this compound

Property Value / Description Source(s)
Protein Family Pathogenesis-Related 5 (PR-5) [2][7]
Molecular Weight ~24 kDa (Mature) ~26.4 kDa (Pre-protein) [2]
Isoelectric Point (pI) Basic (typically ~8.2) Isoforms exist with acidic pI (e.g., 5.6) [5][6][10]
Key Structural Features Cysteine-rich; Three-domain structure with an acidic cleft [7][10][11]
Secondary Structure ~20% α-helix, ~33% β-sheet [12]
Thermal Stability Stable up to 75°C (for CpOsm) [12]

| Subcellular Localization | Primarily vacuoles; minute amounts in the cytoplasm |[7] |

Mechanism of Action in Plant Defense

This compound confers tolerance to both biotic and abiotic stresses through multiple mechanisms, acting as a sentinel protein in the plant's defense arsenal.[13]

Biotic Stress: Antifungal Activity

This compound exhibits potent antifungal activity against a broad range of fungal pathogens by preventing spore germination and inhibiting hyphal growth.[7] Its mechanism involves a multi-step process targeting the fungal cell.

  • Signal Subversion: this compound interacts with the fungal cell and subverts its signal transduction pathways to weaken the cell wall, a key defensive barrier.[14][15]

  • MAPK Cascade Activation: This interaction triggers a Mitogen-Activated Protein Kinase (MAPK) cascade within the fungus.[7][15] In Saccharomyces cerevisiae, this involves elements of the mating pheromone response pathway, including STE4, STE7, STE11, STE12, and FUS3.[7][14]

  • Membrane Permeabilization: The activated signaling pathway increases the permeability of the fungal plasma membrane, allowing this compound to create transmembrane pores.[7][13]

  • Cell Lysis: The formation of pores leads to the leakage of cytoplasmic contents, ultimately causing cell rupture and death.[7][16]

Antifungal_Signaling_Pathway cluster_plant Plant Response cluster_fungus Fungal Cell Pathogen Fungal Pathogen This compound This compound CellWall Cell Wall This compound->CellWall binds Membrane Plasma Membrane This compound->Membrane enters MAPK_Cascade MAPK Cascade (STE proteins, FUS3) CellWall->MAPK_Cascade activates Permeabilization Membrane Permeabilization Membrane->Permeabilization leads to MAPK_Cascade->Membrane weakens CellDeath Cell Death / Lysis Permeabilization->CellDeath causes

Caption: this compound's antifungal mechanism of action.
Abiotic Stress Tolerance

This compound expression is a hallmark of plant adaptation to abiotic stresses like salinity, drought, and cold.[13][17] Its protective functions are multifaceted.

  • Osmolyte Accumulation: Overexpression of this compound leads to a 4- to 6-fold increase in the accumulation of proline, a compatible osmolyte that helps maintain cellular water potential and protects cellular structures.[2][18]

  • ROS Scavenging: It reduces the production of harmful reactive oxygen species (ROS) and increases the activity of scavenging enzymes, mitigating oxidative damage.[7][17]

  • Ion Homeostasis: During salt stress, this compound aids in sequestering toxic Na+ ions into vacuoles and intercellular spaces, maintaining cellular ion balance.[6][13]

  • Signal Transduction: this compound is involved in stress signaling, potentially through calcium signaling and the activation of defense-related hormone pathways, including jasmonic acid (JA), ethylene (ET), and salicylic (B10762653) acid (SA).[7][16][19]

Abiotic_Stress_Response Stress Abiotic Stress (Salinity, Drought, Cold) This compound This compound Expression Stress->this compound induces Proline Proline Accumulation This compound->Proline ROS ROS Scavenging This compound->ROS Ion Ion Sequestration (Na+ into vacuole) This compound->Ion PCD Programmed Cell Death (PCD) This compound->PCD modulates Tolerance Stress Tolerance Proline->Tolerance ROS->Tolerance Ion->Tolerance PCD->Tolerance

Caption: Role of this compound in abiotic stress tolerance.

Table 2: Functional Effects of this compound Overexpression in Transgenic Plants

Effect Consequence Source(s)
Increased Proline Content Enhanced osmotic adjustment and homeostasis [2][17]
Reduced ROS Production Decreased oxidative stress and lipid peroxidation [7][17]
Enhanced Scavenging Enzyme Activity Protection against cellular damage [7]
Initiation of Programmed Cell Death (PCD) Removal of damaged cells to ensure plant survival [7][17]

| Enhanced Stress-Responsive Gene Expression | Upregulation of genes like P5CS and CBF1 |[7] |

Potential Therapeutic Applications in Humans

A remarkable aspect of this compound is its structural and functional homology to human adiponectin, an anti-diabetic and anti-atherosclerotic hormone.[7][20] Despite a lack of direct sequence similarity, this compound can bind to and activate the human adiponectin receptor 1 (AdipoR1), positioning it as a potential therapeutic agent.[20][21]

  • Atherosclerosis: In vitro and in vivo studies show that this compound can suppress inflammatory responses in vascular cells, inhibit the formation of foam cells, and prevent the development of aortic atherosclerotic lesions.[21]

  • Neurodegenerative Diseases: this compound has demonstrated neuroprotective effects. It can cross the blood-brain barrier and has been shown to protect against amyloid-β deposition and tau phosphorylation, key markers of Alzheimer's disease.[22][23] It may also mitigate ethanol-induced apoptosis in neurons.[24][25]

  • Metabolic Disorders: By activating the AMPK signaling pathway similarly to adiponectin, this compound can improve insulin (B600854) sensitivity, enhance glucose uptake, and regulate lipid metabolism, making it a candidate for treating obesity and diabetes.[20][23]

Therapeutic_Action_Pathway cluster_outcomes Therapeutic Outcomes This compound This compound (Adiponectin Homolog) AdipoR1 Adiponectin Receptor 1 (AdipoR1) This compound->AdipoR1 binds to AMPK AMPK Activation AdipoR1->AMPK leads to AntiInflammatory Anti-Inflammatory Effects AMPK->AntiInflammatory Neuroprotection Neuroprotection AMPK->Neuroprotection Metabolic Improved Metabolism (Glucose/Lipid) AMPK->Metabolic Therapy Treatment for: Atherosclerosis, Alzheimer's, Diabetes AntiInflammatory->Therapy Neuroprotection->Therapy Metabolic->Therapy

Caption: this compound's therapeutic signaling in mammalian cells.

Key Experimental Protocols

Protocol for this compound Purification

This is a generalized protocol based on methods cited for purifying PR proteins.[12]

  • Protein Extraction: Homogenize plant tissue (e.g., tobacco leaves) in an appropriate extraction buffer (e.g., Tris-HCl pH 7.5 with protease inhibitors).

  • Centrifugation: Centrifuge the homogenate to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. Collect the fraction containing this compound (requires optimization).

  • Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess salt.

  • Ion-Exchange Chromatography: Load the dialyzed sample onto a cation-exchange column (as this compound is basic). Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).

  • SDS-PAGE and Western Blot: Collect fractions and run on an SDS-PAGE gel to check for purity and size (~24 kDa). Confirm identity using an anti-osmotin antibody via Western blot.

  • Quantification: Determine the concentration of the purified protein using a standard method like the Bradford assay.

Protocol for In Vitro Antifungal Assay

This protocol is based on described antifungal activity assessments.[7][12]

  • Fungal Culture: Grow the target fungus (e.g., Fusarium solani) on a suitable medium (e.g., Potato Dextrose Agar) to obtain spores or mycelia.

  • Spore Suspension: Prepare a spore suspension in a liquid medium (e.g., Potato Dextrose Broth) and adjust to a standard concentration (e.g., 10^5 spores/mL).

  • Treatment: In a 96-well microtiter plate, add the spore suspension to wells containing serial dilutions of purified this compound. Include a negative control (buffer only) and a positive control (known fungicide).

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 24-72 hours.

  • Assessment of Inhibition:

    • Spore Germination: Observe a sample from each well under a microscope and count the percentage of germinated versus non-germinated spores.

    • Hyphal Growth: Measure the optical density (OD) of the wells using a microplate reader to quantify turbidity, which correlates with fungal growth.

    • Membrane Permeability: To assess membrane damage, add a fluorescent dye like propidium (B1200493) iodide (which only enters cells with compromised membranes) and quantify fluorescence.[12]

  • Data Analysis: Calculate the IC50 (the concentration of this compound that causes 50% inhibition of growth) to quantify its antifungal potency.

Conclusion and Future Directions

This compound stands out as a PR-5 protein with a remarkably diverse functional profile, from protecting plants against a wide range of environmental threats to showing significant promise as a therapeutic agent for major human diseases. Its ability to act as a molecular bridge between plant defense and human health underscores the value of studying natural compounds.

Future research should focus on elucidating the precise molecular interactions between this compound and its various targets, both in fungi and in mammalian cells. For drug development, advancing this compound or its active peptide derivatives into clinical trials is a critical next step to validate its efficacy and safety in humans.[22] Furthermore, leveraging this compound in agriculture through genetic engineering could lead to the development of crops with enhanced resilience to the growing challenges of climate change.

References

The Role of Osmotin in Conferring Abiotic Stress Tolerance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmotin, a member of the pathogenesis-related 5 (PR-5) protein family, is a key multifunctional protein involved in plant defense against a variety of abiotic stresses, including salinity, drought, and cold. Its accumulation in plants under stress conditions triggers a cascade of physiological and molecular responses that enhance stress tolerance. This technical guide provides an in-depth exploration of the mechanisms by which this compound confers abiotic stress tolerance, with a focus on its role in osmotic adjustment, reactive oxygen species (ROS) scavenging, and signal transduction. Detailed experimental protocols for key assays, quantitative data from various studies, and visualizations of the underlying signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Core Mechanisms of this compound-Mediated Abiotic Stress Tolerance

This compound's protective effects against abiotic stress are multifaceted, primarily revolving around three interconnected mechanisms:

  • Osmotic Adjustment: this compound contributes to the maintenance of cellular turgor and water balance under osmotic stress.[1][2] Overexpression of this compound has been shown to lead to a significant accumulation of proline, a compatible solute that plays a crucial role in osmotic adjustment.[1][3] This accumulation helps to lower the cellular water potential, thereby facilitating water uptake and retention.

  • Reactive Oxygen Species (ROS) Scavenging: Abiotic stresses often lead to the overproduction of ROS, which can cause significant damage to cellular components. This compound enhances the plant's antioxidant defense system by increasing the activity of key ROS-scavenging enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX).[2][4] This leads to a reduction in oxidative stress and protects the cell from damage.

  • Signal Transduction: this compound is an active participant in stress signaling pathways, most notably the abscisic acid (ABA) and mitogen-activated protein kinase (MAPK) pathways.[5] It can act as a signaling molecule itself or influence the expression and activity of other signaling components to regulate the expression of stress-responsive genes.[1]

Quantitative Data on this compound's Efficacy

The overexpression of the this compound gene in various plant species has consistently demonstrated enhanced tolerance to abiotic stresses. The following tables summarize key quantitative data from studies on transgenic plants overexpressing this compound.

Table 1: Effect of this compound Overexpression on Proline Content and Relative Water Content (RWC) under Abiotic Stress

Plant SpeciesStress ConditionProline Content Increase (Transgenic vs. Wild Type)RWC Improvement (Transgenic vs. Wild Type)Reference
Tobacco (Nicotiana tabacum)200 mM NaClSignificantly higherMaintained higher RWC[3]
Tomato (Solanum lycopersicum)DroughtSignificantly higherSignificantly higher
Sesame (Sesamum indicum)Drought (10 days)Higher accumulationHigher RWC[1]
Chickpea (Cicer arietinum)200 mM NaClMuch higher accumulation-[4]

Table 2: Effect of this compound Overexpression on Chlorophyll (B73375) Content under Abiotic Stress

Plant SpeciesStress ConditionChlorophyll Content Preservation (Transgenic vs. Wild Type)Reference
Tomato (Solanum lycopersicum)DroughtHigher chlorophyll content
Sesame (Sesamum indicum)400 µM H₂O₂ (Oxidative stress)Higher chlorophyll content[1]
Chickpea (Cicer arietinum)200 mM NaClRetained ~75% vs. <40% in WT[4]
Barley (Hordeum vulgare)Salt StressMaintained the same level, while WT declined

Table 3: Effect of this compound Overexpression on Antioxidant Enzyme Activity under Abiotic Stress

Plant SpeciesStress ConditionSOD ActivityCAT ActivityAPX ActivityReference
Sesame (Sesamum indicum)Drought/SalinityIncreasedIncreasedIncreased[1]
Chickpea (Cicer arietinum)Salinity/DroughtIncreasedIncreasedIncreased[4]
Barley (Hordeum vulgare)Salt Stress--Higher level
Chili Pepper (Capsicum annuum)Salt StressIncreased-Increased[2]

Signaling Pathways Involving this compound

This compound's role in abiotic stress tolerance is intricately linked to its participation in key signaling pathways. The following diagrams illustrate these connections.

Osmotin_Signaling_Pathway Abiotic_Stress Abiotic Stress (Salinity, Drought, Cold) This compound This compound (PR-5 Protein) Abiotic_Stress->this compound induces accumulation ABA_Signaling ABA Signaling Pathway This compound->ABA_Signaling activates MAPK_Cascade MAPK Cascade This compound->MAPK_Cascade activates Proline_Synthesis Proline Biosynthesis (P5CS1) ABA_Signaling->Proline_Synthesis upregulates Stress_Responsive_Genes Stress-Responsive Gene Expression ABA_Signaling->Stress_Responsive_Genes MAPK_Cascade->Stress_Responsive_Genes Stress_Tolerance Abiotic Stress Tolerance Proline_Synthesis->Stress_Tolerance osmotic adjustment ROS_Scavenging ROS Scavenging (SOD, CAT, APX) ROS_Scavenging->Stress_Tolerance reduces oxidative damage Stress_Responsive_Genes->ROS_Scavenging upregulates Stress_Responsive_Genes->Stress_Tolerance

Caption: this compound-mediated signaling in response to abiotic stress.

Experimental_Workflow Start Start: Select Plant Species Transformation Agrobacterium-mediated Transformation (this compound Gene) Start->Transformation Selection Selection of Transgenic Plants (PCR, Southern Blot) Transformation->Selection Stress_Application Application of Abiotic Stress Selection->Stress_Application Physiological_Analysis Physiological Analysis (RWC, Chlorophyll) Stress_Application->Physiological_Analysis Biochemical_Analysis Biochemical Analysis (Proline, Enzyme Assays) Stress_Application->Biochemical_Analysis Molecular_Analysis Molecular Analysis (RT-qPCR) Stress_Application->Molecular_Analysis Data_Analysis Data Analysis and Comparison Physiological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: General experimental workflow for studying this compound function.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the function of this compound in abiotic stress tolerance.

Generation of Transgenic Plants Overexpressing this compound
  • Vector Construction: The full-length this compound cDNA is cloned into a binary vector under the control of a constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.

  • Agrobacterium-mediated Transformation: The resulting construct is introduced into Agrobacterium tumefaciens. Plant explants (e.g., leaf discs, cotyledons) are co-cultivated with the transformed Agrobacterium.

  • Selection and Regeneration: Transformed plant cells are selected on a medium containing an appropriate antibiotic (e.g., kanamycin) and regenerated into whole plants.

  • Confirmation of Transformation: The presence and integration of the transgene are confirmed by Polymerase Chain Reaction (PCR) and Southern blot analysis. Gene expression is confirmed by Reverse Transcription PCR (RT-PCR) or quantitative Real-Time PCR (qRT-PCR).

Analysis of Gene Expression by quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from the leaves of both wild-type and transgenic plants subjected to stress and control conditions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The relative expression level of the this compound gene and other stress-responsive genes is quantified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system. A housekeeping gene (e.g., actin or ubiquitin) is used as an internal control for normalization.

Physiological Assays
  • Relative Water Content (RWC):

    • The fresh weight (FW) of a leaf sample is immediately recorded.

    • The leaf is then floated in deionized water for several hours to achieve full turgor, and the turgid weight (TW) is measured.

    • The leaf is oven-dried to a constant weight to determine the dry weight (DW).

    • RWC is calculated using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.[1]

  • Chlorophyll Content Determination:

    • Chlorophyll is extracted from leaf tissue using a solvent such as 80% acetone (B3395972) or ethanol.[1]

    • The absorbance of the extract is measured at specific wavelengths (e.g., 645 nm and 663 nm for chlorophyll a and b) using a spectrophotometer.

    • Chlorophyll concentration is calculated using established equations.

Biochemical Assays
  • Proline Content Measurement:

    • Proline is extracted from plant tissue using sulfosalicylic acid.

    • The extract is reacted with acid ninhydrin (B49086) and glacial acetic acid at 100°C.

    • The reaction is terminated in an ice bath, and the chromophore is extracted with toluene (B28343).

    • The absorbance of the toluene layer is measured at 520 nm, and the proline concentration is determined from a standard curve.

  • Antioxidant Enzyme Activity Assays:

    • Superoxide Dismutase (SOD): SOD activity is often assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

    • Catalase (CAT): CAT activity is determined by monitoring the decomposition of H₂O₂ at 240 nm.

    • Ascorbate Peroxidase (APX): APX activity is measured by the decrease in absorbance at 290 nm as ascorbate is oxidized.

Conclusion and Future Perspectives

This compound plays a vital and multifaceted role in protecting plants against abiotic stresses. Its ability to facilitate osmotic adjustment, enhance antioxidant capacity, and participate in critical stress signaling pathways makes it a prime candidate for genetic engineering to improve crop resilience. Future research should focus on elucidating the precise molecular interactions of this compound within signaling cascades, identifying its upstream regulators and downstream targets, and exploring the potential of its application in a wider range of crop species to address the challenges of global climate change and ensure food security. The development of novel this compound-based strategies could offer a powerful tool for enhancing crop performance in stressful environments.

References

Osmotin's Role in Osmotic Stress Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osmotin, a member of the pathogenesis-related 5 (PR-5) protein family, is a key multifunctional protein involved in plant defense against both biotic and abiotic stresses.[1][2] Its name is derived from its induction under conditions of low water potential, highlighting its primary role in osmotic stress tolerance.[3] The accumulation of this compound in plants triggers a cascade of signal transductions that confer resistance to stresses like drought, high salinity, and cold.[1][4] Mechanistically, this compound enhances osmotic tolerance by promoting the accumulation of osmoprotectants like proline, reducing reactive oxygen species (ROS) production, limiting lipid peroxidation, and modulating programmed cell death (PCD).[1][2] This guide provides an in-depth technical overview of this compound's function, the signaling pathways it modulates, quantitative data from key studies, and detailed experimental protocols for its analysis.

Core Mechanisms of this compound in Osmotic Stress Amelioration

This compound employs several strategies to protect plant cells from the detrimental effects of osmotic stress. These mechanisms are interconnected and contribute to maintaining cellular homeostasis under adverse conditions.

  • Osmotic Adjustment and Solute Accumulation: Under stress, this compound facilitates osmotic adjustment by accumulating or compartmentalizing solutes.[1] A primary function is the significant upregulation of proline, a crucial osmolyte that helps maintain cell turgor, protects cellular structures, and scavenges free radicals.[5][6] Overexpression of this compound in transgenic plants has consistently been shown to lead to higher proline accumulation, which is a key factor in their enhanced stress tolerance.[1][7]

  • ROS Scavenging and Antioxidant Defense: Osmotic stress leads to the overproduction of Reactive Oxygen Species (ROS), causing oxidative damage to lipids, proteins, and nucleic acids.[5] this compound mitigates this by enhancing the activity of ROS scavenging enzymes, such as Ascorbate Peroxidase (APX) and Superoxide Dismutase (SOD), thereby reducing oxidative stress and lipid peroxidation.[1][5]

  • Ion Homeostasis: Under high salinity, this compound aids in sequestering toxic ions like Na+ into vacuoles and intercellular spaces, preventing them from interfering with cytoplasmic metabolic processes.[3][5] The association of this compound with the tonoplast (vacuolar membrane) suggests its direct or indirect role in the intracellular compartmentation of Na+ ions.[3][5]

  • Regulation of Programmed Cell Death (PCD): this compound can induce PCD, a crucial process for plant survival and development.[1] This controlled cell death can eliminate damaged cells, preventing the spread of stress-induced damage.[1][8] This function is mediated through changes in intracellular calcium (Ca2+) levels and the activation of specific signaling pathways.[1][9]

Signaling Pathways Involving this compound

This compound's expression and function are regulated by a complex network of signaling pathways, primarily involving the phytohormone Abscisic Acid (ABA) and the Mitogen-Activated Protein Kinase (MAPK) cascade.

Abscisic Acid (ABA) Signaling

ABA is a central regulator of abiotic stress responses in plants. The transcription of the this compound gene is strongly induced by ABA, and its accumulation is dependent on endogenous ABA levels, particularly under low water potential.[1][10]

Recent studies in Arabidopsis have identified this compound 34 (OSM34) as a positive regulator in the ABA signaling pathway.[11][12] OSM34's function is post-translationally controlled; it binds to the F-Box protein SKP2A and its stability is regulated by the 26S proteasome.[11][12] A mutation in OSM34 leads to reduced ABA responses and decreased expression of the proline biosynthesis gene P5CS1, reinforcing the link between this compound, ABA signaling, and proline accumulation.[12][13]

ABASignaling stress Osmotic Stress (Drought, Salinity) aba ↑ Endogenous ABA stress->aba osm34_gene OSM34 Gene aba->osm34_gene upregulates transcription osm34_protein OSM34 Protein osm34_gene->osm34_protein translation skp2a SKP2A (F-Box) osm34_protein->skp2a p5cs1 ↑ P5CS1 Gene Expression osm34_protein->p5cs1 proteasome 26S Proteasome skp2a->proteasome proteasome->osm34_protein proline ↑ Proline Accumulation p5cs1->proline tolerance Stress Tolerance proline->tolerance caption ABA Signaling Pathway for this compound Regulation. MAPKSignaling stimulus Osmotic Stress / Pathogen receptor Membrane Receptor stimulus->receptor mapkkk MAPKKK receptor->mapkkk activates mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK mapkk->mapk phosphorylates tf Transcription Factors mapk->tf activates osmotin_gene This compound Gene Expression tf->osmotin_gene response Cellular Response (Stress Tolerance) osmotin_gene->response caption General MAPK Cascade for this compound Induction. ExperimentalWorkflow start This compound cDNA vector 1. Clone into Binary Vector (e.g., pBI121 with CaMV 35S) start->vector agro 2. Transform Agrobacterium vector->agro cocultivate 3. Co-cultivate with Plant Explants agro->cocultivate select 4. Select on Kanamycin Medium & Regenerate Shoots cocultivate->select confirm 5. Molecular Confirmation (PCR, Southern, RT-PCR) select->confirm stress_assay 6. Conduct Stress Tolerance Assays (T1/T2 Generations) confirm->stress_assay end Transgenic Plant Analysis stress_assay->end caption Workflow for Transgenic Plant Generation and Analysis.

References

The Antifungal Power of Osmotin: A Technical Guide to its Mechanisms and Applications Against Phytopathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmotin, a member of the pathogenesis-related protein family 5 (PR-5), is a key player in the plant's innate immune system. This cationic protein exhibits broad-spectrum antifungal activity against a variety of economically important phytopathogens. Its multifaceted mechanism of action, which includes cell membrane permeabilization, induction of programmed cell death (apoptosis), and generation of reactive oxygen species (ROS), makes it a compelling candidate for the development of novel antifungal strategies in agriculture. This technical guide provides an in-depth exploration of the antifungal properties of this compound, detailing its mechanisms of action, providing quantitative data on its efficacy, outlining key experimental protocols for its study, and visualizing the intricate signaling pathways it modulates within fungal cells.

Quantitative Assessment of this compound's Antifungal Activity

The efficacy of this compound against various phytopathogens has been quantified through different metrics, primarily focusing on the inhibition of hyphal growth and spore germination. The following tables summarize the available quantitative data from various studies.

Table 1: Inhibition of Hyphal Growth by Tobacco this compound

Fungal SpeciesDegree of Inhibition (at 100 µ g/disk )
Aspergillus flavusNone
Aspergillus parasiticusNone
Rhizoctonia solaniNone
Macrophomina phaseolinaHighly Resistant
Bipolaris maydisVery Sensitive
Bipolaris sorokinianaVery Sensitive
Fusarium oxysporum f. sp. lycopersiciVery Sensitive
Fusarium oxysporum f. sp. cucumerinumVery Sensitive
Phytophthora infestansVery Sensitive
Phytophthora nicotianaeVery Sensitive
Trichoderma longibrachiatumMost Inhibited

Data compiled from studies on tobacco this compound. The degree of inhibition is a qualitative assessment based on the zone of inhibition in plate assays.

Table 2: ED50 Values of Tobacco this compound on Fungal Spores

Fungal SpeciesEffect on SporesED50 (µg/mL)
Fusarium graminearumGermination Reduction87.5
Fusarium moniliformeLysis5.1
Fusarium oxysporum f. sp. dianthiLysis10.0
Fusarium oxysporum f. sp. lycopersiciLysis4.6
Trichoderma longibrachiatumLysis11.9
Verticillium dahliaeLysis24.6

ED50 is the effective dose at which 50% of the spores are affected (either lysis or germination reduction)[1].

Core Mechanisms of Antifungal Action

This compound employs a multi-pronged attack to inhibit fungal growth and proliferation. The primary mechanisms are detailed below.

Plasma Membrane Permeabilization

A key and rapid effect of this compound is the disruption of the fungal plasma membrane. This leads to the dissipation of the membrane potential and leakage of cellular contents, ultimately causing cell death.[2] The interaction is thought to be initiated by the binding of the cationic this compound to negatively charged components of the fungal cell wall, such as phosphomannans.[3] This interaction facilitates the protein's access to the plasma membrane.

Induction of Apoptosis

This compound can trigger a programmed cell death cascade in fungal cells, exhibiting hallmarks of apoptosis. This includes DNA fragmentation and the activation of caspase-like proteases. This programmed cell death is a more controlled process of cell elimination compared to necrosis, which is induced by severe membrane disruption.

Generation of Reactive Oxygen Species (ROS)

Treatment with this compound has been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells.[4] ROS, such as superoxide (B77818) and hydrogen peroxide, are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA, contributing to cell death.

Signaling Pathways Modulated by this compound

This compound's antifungal activity is not solely based on direct physical damage but also involves the hijacking of the fungus's own signaling pathways to induce a self-destructive response.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to activate components of the MAPK signaling pathway in fungi.[5][6][7][8] This pathway is typically involved in responses to various stresses, including osmotic stress and cell wall damage. By manipulating this pathway, this compound can induce cellular responses that are ultimately detrimental to the fungus.

MAPK_Pathway This compound This compound FungalCellWall Fungal Cell Wall (Phosphomannans) This compound->FungalCellWall Binding PlasmaMembrane Plasma Membrane FungalCellWall->PlasmaMembrane Interaction MAPKKK MAPKKK (e.g., STE11) PlasmaMembrane->MAPKKK Activation MAPKK MAPKK (e.g., STE7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., FUS3, KSS1) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., STE12) MAPK->TranscriptionFactors Activation CellularResponse Detrimental Cellular Response (e.g., Cell Wall Weakening) TranscriptionFactors->CellularResponse Gene Expression

Caption: this compound-induced MAPK signaling cascade in fungi.

RAS/cAMP Pathway

In yeast, a model system for studying fungal biology, this compound has been demonstrated to activate the RAS/cAMP signaling pathway.[9][10][11] This pathway is crucial for regulating cell growth, differentiation, and stress responses. Dysregulation of this pathway by this compound can lead to an inappropriate cellular response, contributing to its antifungal effect.

RAS_cAMP_Pathway This compound This compound FungalReceptor Fungal Receptor This compound->FungalReceptor Binding Ras Ras FungalReceptor->Ras Activation AdenylylCyclase Adenylyl Cyclase Ras->AdenylylCyclase Activation cAMP cAMP AdenylylCyclase->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation DownstreamEffectors Downstream Effectors PKA->DownstreamEffectors Phosphorylation FungalResponse Inappropriate Fungal Response DownstreamEffectors->FungalResponse Modulation Purification_Workflow cluster_cloning Gene Cloning and Expression cluster_extraction Protein Extraction and Solubilization cluster_purification Purification and Refolding Cloning Clone this compound cDNA into pET vector with His-tag Transformation Transform E. coli (e.g., BL21(DE3)) Cloning->Transformation Induction Induce Protein Expression (e.g., with IPTG) Transformation->Induction Harvest Harvest Bacterial Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis InclusionBody Isolate Inclusion Bodies (Centrifugation) Lysis->InclusionBody Solubilization Solubilize Inclusion Bodies (e.g., 8M Urea) InclusionBody->Solubilization AffinityChromatography Ni-NTA Affinity Chromatography Solubilization->AffinityChromatography Refolding On-column or Dialysis-based Protein Refolding AffinityChromatography->Refolding Dialysis Dialysis against Storage Buffer Refolding->Dialysis QC Quality Control (SDS-PAGE, Western Blot) Dialysis->QC

References

An In-depth Technical Guide to the Osmotin Gene: Structure, Regulation, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmotin is a member of the pathogenesis-related (PR-5) protein family, playing a crucial role in plant defense against both biotic and abiotic stresses. Its expression is tightly regulated by a complex interplay of hormonal and environmental signals. This technical guide provides a comprehensive overview of the this compound gene's structure, the intricate network of regulatory elements within its promoter, and the signaling pathways that govern its expression. Detailed experimental protocols and visualizations are included to facilitate further research and potential applications in crop improvement and drug development.

This compound Gene Structure

The this compound gene, first characterized in tobacco (Nicotiana tabacum), is a key player in osmotic stress adaptation.[1] A notable feature of the this compound gene is its simple structure, as genome sequence analysis has confirmed that it lacks introns, which simplifies its genetic transformation.[2][3] This characteristic makes it an attractive candidate for genetic engineering to enhance stress tolerance in various crops.[2]

Table 1: this compound Gene Structural Elements

FeatureOrganismDescriptionReference
Exons Nicotiana tabacumThe this compound gene consists of a single exon, as it contains no introns.[2][3]
Promoter Region Nicotiana tabacumContains multiple cis-acting regulatory elements responsive to various stimuli. A key region for inducer-mediated expression is located between -248 bp and -108 bp upstream of the transcription start site.[1][4][5]
5' UTR Not explicitly detailed in search results------
3' UTR Not explicitly detailed in search results------

Regulatory Elements of the this compound Promoter

The expression of the this compound gene is controlled by a sophisticated array of cis-regulatory elements located within its promoter region. These elements serve as binding sites for various transcription factors, mediating the gene's response to developmental cues and external stimuli.[1][6]

Table 2: Key Cis-Regulatory Elements in the this compound Promoter

Element NameSequencePosition (Relative to TSS)FunctionReference
G-box-like sequences (G sequence) Not explicitly detailedWithin -248 to -108 bpBinds nuclear protein factors; associated with a 14-3-3 like protein.[4]
AT-1 box-like sequence (AT sequence) 5'-AATTATTTTATG-3'Within -248 to -108 bpInteracts with nuclear factors. The presence of this element along with the PR element significantly enhances ethylene-induced activity.[4][5]
Ethylene-responsive element (GCC box / PR sequence) 5'-TAAGA/CGCCGCC-3'Within -248 to -108 bpHighly conserved in ethylene-induced PR gene promoters. Binds Ethylene-Responsive Element Binding Proteins (EREBPs). Required for ethylene (B1197577) responsiveness, but full induction requires the presence of the AT element.[4][5][7]
Abscisic Acid-Responsive Element (ABRE) core element CACTGTGWithin the -248 bp regionImplicated in the response to ABA, salt, desiccation, and wounding.[1]

The promoter region between -248 bp and -108 bp has been identified as absolutely essential for reporter gene activity in response to inducers like abscisic acid (ABA), ethylene, and NaCl.[1][4][5] This region is a hub for the integration of multiple stress signals. Additionally, sequences upstream of -1052 bp may contain negative regulatory elements.[1]

Signaling Pathways Regulating this compound Expression

The induction of this compound gene expression is a complex process involving several interconnected signaling pathways, primarily mediated by the plant hormones abscisic acid (ABA), ethylene (C2H4), and jasmonate (JA), as well as by environmental stresses like salinity and pathogen attack.[6][7][8][9]

Abscisic Acid (ABA) Signaling Pathway

ABA is a central regulator of this compound gene expression, particularly in response to osmotic stresses like drought and high salinity.[8][10][11] In the absence of stress, protein phosphatases 2C (PP2Cs) keep Sucrose non-fermenting 1-related protein kinases 2 (SnRK2s) in an inactive state.[11] The presence of ABA triggers its binding to PYR/PYL/RCAR receptors, which in turn bind to and inhibit PP2Cs.[11] This releases SnRK2s to phosphorylate downstream targets, including ABF transcription factors, which then activate the expression of ABA-responsive genes like this compound.[11] The Arabidopsis this compound 34 (OSM34) has been shown to be a positive regulator in ABA signaling.[10][11]

ABA_Signaling_Pathway ABA Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR binds PP2C PP2C PYR_PYL_RCAR->PP2C inhibits SnRK2s SnRK2s PP2C->SnRK2s inhibits ABFs ABF Transcription Factors SnRK2s->ABFs phosphorylates Osmotin_Gene This compound Gene Expression ABFs->Osmotin_Gene activates OSM34 OSM34 Osmotin_Gene->OSM34 produces OSM34->ABFs positively regulates

ABA Signaling Pathway for this compound Induction
Ethylene Signaling Pathway

Ethylene is another key hormone that transcriptionally activates the this compound promoter.[8] The ethylene signal is perceived by receptors, leading to the activation of a MAP kinase (MAPK) cascade.[7][12] This cascade ultimately results in the activation of Ethylene-Responsive Element Binding Proteins (EREBPs), also known as Ethylene Response Factors (ERFs).[7] These transcription factors, such as OPBP1, JERF1, and GbERF, bind to the GCC box element in the this compound promoter, driving gene expression.[7]

Ethylene_Signaling_Pathway Ethylene Ethylene (C2H4) Receptors Ethylene Receptors Ethylene->Receptors binds MAPK_Cascade MAPK Cascade Receptors->MAPK_Cascade activates EREBPs_ERFs EREBPs/ERFs (e.g., OPBP1, JERF1) MAPK_Cascade->EREBPs_ERFs activates GCC_Box GCC Box in Promoter EREBPs_ERFs->GCC_Box binds to Osmotin_Gene This compound Gene Expression GCC_Box->Osmotin_Gene activates

Ethylene Signaling Pathway for this compound Induction
Biotic Stress Signaling (Fungal Pathogens)

Upon fungal infection, the plant initiates a signal transduction pathway that often involves a MAP kinase cascade, leading to the expression of defense-related proteins, including this compound.[12] The expressed this compound protein then targets the fungal cell.[12]

Biotic_Stress_Response Fungal_Infection Fungal Infection Signal_Transduction Signal Transduction Fungal_Infection->Signal_Transduction MAPK_Cascade MAPK Cascade Signal_Transduction->MAPK_Cascade Osmotin_Expression This compound Gene Expression MAPK_Cascade->Osmotin_Expression Osmotin_Protein This compound Protein Osmotin_Expression->Osmotin_Protein Fungal_Cell_Wall Fungal Cell Wall Recognition Osmotin_Protein->Fungal_Cell_Wall Membrane_Disruption Fungal Membrane Disruption Fungal_Cell_Wall->Membrane_Disruption Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death

This compound-mediated Biotic Stress Response

Experimental Protocols

Promoter-Reporter Gene Fusion (GUS Assay)

This technique is used to study the activity and regulation of the this compound promoter by fusing it to a reporter gene, such as β-glucuronidase (GUS).[8][13][14][15]

Methodology:

  • Construct Preparation: The this compound promoter region of interest is amplified by PCR and cloned into a plant transformation vector upstream of the GUS coding sequence.[8]

  • Plant Transformation: The construct is introduced into plants (e.g., tobacco) using Agrobacterium-mediated transformation.[16][17]

  • Histochemical GUS Staining: Plant tissues are incubated with a solution containing 5-bromo-4-chloro-3-indolyl glucuronide (X-Gluc).[13][14] The GUS enzyme cleaves X-Gluc, resulting in a blue precipitate at the site of gene expression.[13][15]

  • Fluorometric GUS Assay: For quantitative analysis, protein extracts from transgenic tissues are incubated with 4-methylumbelliferyl-β-D-glucuronide (MUG).[13][15] The resulting fluorescence is measured to quantify GUS activity.[13]

GUS_Assay_Workflow start Isolate this compound Promoter clone Clone Promoter into Vector with GUS gene start->clone transform Transform Plants (e.g., Agrobacterium) clone->transform select Select Transgenic Plants transform->select treat Apply Stress/Hormone Treatment select->treat assay Perform GUS Assay treat->assay histo Histochemical Staining (X-Gluc) assay->histo fluoro Fluorometric Assay (MUG) assay->fluoro analyze_histo Visualize Expression Pattern histo->analyze_histo analyze_fluoro Quantify Promoter Activity fluoro->analyze_fluoro

GUS Assay Workflow for Promoter Analysis
Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to identify the in vivo binding sites of transcription factors on the DNA.[18][19][20]

Methodology:

  • Cross-linking: Plant tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.[18][19]

  • Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.[18][19]

  • Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.[18][19][21]

  • DNA Purification: The cross-links are reversed, and the DNA is purified.[18][19]

  • Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific promoter regions or by high-throughput sequencing (ChIP-seq) for genome-wide binding site discovery.[18][19][20]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to study protein-DNA interactions in vitro.[22][23][24][25]

Methodology:

  • Probe Labeling: A DNA fragment corresponding to a putative regulatory element (e.g., GCC box) is labeled, typically with a radioactive isotope or a fluorescent dye.[22][26]

  • Binding Reaction: The labeled probe is incubated with a protein extract or a purified transcription factor.[23][24]

  • Electrophoresis: The reaction mixtures are separated on a non-denaturing polyacrylamide gel.[24][25]

  • Detection: The positions of the labeled DNA are visualized. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.[22][24]

Site-Directed Mutagenesis

This technique is employed to introduce specific mutations into the promoter sequence to assess the functional importance of individual regulatory elements.[27][28][29][30][31]

Methodology:

  • Primer Design: Primers containing the desired mutation are designed.[27][29]

  • PCR Amplification: The entire plasmid containing the promoter-reporter construct is amplified using a high-fidelity DNA polymerase and the mutagenic primers.[27][28]

  • Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.[27][29]

  • Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli cells for propagation.[27][29]

  • Functional Analysis: The mutated promoter constructs are then analyzed using methods like the GUS assay to determine the effect of the mutation on promoter activity.

Conclusion

The this compound gene represents a fascinating model for studying plant stress responses. Its intronless structure and the well-defined regulatory elements in its promoter make it an excellent target for both fundamental research and applied genetic engineering. The detailed understanding of its regulation through ABA, ethylene, and other stress-related signaling pathways, combined with the powerful experimental techniques outlined in this guide, provides a solid foundation for developing crops with enhanced resilience to environmental challenges and for exploring the potential of this compound and its signaling pathways in drug development.

References

The Subcellular Landscape of Osmotin: A Technical Guide to Localization and Signaling in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmotin, a member of the pathogenesis-related 5 (PR-5) protein family, is a multifunctional, cationic protein pivotal to plant defense and stress adaptation.[1][2] First identified in tobacco cells tolerant to salt stress, this compound and its homologs, this compound-like proteins (OLPs), are induced by a wide array of both biotic and abiotic stressors, including drought, salinity, cold, and pathogen attack.[3][4] Its name is derived from its role in cellular osmotic adjustment.[5] Beyond its function as an osmoprotectant, this compound exhibits potent antifungal activity against a broad spectrum of fungal pathogens.[3][5] Understanding the precise subcellular localization of this compound is critical to elucidating its mechanism of action, from stress perception and signal transduction to its direct role in cellular defense and homeostasis. This guide provides an in-depth overview of the known subcellular locations of this compound, the experimental protocols used for its detection, and the signaling pathways it modulates.

Subcellular Localization of this compound Protein

This compound is synthesized as a precursor protein with an N-terminal signal peptide that directs its transport through the secretory pathway.[6][7] Its final destination within the cell is not singular; rather, it populates several compartments, reflecting its diverse functional roles. The primary sites of accumulation are the vacuole and the apoplast, with minor populations observed in the cytoplasm.

Key Localization Sites:

  • Vacuole: The vacuole is the principal site for the accumulation of mature this compound.[5] Immunocytochemical studies have revealed that this compound is often concentrated in dense, electron-rich inclusion bodies within the vacuolar lumen.[6] The synthesis of this compound as a pre-protein, which is then processed into its mature 24 kDa form, is consistent with its transport to and accumulation within the vacuole.[3][5] It is suggested that basic and neutral isoforms of PR-5 proteins, like this compound, are typically targeted to these vacuolar inclusion bodies.[7]

  • Apoplast: The apoplast, the space outside the plasma membrane within which solutes and water diffuse, is another key location for this compound and OLPs.[8] This extracellular localization is strategic for a defense protein, placing it at the front line to encounter invading pathogens. Studies have demonstrated that under conditions of osmotic stress or upon pathogen infection, this compound can be relocated from the tonoplast to the apoplast, highlighting a dynamic trafficking response to external threats.[9]

  • Cytoplasm: A small fraction of the total this compound pool has been detected in the cytoplasm.[3] Immunocytochemical analysis describes this cytoplasmic population as "sparsely distributed".[6]

  • Plasma Membrane & Tonoplast: While not a primary site of accumulation, this compound's function is intrinsically linked to cellular membranes. Stress stimuli are perceived by membrane-localized proteins that initiate signaling cascades involving this compound.[3][5] Furthermore, this compound has been shown to bind to a specific seven-transmembrane domain receptor-like protein at the plasma membrane to initiate signaling.[10] In cotton, an this compound homolog was found to predominantly localize to the tonoplast (the vacuolar membrane) before its relocation to the apoplast under stress.[9]

The distribution of this compound across these subcellular compartments is summarized in the table below.

Data Presentation

Table 1: Summary of this compound Subcellular Localization in Plant Cells
Subcellular CompartmentProtein Form/StateEvidence/ObservationPlant/Cell TypeReference(s)
Vacuole Mature Protein; Concentrated in dense inclusion bodiesPrimary site of accumulationTobacco[3][6]
Apoplast Secreted ProteinAccumulates to act as a first line of defenseGeneral, Malus domestica[7][8]
Cytoplasm Mature ProteinSparsely distributed; minute amount detectedTobacco, Barley[3][6]
Tonoplast Mature ProteinPredominant localization before stress-induced relocationCotton (Gossypium barbadense)[9]
Secretory Pathway Precursor ProteinTransport mediated by N-terminal signal peptideGeneral[7]
Table 2: Quantitative Accumulation of this compound Under Osmotic Stress
Stress ConditionPlant/Cell TypeAccumulation Level (% of Total Cellular Protein)Reference(s)
Salt Stress (NaCl adapted)Cultured Tobacco Cells (Nicotiana tabacum)10 - 12%[2][3][5][6]
Low Water PotentialCultured Tobacco Cells (Nicotiana tabacum)Up to 12%[2][6]

Experimental Protocols

Determining the subcellular localization of a protein requires precise and reliable methodologies. The primary techniques used to localize this compound include immunocytochemistry and fluorescent protein tagging coupled with confocal microscopy.

Immunocytochemistry for Electron Microscopy

This method provides high-resolution localization by using antibodies to detect the protein of interest within ultrastructurally preserved cells.

Methodology:

  • Fixation: Small pieces of plant tissue (e.g., leaf, root tip) are fixed in a solution containing paraformaldehyde and glutaraldehyde (B144438) in a phosphate (B84403) buffer to preserve cellular structures.

  • Dehydration & Embedding: The fixed tissue is dehydrated through an ethanol (B145695) series and subsequently embedded in a resin (e.g., LR White or Spurr's resin).

  • Ultrathin Sectioning: The embedded tissue is cut into ultrathin sections (70-90 nm) using an ultramicrotome and mounted on nickel or gold grids.

  • Blocking: Sections are incubated in a blocking solution (e.g., bovine serum albumin or non-fat dry milk in phosphate-buffered saline) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The grids are incubated with a primary antibody raised specifically against this compound.

  • Secondary Antibody Incubation: After washing, the grids are incubated with a secondary antibody conjugated to colloidal gold particles of a specific size (e.g., 10 or 15 nm). This secondary antibody binds to the primary antibody.

  • Staining: Sections are post-stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance the contrast of cellular organelles.

  • Visualization: The grids are examined using a transmission electron microscope (TEM). The gold particles appear as electron-dense black dots, revealing the location of the this compound protein.

G cluster_workflow Immunocytochemistry Workflow A Tissue Fixation B Dehydration & Resin Embedding A->B C Ultrathin Sectioning B->C D Blocking C->D E Primary Antibody (Anti-Osmotin) D->E F Secondary Antibody (Gold-Conjugated) E->F G Contrast Staining F->G H TEM Visualization G->H

Workflow for immunocytochemical localization of this compound.
Green Fluorescent Protein (GFP) Fusion and Confocal Microscopy

This in vivo technique involves genetically fusing the this compound gene to a fluorescent reporter gene, such as GFP, allowing for the visualization of the protein's localization in living cells.

Methodology:

  • Vector Construction: The full-length coding sequence of the this compound gene is amplified via PCR and cloned into a plant expression vector, creating an in-frame fusion with the GFP gene (e.g., this compound-GFP). The expression is typically driven by a strong constitutive promoter like CaMV 35S.

  • Transient Expression: The resulting construct is introduced into a model plant system. Agrobacterium tumefaciens-mediated infiltration of Nicotiana benthamiana leaves is a common and rapid method.

  • Co-localization (Optional but Recommended): To precisely identify the organelle where this compound resides, co-expression with a known organelle marker protein fused to a different fluorescent tag (e.g., RFP-tagged markers for the vacuole, plasma membrane, or apoplast) is performed.

  • Confocal Laser Scanning Microscopy (CLSM): After 2-3 days to allow for protein expression, small sections of the infiltrated leaf are mounted on a microscope slide. The tissue is then imaged using a confocal microscope.

  • Image Acquisition and Analysis: The GFP and RFP (if used) signals are excited by specific laser lines and their emission is captured. Merging the images from the different channels reveals whether the this compound-GFP signal co-localizes with a specific organelle marker.

G cluster_workflow GFP Fusion & Confocal Microscopy Workflow A This compound-GFP Vector Construction B Agrobacterium-mediated Transient Expression A->B D Co-expression with Organelle Markers (RFP) A->D C Incubation (2-3 days) B->C E Confocal Microscopy C->E D->E F Image Analysis & Co-localization E->F

Workflow for in vivo localization using GFP fusion.

This compound-Mediated Signaling Pathways

This compound functions not only as a structural defense protein but also as a key signaling molecule that modulates plant responses to stress. It does not appear to function as a direct transcription factor, as it lacks a DNA-binding domain.[7][11] Instead, it participates in complex signaling cascades.

Abiotic Stress Signaling

Under abiotic stress, such as high salinity or drought, membrane-bound sensor proteins perceive the stress signal. This perception often triggers an influx of cytosolic calcium (Ca2+), a crucial second messenger. The elevated Ca2+ levels activate downstream protein kinase cascades, including Calcium-Dependent Protein Kinases (CDPKs) and Mitogen-Activated Protein Kinases (MAPKs).[5] These kinase cascades then phosphorylate target proteins, including transcription factors, leading to the transcriptional activation of stress-responsive genes, including the this compound gene itself, creating a positive feedback loop. This signaling ultimately results in physiological adaptations such as the accumulation of osmoprotectants (like proline) and the reduction of reactive oxygen species (ROS).[5][12]

G Stress Abiotic Stress (Salinity, Drought) Membrane Plasma Membrane Sensor Proteins Stress->Membrane Perception Ca2 Ca2+ Influx Membrane->Ca2 Kinases Activation of CDPK & MAPK Cascades Ca2->Kinases Activation TFs Modulation of Transcription Factors Kinases->TFs GeneExp Stress-Responsive Gene Expression TFs->GeneExp This compound This compound Synthesis GeneExp->this compound Response Cellular Protection (Osmotic Adjustment, ROS Scavenging) This compound->Response Action

This compound-mediated abiotic stress signaling pathway.
Antifungal Action and Signaling

This compound's antifungal mechanism involves direct interaction with the fungal cell. In yeast and other fungi, this compound binds to a specific receptor on the plasma membrane, which is a homolog of mammalian adiponectin receptors.[1][10] This binding event triggers an intracellular MAPK signaling cascade within the fungus.[5][13] The activation of this pathway leads to an increase in the permeability of the fungal plasma membrane. This disruption allows this compound to enter the fungal cell, leading to the dissipation of the membrane potential, leakage of cellular contents, and ultimately, cell death or lysis.[5][13]

G cluster_plant Plant Cell (Apoplast) cluster_fungus Fungal Cell This compound This compound Receptor Fungal Plasma Membrane Receptor This compound->Receptor Binding MAPK MAPK Cascade Activation (e.g., STE7) Receptor->MAPK Permeability Increased Membrane Permeability MAPK->Permeability Lysis Membrane Rupture & Fungal Cell Death Permeability->Lysis

References

Osmotin Signaling in Plant Defense: A Technical Guide to a Multifaceted Defense Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmotin, a member of the pathogenesis-related 5 (PR-5) protein family, is a key player in the intricate plant defense network against a broad spectrum of biotic and abiotic stresses.[1][2][3] This technical guide provides an in-depth exploration of the this compound signaling pathway, its molecular mechanisms of action, and its interplay with other defense cascades. We present a comprehensive overview of the signaling components, quantitative data on this compound's efficacy, detailed experimental protocols for its study, and visual representations of the key pathways and workflows to facilitate further research and application in crop improvement and drug development.

Introduction: this compound as a Sentinel in Plant Immunity

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract environmental challenges. This compound and this compound-like proteins (OLPs) are crucial components of this defense arsenal, induced by a variety of stressors including fungal pathogens, salinity, drought, and cold.[2][4][5] Initially identified in tobacco cells adapted to osmotic stress, this compound is a cationic protein that accumulates in response to signals such as abscisic acid (ABA), ethylene, and salicylic (B10762653) acid (SA).[5][6][7] Its primary functions include direct antifungal activity and a role as a signaling molecule in the broader plant immune response.[3][8]

The this compound Signaling Pathway: A Multi-pronged Defense Strategy

The this compound signaling pathway is not a linear cascade but rather a complex network of interactions that ultimately leads to enhanced stress tolerance. The pathway can be broadly divided into upstream signaling leading to this compound gene expression and downstream effects mediated by the this compound protein itself.

Upstream Regulation of this compound Gene Expression

The expression of the this compound gene is tightly regulated by a convergence of various stress signals. Environmental cues like pathogen attack, high salinity, or drought trigger a cascade of intracellular events that activate transcription factors responsible for this compound gene expression.

  • Hormonal Crosstalk: Phytohormones such as ABA, ethylene, and SA are key regulators of this compound gene induction.[5] For instance, the transcription of this compound is induced by ABA, and its transcript levels increase with rising endogenous ABA levels.[7]

  • MAPK Cascade Involvement: The mitogen-activated protein kinase (MAPK) cascade is a critical signaling module that translates external stimuli into cellular responses.[3] Upon stress perception, a phosphorylation cascade involving MAPKKK, MAPKK, and MAPK is activated, leading to the phosphorylation of downstream targets that regulate this compound gene expression.[2][3]

Downstream Mechanisms of this compound Action

Once expressed and localized primarily in the vacuole and cytoplasm, this compound exerts its protective effects through several mechanisms.[9]

  • Direct Antifungal Activity: this compound exhibits potent antifungal activity against a wide range of fungal pathogens.[5] The proposed mechanism involves a multi-step process:

    • Receptor Binding: this compound is thought to bind to a receptor on the fungal plasma membrane.[3][8]

    • Signal Transduction Subversion: This binding can subvert the fungal cell's own signal transduction pathways, such as the pheromone response pathway in yeast, to weaken the cell wall.[10][11]

    • Membrane Permeabilization: Ultimately, this compound disrupts the fungal plasma membrane, leading to the leakage of cellular contents and cell death.[5]

  • Induction of Programmed Cell Death (PCD): In response to severe stress or pathogen attack, this compound can induce programmed cell death in plant cells.[5][8] This is a controlled cellular suicide mechanism that limits the spread of pathogens. The induction of PCD by this compound is linked to the production of reactive oxygen species (ROS).[5]

  • Osmoprotection and Chaperone Activity: Under abiotic stress conditions, this compound acts as an osmoprotectant, helping to maintain cellular turgor. It also functions as a molecular chaperone, protecting other proteins from denaturation and aiding in the repair of damaged proteins.[4][5]

Below is a diagram illustrating the core this compound signaling pathway.

Osmotin_Signaling_Pathway cluster_stress Biotic & Abiotic Stress Pathogen Attack Pathogen Attack Salinity Salinity Hormonal Signaling Hormonal Signaling Salinity->Hormonal Signaling Drought Drought Drought->Hormonal Signaling MAPK Cascade MAPK Cascade Hormonal Signaling->MAPK Cascade This compound Gene Expression This compound Gene Expression MAPK Cascade->this compound Gene Expression This compound Protein This compound Protein This compound Gene Expression->this compound Protein Antifungal Activity Antifungal Activity This compound Protein->Antifungal Activity PCD Induction PCD Induction This compound Protein->PCD Induction Osmoprotection Osmoprotection This compound Protein->Osmoprotection Fungal Cell Fungal Cell Antifungal Activity->Fungal Cell Targets Plant Cell Plant Cell PCD Induction->Plant Cell Targets

Core this compound Signaling Pathway

Quantitative Data on this compound-Mediated Defense

The efficacy of this compound in plant defense can be quantified through various experimental approaches. Below are tables summarizing key quantitative data from published studies.

Table 1: Upregulation of this compound Gene Expression in Response to Stress
Plant SpeciesStress ConditionFold Change in this compound ExpressionReference
Theobroma cacao (CCN 51)C. cacaofunesta infection (7 dai)~43x[12]
Theobroma cacao (CCN 51)C. cacaofunesta infection (15 dai)~245x[12]
Theobroma cacao (TSH 1188)C. cacaofunesta infection (7 dai)~15x[12]
Theobroma cacao (TSH 1188)C. cacaofunesta infection (15 dai)~51x[12]
Solanum lycopersicumCold (4°C, 2h)Significant increase[13]
Cynodon spp.Ophiosphaerella narmari infection (24h)16-fold (chitinase)[14]
Cynodon spp.Ophiosphaerella narmari infection (96h)28-fold (chitinase)[14]

dai: days after inoculation

Table 2: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
Fungal PathogenMIC (µg/mL)Reference
Pythium ultimum2[15]
Aphanomyces cochlioidesLow[15]
Phytophthora cinnamomiLow[15]
Cryptococcus neoformans0.065[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound signaling pathway.

Quantification of this compound Gene Expression by Real-Time Quantitative RT-PCR (RT-qPCR)

This protocol outlines the steps for quantifying the relative expression levels of the this compound gene in plant tissues subjected to stress.

Workflow Diagram:

RT_qPCR_Workflow A Plant Tissue Collection (Control & Stressed) B Total RNA Extraction A->B C DNase Treatment B->C D cDNA Synthesis (Reverse Transcription) C->D E RT-qPCR Reaction Setup (Primers, SYBR Green) D->E F Real-Time PCR Amplification E->F G Data Analysis (Relative Quantification) F->G

RT-qPCR Workflow for Gene Expression Analysis

Protocol:

  • RNA Extraction: Isolate total RNA from control and stress-treated plant tissues using a suitable RNA extraction kit or a TRIzol-based method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • RT-qPCR: Perform real-time PCR using this compound-specific primers and a SYBR Green-based detection system. Include a reference gene (e.g., actin or ubiquitin) for normalization.

  • Data Analysis: Calculate the relative expression of the this compound gene using the 2-ΔΔCt method.[14]

In Vitro Antifungal Activity Assay

This protocol describes how to determine the minimum inhibitory concentration (MIC) of purified this compound protein against fungal pathogens.

Workflow Diagram:

Antifungal_Assay_Workflow A Fungal Spore/Mycelial Suspension Preparation C Incubation in Microtiter Plate (Fungus + this compound) A->C B Serial Dilution of this compound Protein B->C D Incubation at Optimal Temperature C->D E Visual or Spectrophotometric Assessment of Fungal Growth D->E F Determination of MIC E->F

Workflow for In Vitro Antifungal Activity Assay

Protocol:

  • Fungal Culture: Grow the desired fungal pathogen on a suitable agar (B569324) medium.

  • Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the fungus in a suitable liquid medium.

  • Serial Dilution: Prepare a series of dilutions of purified this compound protein in the liquid medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.[15]

Detection of Programmed Cell Death by TUNEL Assay

This protocol details the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect DNA fragmentation, a hallmark of PCD, in plant tissues.[2][6][16][17]

Workflow Diagram:

TUNEL_Assay_Workflow A Plant Tissue Fixation and Embedding B Tissue Sectioning A->B C Permeabilization B->C D TUNEL Reaction (TdT Enzyme and Labeled dUTPs) C->D E Washing and Counterstaining (optional) D->E F Fluorescence Microscopy E->F

Workflow for TUNEL Assay to Detect PCD

Protocol:

  • Tissue Preparation: Fix plant tissues in a suitable fixative (e.g., paraformaldehyde) and embed them in paraffin.

  • Sectioning: Cut thin sections of the embedded tissue using a microtome.

  • Permeabilization: Treat the tissue sections with proteinase K to allow the TUNEL reagents to access the cell nuclei.

  • TUNEL Reaction: Incubate the sections with a solution containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Visualization: Visualize the labeled nuclei using fluorescence microscopy. TUNEL-positive nuclei will appear brightly fluorescent, indicating PCD.[18]

MAPK Activation Assay by Western Blot

This protocol describes the detection of activated MAPKs (phosphorylated forms) in plant protein extracts using western blotting.

Protocol:

  • Protein Extraction: Extract total proteins from control and stress-treated plant tissues using a suitable extraction buffer containing phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target MAPK.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

Conclusion and Future Perspectives

The this compound signaling pathway represents a robust and multifaceted defense mechanism in plants. Its role in conferring tolerance to a wide array of both biotic and abiotic stresses makes it a prime target for genetic engineering approaches aimed at developing stress-resilient crops. Furthermore, the structural and functional similarities between plant this compound and human adiponectin open up intriguing possibilities for the development of novel therapeutics. Future research should focus on further dissecting the upstream regulatory networks controlling this compound expression and identifying the specific receptors and downstream targets of this compound in both plants and fungi. A deeper understanding of these processes will undoubtedly pave the way for innovative strategies in agriculture and medicine.

References

An In-depth Technical Guide to the Structural Domains and Motifs of the Osmotin Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural architecture, functional motifs, and associated signaling pathways of the osmotin protein. The information is curated for researchers, scientists, and professionals in drug development seeking a deeper understanding of this multifaceted plant defense protein and its potential therapeutic applications.

Introduction to this compound

This compound is a member of the pathogenesis-related protein family 5 (PR-5), which is characterized by homology to the sweet-tasting protein, thaumatin.[1] First identified in tobacco (Nicotiana tabacum) cells adapted to osmotic stress, this compound and this compound-like proteins (OLPs) are integral components of the plant's innate immune system, conferring tolerance to a wide range of biotic and abiotic stresses.[2][3] Structurally, this compound is a cysteine-rich protein, a feature that contributes to its remarkable stability.[4] Functionally, it exhibits potent antifungal activity against a broad spectrum of plant pathogens and has been shown to engage in complex signaling cascades in both plant and animal systems.[2][5]

Structural Domains of this compound

The three-dimensional structure of this compound has been elucidated through X-ray crystallography, revealing a compact and stable architecture. The protein is organized into three distinct domains, a characteristic feature shared with other thaumatin-like proteins.[6]

  • Domain I: This is the largest and most conserved domain, forming the core of the protein. It is composed of a complex arrangement of β-sheets organized into a β-barrel structure.[6] This domain is crucial for the overall stability and function of the protein.

  • Domain II: This domain is smaller and more variable in structure. It consists of an α-helix and several loops that are rich in disulfide bonds.[6]

  • Domain III: The smallest of the three domains, Domain III, is characterized by a β-hairpin motif.[6]

The crystal structure of this compound from Nicotiana tabacum is available in the Protein Data Bank (PDB) under the accession code 1PCV .[7][8] Another structure from Calotropis procera is available under PDB ID 4L2J .[9]

Key Motifs and Their Functional Significance

Embedded within the structural domains of this compound are several conserved motifs that are critical for its biological activities.

  • Thaumatin Signature Motif: A highly conserved motif found in all thaumatin-like proteins, including this compound. A common representation of this signature is G-x-{GF}-x-C-x-T-{GA}-D-C-x(1,2)-{GQ}-x(2,3)-C.[10]

  • REDDD Motif: This motif, comprising glutamic acid, arginine, and three aspartic acid residues, is located in the acidic cleft between Domain I and Domain II. It is believed to be essential for the antifungal activity of this compound.[1][10]

  • Conserved Cysteine Residues: this compound is characterized by the presence of 16 conserved cysteine residues that form eight disulfide bonds. These bonds are crucial for the stability of the protein's tertiary structure, rendering it resistant to proteases, extreme pH, and high temperatures.[10]

  • FF Hydrophobic Motif: This is another conserved motif within the thaumatin-like protein family.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound protein.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight (Mature Protein)~24 kDa[4]
Molecular Weight (Precursor)~26.4 kDa[4]
Isoelectric Point (pI)Basic (e.g., 8.9 and 9.1 for isoforms)[11]
PDB ID (Nicotiana tabacum)1PCV[7][8]
PDB ID (Calotropis procera)4L2J[9]

Table 2: Antifungal Activity of this compound

Fungal SpeciesIC₅₀ (µg/mL)Source
Fusarium solani67.0[11]
Neurospora sp.57.5[11]
Colletotrichum gloeosporioides32.1[11]

Table 3: Recombinant this compound Expression Yield

| Expression System | Culture Volume | Yield of Purified Protein | Source | | :--- | :--- | :--- | | Escherichia coli | 2 L | 40 - 50 mg (initial elution) |[12] | | Escherichia coli | 2 L | up to 200 mg (repeated elution) |[12] | | Escherichia coli | 2 L | 2 mg/mL (crude) |[13] |

Signaling Pathways Involving this compound

This compound is a versatile signaling molecule that participates in distinct pathways in both plant and animal cells.

Plant Signaling Pathways

In plants, this compound is a key player in the response to both biotic and abiotic stresses. Its expression is induced by various stimuli, including high salinity, drought, cold, and pathogen attack.[2][3] this compound triggers a cascade of downstream events that contribute to stress tolerance.

Osmotin_Plant_Signaling Abiotic_Stress Abiotic Stress (Salt, Drought, Cold) Osmotin_Gene This compound Gene Expression Abiotic_Stress->Osmotin_Gene Biotic_Stress Biotic Stress (Fungal Pathogens) Biotic_Stress->Osmotin_Gene Osmotin_Protein This compound Protein Osmotin_Gene->Osmotin_Protein Fungal_Cell Fungal Cell Osmotin_Protein->Fungal_Cell Proline_Accumulation Proline Accumulation Osmotin_Protein->Proline_Accumulation Plasma_Membrane Plasma Membrane Permeabilization Fungal_Cell->Plasma_Membrane ROS_Accumulation ROS Accumulation Plasma_Membrane->ROS_Accumulation PCD Programmed Cell Death ROS_Accumulation->PCD Stress_Tolerance Enhanced Stress Tolerance PCD->Stress_Tolerance Pathogen Clearance Proline_Accumulation->Stress_Tolerance

Caption: this compound-mediated stress response pathway in plants.

Mammalian Signaling Pathways (Adiponectin Mimicry)

Interestingly, this compound exhibits structural and functional homology to the mammalian hormone adiponectin, despite a lack of significant sequence similarity. This allows this compound to bind to adiponectin receptors (AdipoR1) in mammalian cells and activate downstream signaling pathways, suggesting its potential as a therapeutic agent.[2]

Osmotin_Mammalian_Signaling This compound This compound AdipoR1 Adiponectin Receptor 1 (AdipoR1) This compound->AdipoR1 AMPK AMP-activated protein kinase (AMPK) AdipoR1->AMPK Metabolic_Regulation Metabolic Regulation (e.g., Glucose uptake) AMPK->Metabolic_Regulation Anti_inflammatory Anti-inflammatory Effects AMPK->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects AMPK->Anti_apoptotic

Caption: this compound signaling in mammalian cells via AdipoR1.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Purification of Native this compound from Tobacco

This protocol is adapted from methods described for the purification of this compound from salt-adapted tobacco cell cultures.

Workflow Diagram:

Purification_Workflow Start Salt-adapted Tobacco Cells Homogenization Homogenization in Extraction Buffer Start->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Cation_Exchange Cation Exchange Chromatography (e.g., CM-Sepharose) Supernatant->Cation_Exchange Elution Elution with NaCl Gradient Cation_Exchange->Elution Dialysis Dialysis Elution->Dialysis Further_Purification Further Cation Exchange (e.g., Resource S) Dialysis->Further_Purification Final_Product Purified this compound Further_Purification->Final_Product Recombinant_Expression_Workflow Start This compound cDNA Cloning Clone into Expression Vector (e.g., pET vector) Start->Cloning Transformation Transform into E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture Culture and Induce Expression (e.g., with IPTG) Transformation->Culture Harvest Harvest Cells Culture->Harvest Lysis Cell Lysis and Inclusion Body Isolation Harvest->Lysis Solubilization Solubilize Inclusion Bodies (e.g., with 8 M Urea) Lysis->Solubilization Refolding Refolding of the Protein Solubilization->Refolding Purification Purification (e.g., Affinity and/or Ion Exchange Chromatography) Refolding->Purification Final_Product Purified Recombinant this compound Purification->Final_Product

References

An In-depth Technical Guide on the Natural Sources and Distribution of Osmotin in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmotin is a multifunctional, stress-responsive protein widely distributed throughout the plant kingdom. Belonging to the pathogenesis-related protein family 5 (PR-5), this compound plays a crucial role in plant defense against a myriad of both biotic and abiotic stressors. Its induction is a key component of the plant's innate immune system, offering protection against fungal pathogens, and conferring tolerance to environmental challenges such as salinity, drought, and extreme temperatures. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantification of this compound, as well as the signaling pathways it modulates, with a focus on methodologies relevant to research and drug development.

Natural Sources and Distribution of this compound

This compound and this compound-like proteins (OLPs) are ubiquitous in the plant kingdom, having been identified in a wide range of both monocotyledonous and dicotyledonous plants. The expression of this compound is not constitutive but is induced by various external stimuli, leading to its accumulation in different plant tissues.

Distribution in Plant Species

This compound has been isolated and characterized from a diverse array of plant species, highlighting its conserved role in plant defense. Notable examples include:

  • Tobacco (Nicotiana tabacum) : The first plant from which this compound was isolated and characterized.[1][2]

  • Tomato (Solanum lycopersicum) : Expresses this compound in response to fungal pathogens and abiotic stress.[3]

  • Arabidopsis thaliana : A model organism used to study the genetic and molecular basis of this compound function.

  • Olive (Olea europaea) : Accumulates this compound in response to cold and drought stress.[3]

  • Grape (Vitis vinifera) : this compound is found in the skin of grapes.[4]

  • Strawberry (Fragaria x ananassa) : Overexpression of the this compound gene enhances salt tolerance.[5]

  • Rice (Oryza sativa) : A key crop species where this compound contributes to stress tolerance.

  • Soybean (Glycine max) : this compound expression is induced by drought stress.[6]

Tissue-Specific Localization

The accumulation of this compound is often localized to specific tissues and organs, depending on the nature of the stress and the developmental stage of the plant. This targeted distribution ensures a rapid and effective response at the site of stress or infection. This compound has been detected in:

  • Roots : As a first line of defense against soil-borne pathogens and in response to salinity and osmotic stress.

  • Stems : Providing structural defense and contributing to systemic resistance.

  • Leaves : Accumulating in response to foliar pathogens, wounding, and abiotic stresses like drought and high salinity.

  • Flowers : Playing a role in reproductive success under stressful conditions.

  • Seeds : Protecting the embryo and providing a defense mechanism during germination.

  • Trichomes : Glandular trichomes can secrete defense-related proteins like this compound.

Data Presentation: Quantitative Analysis of this compound

Quantifying the levels of this compound in different plant tissues under various stress conditions is crucial for understanding its physiological role and for biotechnological applications. The following table summarizes available quantitative and semi-quantitative data on this compound accumulation.

Plant SpeciesTissue/Cell TypeStress ConditionThis compound Concentration/Fold IncreaseReference(s)
Nicotiana tabacumCultured cells428 mM NaCl10-12% of total cellular protein[3]
Nicotiana tabacumCultured cells428 mM NaCl4 to 30-fold increase compared to unadapted cells[1]
Solanum lycopersicumLeavesFusarium oxysporum infectionIncreased accumulation (qualitative, Western blot)[7]
Olea europaeaLeavesDroughtIncreased accumulation (qualitative, Western blot)[8]
Arabidopsis thalianaSeedlings300 mM Mannitol (osmotic stress)Differential expression of this compound-like genes[9]

Note: Quantitative data for this compound is often presented as relative fold changes or as a percentage of total protein due to the challenges in obtaining absolute quantification. Further research employing techniques like ELISA with purified standards is needed for more precise measurements.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant tissues.

Total Protein Extraction from Plant Leaves for this compound Analysis

This protocol is a general guideline and may require optimization for different plant species.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM PMSF, and 1x protease inhibitor cocktail.

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a pre-chilled microcentrifuge tube.

  • Add 3 volumes of ice-cold extraction buffer to the tube (e.g., 300 µL of buffer for 100 mg of tissue).

  • Vortex vigorously for 1 minute to resuspend the powder.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Determine the total protein concentration using the Bradford assay.

  • Store the protein extract at -80°C for downstream applications like Western blotting or ELISA.

Purification of this compound from Tobacco (Nicotiana tabacum) Leaves

This protocol is adapted from methods described for the purification of PR proteins.

Materials:

  • Tobacco leaves

  • Extraction buffer (as described in 3.1)

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing (10 kDa MWCO)

  • Ion-exchange chromatography column (e.g., CM-Sepharose)

  • Elution buffer: 50 mM Tris-HCl (pH 7.5) with a linear gradient of 0-1 M NaCl.

  • SDS-PAGE equipment and reagents

Procedure:

  • Perform a large-scale protein extraction from tobacco leaves as described in section 3.1.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude protein extract on ice with constant stirring to achieve 40% saturation. Incubate for 1 hour on ice. Centrifuge at 10,000 x g for 30 minutes at 4°C. Discard the pellet.

  • Increase the ammonium sulfate concentration of the supernatant to 80% saturation and incubate for 1 hour on ice.

  • Centrifuge at 10,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of extraction buffer without Triton X-100.

  • Dialysis: Dialyze the resuspended pellet against 50 mM Tris-HCl (pH 7.5) overnight at 4°C with at least three buffer changes to remove excess salt.

  • Ion-Exchange Chromatography:

    • Equilibrate a CM-Sepharose column with 50 mM Tris-HCl (pH 7.5).

    • Load the dialyzed protein sample onto the column.

    • Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound proteins with a linear gradient of 0-1 M NaCl in the equilibration buffer.

  • Fraction Analysis: Collect fractions and analyze them by SDS-PAGE to identify those containing this compound (expected molecular weight ~24-26 kDa).

  • Pool the this compound-containing fractions and dialyze against a suitable buffer for storage at -80°C.

Quantification of this compound using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for the quantification of this compound.

Materials:

  • Purified this compound standard (recombinant or native)

  • Capture antibody (polyclonal or monoclonal specific to this compound)

  • Detection antibody (conjugated to an enzyme like HRP, specific to this compound)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample and Standard Incubation: Prepare a standard curve of purified this compound. Add 100 µL of standards and protein extracts (diluted in blocking buffer) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Calculation: Generate a standard curve and determine the concentration of this compound in the samples.

Quantification of this compound using Quantitative Western Blot

This protocol provides a method for the semi-quantitative or relative quantification of this compound.

Materials:

  • Protein extracts

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody (specific to this compound, e.g., from Cusabio, Cat. No. CSB-PA320333LA01NHE)[10]

  • Secondary antibody (HRP-conjugated, species-specific)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Separate the protein extracts (equal amounts of total protein per lane) by SDS-PAGE. Include a lane with a known amount of purified this compound or a dilution series of a positive control extract for standardization.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantification: Measure the band intensities using densitometry software. Normalize the this compound band intensity to a loading control (e.g., actin or tubulin) for relative quantification.

Signaling Pathways and Experimental Workflows

This compound exerts its protective effects through the activation of complex signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

This compound-Mediated Defense Signaling Against Fungal Pathogens

// Nodes Fungal_Pathogen [label="Fungal Pathogen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Osmotin_Recognition [label="this compound Recognition\nof Fungal Cell Wall", fillcolor="#FBBC05", fontcolor="#202124"]; Plasma_Membrane [label="Fungal Plasma\nMembrane", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Cascade [label="MAPK Cascade\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STE7 [label="STE7", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Wall_Weakening [label="Cell Wall Weakening", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane_Permeabilization [label="Membrane\nPermeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ion_Leakage [label="Ion Leakage &\nCell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Fungal_Pathogen -> Osmotin_Recognition [color="#5F6368"]; Osmotin_Recognition -> MAPK_Cascade [label="Activates", color="#4285F4"]; MAPK_Cascade -> STE7 [color="#4285F4"]; STE7 -> Cell_Wall_Weakening [color="#34A853"]; Cell_Wall_Weakening -> Membrane_Permeabilization [label="Facilitates this compound Access", style=dashed, color="#5F6368"]; Osmotin_Recognition -> Plasma_Membrane [label="Direct Interaction", style=dashed, color="#5F6368"]; Plasma_Membrane -> Membrane_Permeabilization [color="#EA4335"]; Membrane_Permeabilization -> Ion_Leakage [color="#EA4335"]; } dot Caption: this compound's antifungal signaling pathway.

Abiotic Stress Signaling Involving this compound and ABA

// Nodes Abiotic_Stress [label="Abiotic Stress\n(Salinity, Drought, Cold)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ABA_Biosynthesis [label="ABA Biosynthesis\nand Accumulation", fillcolor="#FBBC05", fontcolor="#202124"]; ABA_Receptors [label="ABA Receptors\n(PYR/PYL/RCAR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PP2Cs [label="PP2Cs", fillcolor="#34A853", fontcolor="#FFFFFF"]; SnRK2s [label="SnRK2s", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AREB_ABF [label="AREB/ABF\nTranscription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Osmotin_Gene_Expression [label="this compound Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osmotin_Protein [label="this compound Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stress_Tolerance [label="Stress Tolerance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca2_Influx [label="Ca2+ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; CDPKs [label="CDPKs", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Abiotic_Stress -> ABA_Biosynthesis [color="#5F6368"]; Abiotic_Stress -> Ca2_Influx [color="#5F6368"]; ABA_Biosynthesis -> ABA_Receptors [label="Binds to", color="#FBBC05"]; ABA_Receptors -> PP2Cs [label="Inhibits", arrowhead=tee, color="#EA4335"]; PP2Cs -> SnRK2s [label="Inhibits", arrowhead=tee, color="#EA4335"]; SnRK2s -> AREB_ABF [label="Activates", color="#4285F4"]; AREB_ABF -> Osmotin_Gene_Expression [label="Induces", color="#4285F4"]; Osmotin_Gene_Expression -> Osmotin_Protein [color="#34A853"]; Osmotin_Protein -> Stress_Tolerance [color="#34A853"]; Ca2_Influx -> CDPKs [label="Activates", color="#FBBC05"]; CDPKs -> Osmotin_Gene_Expression [label="Induces", color="#4285F4"]; } dot Caption: this compound induction via ABA and Ca2+ signaling.

Experimental Workflow for this compound Quantification

// Nodes Plant_Tissue [label="Plant Tissue\n(Control vs. Stressed)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Extraction [label="Total Protein\nExtraction", fillcolor="#FBBC05", fontcolor="#202124"]; Bradford_Assay [label="Bradford Assay\n(Total Protein Quantification)", fillcolor="#FBBC05", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Quantitative\nWestern Blot", fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISA [label="ELISA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Relative_Quantification [label="Relative this compound\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Absolute_Quantification [label="Absolute this compound\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Plant_Tissue -> Protein_Extraction [color="#5F6368"]; Protein_Extraction -> Bradford_Assay [color="#5F6368"]; Bradford_Assay -> SDS_PAGE [label="Equal Loading", style=dashed, color="#5F6368"]; Bradford_Assay -> ELISA [label="Normalization", style=dashed, color="#5F6368"]; Protein_Extraction -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Western_Blot [color="#4285F4"]; Western_Blot -> Relative_Quantification [color="#34A853"]; Protein_Extraction -> ELISA [color="#5F6368"]; ELISA -> Absolute_Quantification [color="#34A853"]; } dot Caption: Workflow for this compound quantification.

Conclusion

This compound is a key player in the plant's defense arsenal, with its presence and induction being critical for survival under adverse conditions. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's distribution, quantification, and the signaling pathways it governs. The detailed protocols and visual representations of signaling networks offer a practical resource for further investigation into this important protein. A deeper understanding of this compound's mechanisms of action holds significant promise for the development of stress-tolerant crops and potentially for novel therapeutic applications.

References

The Evolution of the Osmotin Gene Family in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The osmotin gene family, a subgroup of the pathogenesis-related 5 (PR-5) protein family, plays a pivotal role in plant defense and stress tolerance.[1][2] First identified in tobacco cells adapted to osmotic stress, osmotins and this compound-like proteins (OLPs) are now recognized as key players in the intricate network of plant responses to a myriad of biotic and abiotic challenges.[1][3] This technical guide provides an in-depth exploration of the evolution, function, and signaling pathways associated with the this compound gene family, offering a valuable resource for researchers in plant science and drug development.

Evolutionary History and Diversification

The this compound gene family is a fascinating subject for evolutionary studies, showcasing the dynamic nature of plant genomes in response to environmental pressures.

Origin and Expansion

Phylogenetic analyses reveal that the this compound gene group emerged within spermatophytes (seed plants).[4][5] The evolution of this gene family is characterized by gene duplication events, including tandem and block duplications, which have led to the expansion and diversification of this compound genes across the plant kingdom.[4] These duplication events, coupled with natural selection, have facilitated the adaptation of plants to various environmental stresses.

Phylogenetic Distinction from Thaumatin-Like Proteins

Osmotins belong to the larger superfamily of thaumatin-like proteins (TLPs), which are characterized by a conserved thaumatin (B217287) domain.[6] However, phylogenetic analysis allows for the distinction of a specific this compound clade within the TLP family.[4][7] This distinction is crucial for accurate functional annotation and comparative genomic studies. While the broader TLP family is widespread, the number of true this compound genes can vary significantly between species. For instance, the Arabidopsis thaliana genome contains 22 PR-5/TLP family proteins, but only a single true this compound gene, AtOSM34.[8]

Quantitative Data on this compound and TLP Gene Family Size

The number of this compound and TLP genes varies considerably among plant species, reflecting their diverse evolutionary histories and ecological niches. The table below summarizes the currently available data on the size of these gene families in selected plant species.

Plant SpeciesCommon NameTLP Gene Family SizeThis compound Subfamily SizeReference(s)
Arabidopsis thalianaThale Cress221[8]
Oryza sativaRice37Not specified[8]
Glycine maxSoybeanNot specified5 putative[6]
Gossypium raimondii---50Not specified[8]
Gossypium arboreumTree Cotton48Not specified[8]
Gossypium hirsutumUpland Cotton91Not specified[8]
Gossypium barbadenseSea Island Cotton90Not specified[8]
Vitis viniferaGrape33Not specified[8]
Cucumis meloMelon28Not specified[8]
Populus trichocarpaBlack Cottonwood55Not specified[8]
Ammopiptanthus nanus---31Not specified[8]
Hordeum vulgareBarley19Not specified[8]
Phaseolus vulgarisCommon Bean26Not specified[8]
Rosa chinensisChina Rose27Not specified[8]
Allium sativumGarlic32Not specified[8]
Musa acuminataBanana49Not specified[8]

Functional Roles of this compound

This compound proteins are multifunctional, contributing to a wide range of stress responses in plants.

Biotic Stress Response

Osmotins exhibit potent antifungal activity against a broad spectrum of phytopathogens.[1] The proposed mechanisms of action include:

  • Plasma membrane permeabilization: this compound can directly interact with and disrupt the fungal plasma membrane, leading to cell lysis.[1][9]

  • Signal transduction subversion: In some fungi, like Saccharomyces cerevisiae, this compound can activate a signal transduction pathway, such as the mating pheromone response pathway, which weakens the fungal cell wall and enhances its cytotoxic effects.[10]

  • Induction of programmed cell death (PCD): this compound can induce apoptosis-like cell death in fungal pathogens.[1]

Abiotic Stress Tolerance

This compound expression is induced by a variety of abiotic stresses, including:

  • Osmotic stress (drought and salinity): As their name suggests, osmotins play a crucial role in mitigating the effects of osmotic stress.[1]

  • Temperature stress (cold and heat): this compound accumulation has been observed in response to both low and high temperatures.[1]

  • Wounding: Mechanical damage can also trigger the expression of this compound genes.[1]

The protective effects of this compound under abiotic stress are attributed to several factors, including the accumulation of osmolytes like proline, which helps maintain cellular turgor and scavenge reactive oxygen species (ROS).[1]

Signaling Pathways Involving this compound

This compound is integrated into complex signaling networks that regulate plant stress responses.

This compound Perception (Putative)

While a specific plant receptor for this compound has yet to be definitively identified, studies in yeast have shown that this compound binds to a seven-transmembrane-domain receptor-like protein.[1][11][12] Homologs of this receptor exist in plants, suggesting a similar perception mechanism may be at play. The diagram below illustrates a putative model for this compound perception at the plant cell membrane.

G Putative this compound Perception at the Plant Cell Membrane cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm This compound This compound receptor Putative 7-TMD Receptor This compound->receptor downstream Downstream Signaling (MAPK, ABA pathways) receptor->downstream Signal Transduction

A putative model for this compound perception at the plant cell membrane.
Mitogen-Activated Protein Kinase (MAPK) Cascade

Upon stress perception, a MAPK cascade is often activated, leading to the phosphorylation of downstream targets and the regulation of gene expression.[13] this compound expression is known to be regulated by MAPK signaling, and conversely, this compound can also influence MAPK pathway activity as part of the plant's defense response.

G This compound and the MAPK Signaling Cascade stress Biotic/Abiotic Stress receptor Receptor stress->receptor mapkkk MAPKKK receptor->mapkkk Activation mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (e.g., SIPK, WIPK) mapkk->mapk Phosphorylation tfs Transcription Factors mapk->tfs Phosphorylation osmotin_gene This compound Gene tfs->osmotin_gene Transcription osmotin_protein This compound Protein osmotin_gene->osmotin_protein Translation defense Stress Response & Defense osmotin_protein->defense

Simplified MAPK cascade leading to this compound gene expression.
Abscisic Acid (ABA) Signaling

The phytohormone abscisic acid (ABA) is a central regulator of abiotic stress responses. This compound gene expression is induced by ABA.[14] In Arabidopsis, OSM34 has been shown to be a positive regulator of ABA signaling.[14] Interestingly, OSM34 protein levels are regulated by the 26S proteasome pathway through its interaction with the F-Box protein SKP2A.[14]

G This compound in the ABA Signaling Pathway aba ABA pyr_pyl PYR/PYL/RCAR Receptors aba->pyr_pyl pp2c PP2Cs pyr_pyl->pp2c Inhibition snrk2 SnRK2s pp2c->snrk2 Inhibition areb_abf AREB/ABF Transcription Factors snrk2->areb_abf Activation stress_genes Stress-Responsive Genes (including this compound) areb_abf->stress_genes Transcription osm34 OSM34 stress_genes->osm34 proteasome 26S Proteasome osm34->proteasome Degradation response ABA Response osm34->response Positive Regulation skp2a SKP2A (F-Box) skp2a->osm34 Interaction G Workflow for Phylogenetic Analysis seq_retrieval Sequence Retrieval (NCBI, Phytozome, etc.) msa Multiple Sequence Alignment (ClustalW, MUSCLE, MAFFT) seq_retrieval->msa model_selection Model Selection (for ML) msa->model_selection tree_construction Phylogenetic Tree Construction (MEGA, PhyML - ML or NJ) model_selection->tree_construction bootstrap Bootstrap Analysis (e.g., 1000 replicates) tree_construction->bootstrap visualization Tree Visualization & Interpretation bootstrap->visualization

References

Methodological & Application

Cloning and Expression of the Osmotin Gene in E. coli: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful cloning and expression of the osmotin gene in Escherichia coli represents a significant step towards harnessing its therapeutic and agricultural potential. This compound, a member of the pathogenesis-related (PR-5) protein family, exhibits potent antifungal properties and is implicated in plant stress tolerance.[1][2][3][4][5] This document provides detailed application notes and protocols for the recombinant production of this compound in E. coli, a widely used and cost-effective prokaryotic expression system.[6]

This compound's antifungal activity is a key area of interest. It has been shown to be effective against a range of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Fusarium solani, and Colletotrichum spp.[7][8] The mechanism of action involves permeabilizing the fungal plasma membrane and activating specific signal transduction pathways within the fungal cell, ultimately leading to cell death.[1][5][9] Beyond its antifungal properties, this compound is also being investigated for its potential in conferring abiotic stress tolerance in plants and for its structural and functional homology to mammalian adiponectin, suggesting potential therapeutic applications in metabolic disorders.[2][7][10][11][12]

The expression of this compound in E. coli can be challenging due to its potential toxicity to the host cells and the frequent formation of insoluble inclusion bodies.[7][13] The protocols outlined below are designed to address these challenges and provide a robust framework for obtaining high yields of purified, biologically active recombinant this compound.

Experimental Data Summary

The following tables summarize quantitative data from various studies on the expression and purification of recombinant this compound in E. coli.

Table 1: Expression and Purification of Recombinant this compound

This compound SourceExpression VectorE. coli StrainInducer ConcentrationInduction ConditionsPurification MethodYieldReference
Nicotiana tabacum (Tobacco)Not SpecifiedNot SpecifiedNot SpecifiedZYM 505 medium, pH 7.0CM-cellulose and Cobalt-agarose affinity chromatography40-50 mg/2L culture (initial), up to 200 mg/2L with repeated elution[7]
Solanum nigrumpQE30M15Not SpecifiedNot SpecifiedImmobilized-metal (Ni2+) affinity chromatographyNot Specified[8]
Solanum nigrumpET15bBL21 (DE3)1 mM IPTG37°C for 3 hoursNot Specified (confirmed by SDS-PAGE and Dot Blot)Not Specified (26 kDa protein produced)[14][15][16]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the cloning and expression of the this compound gene in E. coli.

Protocol 1: Cloning of the this compound Gene into an Expression Vector

This protocol describes the steps for isolating the this compound gene and ligating it into a suitable E. coli expression vector.

1.1. Gene Amplification:

  • Template: Genomic DNA or cDNA from the source organism (e.g., Nicotiana tabacum, Solanum nigrum).[14][15][16]
  • Primers: Design primers specific to the this compound gene sequence obtained from a database like NCBI. Incorporate restriction sites compatible with the chosen expression vector.
  • PCR: Perform PCR to amplify the this compound gene. Optimize the annealing temperature using gradient PCR.[14][15][16]

1.2. Vector and Insert Preparation:

  • Vector: A common choice is the pET series of vectors (e.g., pET15b), which contain a strong T7 promoter.[6][14][15][16]
  • Digestion: Digest both the amplified this compound gene and the expression vector with the selected restriction enzymes.
  • Purification: Purify the digested vector and insert using a gel extraction kit.

1.3. Ligation and Transformation:

  • Ligation: Ligate the purified this compound gene insert into the digested expression vector using T4 DNA ligase.
  • Transformation: Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).
  • Selection: Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for selection of positive clones.

1.4. Verification:

  • Colony PCR: Screen colonies for the presence of the insert.
  • Restriction Digestion: Isolate plasmid DNA from positive colonies and perform a restriction digest to confirm the presence and orientation of the insert.
  • Sequencing: Sequence the plasmid DNA to verify the integrity of the cloned this compound gene.[14][15]

Protocol 2: Expression of Recombinant this compound in E. coli

This protocol details the steps for inducing the expression of the recombinant this compound protein.

2.1. Transformation into Expression Host:

  • Transform the confirmed expression plasmid into a suitable E. coli expression strain, such as BL21 (DE3), which contains the T7 RNA polymerase gene required for transcription from the T7 promoter.[14][15][16][17]

2.2. Culture Growth:

  • Inoculate a single colony into LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • The next day, inoculate a larger volume of fresh LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

2.3. Induction:

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[14][15][16]
  • Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-25°C) to potentially improve protein solubility.[18]

2.4. Cell Harvesting:

  • Harvest the bacterial cells by centrifugation. The cell pellet can be stored at -80°C until further processing.

Protocol 3: Purification of Recombinant this compound from Inclusion Bodies

This protocol is for the purification of this compound when it is expressed as insoluble inclusion bodies.

3.1. Cell Lysis:

  • Resuspend the cell pellet in a lysis buffer.
  • Lyse the cells using sonication or a French press.

3.2. Inclusion Body Isolation:

  • Centrifuge the cell lysate to pellet the inclusion bodies.
  • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.

3.3. Solubilization:

3.4. Refolding:

  • Refold the solubilized protein by gradually removing the denaturant. This can be achieved through dialysis against a series of buffers with decreasing concentrations of the denaturant or by rapid dilution into a refolding buffer. The inclusion of a redox shuffling system (e.g., reduced and oxidized glutathione) can aid in the correct formation of disulfide bonds.[8]

3.5. Chromatography:

  • Purify the refolded this compound using affinity chromatography. If the protein was expressed with a His-tag, use a nickel-nitrilotriacetic acid (Ni-NTA) or cobalt-agarose resin.[7][8]
  • Further purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve high purity.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification gene_amp This compound Gene Amplification (PCR) ligation Ligation into Vector gene_amp->ligation vector_prep Expression Vector Preparation vector_prep->ligation transformation_cloning Transformation into E. coli (Cloning Strain) ligation->transformation_cloning verification Verification (Sequencing) transformation_cloning->verification transformation_expression Transformation into E. coli (Expression Strain) verification->transformation_expression culture_growth Cell Culture Growth transformation_expression->culture_growth induction Induction with IPTG culture_growth->induction cell_harvest Cell Harvesting induction->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis inclusion_body_sol Inclusion Body Solubilization cell_lysis->inclusion_body_sol refolding Protein Refolding inclusion_body_sol->refolding purification Affinity Chromatography refolding->purification

Caption: Experimental workflow for cloning, expression, and purification of this compound in E. coli.

ABA_signaling_pathway cluster_stress Abiotic Stress cluster_signaling ABA Signaling stress Drought, Salinity ABA Abscisic Acid (ABA) stress->ABA OSM34 This compound 34 (OSM34) ABA->OSM34 induces P5CS1 P5CS1 Gene Expression OSM34->P5CS1 regulates proline Proline Accumulation P5CS1->proline stress_tolerance Stress Tolerance proline->stress_tolerance

Caption: Simplified ABA signaling pathway involving this compound (OSM34) leading to stress tolerance.[10]

References

Methods for Purification of Recombinant Osmotin Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmotin is a member of the pathogenesis-related (PR-5) protein family, known for its crucial role in plant defense mechanisms against various biotic and abiotic stresses. Functionally, it shares structural and signaling similarities with mammalian adiponectin, making it a protein of significant interest for therapeutic applications, including its potential as an antifungal and anti-diabetic agent. The production of pure, biologically active recombinant this compound is a critical prerequisite for its characterization and preclinical development.

These application notes provide detailed protocols for the expression and purification of recombinant this compound protein, primarily focusing on expression in Escherichia coli and subsequent purification using affinity and ion-exchange chromatography. The protocols are designed to be a comprehensive guide for researchers in academia and the pharmaceutical industry.

Data Presentation: Comparison of Purification Strategies

The choice of expression system and purification tag significantly impacts the final yield and purity of the recombinant this compound. Below is a summary of expected outcomes based on common purification strategies.

Purification StrategyExpression SystemTypical YieldPurityKey AdvantagesKey Disadvantages
His-Tag Affinity Chromatography (IMAC)E. coli5-20 mg/L of culture>90%High specificity, mild elution conditions possible.Co-purification of host proteins with histidine residues.
GST-Tag Affinity ChromatographyE. coli1-10 mg/L of culture[1]>95%GST tag can enhance solubility, high purity.Large tag (26 kDa) may interfere with protein function.
Multi-Step (Ion-Exchange + Affinity)E. coli20-100 mg/L of culture[2]>98%Very high purity, removes most contaminants.More complex, time-consuming, potential for sample loss.
Secreted Expression from Pichia pastorisP. pastorisVariable (e.g., ~15 mg/L)[3]>95%Proper eukaryotic protein folding and modifications, simplified purification from media.[4][5]Longer expression times, requires optimization of methanol (B129727) induction.[3]

Visualization of Experimental Workflows

Single-Step His-Tag Affinity Purification Workflow

his_tag_workflow cluster_expression Protein Expression cluster_lysis Cell Lysis & Clarification cluster_purification Affinity Purification (IMAC) cluster_analysis Analysis Transformation Transformation of E. coli with this compound-pET Vector Culture Inoculation and Growth of E. coli Culture Transformation->Culture Induction Induction of this compound Expression (e.g., with IPTG) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Resuspend Resuspend Pellet in Lysis Buffer Harvest->Resuspend Lyse Cell Lysis (Sonication) Resuspend->Lyse Clarify Clarification of Lysate (Centrifugation) Lyse->Clarify Load Load Clarified Lysate onto Column Clarify->Load Supernatant Equilibrate Equilibrate Ni-NTA Column with Binding Buffer Wash Wash Column (Low Imidazole) Load->Wash Elute Elute His-Osmotin (High Imidazole) Wash->Elute Analysis SDS-PAGE & Western Blot for Purity and Identity Elute->Analysis

Caption: Workflow for His-tagged this compound purification using IMAC.

Purification from Inclusion Bodies with Refolding

inclusion_body_workflow cluster_lysis Lysis & Inclusion Body Isolation cluster_refolding Solubilization & Refolding cluster_purification Purification cluster_analysis Analysis Harvest Cell Harvest Lysis Cell Lysis & Sonication Harvest->Lysis IB_Wash Wash Inclusion Bodies (e.g., with Triton X-100) Lysis->IB_Wash Solubilize Solubilize in 8M Urea (B33335) or 6M Guanidine-HCl IB_Wash->Solubilize Inclusion Body Pellet Refold Refold Protein (e.g., Dialysis or Dilution) Solubilize->Refold Purify Purify via Chromatography (IMAC, IEX, etc.) Refold->Purify Analysis SDS-PAGE & Activity Assay Purify->Analysis

Caption: Workflow for purifying this compound from inclusion bodies.

Experimental Protocols

Protocol 1: Purification of His-Tagged Recombinant this compound from E. coli under Native Conditions

This protocol is suitable for soluble expression of His-tagged this compound.

1. Expression and Cell Lysis

  • Transform E. coli BL21(DE3) cells with the this compound expression vector (e.g., pET-28a-osmotin).

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1-2 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[6]

  • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

2. Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate a Ni-NTA agarose (B213101) column (1-5 mL bed volume) with 5-10 column volumes of Binding Buffer (same as Lysis Buffer).

  • Load the clarified supernatant onto the column.

  • Wash the column with 10-15 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[7]

  • Elute the His-tagged this compound protein with 5-10 column volumes of Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[7]

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the purest fractions and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4) to remove imidazole.

Protocol 2: Purification of Recombinant this compound from Inclusion Bodies

This protocol is for this compound expressed as insoluble inclusion bodies in E. coli.

1. Inclusion Body Isolation and Solubilization

  • Perform cell expression and harvesting as described in Protocol 1 (Steps 1.1-1.5).

  • Resuspend the cell pellet in Lysis Buffer containing 1% Triton X-100.

  • Lyse cells by sonication and centrifuge at 12,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Wash the inclusion body pellet by resuspending in Lysis Buffer with Triton X-100, followed by centrifugation. Repeat this step twice.

  • Wash the pellet again with Lysis Buffer without detergent to remove residual Triton X-100.

  • Solubilize the washed inclusion bodies in Solubilization Buffer (50 mM Tris-HCl, 100 mM NaCl, 8 M Urea, pH 8.0).[8] Stir for 1-2 hours at room temperature.

  • Centrifuge at 15,000 x g for 30 minutes to remove any remaining insoluble material.

2. Protein Refolding

  • Method A: Step-wise Dialysis

    • Place the solubilized protein solution in a dialysis bag (10-12 kDa MWCO).

    • Dialyze sequentially against Refolding Buffer (50 mM Tris-HCl, 50 mM NaCl, pH 8.0) with decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, and finally no urea).[9] Each dialysis step should be for 4-6 hours at 4°C.

    • To facilitate proper disulfide bond formation, the final dialysis buffer can be supplemented with a redox system, such as 5 mM reduced glutathione (B108866) (GSH) and 0.5 mM oxidized glutathione (GSSG).[8]

  • Method B: Rapid Dilution

    • Rapidly dilute the solubilized protein by adding it dropwise into a large volume (50-100 fold excess) of ice-cold Refolding Buffer with gentle stirring.

    • Allow the protein to refold for 12-24 hours at 4°C.

    • Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).

3. Final Purification

  • After refolding, clarify the protein solution by centrifugation or filtration.

  • Purify the refolded this compound using IMAC (as in Protocol 1.2) or Ion-Exchange Chromatography.

Protocol 3: Ion-Exchange Chromatography (IEX) for this compound

This protocol can be used as a polishing step after affinity chromatography or for purifying native this compound. This compound is a basic protein, so cation-exchange chromatography is typically used.

1. Column Preparation and Equilibration

  • Choose a cation-exchange resin (e.g., CM-Sepharose).

  • Equilibrate the column with 5-10 column volumes of IEX Binding Buffer (e.g., 20 mM MES, pH 6.0). The pH should be below the isoelectric point (pI) of this compound to ensure a net positive charge.

2. Sample Loading and Elution

  • Ensure the dialyzed protein sample is in the IEX Binding Buffer.

  • Load the sample onto the equilibrated column.

  • Wash the column with 5-10 column volumes of IEX Binding Buffer to remove unbound proteins.

  • Elute the bound this compound protein using a linear salt gradient (e.g., 0-1 M NaCl in IEX Binding Buffer) over 10-20 column volumes.

  • Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure this compound.

Concluding Remarks

The protocols outlined provide a robust framework for the successful purification of recombinant this compound. The choice between native purification and refolding from inclusion bodies will depend on the expression characteristics of the specific this compound construct. For applications requiring the highest purity, a multi-step approach combining affinity and ion-exchange chromatography is recommended. Proper analysis at each stage is crucial for optimizing the purification strategy and ensuring the final protein product is suitable for downstream applications in research and drug development.

References

Application Notes and Protocols for Developing Transgenic Plants with Enhanced Osmotin Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmotin is a multifunctional, stress-responsive protein belonging to the pathogenesis-related 5 (PR-5) protein family.[1][2][3] Its overexpression in plants has been shown to confer tolerance to a wide range of biotic and abiotic stresses, including high salinity, drought, and cold.[1][2][3][4] this compound and this compound-like proteins (OLPs) are naturally present in various plants and play a crucial role in their defense mechanisms.[1][4] Genetic engineering to enhance this compound expression presents a promising strategy for developing crops with improved resilience to adverse environmental conditions.[1]

Under abiotic stress, this compound acts as an osmoprotectant, helping to maintain cellular osmolarity and protecting native proteins.[1][4] Its expression is regulated by various hormonal and environmental signals, including abscisic acid (ABA), ethylene, wounding, and infection.[1] The overexpression of this compound in transgenic plants has been demonstrated to reduce the production of reactive oxygen species (ROS), limit lipid peroxidation, and increase the accumulation of proline, an important osmolyte.[1][3] This document provides detailed application notes and protocols for the development and evaluation of transgenic plants with enhanced this compound expression.

Data Presentation

Table 1: Performance of this compound Transgenic Plants under Abiotic Stress
Plant SpeciesStress ConditionMeasured ParameterWild TypeTransgenicReference
Solanum lycopersicum (Tomato)Cold (4°C)Proline ContentLowerHigher[5][6][7]
Solanum lycopersicum (Tomato)Cold (4°C)Ascorbate (B8700270) ContentLowerHigher[1][5][6]
Oryza sativa (Indica Rice)NaCl StressProline LevelLowerHighest[1]
Oryza sativa (Indica Rice)NaCl StressChlorophyll (B73375) ContentLowerHigher[1]
Hordeum vulgare (Barley)Salinity (200 mM NaCl)Chlorophyll ContentSignificant DeclineMaintained[8]
Hordeum vulgare (Barley)Salinity (200 mM NaCl)Total Protein ContentSignificant DeclineMaintained[8]
Hordeum vulgare (Barley)Salinity StressAscorbate Peroxidase (APX) LevelLowerHigher[8]
Hordeum vulgare (Barley)Salinity StressMalondialdehyde (MDA) ContentHigherLower[8]
Nicotiana tabacum (Tobacco)Water StressLeaf Relative Water Content (RWC)LowerHigher[5]
Nicotiana tabacum (Tobacco)Water StressLeaf PhotosynthesisLowerHigher[5]
Nicotiana tabacum (Tobacco)200 mM NaClGerminationRetardedImproved[5]
Fragaria × ananassa (Strawberry)Salt StressProline AccumulationLowerHigher[9]

Experimental Protocols

Protocol 1: Construction of this compound Expression Vector

This protocol describes the creation of a binary vector for Agrobacterium-mediated transformation, containing the this compound gene under the control of a constitutive promoter.

Materials:

  • Full-length this compound cDNA

  • pCAMBIA series binary vector (e.g., pCAMBIA2300)

  • Restriction enzymes (e.g., BamHI, HindIII)

  • T4 DNA Ligase

  • E. coli competent cells (e.g., DH5α)

  • LB medium and agar (B569324) plates with appropriate antibiotics (e.g., kanamycin)

  • Plasmid isolation kit

  • CaMV 35S promoter and Nos terminator sequences

Methodology:

  • Gene Amplification: Amplify the full-length this compound coding sequence from cDNA using PCR with primers containing appropriate restriction sites.

  • Vector and Insert Preparation: Digest both the pCAMBIA vector and the amplified this compound fragment with the selected restriction enzymes.

  • Ligation: Ligate the digested this compound fragment into the linearized pCAMBIA vector downstream of the CaMV 35S promoter and upstream of the Nos terminator.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and select for transformants on LB agar plates containing the appropriate antibiotic.

  • Verification: Isolate the plasmid DNA from resistant colonies and verify the correct insertion of the this compound gene by restriction digestion and sequencing.

Protocol 2: Agrobacterium-mediated Transformation of Plant Explants

This protocol outlines the transformation of plant tissues using Agrobacterium tumefaciens carrying the this compound expression vector.[1][10][11]

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV2260, LBA4404)[12][13]

  • Verified this compound expression vector

  • Plant explants (e.g., leaf discs, cotyledons, callus)[9][10][13][14]

  • Co-cultivation medium

  • Selection medium containing a selectable marker (e.g., kanamycin) and an antibiotic to eliminate Agrobacterium (e.g., cefotaxime)[14]

  • Hormones for shoot and root induction (specific to the plant species)

Methodology:

  • Agrobacterium Transformation: Introduce the this compound expression vector into Agrobacterium tumefaciens by electroporation or heat shock.

  • Agrobacterium Culture: Grow a single colony of transformed Agrobacterium in liquid LB medium with appropriate antibiotics to an optimal optical density (e.g., OD600 of 0.6-0.8).[13]

  • Explant Preparation and Inoculation: Prepare sterile plant explants and immerse them in the Agrobacterium culture for a specified time (e.g., 5-10 minutes).[13]

  • Co-cultivation: Blot the explants dry on sterile filter paper and place them on co-cultivation medium. Incubate in the dark for 2-3 days.[13]

  • Selection and Regeneration: Transfer the explants to a selection medium containing the appropriate antibiotics to select for transformed plant cells and eliminate Agrobacterium. Subculture periodically until shoots regenerate.

  • Rooting and Acclimatization: Transfer the regenerated shoots to a rooting medium. Once roots are established, transfer the plantlets to soil and acclimatize them in a controlled environment.

Protocol 3: Evaluation of Osmotic Stress Tolerance

This protocol details the methods for assessing the enhanced stress tolerance of transgenic plants.

Materials:

  • Acclimatized T1 generation transgenic and wild-type plants

  • NaCl, mannitol (B672), or polyethylene (B3416737) glycol (PEG) for inducing osmotic stress

  • Spectrophotometer

  • Reagents for measuring proline, chlorophyll, and malondialdehyde (MDA) content

  • Equipment for measuring relative water content (RWC) and photosynthesis rate

Methodology:

  • Stress Application: Subject both transgenic and wild-type plants to osmotic stress by irrigating with a solution of NaCl (e.g., 200 mM) or mannitol (e.g., 100-300 mM) for a defined period.[8][15] A control group for each plant type should be maintained with regular watering.

  • Phenotypic Observation: Regularly observe and document the morphological changes, such as wilting, chlorosis, and survival rate.

  • Physiological Measurements:

    • Relative Water Content (RWC): Measure the fresh weight (FW), turgid weight (TW, after rehydrating in deionized water), and dry weight (DW) of leaves to calculate RWC = [(FW - DW) / (TW - DW)] x 100.[16]

    • Chlorophyll Content: Extract chlorophyll from leaf samples using acetone (B3395972) or ethanol (B145695) and measure the absorbance at 645 nm and 663 nm.

    • Photosynthesis Rate: Use an infrared gas analyzer to measure the net photosynthetic rate.

  • Biochemical Analysis:

    • Proline Content: Extract proline from leaf tissue and quantify it using the ninhydrin (B49086) method, measuring the absorbance at 520 nm.[17]

    • Lipid Peroxidation (MDA Content): Measure the level of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid (TBA) reaction and measuring the absorbance at 532 nm and 600 nm.[18]

    • Antioxidant Enzyme Activity: Measure the activity of enzymes like ascorbate peroxidase (APX) and catalase (CAT) using spectrophotometric assays.[8]

Visualizations

Osmotin_Signaling_Pathway cluster_stress Abiotic Stress cluster_perception Signal Perception & Transduction cluster_response This compound-Mediated Response cluster_downstream Downstream Cellular Effects cluster_outcome Physiological Outcome Abiotic_Stress Salinity, Drought, Cold ABA_Induction ABA Accumulation Abiotic_Stress->ABA_Induction MAPK_Cascade MAPK Cascade Activation Abiotic_Stress->MAPK_Cascade Ca_Signaling Ca2+ Signaling Abiotic_Stress->Ca_Signaling Osmotin_Expression This compound Gene Expression ABA_Induction->Osmotin_Expression MAPK_Cascade->Osmotin_Expression Ca_Signaling->Osmotin_Expression Osmotin_Protein This compound Protein Osmotin_Expression->Osmotin_Protein Proline_Accumulation Proline Accumulation Osmotin_Protein->Proline_Accumulation ROS_Scavenging ROS Scavenging Osmotin_Protein->ROS_Scavenging Ion_Homeostasis Ion Homeostasis Osmotin_Protein->Ion_Homeostasis PCD Programmed Cell Death (PCD) Osmotin_Protein->PCD Stress_Tolerance Enhanced Stress Tolerance Proline_Accumulation->Stress_Tolerance ROS_Scavenging->Stress_Tolerance Ion_Homeostasis->Stress_Tolerance PCD->Stress_Tolerance

Caption: Putative this compound signaling pathway in response to abiotic stress.

Transgenic_Workflow cluster_vector Vector Construction cluster_transformation Plant Transformation cluster_regeneration Plant Regeneration cluster_analysis Analysis & Evaluation A Isolate this compound Gene B Clone into Binary Vector (e.g., pCAMBIA) A->B C Verify Construct B->C D Transform Agrobacterium C->D E Co-cultivate with Plant Explants D->E F Select on Kanamycin Medium E->F G Induce Shoots F->G H Induce Roots G->H I Acclimatize T0 Plants H->I J Molecular Analysis (PCR, Southern Blot) I->J K Collect T1 Seeds I->K L Conduct Stress Tolerance Assays K->L M Compare Transgenic vs. Wild Type L->M

Caption: Experimental workflow for developing and evaluating this compound transgenic plants.

References

Application Notes and Protocols for In Vitro Osmotin Antifungal Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antifungal activity of osmotin, a pathogenesis-related (PR-5) protein with demonstrated efficacy against a broad spectrum of fungal pathogens.

Introduction

This compound and this compound-like proteins are key components of the plant defense system against fungal infections. Their mechanism of action is multifaceted, primarily involving the permeabilization of the fungal plasma membrane and the subversion of cellular signaling pathways, leading to growth inhibition and cell death.[1][2][3] One of the key mechanisms involves the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which weakens the fungal cell wall, making the pathogen more susceptible to osmotic stress and cell lysis.[1][2][4] This document outlines standardized protocols for evaluating the antifungal properties of this compound in a laboratory setting.

Data Presentation: Antifungal Efficacy of this compound

The antifungal activity of this compound can be quantified using several metrics, with the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) being the most common. The following table summarizes representative quantitative data for this compound's activity against various fungal species.

Fungal SpeciesAssay TypeConcentration (µg/mL)EffectReference
Saccharomyces cerevisiaeBroth Microdilution10 - 20Lethal Dose[5]
Phytophthora capsiciNot SpecifiedNot SpecifiedStrong Inhibitory Activity[6][7]
Fusarium oxysporumNot SpecifiedNot SpecifiedSignificant Inhibitory Activity[7]
Cryptococcus neoformansNot SpecifiedVariableAntifungal Activity[8]
Candida albicansNot SpecifiedVariableAntifungal Activity[8]
Pichia methanolicaNot SpecifiedVariableAntifungal Activity[8]
Trichoderma longibrachiatumHyphal Growth Inhibition30, 60, 100Inhibition[9]
Verticillium dahliaeNot SpecifiedActiveAntifungal Activity[5]

Experimental Protocols

Detailed methodologies for key in vitro antifungal assays are provided below. These protocols are based on established methods and can be adapted based on specific fungal species and laboratory conditions.[10][11][12]

Fungal Spore Germination Inhibition Assay

This assay determines the effect of this compound on the germination of fungal spores.

Materials:

  • Purified this compound protein

  • Fungal spores

  • Potato Dextrose Broth (PDB), 2x concentrate

  • Sterile distilled water

  • 96-well microtiter plate

  • Hemacytometer

  • Microscope

Procedure:

  • Prepare a suspension of fungal spores in 2x PDB to a final concentration of approximately 1 x 10⁵ conidia/mL.[9]

  • Prepare serial dilutions of this compound in sterile distilled water.

  • In a 96-well microtiter plate, mix 50 µL of the fungal spore suspension with 50 µL of the this compound solutions to achieve final desired concentrations (e.g., 1, 10, 50, 100 µg/mL).[9]

  • Include a negative control (50 µL of spore suspension + 50 µL of sterile water) and a protein control (e.g., Bovine Serum Albumin, BSA) to ensure the observed effects are specific to this compound.[9]

  • Incubate the plate at room temperature for 16-22 hours, or until at least 50% of the spores in the negative control have germinated.[9]

  • Using a hemacytometer and microscope, count the total number of spores and the number of germinated spores in an aliquot from each well.

  • Calculate the percentage of spore germination inhibition for each this compound concentration relative to the negative control.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus.[11][13]

Materials:

  • Purified this compound protein

  • Fungal culture

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile distilled water or appropriate solvent for this compound

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a fungal inoculum suspension and adjust it to a 0.5 McFarland turbidity standard (approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL).[14] Dilute this suspension to the final required inoculum concentration as per CLSI or EUCAST guidelines.

  • Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the fungal inoculum to each well, bringing the total volume to 200 µL.

  • Include a growth control (fungal inoculum without this compound) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[13]

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at a specific wavelength (e.g., 600 nm) and calculating the percentage of growth inhibition.[15] An 80% reduction in growth compared to the control is often used as the MIC endpoint (MIC₈₀).[14]

Agar (B569324) Diffusion Assay for Hyphal Growth Inhibition

This assay provides a qualitative or semi-quantitative assessment of this compound's ability to inhibit the mycelial growth of filamentous fungi.

Materials:

  • Purified this compound protein

  • Fungal culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile filter paper disks

  • Sterile distilled water

Procedure:

  • Inoculate the center of a PDA plate with the test fungus and allow it to grow until the colony reaches a diameter of approximately 5 cm.[9]

  • Prepare solutions of this compound at various concentrations (e.g., 30, 60, 100 µg/mL).

  • Impregnate sterile filter paper disks with the this compound solutions.

  • Place the disks on the surface of the agar adjacent to the margin of the fungal colony.[9]

  • Use a disk with sterile water as a negative control.

  • Incubate the plates at room temperature for several days.

  • Observe and measure the zone of inhibition around each disk.

Mandatory Visualizations

This compound Antifungal Activity Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis p1 Purify/Obtain This compound Protein a1 Spore Germination Inhibition Assay p1->a1 a2 Broth Microdilution (MIC Determination) p1->a2 a3 Agar Diffusion (Hyphal Inhibition) p1->a3 p2 Prepare Fungal Inoculum (Spores/Hyphae) p2->a1 p2->a2 p2->a3 p3 Prepare Assay Media (Liquid/Solid) p3->a1 p3->a2 p3->a3 d1 Microscopic Observation a1->d1 d2 Spectrophotometric Reading (OD) a2->d2 d3 Measurement of Inhibition Zones a3->d3 d4 Calculate % Inhibition, MIC, MFC d1->d4 d2->d4 d3->d4

Caption: Workflow for in vitro this compound antifungal assays.

This compound-Induced Signaling Pathway in S. cerevisiae

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ste4 STE4 This compound->ste4 Activates ste18 STE18 This compound->ste18 Activates ste20 STE20 ste4->ste20 ste18->ste20 ste11 STE11 ste20->ste11 ste5 STE5 ste5->ste11 Scaffold ste7 STE7 ste5->ste7 fus3_kss1 FUS3 / KSS1 ste5->fus3_kss1 ste11->ste7 ste7->fus3_kss1 ste12 STE12 fus3_kss1->ste12 gene_exp Gene Expression (Cell Wall Weakening) ste12->gene_exp

Caption: this compound subverts the pheromone response pathway.

References

Application Notes and Protocols for Osmotin Gene Expression Analysis using qRT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Osmotin in Stress Response

This compound is a multifunctional, stress-responsive protein belonging to the pathogenesis-related (PR)-5 family.[1] It plays a crucial role in conferring tolerance to a wide range of biotic stresses, such as fungal pathogens, and abiotic stresses like drought, salinity, and extreme temperatures.[1][2] The name "this compound" is derived from its initial discovery in tobacco cells adapted to low water potential, highlighting its primary role in osmotic stress.[2] Under stress conditions, this compound expression can lead to the accumulation of proline, an osmolyte that helps protect cells by quenching reactive oxygen species.[1] Given its central role in plant defense and stress adaptation, quantifying the expression levels of the this compound gene is vital for research in plant science, agriculture, and the development of stress-tolerant crops.

Quantitative real-time PCR (qRT-PCR) is a highly sensitive, specific, and reproducible technique for measuring gene expression levels.[3][4] It allows for the precise quantification of messenger RNA (mRNA) transcripts, making it the gold standard for validating and analyzing the expression of target genes like this compound under various experimental conditions.[3][5]

Application Areas:

  • Agricultural Research: Evaluating the stress tolerance of different plant varieties or genetically modified crops.

  • Drug Development: Screening for compounds that can modulate stress response pathways in plants.

  • Basic Research: Investigating the molecular mechanisms of plant responses to environmental stimuli.

This compound Signaling Pathway

This compound gene expression is regulated by complex signaling pathways, often initiated by environmental stressors. Abscisic acid (ABA), a key plant hormone in abiotic stress signaling, is a known transcriptional activator of the this compound gene.[6][7] Additionally, biotic stresses like fungal infections can trigger signal transduction cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to the expression of defense proteins including this compound.[8] The diagram below illustrates a simplified model of these activation pathways.

Osmotin_Signaling_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity) ABA ABA Accumulation Abiotic_Stress->ABA Biotic_Stress Biotic Stress (Fungal Pathogen) MAPK_Cascade MAPK Cascade Biotic_Stress->MAPK_Cascade Transcription_Factors Activation of Transcription Factors ABA->Transcription_Factors MAPK_Cascade->Transcription_Factors Osmotin_Gene This compound Gene Transcription_Factors->Osmotin_Gene Upregulation Osmotin_Protein This compound Protein (PR-5) Osmotin_Gene->Osmotin_Protein Transcription & Translation Stress_Tolerance Enhanced Stress Tolerance Osmotin_Protein->Stress_Tolerance

Caption: Simplified signaling pathway for this compound gene activation.

Detailed Experimental Protocols

This section provides a comprehensive protocol for analyzing this compound gene expression using a two-step qRT-PCR method.[4]

Experimental Design and Reference Gene Selection

A critical step for accurate relative quantification in qRT-PCR is the selection of stable reference genes (also known as housekeeping genes) whose expression levels do not change across the experimental conditions being tested.[9] Using inappropriate reference genes can lead to erroneous results.[9] For studies involving osmotic or salt stress in plants, several genes have been evaluated for their stability.

Table 1: Recommended Reference Genes for Osmotic and Salt Stress Studies in Plants

Gene Symbol Gene Name Common Function Plant Species Examples Citations
UBQ10 Ubiquitin 10 Protein degradation Populus ussuriensis [10]
EF1-α Elongation Factor 1-alpha Protein synthesis General, Tiger Nut [11][12]
ACT Actin Cytoskeleton structure General, Rice [10][13]
GAPDH Glyceraldehyde-3-phosphate dehydrogenase Glycolysis Salvia rosmarinus (less stable) [11]
18S rRNA 18S ribosomal RNA Ribosome component Rice, Spinach [9][10]

| CAC | Clathrin Adaptor Complex | Vesicle transport | Glycyrrhiza species |[14] |

Note: The stability of reference genes should always be validated for the specific plant species and experimental conditions under investigation using algorithms like geNorm, NormFinder, or BestKeeper.[9][11]

Primer Design for qRT-PCR

Proper primer design is essential for the specificity and efficiency of the qRT-PCR reaction.[15]

Guidelines for Primer Design:

  • Amplicon Length: Aim for a product size between 70 and 200 base pairs for optimal efficiency.[16]

  • Melting Temperature (Tm): Primers should have a Tm between 60-63°C, with the forward and reverse primers having a Tm within 3°C of each other.[16]

  • GC Content: The GC content should be between 40-60%.[15]

  • Specificity: Primers must be specific to the target gene. Use tools like NCBI's Primer-BLAST to check for potential off-target binding.[16]

  • Exon-Exon Junction: Whenever possible, design one primer to span an exon-exon junction to prevent amplification of any contaminating genomic DNA (gDNA).[17]

  • Secondary Structures: Avoid sequences that can form hairpins or self-dimers.

Table 2: Example Primer Sequences for this compound and Reference Genes

Gene Target Primer Sequence (5' -> 3') Amplicon Size (bp)
This compound (Nicotiana tabacum) F: GCCCTGCCTTCATACGCTATR: TACGGGCAGTTGTTCCTCAC 222
Actin (Oryza sativa) F: CAACACCCCTGCTATGTACGR: CATCACCAGAGTCCAACACAA -

| nptII (Kanamycin resistance gene) | F: TCGGGAGCGGCGATACCGTAR: GAGGCTATTCGGCTATGCTG | - |

Note: These are example sequences.[13][18][19] Primers must be designed and validated for the specific gene isoform and species of interest.

Experimental Workflow Diagram

The overall process from sample collection to data analysis follows a standardized workflow to ensure consistency and accuracy.

qRT_PCR_Workflow A 1. Sample Collection (e.g., Leaf/Root tissue from Control vs. Stressed plants) B 2. Total RNA Extraction A->B C 3. RNA Quality & Quantity Check (Spectrophotometry, Gel Electrophoresis) B->C D 4. gDNA Removal (DNase I Treatment) C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. qRT-PCR Reaction Setup (cDNA, Primers, SYBR Green Master Mix) E->F G 7. Real-Time PCR Amplification (on a qPCR instrument) F->G H 8. Data Analysis (Cq values, Melt Curve Analysis, Relative Quantification e.g., ΔΔCt) G->H

Caption: Standard workflow for qRT-PCR gene expression analysis.
Protocol: Step-by-Step Methodology

4.1. Total RNA Extraction and Quality Control

  • Harvest plant tissue (e.g., leaves, roots) from control and treated/stressed plants. Immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity.

    • Quantity: Use a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Integrity: Run an aliquot on a 1% agarose (B213101) gel to check for intact ribosomal RNA (rRNA) bands (28S and 18S).

4.2. cDNA Synthesis (Reverse Transcription)

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase) with oligo(dT) or random hexamer primers.

  • Follow the manufacturer's protocol. A typical reaction includes RNA, primers, dNTPs, buffer, and reverse transcriptase enzyme.

  • Incubate as recommended (e.g., 65°C for 5 min, then 50°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).

  • Dilute the resulting cDNA product (e.g., 1:10 or 1:20 with nuclease-free water) for use in the qRT-PCR reaction.

4.3. qRT-PCR Reaction and Cycling

  • Prepare the qRT-PCR reaction mix on ice. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM stock)

    • 1 µL of Reverse Primer (10 µM stock)

    • 2 µL of diluted cDNA template

    • 6 µL of Nuclease-free water

  • Set up reactions in triplicate for each sample and each gene (this compound and reference genes). Include a no-template control (NTC) for each primer pair to check for contamination.

  • Perform the reaction in a real-time PCR instrument with a program similar to the following:

    • Initial Denaturation: 95°C for 10 minutes.[19]

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.[19]

      • Annealing/Extension: 60°C for 1 minute.[19]

    • Melt Curve Analysis: 60°C to 95°C, with a slow temperature ramp, to verify the specificity of the amplified product.[17]

Data Analysis

The most common method for relative quantification is the comparative Cq (ΔΔCq) method.[20]

  • Collect Cq Values: Obtain the quantification cycle (Cq) value for each reaction from the qPCR instrument software. The Cq is the cycle number at which the fluorescence signal crosses a set threshold.

  • Calculate ΔCq: Normalize the Cq of the gene of interest (GOI, this compound) to the Cq of the reference gene (RG) for each sample.

    • ΔCq = Cq(GOI) - Cq(RG)

  • Calculate ΔΔCq: Normalize the ΔCq of the treated sample to the ΔCq of the control (calibrator) sample.

    • ΔΔCq = ΔCq(Treated) - ΔCq(Control)

  • Calculate Fold Change: Determine the relative expression level.

    • Fold Change = 2-ΔΔCq

Data Presentation

Organizing experimental setup and results in tables is crucial for clarity and reproducibility.

Table 3: Template for qRT-PCR Plate Setup (96-well)

Well Sample ID Target Gene Replicate
A1 Control 1 This compound 1
A2 Control 1 This compound 2
A3 Control 1 This compound 3
A4 Control 1 Ref Gene 1 1
... ... ... ...
B1 Treated 1 This compound 1
... ... ... ...

| H12 | NTC | Ref Gene 2 | 3 |

Table 4: Template for Presentation of Relative Gene Expression Data

Sample Group Biological Replicate Mean Cq (this compound) Mean Cq (Reference) ΔCq ΔΔCq Fold Change (2-ΔΔCq) Std. Error
Control 1 24.5 21.2 3.3 0.0 1.0 0.08
2 24.8 21.4 3.4
3 24.6 21.3 3.3
Stressed 1 21.1 21.3 -0.2 -3.5 11.3 0.45
2 20.9 21.1 -0.2

| | 3 | 21.3 | 21.5 | -0.2 | | | |

This table presents hypothetical data to illustrate the calculation and presentation of results.

References

Visualizing Osmotin: Application Notes and Protocols for Tissue Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the visualization of osmotin protein localization within plant tissues. Understanding the spatial distribution of this compound, a key protein involved in plant defense and stress responses, is crucial for elucidating its function in cellular processes and for the development of targeted therapeutic strategies.

Introduction to this compound

This compound is a member of the pathogenesis-related (PR-5) protein family, known for its role in protecting plants against a variety of biotic and abiotic stresses, including fungal pathogens, drought, salinity, and cold.[1][2][3][4][5] Its expression is observed in various plant organs, and its subcellular localization can provide insights into its mechanism of action.[2][6] this compound has been found to accumulate in vacuoles, the cytoplasm, and is also associated with the plasma membrane.[7]

Quantitative Overview of this compound Expression

The expression of this compound is spatially and temporally regulated, with varying levels detected in different tissues and under diverse stress conditions. While precise quantitative data can vary significantly between plant species and experimental conditions, the following table summarizes the general trends in this compound localization and abundance based on published literature.

Tissue/Organ Subcellular Localization Relative Expression Level (under basal conditions) Stress-Induced Expression Change Inducing Factors
Roots Epidermis, Quiescent center of the root apexModerateIncreasedSalinity, Abscisic acid (ABA), Ethylene, Wounding, Drought[2][6]
Stems EpidermisLow to ModerateIncreasedWounding, Pathogen infection[2][6]
Leaves Trichomes, Mesophyll cellsLowSignificantly IncreasedSalinity, Drought, Cold, Pathogen infection, High CO2, Cadmium stress[2][3][6]
Flowers CorollaLowIncreasedEthylene[2][6]
Fruits/Seeds Seed endosperm and coat, Fruit skinVaries with developmental stageIncreasedDevelopmental cues, Pathogen infection[2][6]

Experimental Protocols

Accurate visualization of this compound localization requires robust and optimized protocols. The following sections detail the methodologies for immunohistochemistry (IHC), immunofluorescence (IF), and the use of fluorescent protein fusions.

Protocol 1: Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues

This protocol is suitable for long-term preservation of tissue morphology and allows for chromogenic detection of this compound.

Workflow Diagram:

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_vis Visualization Fixation Fixation (e.g., 4% PFA) Dehydration Dehydration (Ethanol series) Fixation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Embedding Paraffin (B1166041) Embedding Clearing->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-induced) Deparaffinization->AntigenRetrieval Blocking Blocking (e.g., BSA) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-osmotin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration2 Dehydration Counterstain->Dehydration2 Mounting Mounting Dehydration2->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: Workflow for Immunohistochemical (IHC) staining of this compound.

Methodology:

  • Tissue Fixation: Immediately fix freshly harvested plant tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 12-24 hours at 4°C.

  • Dehydration and Embedding:

    • Wash the tissue in PBS.

    • Dehydrate through a graded ethanol (B145695) series (e.g., 70%, 85%, 95%, 100%).

    • Clear the tissue in xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning: Cut 4-6 µm thick sections using a microtome and mount them on charged glass slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene.

    • Rehydrate through a descending ethanol series to water.

  • Antigen Retrieval: To unmask the antigenic epitope, perform heat-induced antigen retrieval using a citrate (B86180) buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes.

  • Blocking: Block non-specific binding by incubating the sections in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific to this compound, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the sections with PBS and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the signal by adding a chromogenic substrate such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize nuclei.

    • Dehydrate the sections through an ascending ethanol series and xylene.

    • Mount with a permanent mounting medium and a coverslip.

  • Microscopy: Observe the sections under a bright-field microscope.

Protocol 2: Immunofluorescence (IF) for this compound in Frozen Tissues

This protocol is advantageous for preserving antigenicity that may be sensitive to the harsh treatments of paraffin embedding.

Workflow Diagram:

IF_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_vis Visualization Fixation Fixation (4% PFA) Cryoprotection Cryoprotection (Sucrose) Fixation->Cryoprotection Freezing Freezing (OCT compound) Cryoprotection->Freezing Sectioning Sectioning (Cryostat) Freezing->Sectioning Permeabilization Permeabilization (Triton X-100) Sectioning->Permeabilization Blocking Blocking (e.g., Donkey Serum) Permeabilization->Blocking PrimaryAb Primary Antibody (anti-osmotin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstaining (DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Microscopy Confocal Microscopy Mounting->Microscopy

Caption: Workflow for Immunofluorescent (IF) staining of this compound.

Methodology:

  • Tissue Preparation:

    • Fix fresh tissue in 4% PFA in PBS for 4-6 hours at 4°C.

    • Cryoprotect by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) overnight at 4°C.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.

  • Sectioning: Cut 8-12 µm thick sections using a cryostat and mount on charged slides.

  • Permeabilization and Blocking:

    • Wash the sections with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with a suitable blocking buffer (e.g., 5% normal donkey serum in PBS) for 1 hour.

  • Antibody Incubation:

    • Incubate with the primary anti-osmotin antibody overnight at 4°C.

    • Wash and incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Counterstain nuclei with DAPI.

    • Mount with an anti-fade mounting medium.

  • Microscopy: Visualize the fluorescence signal using a confocal or epifluorescence microscope.

Protocol 3: Visualization of this compound using Fluorescent Protein Fusions

This in vivo technique allows for the dynamic visualization of this compound in living cells.

Workflow Diagram:

GFP_Workflow cluster_construct Construct Generation cluster_transform Plant Transformation cluster_vis Visualization Cloning Cloning (this compound cDNA + GFP) Vector Insertion into Expression Vector Cloning->Vector Transformation Transformation (e.g., Agrobacterium) Vector->Transformation Selection Selection of Transgenic Plants Transformation->Selection Microscopy Confocal Microscopy of Living Tissue Selection->Microscopy

Caption: Workflow for visualizing this compound with a GFP tag.

Methodology:

  • Gene Construct Preparation:

    • Amplify the full-length coding sequence of the this compound gene.

    • Clone the this compound sequence in-frame with a fluorescent protein (e.g., GFP) into a plant expression vector. It is advisable to create both N-terminal and C-terminal fusion constructs to minimize the risk of mislocalization due to the tag.[8][9]

  • Plant Transformation:

    • Introduce the expression vector into plants using a suitable transformation method (e.g., Agrobacterium tumefaciens-mediated transformation).

    • Regenerate and select transgenic plants.

  • Visualization:

    • Excise tissues of interest from the transgenic plants.

    • Mount the tissue in a suitable medium on a microscope slide.

    • Observe the localization of the fluorescently tagged this compound protein using confocal laser scanning microscopy.[10][11][12][13]

This compound Signaling Pathway

This compound is implicated in complex signaling pathways that mediate plant stress responses. While the complete pathway in plants is still under investigation, key components have been identified. Upon perception of stress signals, this compound expression is induced, leading to a cascade of downstream events.

Generalized this compound Signaling Diagram:

Osmotin_Signaling Stress Biotic/Abiotic Stress (Salinity, Drought, Pathogen) Receptor Cell Surface Receptor Stress->Receptor 1. Perception This compound This compound Expression (PR-5 Protein) Receptor->this compound 2. Signal Transduction MAPK MAPK Cascade This compound->MAPK 3. Activation ROS Reactive Oxygen Species (ROS) Production This compound->ROS Proline Proline Accumulation This compound->Proline Defense Stress Tolerance & Defense Response MAPK->Defense PCD Programmed Cell Death (PCD) ROS->PCD Proline->Defense PCD->Defense

Caption: Generalized signaling cascade initiated by this compound in response to stress.

This pathway highlights that upon stress perception, this compound expression is upregulated.[2][6] this compound can then trigger downstream signaling, including the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, the production of Reactive Oxygen Species (ROS), and the accumulation of proline.[1][2][5] These events collectively contribute to enhanced stress tolerance and the plant's defense response, which can include programmed cell death to limit pathogen spread.[2][3] In some systems, this compound has been shown to interact with a seven-transmembrane-domain receptor.[1][3]

References

Application Notes and Protocols for Generating and Validating an Anti-Osmotin Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Osmotin is a member of the pathogenesis-related (PR)-5 protein family found in plants, playing a crucial role in defense mechanisms against both biotic and abiotic stresses.[1][2] It exhibits antifungal properties by permeabilizing the plasma membrane of fungal pathogens.[3][4] Interestingly, this compound shares structural and functional homology with mammalian adiponectin, an insulin-sensitizing hormone.[1][5] This homology allows this compound to interact with adiponectin receptors in mammalian cells, suggesting its potential as a therapeutic agent.[1][5][6] The generation and validation of specific anti-osmotin antibodies are therefore critical for research into its physiological functions and therapeutic applications.

These application notes provide a comprehensive guide to generating a specific anti-osmotin antibody, followed by detailed protocols for its validation using Western Blot, ELISA, and Immunohistochemistry.

Section 1: Generation of Anti-Osmotin Antibody

The generation of a high-quality anti-osmotin antibody begins with the production of a pure antigen, followed by immunization and subsequent antibody purification. Recombinant protein expression is a common and effective method for obtaining the large quantities of purified this compound required for antibody production.[7][8][9]

Recombinant this compound Production Workflow

The following diagram illustrates the workflow for producing recombinant this compound protein, which will serve as the antigen for immunization.

G cluster_0 Antigen Production Gene Isolation Isolate this compound Gene (e.g., from Nicotiana tabacum) Cloning into Expression Vector Clone into pET Expression Vector with His-tag Gene Isolation->Cloning into Expression Vector Transformation into Host Transform into E. coli (e.g., BL21(DE3)) Cloning into Expression Vector->Transformation into Host Protein Expression Induce Expression with IPTG Transformation into Host->Protein Expression Purification Purify via Nickel-Affinity Chromatography Protein Expression->Purification

Figure 1: Workflow for Recombinant this compound Production.
Protocol: Recombinant this compound Production

This protocol outlines the steps for expressing and purifying recombinant this compound from E. coli.

Materials:

  • Nicotiana tabacum cDNA library

  • Primers for this compound gene

  • pET expression vector (e.g., pET-28a)

  • E. coli DH5α (for cloning) and BL21(DE3) (for expression)

  • Restriction enzymes, T4 DNA ligase

  • LB broth and agar, Kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Nickel-NTA agarose (B213101) resin

Procedure:

  • Gene Amplification and Cloning:

    • Amplify the this compound gene from a Nicotiana tabacum cDNA library using PCR with specific primers.

    • Digest the PCR product and the pET expression vector with appropriate restriction enzymes.

    • Ligate the digested gene into the expression vector.

  • Transformation:

    • Transform the ligation product into competent E. coli DH5α cells for plasmid amplification.

    • Isolate the plasmid and verify the insert by sequencing.

    • Transform the verified plasmid into E. coli BL21(DE3) expression host cells.

  • Protein Expression:

    • Inoculate a single colony of transformed BL21(DE3) into LB medium with Kanamycin and grow overnight at 37°C.

    • Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for 4-6 hours at 37°C.[4]

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Apply the supernatant to a pre-equilibrated Nickel-NTA agarose column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the recombinant this compound with elution buffer.

    • Confirm the purity and size of the protein using SDS-PAGE. The expected molecular weight of this compound is approximately 24-26 kDa.[4]

Antibody Generation

Polyclonal or monoclonal antibodies can be generated. For broad reactivity, polyclonal antibodies are often a good starting point.

Protocol: Polyclonal Antibody Generation (in Rabbits)

  • Immunization:

    • Emulsify 0.5-1.0 mg of purified recombinant this compound with an equal volume of Complete Freund's Adjuvant (CFA).

    • Inject the emulsion subcutaneously into two healthy rabbits.

    • Booster injections should be administered every 2-3 weeks with 0.25-0.5 mg of protein emulsified in Incomplete Freund's Adjuvant (IFA).

  • Titer Monitoring:

    • Collect small blood samples (pre-immune and post-immunization) to monitor the antibody titer using ELISA.

  • Antibody Purification:

    • Once a high titer is achieved (typically after 3-4 booster injections), collect the final bleed.

    • Isolate the serum and purify the IgG fraction using Protein A/G affinity chromatography.

    • For higher specificity, perform antigen-affinity purification using the recombinant this compound coupled to a solid support.

Section 2: Validation of the Anti-Osmotin Antibody

Antibody validation is crucial to ensure specificity and functionality in the intended applications.[10][11][12][13][14]

Western Blot Validation

Western blotting is used to confirm that the antibody recognizes a single protein of the correct molecular weight in a complex mixture.[11][14]

Protocol: Western Blot

  • Sample Preparation: Prepare lysates from plant tissues known to express this compound (e.g., tobacco leaves subjected to osmotic stress) and a negative control (e.g., a plant species that does not express this compound or un-stressed tissue).

  • SDS-PAGE: Separate 20-30 µg of protein lysate on a 12% SDS-polyacrylamide gel. Include a lane with purified recombinant this compound as a positive control.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the purified anti-osmotin antibody (e.g., at a 1:1000 to 1:5000 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at a 1:5000 to 1:10,000 dilution for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Results: A single band at ~24-26 kDa should be visible in the lanes with recombinant this compound and the this compound-expressing plant lysate. No band should be visible in the negative control lane.

Sample Expected Band Size (kDa) Observed Band
Recombinant this compound~26Strong, single band
Stressed Tobacco Lysate~24-26Single band
Non-expressing LysateN/ANo band
ELISA (Enzyme-Linked Immunosorbent Assay) Validation

ELISA is used to quantify the amount of this compound in a sample and to determine the antibody's sensitivity and specificity. A sandwich ELISA format is recommended for high specificity.[15]

G cluster_1 Sandwich ELISA Workflow Coat Plate Coat plate with capture anti-osmotin Ab Block Block with BSA Coat Plate->Block Add Sample Add this compound-containing sample Block->Add Sample Add Detection Ab Add biotinylated anti-osmotin Ab Add Sample->Add Detection Ab Add Secondary Ab Add Streptavidin-HRP Add Detection Ab->Add Secondary Ab Add Substrate Add TMB Substrate Add Secondary Ab->Add Substrate Read Plate Read absorbance at 450 nm Add Substrate->Read Plate

Figure 2: Sandwich ELISA Workflow for this compound Detection.

Protocol: Sandwich ELISA

  • Plate Coating: Coat a 96-well plate with the capture anti-osmotin antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add standards (purified recombinant this compound) and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a biotinylated detection anti-osmotin antibody (recognizing a different epitope) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding stop solution (e.g., 2N H2SO4).

  • Read Absorbance: Read the absorbance at 450 nm.

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Use this curve to determine the concentration of this compound in the unknown samples.

Standard Concentration (ng/mL) Absorbance at 450 nm (OD)
1002.5
501.8
251.1
12.50.6
6.250.3
3.1250.15
00.05
Immunohistochemistry (IHC) Validation

IHC is used to determine the localization of this compound within tissue sections.[16][17][18][19][20]

Protocol: IHC on Paraffin-Embedded Tissues

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 min).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using 10 mM sodium citrate (B86180) buffer (pH 6.0) in a microwave or pressure cooker.

  • Peroxidase Blocking: Block endogenous peroxidase activity with 3% H2O2 in methanol (B129727) for 15 minutes.

  • Blocking: Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.

  • Primary Antibody Incubation: Incubate with the anti-osmotin antibody (e.g., 1:100 to 1:500 dilution) overnight at 4°C in a humidified chamber.

  • Washing: Wash slides with PBS (3 x 5 min).

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Detection: Apply an avidin-biotin-peroxidase complex (ABC) reagent, followed by a DAB substrate kit for visualization.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.

Expected Results: Specific staining should be observed in the cells and tissues known to express this compound. For example, in plants under stress, this compound may accumulate in the vacuole or be secreted.[1] Negative control sections (incubated without the primary antibody) should show no specific staining.

Section 3: this compound Signaling Pathway

Understanding the signaling pathway of this compound is crucial for interpreting experimental results. This compound can trigger a signaling cascade in yeast leading to apoptosis and shares a signaling pathway with adiponectin in mammalian cells.[1][5][21]

G cluster_2 This compound Signaling in Mammalian Cells This compound This compound AdipoR1 AdipoR1 Receptor This compound->AdipoR1 Binds AMPK AMPK AdipoR1->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Promotes Neuroprotection Neuroprotection & Reduced α-synuclein Autophagy->Neuroprotection

Figure 3: this compound Signaling via AdipoR1 in Mammalian Cells.

In mammalian systems, this compound can bind to the adiponectin receptor 1 (AdipoR1), leading to the activation of AMP-activated protein kinase (AMPK).[6] Activated AMPK can then inhibit the mammalian target of rapamycin (B549165) (mTOR), which promotes autophagy. This pathway has been implicated in the neuroprotective effects of this compound.[6]

The protocols and application notes provided here offer a comprehensive framework for the successful generation and rigorous validation of an anti-osmotin antibody. A thoroughly validated antibody is an indispensable tool for researchers investigating the diverse biological roles of this compound in plant physiology and its potential therapeutic applications in human health.

References

Application Notes and Protocols for Studying Osmotin Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the protein-protein interactions of osmotin, a pathogenesis-related (PR-5) protein involved in plant defense and stress responses. Understanding these interactions is crucial for elucidating its mechanism of action and for its potential application in agriculture and as a therapeutic agent.

Application Notes

Introduction to this compound and its Interactions

This compound is a multifunctional protein that plays a key role in plant defense against fungal pathogens and in tolerance to abiotic stresses.[1] Its functions are mediated through complex interactions with other proteins. A notable interaction is with a seven-transmembrane domain receptor-like protein, ORE20/PHO36, in yeast, which triggers a RAS2/cAMP signaling pathway leading to apoptosis.[2][3][4] Due to its structural and functional similarities to mammalian adiponectin, this compound and its interacting partners are also of interest in drug development for metabolic diseases.[2]

The study of this compound's protein-protein interactions (PPIs) is essential to unravel its signaling pathways and identify novel components involved in its diverse functions. This document outlines several key in vivo and in vitro methods to identify and characterize this compound's interacting partners.

Overview of Key Methods

Several robust techniques are available to investigate protein-protein interactions. The choice of method depends on the specific research question, such as identifying novel interactors, confirming a predicted interaction, or quantifying binding affinity.

  • Yeast Two-Hybrid (Y2H) Screening: An in vivo technique to identify novel protein-protein interactions in a eukaryotic system.[4][5] It is a powerful tool for screening entire cDNA libraries to find proteins that interact with this compound.

  • Co-Immunoprecipitation (Co-IP): An in vivo method used to verify protein-protein interactions within a cellular context.[1][6] This technique involves using an antibody to pull down a specific protein (this compound) and its binding partners from a cell lysate.

  • Pull-Down Assay: An in vitro technique to confirm direct physical interactions between two or more proteins.[7][8] It is particularly useful for validating interactions identified by other methods and can help distinguish between direct and indirect interactions.

  • Surface Plasmon Resonance (SPR): A label-free, in vitro technique for the quantitative analysis of binding kinetics and affinity.[9][10] SPR provides real-time data on the association and dissociation rates of interacting proteins, allowing for the determination of binding constants (K D).

Data Presentation

Table 1: Known and Potential this compound-Interacting Proteins
Interacting ProteinMethod of IdentificationOrganism/SystemBiological Context/FunctionReference
ORE20/PHO36Yeast Two-Hybrid, Functional AssaysSaccharomyces cerevisiaeThis compound receptor, mediates this compound-induced apoptosis via the RAS2/cAMP pathway.[2][3][4]
Putative Plant ReceptorHomology to ORE20/PHO36PlantsLikely involved in mediating this compound's role in stress response and defense.Inferred
Fungal Cell Wall/Membrane ProteinsFunctional AssaysFungiMediate the antifungal activity of this compound.Inferred
Table 2: Representative Quantitative Data from Surface Plasmon Resonance (SPR) Analysis

Note: The following data are illustrative examples of what can be obtained from an SPR experiment and are not based on published results for this compound.

LigandAnalyteAssociation Rate Constant (k a ) (M⁻¹s⁻¹)Dissociation Rate Constant (k d ) (s⁻¹)Equilibrium Dissociation Constant (K D ) (nM)
Immobilized this compoundRecombinant ORE20/PHO36 (extracellular domain)1.5 x 10⁵3.2 x 10⁻⁴2.1
Immobilized this compoundPutative Interactor X2.3 x 10⁴5.1 x 10⁻³221.7
Immobilized this compoundNon-interacting Control ProteinNo significant bindingNo significant bindingN/A

Experimental Protocols

Yeast Two-Hybrid (Y2H) Screening to Identify Novel this compound Interactors

This protocol describes how to screen a plant cDNA library for proteins that interact with this compound using the GAL4-based yeast two-hybrid system. This compound is used as the "bait" and the cDNA library proteins are the "prey".

Materials:

  • Yeast strains (e.g., AH109, Y2HGold)

  • Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7)

  • Plant cDNA library pre-cloned into a prey vector

  • Competent yeast cells

  • Media: YPDA, SD/-Trp, SD/-Leu, SD/-Trp/-Leu (DDO), SD/-Trp/-Leu/-His/-Ade (QDO) with X-α-Gal

  • Reagents for yeast transformation (e.g., PEG/LiAc)

Protocol:

  • Bait Plasmid Construction:

    • Clone the full-length coding sequence of this compound into the pGBKT7 vector to create a fusion with the GAL4 DNA-binding domain (BD-Osmotin).

    • Transform the construct into E. coli for plasmid amplification and sequence verify the insert.

  • Auto-activation Test of the Bait:

    • Transform the BD-Osmotin plasmid into the Y2HGold yeast strain.

    • Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade + X-α-Gal plates.

    • Growth on the selective medium or development of blue color indicates auto-activation. If the bait auto-activates, a different bait construct (e.g., a truncated version of this compound) may be required.

  • Yeast Two-Hybrid Screening:

    • Transform the plant cDNA library (in pGADT7) into the yeast strain containing the BD-Osmotin bait plasmid.

    • Alternatively, use a yeast mating strategy by transforming the bait into one mating type (e.g., MATα) and the library into the opposite mating type (e.g., MATa) and then mating them.

    • Plate the mated yeast on DDO medium to select for cells containing both plasmids.

    • Replica-plate the colonies onto high-stringency QDO medium with X-α-Gal to screen for interactions.

  • Identification of Positive Interactors:

    • Colonies that grow on the high-stringency medium and turn blue are considered positive interactors.

    • Isolate the prey plasmids from these yeast colonies.

    • Sequence the cDNA insert to identify the interacting protein.

  • Validation of Interactions:

    • Re-transform the isolated prey plasmid with the original bait plasmid into fresh yeast cells to confirm the interaction.

    • Perform a control transformation with the prey plasmid and an empty bait vector (pGBKT7) to eliminate false positives.

Co-Immunoprecipitation (Co-IP) to Validate this compound Interactions in Planta

This protocol describes the validation of a putative this compound-interacting protein (Protein X) in plant cells, for example, through transient expression in Nicotiana benthamiana.

Materials:

  • N. benthamiana plants

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Expression vectors for transient expression in plants

  • Antibody against this compound or an epitope tag

  • Protein A/G magnetic beads

  • Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Wash buffer (Co-IP buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Protocol:

  • Vector Construction and Agroinfiltration:

    • Clone this compound (e.g., with a C-terminal HA tag) and the putative interactor Protein X (e.g., with a C-terminal Myc tag) into plant expression vectors.

    • Transform the constructs into Agrobacterium.

    • Co-infiltrate N. benthamiana leaves with Agrobacterium cultures carrying the this compound-HA and Protein X-Myc constructs. Also, include control infiltrations (e.g., this compound-HA with an empty vector).

  • Protein Extraction:

    • Harvest infiltrated leaf tissue 2-3 days post-infiltration.

    • Grind the tissue to a fine powder in liquid nitrogen.

    • Resuspend the powder in ice-cold Co-IP buffer and incubate on ice.

    • Centrifuge to pellet cell debris and collect the supernatant (total protein extract).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an anti-HA antibody (to pull down this compound-HA) overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours.

    • Use a magnetic stand to capture the beads. Discard the supernatant.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-Myc antibody to detect the co-immunoprecipitated Protein X-Myc.

    • Also, probe with an anti-HA antibody to confirm the immunoprecipitation of this compound-HA.

GST Pull-Down Assay to Confirm Direct Interaction

This in vitro assay is used to confirm a direct physical interaction between this compound and a putative interacting protein (Protein X).

Materials:

  • Expression vectors for recombinant proteins (e.g., pGEX for GST-fusion, pET for His-tagged)

  • E. coli strain for protein expression (e.g., BL21(DE3))

  • Glutathione-agarose beads

  • IPTG for induction of protein expression

  • Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Triton X-100)

  • Elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)

Protocol:

  • Recombinant Protein Expression and Purification:

    • Clone this compound into a pGEX vector to create a GST-Osmotin fusion protein.

    • Clone the interacting partner (Protein X) into a pET vector with a His-tag.

    • Transform the constructs into E. coli and induce protein expression with IPTG.

    • Purify the GST-Osmotin using glutathione-agarose beads and the His-Protein X using Ni-NTA affinity chromatography.

  • Binding Reaction:

    • Immobilize the purified GST-Osmotin on glutathione-agarose beads by incubating them together.

    • As a negative control, incubate beads with GST alone.

    • Wash the beads to remove unbound GST-Osmotin or GST.

    • Add the purified His-Protein X to the beads with immobilized GST-Osmotin and to the control beads with GST.

    • Incubate to allow for binding.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound His-Protein X.

    • Elute the bound proteins from the beads using elution buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Coomassie staining or by Western blot using an anti-His antibody.

    • The presence of His-Protein X in the eluate from the GST-Osmotin beads, but not from the GST-only control beads, confirms a direct interaction.

Surface Plasmon Resonance (SPR) for Quantitative Analysis

This protocol provides a general workflow for quantifying the binding kinetics of the this compound-Protein X interaction using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified recombinant this compound and Protein X

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip using a mixture of EDC and NHS.

    • Inject a solution of purified this compound (the ligand) over the activated surface to covalently immobilize it via amine coupling.

    • Deactivate the remaining active sites on the surface with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the injection of this compound to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the purified Protein X (the analyte) in running buffer.

    • Inject the different concentrations of Protein X sequentially over the flow cells containing the immobilized this compound and the reference surface.

    • Allow for an association phase followed by a dissociation phase where only running buffer is flowed over the chip.

  • Data Analysis:

    • The SPR instrument software will generate sensorgrams showing the change in response units (RU) over time.

    • Subtract the signal from the reference flow cell from the signal from the this compound-coupled flow cell to obtain the specific binding signal.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway This compound Signaling Pathway in Yeast This compound This compound Receptor ORE20/PHO36 Receptor RAS2 RAS2 cAMP cAMP Pathway Apoptosis Apoptosis

G cluster_workflow General Workflow for PPI Study Discovery Discovery Phase (e.g., Yeast Two-Hybrid) Validation_in_vivo In Vivo Validation (e.g., Co-IP) Validation_in_vitro In Vitro Validation (Direct Interaction) (e.g., Pull-Down Assay) Quantification Quantitative Analysis (e.g., Surface Plasmon Resonance) Functional Functional Characterization

References

Application Notes and Protocols for Generating Osmotin Knockout and Knockdown Mutant Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the creation and analysis of osmotin knockout and knockdown mutant lines. This compound is a multifunctional, stress-responsive protein from the pathogenesis-related 5 (PR-5) family, known for its role in conferring tolerance to both biotic and abiotic stresses in plants.[1][2][3] Understanding its function through loss-of-function mutants is critical for crop improvement and drug development. These protocols detail the use of CRISPR/Cas9 for gene knockout and RNA interference (RNAi) for gene knockdown.

Application Note 1: Generation of this compound Knockout Lines via CRISPR/Cas9

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system is a powerful genome-editing tool for creating targeted gene knockouts.[4][5] By designing a single guide RNA (sgRNA) specific to the this compound gene, the Cas9 nuclease can be directed to create a double-strand break at a precise location, leading to loss-of-function mutations through the cell's error-prone DNA repair mechanisms.[5][6] This method allows for the complete and heritable silencing of the target gene. An this compound deletion mutant (osm34) has been successfully generated in Arabidopsis using this system.[7]

Experimental Workflow: this compound Knockout using CRISPR/Cas9

G cluster_0 Phase 1: Vector Construction cluster_1 Phase 2: Plant Transformation cluster_2 Phase 3: Mutant Screening & Validation A sgRNA Design & Synthesis (Targeting this compound Gene) B Vector Selection (Plant CRISPR/Cas9 Binary Vector) A->B C Cloning (Ligate sgRNA into Cas9 vector) B->C D E. coli Transformation & Plasmid Amplification C->D E Agrobacterium Transformation (Introduce vector into A. tumefaciens) D->E F Plant Transformation (e.g., Floral Dip for Arabidopsis) E->F G Selection of T1 Plants (Antibiotic/Herbicide Resistance) F->G H Genomic DNA Extraction (From T1 Plants) G->H I PCR Amplification (Target this compound Locus) H->I J Mutation Detection (Sanger Sequencing) I->J K Selection of Homozygous Mutants (Screen T2/T3 Generations) J->K

Caption: Workflow for creating this compound knockout plants using CRISPR/Cas9.

Protocol: CRISPR/Cas9-Mediated Knockout of this compound

This protocol is adapted for Arabidopsis thaliana but can be modified for other plant species.[8]

1. sgRNA Design and Vector Construction

  • Design sgRNA: Identify a 20-nucleotide target sequence in an early exon of the this compound gene, immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., 'NGG'). Use online tools (e.g., CRISPR-P 2.0, CHOPCHOP) to minimize off-target effects.

  • Synthesize Oligos: Synthesize two complementary DNA oligonucleotides encoding the chosen sgRNA sequence.

  • Vector Preparation: Use a plant-specific CRISPR/Cas9 binary vector (e.g., pHEE401E, pKIR1.1). Digest the vector with appropriate restriction enzymes as per the manufacturer's protocol.

  • Annealing and Ligation: Anneal the synthesized oligos to form a duplex. Ligate the annealed duplex into the digested binary vector.

  • Transformation: Transform the ligation product into competent E. coli cells (e.g., DH5α). Select transformed colonies on antibiotic-containing LB plates (e.g., ampicillin).

  • Verification: Confirm the correct insertion of the sgRNA sequence via colony PCR and Sanger sequencing. Isolate the plasmid DNA from a confirmed colony.

2. Plant Transformation

  • Agrobacterium Transformation: Introduce the verified binary vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101, AGL1) via electroporation or heat shock.[9][10]

  • Culture Preparation: Grow a single Agrobacterium colony in liquid LB medium with appropriate antibiotics overnight. Inoculate a larger culture and grow until the OD600 reaches 0.6-0.8.[10]

  • Infection: Pellet the Agrobacterium cells and resuspend in infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77).

  • Floral Dip: Invert flowering Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds to transform the female gametes.[8]

  • Co-cultivation and Growth: Place the dipped plants in a dark, humid environment for 24 hours, then return them to standard growth conditions and allow them to set seed.

3. Mutant Screening and Validation

  • T1 Generation Screening: Sterilize and plate the collected T1 seeds on selection medium (e.g., MS medium with hygromycin or Basta) to identify successful transformants.

  • Genomic DNA Extraction: Extract genomic DNA from the leaves of antibiotic-resistant T1 seedlings.

  • Mutation Analysis:

    • Amplify the genomic region surrounding the sgRNA target site using gene-specific primers.

    • Purify the PCR product and send for Sanger sequencing to identify insertions, deletions (indels), or other mutations.

  • Homozygous Line Selection: Allow T1 plants with confirmed mutations to self-pollinate. Screen the T2 generation via PCR and sequencing to identify homozygous knockout lines (which will no longer show the wild-type sequence). Continue screening into the T3 generation to ensure stability.[8]

Application Note 2: Generation of this compound Knockdown Lines via RNAi

Experimental Workflow: this compound Knockdown using RNAi

G cluster_0 Phase 1: Vector Construction cluster_1 Phase 2: Plant Transformation cluster_2 Phase 3: Knockdown Validation A shRNA Target Selection (Identify unique 21-24 bp region in this compound mRNA) B Construct Design (Sense-Intron-Antisense sequence) A->B C Cloning into RNAi Vector (e.g., pFGC5941, pHELLSGATE) B->C D E. coli Transformation & Plasmid Amplification C->D E Agrobacterium Transformation (Introduce shRNA vector into A. tumefaciens) D->E F Plant Transformation (e.g., Leaf Disc or Floral Dip) E->F G Selection of T1 Plants (Antibiotic/Herbicide Resistance) F->G H Total RNA Extraction (From T1/T2 Plants) G->H I cDNA Synthesis H->I J Quantitative RT-PCR (qRT-PCR) (Measure this compound mRNA levels) I->J K Protein Analysis (Optional) (Western Blot for this compound protein) J->K

Caption: Workflow for creating this compound knockdown plants using RNA interference.

Protocol: RNAi-Mediated Knockdown of this compound

1. shRNA Construct and Vector Preparation

  • Target Selection: Choose a unique 19-25 bp target sequence from the this compound coding region or UTR. Use bioinformatics tools (e.g., si-Fi, E-RNAi) to select a sequence with high predicted efficacy and low off-target potential.

  • Construct Design: Design a hairpin construct, typically an inverted repeat of the target sequence (sense and antisense) separated by an intron spacer to improve silencing efficiency.

  • Cloning: Clone this hairpin cassette into a plant transformation vector under the control of a strong constitutive promoter (e.g., CaMV 35S).[14] This is often done using Gateway cloning or traditional restriction/ligation.

  • Transformation and Verification: Transform the vector into E. coli, select for positive colonies, and verify the construct sequence as described in the knockout protocol.

2. Plant Transformation

  • Follow the same Agrobacterium-mediated transformation procedure as outlined in the knockout protocol (Section 2, steps 1-5).[1][14]

3. Validation of Gene Knockdown

  • T1 Plant Selection: Select transgenic plants on the appropriate antibiotic or herbicide medium.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the leaves of T1 or T2 generation transgenic plants and wild-type controls. Synthesize first-strand cDNA using a reverse transcriptase kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design qRT-PCR primers to amplify a region of the this compound transcript outside of the RNAi target sequence.

    • Perform qRT-PCR using a SYBR Green or probe-based assay to compare the relative expression levels of this compound mRNA in transgenic lines versus wild-type controls.[15][16]

    • Normalize expression levels to a stable reference gene (e.g., Actin, EF1α).[15]

  • Phenotypic Analysis: Analyze the knockdown lines for altered responses to biotic (e.g., fungal infection) and abiotic (e.g., salt, drought) stresses.

This compound Signaling Pathways

This compound is a key regulator in plant stress response, implicated in both ABA-dependent and independent pathways for abiotic stress and in a MAPK cascade for biotic stress defense.[7][18]

Abiotic Stress Signaling Pathway

G stimulus Abiotic Stress (Drought, Salinity, Cold) aba Abscisic Acid (ABA) Accumulation stimulus->aba induces This compound This compound Gene (OSM34) Expression aba->this compound promotes p5cs1 P5CS1 Gene Expression This compound->p5cs1 upregulates ros ROS Scavenging (APX Activity) This compound->ros enhances proline Proline Accumulation p5cs1->proline tolerance Stress Tolerance proline->tolerance contributes to ros->tolerance contributes to

Caption: this compound's role as a positive regulator in the ABA-mediated abiotic stress response.

Biotic Stress (Antifungal) Signaling Pathway

G fungus Fungal Pathogen plant_receptor Plant Cell Receptor fungus->plant_receptor triggers mapk MAPK Cascade (STE proteins in yeast) plant_receptor->mapk activates osmotin_exp This compound Expression & Secretion mapk->osmotin_exp induces fungal_receptor Fungal Cell Wall (Phosphomannans) osmotin_exp->fungal_receptor binds to permeability Plasma Membrane Permeabilization fungal_receptor->permeability leads to pcd Programmed Cell Death (Apoptosis) permeability->pcd causes

Caption: Mechanism of this compound's antifungal activity via signal transduction and membrane disruption.

Quantitative Data Summary

The generation of this compound mutant or overexpressing lines results in measurable changes in plant physiology and gene expression.

Table 1: Phenotypic and Biochemical Changes in this compound-Modified Plants
ParameterGenetic ModificationPlantObserved ChangeReference
Proline Content This compound OverexpressionTobacco4–6 times higher accumulation under stress[1][19]
Proline Content This compound OverexpressionRubber Tree (Calli)Two-fold increase with PEG treatment[19]
Proline Content osm34 osml KnockoutArabidopsisSignificantly reduced proline level with ABA[7]
Stress Tolerance This compound OverexpressionTobacco, Tomato, etc.Enhanced tolerance to salt, drought, cold[20]
Lipid Peroxidation This compound OverexpressionCotton, OliveReduced electrolyte leakage and lipid peroxidation[19]
Antioxidant Activity This compound OverexpressionChili, CottonImproved activity of antioxidant enzymes (e.g., APX)[1]
Fungal Resistance This compound OverexpressionVarious CropsIncreased resistance to a broad range of fungi[1]
Grain Production SnOLP OverexpressionSoybeanDecrease in 100-grain weight, but still higher than non-transgenic under drought[19]
Table 2: Changes in Gene Expression in this compound-Modified Plants
GeneGenetic ModificationPlantConditionFold Change / ResultReference
This compound Transgenic OverexpressionTomatoCold Stress (2h)Significant increase in transcript expression[16]
CBF1 Transgenic OverexpressionTomatoCold Stress (2h)Higher fold change vs. wild type[16]
P5CS1 Transgenic OverexpressionTomatoCold Stress (24h)Earlier and higher induction vs. wild type[16]
P5CS1 osm34 osml KnockoutArabidopsisABA TreatmentSignificantly reduced expression[7]
GmOLPa-like Wild TypeSoybean (drought-tolerant)DehydrationHighest expression level in leaves[15]
P21-like Wild TypeSoybean (drought-tolerant)DehydrationHighest expression level in roots[15]

References

Application Notes and Protocols for Utilizing the Osmotin Gene in Plant Transformation to Enhance Stress Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The engineering of crops with enhanced resilience to environmental stressors is a cornerstone of modern agricultural biotechnology. Among the various genes utilized for this purpose, the osmotin gene stands out as a potent agent for conferring broad-spectrum stress tolerance. This compound is a member of the pathogenesis-related (PR-5) protein family, naturally induced in plants in response to a variety of biotic and abiotic stresses such as high salinity, drought, cold, and fungal infections.[1][2] Overexpression of the this compound gene in transgenic plants has been demonstrated to significantly improve their survival and productivity under adverse conditions.[1][2][3]

It is a common misconception that this compound itself can be used as a selectable marker. In practice, the this compound gene is the gene of interest (GOI) that imparts the desired stress-tolerant trait. For the selection of successfully transformed plant cells, a separate selectable marker gene (SMG) is required. Commonly used SMGs include genes conferring resistance to antibiotics like kanamycin (B1662678) (nptII) or hygromycin (hpt). These markers allow for the selective growth of transformed cells on a medium containing the corresponding selective agent.

These application notes provide a comprehensive overview and detailed protocols for the utilization of the this compound gene in conjunction with a selectable marker for the development of stress-tolerant transgenic plants.

Principle of Action: The Role of this compound in Stress Mitigation

Overexpression of the this compound protein in transgenic plants initiates a cascade of physiological and biochemical changes that collectively enhance their resilience. The primary mechanisms include:

  • Osmotic Adjustment: this compound contributes to the accumulation of compatible solutes, most notably proline.[1][2] Proline acts as an osmoprotectant, helping to maintain cellular water potential and protecting cellular structures and enzymes from stress-induced damage.[1][2]

  • Reactive Oxygen Species (ROS) Scavenging: Abiotic stress often leads to the overproduction of ROS, causing oxidative damage to cells. This compound expression has been shown to enhance the activity of ROS-scavenging enzymes, thereby reducing oxidative stress.[1][2][3]

  • Antifungal Activity: this compound exhibits direct antifungal properties by permeabilizing the plasma membrane of fungal pathogens, leading to cell death.[2][3]

  • Signaling and Gene Regulation: this compound is involved in stress signaling pathways, potentially acting as a signaling molecule itself to regulate the expression of other stress-responsive genes.

Data Presentation: Performance of this compound Transgenic Plants

The introduction of the this compound gene has consistently resulted in improved performance of various plant species under different stress conditions. The following tables summarize quantitative data from several studies.

Table 1: Transformation Efficiency in this compound-Mediated Genetic Modification
Plant SpeciesExplant TypeSelectable MarkerTransformation Efficiency (%)Reference
Tomato (Solanum lycopersicum)CotyledonnptII (Kanamycin)7 - 45[4][5]
Strawberry (Fragaria x ananassa)Leaf discsnptII (Kanamycin)Not specified, but 10 transgenic lines obtained[6]
Tobacco (Nicotiana tabacum)Not specifiednptII (Kanamycin)Not specified[7]
Chilli Pepper (Capsicum annuum)LeavesnptII (Kanamycin)Not specified[8]
Tea (Camellia sinensis)Anther-derived embryogenic callinptII (Kanamycin)48[9]
Table 2: Enhanced Proline Content in this compound Transgenic Plants under Stress
Plant SpeciesStress ConditionFold Increase in Proline (Transgenic vs. Wild Type)Reference
Tobacco (Nicotiana tabacum)200mM NaClSignificantly higher[7][10]
Mulberry (Morus indica)200mM NaCl~2-fold (with 35S promoter)[11]
Strawberry (Fragaria x ananassa)Salt StressSignificantly higher[12]
Rice (Oryza sativa)NaCl StressHighest proline level observed in transgenics[1][2]
Table 3: Improved Physiological Parameters in this compound Transgenic Plants under Salt Stress
Plant SpeciesParameterObservation (Transgenic vs. Wild Type)Reference
Tomato (Solanum lycopersicum)Relative Water ContentSignificantly higher[13]
Tomato (Solanum lycopersicum)Chlorophyll ContentSignificantly higher[13]
Strawberry (Fragaria x ananassa)Chlorophyll ContentEnhanced levels[12]
Barley (Hordeum vulgare)Chlorophyll ContentHigher content[14]
Chilli Pepper (Capsicum annuum)Chlorophyll ContentEnhanced levels[8]
Chilli Pepper (Capsicum annuum)Fruit Yield (at 300mM NaCl)3.32 kg per plant[8]

Experimental Protocols and Visualizations

The following sections provide a detailed protocol for the Agrobacterium-mediated transformation of tomato with the this compound gene, along with visual representations of the genetic construct, experimental workflow, and the this compound signaling pathway.

Genetic Construct for Transformation

A typical binary vector for this purpose contains a T-DNA region with the this compound gene and a selectable marker gene, each driven by a constitutive promoter like Cauliflower Mosaic Virus 35S (CaMV35S).

T_DNA_Construct cluster_T_DNA T-DNA Region RB Right Border CaMV35S_this compound CaMV35S Promoter RB->CaMV35S_this compound Osmotin_gene This compound Gene (Gene of Interest) CaMV35S_this compound->Osmotin_gene NOS_Terminator_this compound NOS Terminator Osmotin_gene->NOS_Terminator_this compound CaMV35S_nptII CaMV35S Promoter NOS_Terminator_this compound->CaMV35S_nptII nptII_gene nptII Gene (Selectable Marker) CaMV35S_nptII->nptII_gene NOS_Terminator_nptII NOS Terminator nptII_gene->NOS_Terminator_nptII LB Left Border NOS_Terminator_nptII->LB

Caption: T-DNA construct for this compound transformation.

Protocol: Agrobacterium-Mediated Transformation of Tomato (Solanum lycopersicum)

This protocol is a synthesized guideline based on established methods for tomato transformation.[4][5][15][16][17]

1. Preparation of Agrobacterium tumefaciens

  • Strain: Use a suitable Agrobacterium tumefaciens strain (e.g., LBA4404, EHA105) harboring the binary vector with the this compound and nptII genes.

  • Culture: Streak the Agrobacterium on solid LB medium containing appropriate antibiotics (e.g., kanamycin for the binary vector, rifampicin (B610482) for the bacterial chromosome) and incubate at 28°C for 2-3 days.

  • Inoculum Preparation: Inoculate a single colony into liquid LB medium with the same antibiotics and grow overnight at 28°C with shaking (200-250 rpm) until the culture reaches an OD600 of 0.6-0.8.

  • Harvest and Resuspend: Pellet the bacterial cells by centrifugation (e.g., 5000 rpm for 10 minutes) and resuspend the pellet in a liquid MS medium to the same OD600.

2. Explant Preparation and Co-cultivation

  • Plant Material: Use cotyledons from 7-10 day old sterile tomato seedlings.

  • Explant Excision: Cut the cotyledons into small pieces (e.g., 0.5 cm squares), removing the proximal and distal ends.

  • Infection: Immerse the explants in the prepared Agrobacterium suspension for 15-30 minutes with occasional swirling.

  • Blotting: Blot the explants on sterile filter paper to remove excess bacteria.

  • Co-cultivation: Place the explants (abaxial side down) on a co-cultivation medium (MS medium with appropriate hormones) and incubate in the dark at 22-25°C for 48 hours.

3. Selection and Regeneration of Transgenic Plants

  • Washing: After co-cultivation, wash the explants with sterile water containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime (B1668864) 250-500 mg/L).

  • Selection: Transfer the explants to a selection medium. This medium should contain MS salts, vitamins, plant growth regulators for shoot induction (e.g., zeatin, IAA), cefotaxime, and the selective agent (e.g., kanamycin 50-100 mg/L).

  • Subculture: Subculture the explants to fresh selection medium every 2-3 weeks.

  • Shoot Elongation: Once green shoots appear, transfer them to a shoot elongation medium, which typically has a reduced concentration of cytokinins.

  • Rooting: Excise well-developed shoots and transfer them to a rooting medium (MS medium with an auxin like IBA and the selective agent).

  • Acclimatization: Once roots are well-developed, carefully transfer the plantlets to soil and acclimatize them in a controlled environment with high humidity.

4. Confirmation of Transformation

  • PCR Analysis: Perform PCR on genomic DNA extracted from putative transgenic plants to confirm the presence of the this compound and nptII genes.

  • Southern Blot Analysis: To confirm the integration of the transgene into the plant genome and to determine the copy number.

  • Gene Expression Analysis: Use RT-PCR or Northern blotting to verify the transcription of the this compound gene.

  • Protein Expression Analysis: Use Western blotting to detect the presence of the this compound protein.

Experimental Workflow

Transformation_Workflow start Start agro_prep 1. Agrobacterium Preparation start->agro_prep infection 3. Infection & Co-cultivation agro_prep->infection explant_prep 2. Explant Preparation (Tomato Cotyledons) explant_prep->infection selection 4. Selection on Kanamycin Medium infection->selection regeneration 5. Shoot & Root Regeneration selection->regeneration acclimatization 6. Acclimatization regeneration->acclimatization confirmation 7. Molecular Confirmation (PCR, Southern Blot) acclimatization->confirmation end End: Stress-Tolerant Transgenic Plant confirmation->end

Caption: Agrobacterium-mediated transformation workflow.

This compound Signaling Pathway for Stress Tolerance

Osmotin_Signaling cluster_stress Environmental Stress cluster_cellular_response Cellular Response Salinity Salinity Osmotin_Expression This compound Gene Overexpression Salinity->Osmotin_Expression Induces in Wild Type Drought Drought Drought->Osmotin_Expression Induces in Wild Type Fungal_Pathogen Fungal Pathogen Fungal_Pathogen->Osmotin_Expression Induces in Wild Type Proline Increased Proline Accumulation Osmotin_Expression->Proline ROS_Scavenging Enhanced ROS Scavenging Osmotin_Expression->ROS_Scavenging Membrane_Permeabilization Fungal Membrane Permeabilization Osmotin_Expression->Membrane_Permeabilization Stress_Tolerance Enhanced Stress Tolerance Proline->Stress_Tolerance Osmotic Adjustment ROS_Scavenging->Stress_Tolerance Reduced Oxidative Damage Membrane_Permeabilization->Stress_Tolerance Fungal Resistance

Caption: this compound's role in stress tolerance pathways.

Conclusion

The utilization of the this compound gene represents a powerful strategy for developing crops with enhanced tolerance to a range of critical abiotic and biotic stresses. While not a selectable marker itself, its role as a potent gene of interest is well-documented. By following established protocols for Agrobacterium-mediated transformation, researchers can successfully introduce the this compound gene, in tandem with a suitable selectable marker, to produce robust, stress-resilient plant varieties. The data consistently demonstrate significant improvements in key physiological and biochemical markers of stress tolerance in this compound-transgenic plants. These advancements hold considerable promise for ensuring food security in the face of a changing global climate.

References

application of osmotin as a potential biofungicide in agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Osmotin as a Potential Biofungicide

Introduction

This compound is a multifunctional, cationic protein belonging to the pathogenesis-related 5 (PR-5) family of proteins.[1] Initially discovered in tobacco plants adapted to salt stress, this compound and its homologues, this compound-like proteins (OLPs), are induced in a wide range of plant species in response to various biotic and abiotic stresses, including fungal infections, drought, salinity, and exposure to hormones like abscisic acid (ABA) and ethylene.[1] Its potent antifungal activity against a broad spectrum of plant pathogens has positioned it as a prime candidate for development as a biofungicide in agriculture, either through topical application or expression in transgenic crops.[1][2]

Mechanism of Antifungal Action

This compound employs a multi-pronged approach to inhibit fungal growth. The primary mechanism involves the permeabilization of the fungal plasma membrane.[1] This process is thought to be facilitated by an initial interaction with the fungal cell wall.[3] Once at the plasma membrane, this compound dissipates the proton gradient, leading to the formation of transmembrane pores, leakage of cellular contents, and ultimately, cell death.[1][2]

Furthermore, this compound can subvert the fungus's own cellular machinery to enhance its cytotoxic effects. In yeast, this compound activates a signal transduction pathway, specifically the mating pheromone response pathway, which includes proteins such as STE4, STE5, STE7, STE11, STE12, and FUS3.[2][4] This activation, particularly the phosphorylation of STE7, weakens the fungal cell wall, increasing the efficacy of the membrane permeabilization attack.[2][4] This dual action of direct membrane disruption and signal pathway manipulation makes this compound a highly effective antifungal agent.

Spectrum of Activity

This compound exhibits a broad spectrum of antifungal activity. However, its efficacy is species-specific. It has demonstrated inhibitory effects against numerous economically important plant pathogens by preventing spore germination, inhibiting hyphal growth, and causing spore lysis.[2] Despite its wide range of activity, some fungal species remain insensitive to this compound.[2]

Quantitative Data

Table 1: Summary of In Vitro Antifungal Activity of this compound

Fungal SpeciesAssay TypeThis compound ConcentrationObserved Effect
Phytophthora infestansHyphal Growth Inhibition100 µ g/disk Strong Inhibition
Phytophthora capsiciHyphal Growth Inhibition100 µ g/disk Strong Inhibition
Fusarium oxysporumSpore Lysis100 µg/mL100% Lysis
Fusarium graminearumSpore Germination100 µg/mL43% reduction in germination
Trichoderma longibrachiatumSpore LysisED₅₀ < 50 µg/mLDose-dependent spore lysis
Neurospora crassaHyphal Growth Inhibition100 µ g/disk Strong Inhibition
Candida albicansGrowth InhibitionNot specifiedGrowth inhibition observed
Aspergillus flavusHyphal Growth / Spore Germination100 µ g/disk or 100 µg/mLInsensitive
Macrophomina phaseolinaHyphal Growth Inhibition100 µ g/disk Insensitive

Data synthesized from studies including Abad et al., 1996 and Bansal et al., 2020.[2][3]

Table 2: Efficacy of this compound Expression in Transgenic Plants against Fungal Pathogens

Transgenic PlantThis compound SourceTarget PathogenObserved Effect
Potato (Solanum tuberosum)TobaccoPhytophthora infestansDelayed emergence of disease symptoms and reduced lesion growth.[5]
Tomato (Solanum lycopersicum)TobaccoFusarium oxysporumEnhanced protection against basal rot disease (when co-expressed with chitinase).[2]
Barley (Hordeum vulgare)TobaccoFusarium oxysporumReduced cytotoxicity from fungal infection.[6]
Rice (Oryza sativa)TobaccoRhizoctonia solaniIncreased resistance to sheath blight disease.[2]

Visualizations

This compound Antifungal Mechanism cluster_fungus Fungal Cell receptor Plasma Membrane Receptor (putative) mapk MAPK Cascade (STE7, FUS3, etc.) receptor->mapk Activates wall_weak Cell Wall Weakening mapk->wall_weak pore Membrane Permeabilization & Pore Formation wall_weak->pore Enhances Disruption membrane Plasma Membrane death Cell Death (Lysis) pore->death This compound This compound (PR-5 Protein) This compound->receptor 1. Binds This compound->pore 2. Directly Disrupts

Caption: this compound's dual mechanism against fungal cells.

Biofungicide Development Workflow cluster_gene Gene Construct Preparation cluster_plant Transgenic Plant Development cluster_analysis Verification and Analysis a1 1. Isolate this compound Gene (e.g., from Tobacco) a2 2. Clone into Binary Vector (e.g., with CaMV 35S Promoter) a1->a2 b1 3. Agrobacterium-mediated Transformation of Plant Explants a2->b1 b2 4. Selection & Regeneration (on antibiotic medium) b1->b2 b3 5. Grow T0 Plants b2->b3 c1 6. Molecular Confirmation (PCR, Southern, RT-PCR) b3->c1 c2 7. Fungal Challenge Bioassay (Inoculate T1/T2 plants) c1->c2 c3 8. Evaluate Disease Resistance (Quantify symptoms vs. Wild-Type) c2->c3

Caption: Workflow for developing this compound-expressing transgenic plants.

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assays

This protocol details two common methods to assess the antifungal activity of purified this compound protein in vitro.

Part A: Hyphal Growth Inhibition Assay (Disk Diffusion)

  • Fungal Culture Preparation:

    • Culture the desired fungal species on Potato Dextrose Agar (PDA) plates.

    • Incubate at room temperature (or the fungus's optimal temperature) until the colony reaches a diameter of approximately 4-5 cm.[3]

  • This compound Preparation:

    • Prepare a stock solution of purified this compound in sterile distilled water.

    • Prepare working solutions to deliver final amounts of 30 µg, 60 µg, and 100 µg per disk.[3]

    • Prepare control solutions: sterile distilled water and a non-specific protein control like Bovine Serum Albumin (BSA) at 100 µg.[3]

  • Assay Procedure:

    • Using sterile forceps, place sterile filter paper disks (6 mm diameter) on the surface of the PDA plate, adjacent to the margin of the growing fungal colony.

    • Pipette 20 µL of the this compound solutions, water control, or BSA control onto the respective disks.

    • Seal the plates with parafilm and incubate at room temperature for 2-4 days, or until the fungal mycelia in the control plate have grown past the disks.

  • Data Analysis:

    • Visually inspect the plates for a "zone of inhibition" or a crescent-shaped area of reduced hyphal growth around the disks treated with this compound.

    • Qualitatively score the inhibition (e.g., none, weak, moderate, strong) or quantitatively measure the diameter of the inhibition zone.

Part B: Spore Germination/Lysis Assay (Microtiter Plate)

  • Spore Suspension Preparation:

    • Grow the fungus on a PDA plate until sporulation is evident.

    • Harvest spores by flooding the plate with sterile water and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer and adjust to a final concentration of approximately 1 x 10⁵ conidia/mL in 2x Potato Dextrose Broth (PDB).[3]

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of the spore suspension to each well.[3]

    • Add 50 µL of this compound solution (prepared in sterile water) to achieve final concentrations of 1, 10, 50, and 100 µg/mL.[3]

    • Include a water-only control and a BSA control (100 µg/mL).

  • Incubation and Analysis:

    • Incubate the plate at room temperature for 16-24 hours, or until at least 50% of spores in the control wells have germinated.[3]

    • Using an inverted microscope, examine at least 100 spores per well.

    • Calculate the percentage of spore lysis (spores that have ruptured) and the percentage of germination inhibition for the remaining intact spores.

    • The effective dose for 50% inhibition (ED₅₀) can be estimated by performing a regression analysis on the dose-response data.[3]

Protocol 2: Generation of this compound-Expressing Transgenic Plants

This protocol provides a generalized workflow for creating transgenic plants using Agrobacterium tumefaciens-mediated transformation.

  • Vector Construction:

    • Clone the full-length cDNA of the this compound gene into a binary plant expression vector (e.g., pBI121, pBract).

    • Ensure the gene is driven by a strong constitutive promoter, such as the Cauliflower Mosaic Virus 35S (CaMV 35S) promoter, and followed by a suitable terminator like the nopaline (B31955) synthase (Nos) terminator.[7]

    • The vector should also contain a plant-selectable marker gene, such as nptII (for kanamycin (B1662678) resistance) or hpt (for hygromycin resistance).

  • Agrobacterium Transformation:

    • Introduce the final binary vector into a suitable Agrobacterium tumefaciens strain (e.g., AGL1, GV3101) via electroporation or heat shock.[6]

    • Confirm the presence of the plasmid in Agrobacterium by PCR.

    • Grow a liquid culture of the transformed Agrobacterium to the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Plant Transformation and Regeneration:

    • Prepare sterile explants from the target plant (e.g., leaf discs for tomato, immature embryos for barley).[6][7]

    • Inoculate the explants by submerging them in the Agrobacterium culture for 15-30 minutes.

    • Co-cultivate the explants on a solid medium in the dark for 2-3 days.

    • Transfer the explants to a selection medium containing the appropriate antibiotic (e.g., 50 mg/L kanamycin or hygromycin) to inhibit the growth of non-transformed cells, and an antibiotic like cefotaxime (B1668864) to eliminate residual Agrobacterium.

    • Subculture the explants every 2-3 weeks on fresh selection medium with plant hormones appropriate for shoot and root regeneration.

  • Acclimatization:

    • Once putative transgenic plantlets have developed a healthy root system, carefully transfer them from the sterile medium to soil.

    • Maintain high humidity for the first 1-2 weeks (e.g., by covering with a plastic dome) to allow for acclimatization.

    • Grow these T₀ plants to maturity in a greenhouse or controlled environment.

Protocol 3: Analysis and Fungal Challenge of Transgenic Plants

This protocol describes the molecular confirmation of transformation and the subsequent bioassay to test for enhanced fungal resistance.

Part A: Molecular Confirmation

  • Genomic DNA PCR:

    • Extract genomic DNA from the leaves of putative T₀ transgenic plants and a wild-type control.

    • Perform PCR using primers specific to the this compound transgene to confirm its presence. This is a rapid initial screen.[7]

  • Southern Blot Hybridization (Optional but Recommended):

    • Digest genomic DNA from PCR-positive plants with a restriction enzyme that cuts outside the T-DNA insert.

    • Separate the DNA fragments by agarose (B213101) gel electrophoresis, transfer to a nylon membrane, and hybridize with a labeled probe specific to the this compound gene.

    • This analysis confirms the integration of the transgene into the plant genome and can estimate the number of insertion copies.[7][8]

  • Gene Expression Analysis (RT-PCR or Northern Blot):

    • Extract total RNA from the leaves of confirmed transgenic plants (T₁ or T₂ generation).

    • Perform Reverse Transcription PCR (RT-PCR) or Northern blot analysis using this compound-specific primers/probe to confirm that the transgene is being actively transcribed.[7]

Part B: Fungal Challenge Assay

  • Plant Material:

    • Use confirmed transgenic plants (T₁ or T₂ generation, which are homozygous for the transgene if possible) and wild-type (non-transgenic) plants of the same age and developmental stage.

  • Inoculation:

    • Prepare an inoculum of the target fungal pathogen (e.g., a spore suspension or mycelial plugs).

    • Inoculate the leaves or roots of both transgenic and wild-type plants. For a detached leaf assay, place leaves in a petri dish on moist filter paper and apply the inoculum.[9] For whole-plant assays, spray the spore suspension onto the foliage or drench the soil.

  • Incubation and Disease Scoring:

    • Place the inoculated plants or leaves in a growth chamber with conditions of temperature and humidity that are optimal for disease development.

    • Monitor the plants daily for the appearance and progression of disease symptoms (e.g., lesion size, chlorosis, necrosis).

  • Data Analysis:

    • Quantify the disease symptoms at various time points post-inoculation. This can be done by measuring lesion diameter, calculating the percentage of diseased leaf area, or using a disease severity rating scale.

    • Statistically compare the disease severity between the transgenic and wild-type plants to determine if the expression of this compound confers a significant level of resistance.

References

Application Notes and Protocols for Testing Osmotin Stability and Shelf-Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for assessing the stability and shelf-life of osmotin, a multifunctional plant protein with therapeutic potential. The following sections detail experimental designs for forced degradation studies, long-term and accelerated stability testing, and methods for characterizing the structural integrity and biological activity of this compound.

Introduction to this compound Stability

This compound is a member of the pathogenesis-related (PR-5) family of proteins, known for their roles in plant defense against biotic and abiotic stress.[1] Its inherent stability is a key attribute for its potential development as a therapeutic agent. Studies have shown that this compound is resistant to heat and pepsin digestion.[2] Specifically, an this compound from Calotropis procera was found to be stable up to 75°C with a thermal denaturation temperature (Tm) of 77.8°C.[3] Understanding the degradation pathways and identifying optimal storage conditions are critical for ensuring the safety, efficacy, and shelf-life of an this compound-based product.

Forced Degradation Studies

Forced degradation studies are essential for elucidating the potential degradation pathways of this compound under harsh conditions. These studies help in the development of stability-indicating analytical methods.[4][5] A typical approach involves subjecting the protein to various stress conditions to achieve a target degradation of 5-20%.[4]

Experimental Protocol: Forced Degradation of this compound

Objective: To identify potential degradation products and pathways of this compound under thermal, photolytic, pH, and oxidative stress.

Materials:

  • Purified this compound (e.g., 1 mg/mL in a suitable buffer like phosphate-buffered saline, pH 7.4)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • ICH-compliant photostability chamber

  • Temperature-controlled incubators

  • Analytical instruments (as described in section 4)

Methodology:

Stress ConditionProtocol
Thermal Stress Incubate this compound solutions at elevated temperatures (e.g., 40°C, 60°C, and a temperature approaching its Tm of ~78°C) for a defined period (e.g., up to 4 weeks).[3] Collect samples at various time points.
Photostability Expose this compound solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in an ICH-compliant photostability chamber. A dark control should be run in parallel.
Acid/Base Hydrolysis Adjust the pH of this compound solutions to acidic (e.g., pH 3 with 0.1 M HCl) and basic (e.g., pH 10 with 0.1 M NaOH) conditions. Incubate at room temperature and an elevated temperature (e.g., 40°C) for a defined period, collecting samples at various time points.
Oxidative Stress Treat this compound solutions with varying concentrations of hydrogen peroxide (e.g., 0.01%, 0.1%, and 1% H₂O₂) at room temperature for a defined period. Collect samples at various time points.

Data Presentation: The degradation of this compound under each stress condition should be quantified using appropriate analytical techniques (see Section 4). The percentage of remaining intact this compound and the formation of degradation products should be summarized in a table.

Stress ConditionIncubation Time (days)% Intact this compoundMajor Degradation Products
60°C 0100-
7
14
28
pH 3 0100-
1
3
7
1% H₂O₂ 0100-
1
3
7

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start Purified this compound Solution thermal Thermal (40°C, 60°C, ~78°C) start->thermal Expose to stress photo Photolytic (ICH Guidelines) start->photo Expose to stress ph pH Stress (pH 3, pH 10) start->ph Expose to stress oxidative Oxidative (H₂O₂) start->oxidative Expose to stress analytics Analytical Techniques (HPLC, SDS-PAGE, MS, etc.) thermal->analytics Analyze samples at time points photo->analytics Analyze samples at time points ph->analytics Analyze samples at time points oxidative->analytics Analyze samples at time points end Identify Degradation Products and Pathways analytics->end

Workflow for forced degradation studies of this compound.

Shelf-Life Determination: Long-Term and Accelerated Stability Testing

Shelf-life studies are conducted to establish the storage conditions and retest period or shelf-life for an this compound product.

Experimental Protocol: Stability Testing

Objective: To evaluate the stability of this compound under recommended storage and accelerated conditions.

Materials:

  • Purified this compound in its final formulation.

  • ICH-compliant stability chambers.

  • Analytical instruments (as described in section 4).

Methodology:

Study TypeStorage ConditionsTime Points
Long-Term 5°C ± 3°C0, 3, 6, 9, 12, 18, 24, 36 months
25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, 6 months

Data Presentation: The results from the stability studies should be presented in a tabular format, summarizing the changes in the quality attributes of this compound over time.

Time Point (months)Storage ConditionAppearancepHPurity (%) by SEC-HPLCPotency (Antifungal Activity)
0 -Clear, colorless7.499.5100%
6 5°C
25°C/60%RH
40°C/75%RH
12 5°C
25°C/60%RH

Analytical Methods for Stability Assessment

A panel of analytical techniques should be employed to monitor the physical and chemical stability of this compound.

ParameterMethodPurpose
Appearance Visual InspectionTo assess changes in color and clarity.
pH pH MeterTo monitor changes in the formulation's pH.
Purity and Aggregation Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)To quantify the monomeric form of this compound and detect soluble aggregates.
Purity and Degradation Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)To separate and quantify this compound from its degradation products.
Identity and Degradation Mass Spectrometry (MS)To confirm the identity of this compound and identify degradation products.
Structural Integrity Circular Dichroism (CD) SpectroscopyTo monitor changes in the secondary and tertiary structure of this compound.
Thermal Stability Differential Scanning Calorimetry (DSC)To determine the thermal denaturation temperature (Tm) and assess conformational stability.
Aggregation Dynamic Light Scattering (DLS)To detect the formation of aggregates and changes in the hydrodynamic radius.
Biological Activity Antifungal Activity AssayTo ensure that this compound retains its biological function.
Protocol: Quantitative Antifungal Activity Assay

Objective: To quantify the biological activity of this compound by measuring its ability to inhibit fungal growth.

Materials:

  • This compound samples (from stability studies)

  • Fungal strain (e.g., Saccharomyces cerevisiae or a relevant pathogenic fungus)

  • Fungal growth medium (e.g., Potato Dextrose Broth)

  • 96-well microtiter plates

  • Microplate reader

Methodology:

  • Prepare a serial dilution of the this compound samples in the fungal growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of fungal spores or cells.

  • Include positive (no this compound) and negative (no fungus) controls.

  • Incubate the plate at an optimal temperature for fungal growth (e.g., 28-30°C) for 24-48 hours.

  • Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.

  • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of fungal growth) for each sample.

This compound Signaling Pathways

Understanding the signaling pathways of this compound is crucial for developing relevant bioassays and for interpreting stability data in the context of its mechanism of action.

Antifungal Signaling Pathway in Yeast

This compound exerts its antifungal effect on yeast by activating a signal transduction pathway that weakens the cell wall, leading to cell death.[6]

G cluster_membrane Yeast Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect This compound This compound receptor 7-Transmembrane Receptor (Pho36) This compound->receptor binds ste4 STE4 receptor->ste4 ste18 STE18 ste4->ste18 ste20 STE20 ste18->ste20 ste5 STE5 ste20->ste5 ste11 STE11 ste5->ste11 ste7 STE7 ste11->ste7 fus3_kss1 FUS3/KSS1 ste7->fus3_kss1 ste12 STE12 fus3_kss1->ste12 cell_wall_genes Cell Wall Gene Expression ste12->cell_wall_genes regulates weak_wall Weakened Cell Wall cell_wall_genes->weak_wall leads to cell_death Cell Death weak_wall->cell_death results in

This compound's antifungal signaling pathway in yeast.
Role in Plant ABA Signaling Pathway

In plants, this compound (specifically OSM34 in Arabidopsis) acts as a positive regulator in the abscisic acid (ABA) signaling pathway, which is crucial for stress responses.[7][8]

G cluster_stimulus Stress Signal cluster_signaling ABA Signaling Cascade cluster_response Stress Response stress Abiotic Stress (e.g., Salinity) aba ABA Accumulation stress->aba osm34 OSM34 (this compound) aba->osm34 induces expression skp2a SKP2A (F-Box Protein) aba->skp2a induces expression p5cs1 P5CS1 Gene Expression osm34->p5cs1 positively regulates osm34->skp2a binds to proline Proline Accumulation p5cs1->proline response Stress Tolerance proline->response proteasome 26S Proteasome skp2a->proteasome targets for degradation proteasome->osm34 degrades

This compound's role in the plant ABA signaling pathway.
Interaction with Mammalian Adiponectin Receptors

This compound shares structural and functional homology with the mammalian hormone adiponectin and can activate adiponectin receptors (AdipoR1 and AdipoR2), influencing metabolic pathways.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling cluster_response Metabolic Effects This compound This compound adipoR Adiponectin Receptors (AdipoR1/AdipoR2) This compound->adipoR binds and activates appl1 APPL1 adipoR->appl1 ampk AMPK appl1->ampk ppara PPARα appl1->ppara sirt1 SIRT1 ampk->sirt1 effects Increased Fatty Acid Oxidation Improved Glucose Tolerance Reduced Inflammation ppara->effects sirt1->effects

This compound's interaction with adiponectin receptors.

References

Application Notes and Protocols for Assaying Osmotin's Effects on Osmotic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmotin is a multifunctional, stress-responsive protein belonging to the pathogenesis-related 5 (PR-5) family.[1][2] First identified in tobacco cells adapted to salt stress, this compound plays a crucial role in conferring tolerance to various abiotic and biotic stresses, including osmotic stress.[1][2] Its name is derived from its function in lowering the osmotic potential under stress conditions.[1][3] The overexpression of this compound in transgenic plants has been shown to enhance their resilience to environmental challenges by mechanisms that include the reduction of reactive oxygen species (ROS), limitation of lipid peroxidation, and increased accumulation of compatible osmolytes like proline.[1][2]

These application notes provide detailed protocols for assays to measure the osmotic potential effects of this compound, present quantitative data from relevant studies, and illustrate the key signaling pathways involved.

Key Physiological Effects of this compound Under Osmotic Stress

Under osmotic stress, this compound contributes to cellular homeostasis through several mechanisms:

  • Proline Accumulation: this compound expression can lead to a significant increase in the intracellular concentration of proline, a compatible solute that helps in osmotic adjustment and protects cellular structures.[1][4] Studies have shown that this compound expression can induce a 4 to 6-fold increase in proline accumulation.[3][5][6]

  • Reduction of Oxidative Stress: this compound aids in mitigating the damaging effects of ROS that are often produced under osmotic stress. This is achieved by limiting lipid peroxidation and enhancing the activity of scavenging enzymes.[1][2]

  • Signaling Pathway Activation: this compound is involved in signaling cascades that regulate stress responses. It has been shown to function in the abscisic acid (ABA) signaling pathway, a key hormonal pathway in response to osmotic stress.[7][8]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound overexpression on key physiological parameters under osmotic stress, based on published data.

Table 1: Effect of this compound Overexpression on Proline and Hydrogen Peroxide (H₂O₂) Content in Cotton Under Water Stress

TreatmentGenotypeProline Content (µg/g FW)H₂O₂ Level (µmol/g FW)
Control Wild-Type18.50.45
This compound-OE22.10.38
Water Stress Wild-Type45.20.82
This compound-OE68.70.55

Data adapted from a study on transgenic cotton expressing a tobacco this compound gene.

Table 2: Effect of this compound Overexpression on Lipid Peroxidation and Membrane Ion Leakage in Cotton Under Water Stress

TreatmentGenotypeMalondialdehyde (MDA) Content (nmol/g FW)Ion Leakage (%)
Control Wild-Type3.815.2
This compound-OE3.112.8
Water Stress Wild-Type7.935.6
This compound-OE5.224.1

Data adapted from a study on transgenic cotton expressing a tobacco this compound gene. MDA is a marker for lipid peroxidation.

Experimental Protocols

Protocol 1: Protoplast Swelling Assay to Determine Osmotic Water Permeability

This assay is adapted from protocols used to measure aquaporin activity and can be used to assess the effect of this compound on the plasma membrane's water permeability. This can be achieved by comparing protoplasts from wild-type plants with those from plants overexpressing this compound. An increased rate of swelling in hypotonic solution suggests a lower osmotic potential inside the protoplast or altered membrane permeability.

Materials:

  • Plant leaves (from wild-type and this compound-overexpressing lines)

  • Enzyme solution (e.g., 1.5% Cellulase R-10, 0.4% Macerozyme R-10, 0.4 M Mannitol, 20 mM MES, pH 5.7)

  • Washing solution (e.g., W5 solution: 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)

  • Isotonic solution (e.g., 0.5 M Mannitol)

  • Hypotonic solution (e.g., 0.3 M Mannitol)

  • Microscope with a camera for time-lapse imaging

  • Image analysis software

Procedure:

  • Protoplast Isolation:

    • Sterilize and finely chop young leaves.

    • Incubate the leaf segments in the enzyme solution in the dark with gentle shaking for 3-4 hours.

    • Gently filter the digest through a nylon mesh (e.g., 70 µm) to separate protoplasts from undigested tissue.

    • Centrifuge the filtrate at a low speed (e.g., 100 x g) for 5 minutes to pellet the protoplasts.

    • Carefully remove the supernatant and gently resuspend the protoplasts in the washing solution. Repeat the washing step twice.

    • Resuspend the final protoplast pellet in the isotonic solution.

  • Swelling Assay:

    • Place a small aliquot of the protoplast suspension in the isotonic solution on a microscope slide.

    • Select a single, spherical protoplast for observation.

    • Begin recording time-lapse images.

    • Carefully perfuse the slide with the hypotonic solution.

    • Continue recording the swelling of the protoplast until it bursts or reaches a stable size.

  • Data Analysis:

    • Use image analysis software to measure the diameter of the protoplast in each frame.

    • Calculate the protoplast volume (V) assuming a perfect sphere: V = (4/3)πr³.

    • Plot the relative volume (V/V₀, where V₀ is the initial volume) against time.

    • The initial rate of swelling is proportional to the osmotic water permeability coefficient (P_os). This can be calculated using the following formula, taking into account the non-osmotic volume[1][9][10]: dV/dt = A * P_os * (C_out - C_in) where A is the surface area, and C_out and C_in are the osmolarities of the external and internal solutions, respectively. More advanced calculations can be performed using specialized software to fit the entire swelling curve.[11]

Protocol 2: Determination of Proline Content

This protocol describes a colorimetric method to quantify free proline content.

Materials:

  • Plant tissue (leaf, root, etc.)

  • 3% (w/v) aqueous sulfosalicylic acid

  • Acid-ninhydrin reagent (1.25 g ninhydrin (B49086) in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid)

  • Toluene (B28343)

  • Spectrophotometer

Procedure:

  • Extraction:

    • Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.

    • Filter the homogenate through Whatman No. 2 filter paper.

  • Reaction:

    • To 2 mL of the filtrate, add 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid.

    • Incubate the mixture at 100°C for 1 hour.

    • Terminate the reaction in an ice bath.

  • Measurement:

    • Extract the reaction mixture with 4 mL of toluene, vortexing for 15-20 seconds.

    • Separate the toluene layer (the chromophore-containing upper phase).

    • Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer, with toluene as the blank.

    • Determine the proline concentration from a standard curve prepared with known concentrations of L-proline.

Protocol 3: Measurement of Lipid Peroxidation (MDA Content)

This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation, as a measure of oxidative damage.

Materials:

  • Plant tissue

  • 0.1% (w/v) trichloroacetic acid (TCA)

  • 20% (w/v) TCA containing 0.5% (w/v) thiobarbituric acid (TBA)

  • Spectrophotometer

Procedure:

  • Extraction:

    • Homogenize 0.2 g of plant tissue in 2 mL of 0.1% TCA.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Reaction:

    • To 0.5 mL of the supernatant, add 2 mL of 20% TCA containing 0.5% TBA.

    • Incubate the mixture at 95°C for 30 minutes.

    • Quickly cool the reaction tubes on ice.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Measurement:

    • Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

    • Calculate the MDA concentration using the following formula: MDA (nmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] * 10⁶ * V / W where 155,000 is the molar extinction coefficient for MDA (in M⁻¹cm⁻¹), V is the volume of the extraction buffer, and W is the fresh weight of the tissue.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay assesses cell metabolic activity as an indicator of cell viability. It is particularly useful for cell cultures subjected to osmotic stress.

Materials:

  • Cell suspension culture

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate at a desired density.

    • Treat the cells with different concentrations of an osmotic agent (e.g., NaCl or mannitol) in the presence or absence of this compound (if using purified protein) or compare wild-type cells with this compound-overexpressing cells.

    • Incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 4 hours.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a plate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Visualizations

This compound is integrated into complex signaling networks that respond to osmotic stress. Key components include the ABA and MAPK signaling pathways.

This compound and ABA Signaling in Osmotic Stress Response

Osmotic stress leads to the accumulation of ABA, which in turn induces the expression of this compound. This compound acts as a positive regulator in the ABA signaling pathway. This leads to the upregulation of genes involved in proline biosynthesis, such as P5CS1, resulting in proline accumulation and enhanced osmotic tolerance.

Osmotin_ABA_Signaling OsmoticStress Osmotic Stress ABA ABA Accumulation OsmoticStress->ABA This compound This compound Expression ABA->this compound P5CS1 P5CS1 Gene Expression This compound->P5CS1 + Proline Proline Accumulation P5CS1->Proline Tolerance Osmotic Stress Tolerance Proline->Tolerance Experimental_Workflow start Plant Material (WT vs. This compound-OE) stress Impose Osmotic Stress (e.g., NaCl, Mannitol) start->stress protoplast Protoplast Swelling Assay stress->protoplast biochem Biochemical Assays stress->biochem viability Cell Viability Assay stress->viability analysis Data Analysis and Comparison protoplast->analysis proline Proline Content biochem->proline mda MDA Content (Lipid Peroxidation) biochem->mda viability->analysis proline->analysis mda->analysis Cellular_Damage_Mitigation OsmoticStress Osmotic Stress ROS ROS Production OsmoticStress->ROS LipidPeroxidation Lipid Peroxidation (MDA) ROS->LipidPeroxidation This compound This compound This compound->ROS - MembraneDamage Membrane Damage (Ion Leakage) LipidPeroxidation->MembraneDamage ReducedViability Reduced Cell Viability MembraneDamage->ReducedViability

References

Application Notes and Protocols: Yeast as a Model System to Study Osmotin Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Osmotin, a member of the pathogenesis-related (PR)-5 protein family found in plants, plays a crucial role in defense against fungal pathogens.[1][2] Its ability to induce programmed cell death in fungi makes it a protein of significant interest for agricultural and therapeutic applications. The budding yeast, Saccharomyces cerevisiae, has emerged as a powerful model organism to dissect the molecular mechanisms underlying this compound's antifungal activity. This is due to its genetic tractability, conserved signaling pathways, and the availability of a vast toolkit for molecular and cellular biology. These application notes provide a comprehensive overview and detailed protocols for utilizing yeast to study this compound function.

I. Mechanism of this compound Action in Yeast

This compound exerts its cytotoxic effects on S. cerevisiae through a multi-step process that involves interaction with the cell wall, binding to a plasma membrane receptor, and the activation of specific intracellular signaling cascades, ultimately leading to apoptosis.[3][4]

  • Cell Wall Interaction: The yeast cell wall is the first point of contact for this compound. The composition of the cell wall, particularly the presence of proteins with internal repeats (PIR proteins), can influence sensitivity to this compound.[5][6][7] Overexpression of PIR proteins has been shown to increase resistance, suggesting they may mask this compound's target or reduce its accessibility to the plasma membrane.[5][8][9]

  • Plasma Membrane Receptor: this compound binds to a seven-transmembrane domain receptor-like protein, Pho36 (also known as Izh2p).[4][10] This protein is a homolog of the mammalian adiponectin receptor and plays a crucial role in mediating this compound's effects.[4]

  • Signal Transduction: Upon binding to Pho36, this compound activates intracellular signaling pathways. Notably, it subverts the pheromone response mitogen-activated protein kinase (MAPK) cascade, leading to a cytotoxic effect.[3] This activation occurs independently of the canonical pheromone receptor. Additionally, this compound-induced apoptosis involves the Ras2/cAMP pathway.[1][4]

II. Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize key quantitative data from studies on this compound's effect on S. cerevisiae.

Table 1: this compound Cytotoxicity in Different Yeast Strains

Yeast StrainGenotype/CharacteristicThis compound Concentration (µg/ml)EffectReference
BWG7aHighly sensitive laboratory strain10-20LD50 (Lethal Dose, 50%)[9][11]
DT8-1DTolerant strain (PIR1 PIR2 PIR3)>50High resistance[9][11]
YAT1588Sensitive strain (Δpir1 Δpir2 Δpir3)~20Increased sensitivity compared to wild type[9][11]
BWG7a (spheroplasts)Cell wall removed12.5 ± 3.6LD50[9][11]
DT8-1D (spheroplasts)Cell wall removed20.8 ± 2.8LD50[9][11]

Table 2: Genetic Determinants of this compound Resistance

Gene(s) ModifiedModificationEffect on this compound SensitivityReference
PIR genesOverexpressionIncreased resistance[5][8][9]
PIR genesDeletionIncreased sensitivity[5][8][9]
SSD1Expression of SSD1-v alleleResistance[6]
SSD1Expression of SSD1-d allele or deletionHigh sensitivity[6]
PHO36/IZH2DeletionReduced sensitivity[4]
SST2MutationSupersensitivity[3]

III. Experimental Protocols

Protocol 1: Yeast Sensitivity Assay to this compound

This protocol details the methodology to determine the sensitivity of a yeast strain to this compound by measuring the IC50 (Inhibitory Concentration, 50%) and LD50.

Materials:

  • Yeast strain of interest

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Purified this compound protein

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for OD600nm measurement)

  • Incubator shaker (30°C)

  • Sterile water or appropriate buffer

  • YPD agar (B569324) plates

Procedure for IC50 Determination:

  • Inoculate the yeast strain in 5 ml of YPD medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture to an OD600nm of 0.01-0.05 in fresh YPD medium.

  • Prepare a serial dilution of purified this compound in YPD medium in a 96-well plate. Include a no-osmotin control.

  • Add the diluted yeast culture to each well. The final volume in each well should be 200 µl.

  • Incubate the plate at 30°C with shaking for 16-20 hours.

  • Measure the OD600nm of each well using a microplate reader.

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the no-osmotin control.

  • The IC50 is the concentration of this compound that causes a 50% reduction in growth.[11]

Procedure for LD50 Determination:

  • Grow the yeast strain to mid-log phase (OD600nm of ~0.5-0.8) in YPD medium.

  • Harvest the cells by centrifugation and wash them with sterile water.

  • Resuspend the cells to a density of approximately 6 x 10^7 cells/ml in YPD medium.

  • Prepare different concentrations of purified this compound in microcentrifuge tubes.

  • Add the yeast cell suspension to each tube and incubate for 1 hour at 30°C.[11]

  • After incubation, serially dilute the cell suspensions in sterile water.

  • Plate a known volume of each dilution onto YPD agar plates.

  • Incubate the plates at 30°C for 2-3 days until colonies are visible.

  • Count the number of viable colonies for each this compound concentration and the no-osmotin control.

  • The LD50 is the concentration of this compound that results in a 50% reduction in viable counts.[11]

Protocol 2: Heterologous Expression of this compound in S. cerevisiae

This protocol provides a general workflow for expressing a plant-derived this compound gene in yeast.

Materials:

  • Yeast expression vector (e.g., pYES2, containing an inducible promoter like GAL1)

  • S. cerevisiae strain suitable for heterologous expression (e.g., W303, BY4741)

  • This compound cDNA

  • Restriction enzymes and T4 DNA ligase

  • E. coli competent cells for plasmid amplification

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Selective media for yeast (e.g., synthetic complete medium lacking uracil (B121893) for pYES2)

  • Galactose for induction

Procedure:

  • Gene Cloning:

    • Amplify the this compound cDNA by PCR, adding appropriate restriction sites to the primers.

    • Digest both the PCR product and the yeast expression vector with the chosen restriction enzymes.

    • Ligate the digested this compound cDNA into the digested vector.

    • Transform the ligation product into E. coli and select for colonies containing the recombinant plasmid.

    • Verify the correct insertion by restriction digest and sequencing.

  • Yeast Transformation:

    • Transform the confirmed plasmid into the desired S. cerevisiae strain using a standard yeast transformation protocol.

    • Plate the transformed cells onto selective medium and incubate at 30°C until colonies appear.

  • Protein Expression:

    • Inoculate a single colony of the transformed yeast into selective medium containing glucose and grow overnight.

    • The next day, wash the cells and resuspend them in selective medium containing galactose to induce protein expression.

    • Incubate at 30°C with shaking for the desired amount of time (e.g., 4-24 hours).

  • Verification of Expression:

    • Harvest the yeast cells and prepare a protein extract.

    • Analyze the protein extract by SDS-PAGE and Western blotting using an antibody against this compound or a tag incorporated during cloning.

IV. Visualizations: Signaling Pathways and Workflows

This compound-Induced Pheromone Response Pathway in Yeast

Osmotin_Pheromone_Pathway This compound This compound Pho36 Pho36/Izh2p (Receptor) This compound->Pho36 Ste4_Ste18 Ste4/Ste18 (Gβγ) Pho36->Ste4_Ste18 Ste20 Ste20 (PAK kinase) Ste4_Ste18->Ste20 Ste11 Ste11 (MAPKKK) Ste20->Ste11 Activates Ste5 Ste5 (Scaffold) Ste5->Ste11 Ste7 Ste7 (MAPKK) Ste5->Ste7 Fus3_Kss1 Fus3/Kss1 (MAPK) Ste5->Fus3_Kss1 Ste11->Ste7 Ste7->Fus3_Kss1 Ste12 Ste12 (Transcription Factor) Fus3_Kss1->Ste12 Cytotoxicity Cell Wall Weakening & Cytotoxicity Ste12->Cytotoxicity

Caption: this compound signaling cascade in yeast.

This compound-Induced Apoptosis via Ras/cAMP Pathway

Osmotin_Apoptosis_Pathway This compound This compound Pho36 Pho36/Izh2p (Receptor) This compound->Pho36 Ras2 Ras2 Pho36->Ras2 Activates cAMP cAMP Pathway Ras2->cAMP ROS Reactive Oxygen Species (ROS) Accumulation cAMP->ROS Apoptosis Apoptosis ROS->Apoptosis Osmotin_Screening_Workflow Start Yeast Strain (Wild-Type or Mutant) Culture Overnight Culture in YPD Start->Culture Dilution Dilute to Working Concentration Culture->Dilution Treatment Incubate with Serial Dilutions of this compound Dilution->Treatment Incubation Incubate 16-20h (IC50) or 1h (LD50) Treatment->Incubation Measurement Measure OD600nm (IC50) or Plate for Viable Counts (LD50) Incubation->Measurement Analysis Calculate IC50/LD50 and Compare Strains Measurement->Analysis

Caption: Workflow for yeast this compound sensitivity assay.

References

Troubleshooting & Optimization

Technical Support Center: Expression of Functional Osmotin in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers expressing recombinant osmotin. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and successfully produce soluble, functional this compound in E. coli.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my recombinant this compound forming insoluble inclusion bodies?

Answer: Inclusion body formation is one of the most common challenges when overexpressing a eukaryotic protein like this compound in E. coli.[1][2] This phenomenon typically occurs for several reasons:

  • High Expression Rate: Strong promoters (like T7) can drive transcription and translation so rapidly that the cellular machinery for protein folding becomes overwhelmed, leading to the aggregation of unfolded or misfolded proteins.[2][3][4]

  • Absence of Disulfide Bonds: this compound is a cysteine-rich protein that requires the formation of multiple disulfide bonds for its correct tertiary structure and stability.[5][6] The reducing environment of the E. coli cytoplasm prevents the spontaneous formation of these bonds, leading to misfolding and aggregation.[7]

  • Lack of Eukaryotic Chaperones: E. coli lacks the specific chaperones that may be required to assist in the proper folding of a plant-derived protein like this compound.

  • Environmental Stress: High induction temperatures (e.g., 37°C) can accelerate protein synthesis but also increase the likelihood of hydrophobic interactions between unfolded proteins, promoting aggregation.[8]

Inclusion_Body_Formation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Problem: This compound forms inclusion bodies cause1 High Expression Rate (Strong Promoter) problem->cause1 cause2 Incorrect Disulfide Bond Formation problem->cause2 cause3 Suboptimal Culture Conditions problem->cause3 cause4 Codon Usage Bias problem->cause4 sol8 Refold from Purified Inclusion Bodies problem->sol8 Last resort sol1 Lower Induction Temperature (e.g., 15-25°C) cause1->sol1 Slow down synthesis sol2 Reduce IPTG Concentration cause1->sol2 Slow down synthesis sol3 Use a Weaker Promoter cause1->sol3 Slow down synthesis sol4 Use Specialized Strains (e.g., SHuffle, Origami) cause2->sol4 Promote correct folding sol5 Co-express Chaperones (DsbC, GroEL/ES) cause2->sol5 Promote correct folding cause3->sol1 Improve folding environment sol6 Add Solubility-Enhancing Fusion Tag (e.g., MBP) cause3->sol6 Improve folding environment sol7 Codon Optimize Gene for E. coli cause4->sol7 Improve translation efficiency

Q2: How can I improve the yield of soluble this compound?

Answer: Improving soluble yield requires optimizing expression conditions to favor proper folding over aggregation. Here are several strategies, often used in combination:

  • Lower Expression Temperature: Reducing the post-induction temperature to 15-25°C slows down cellular processes, including translation.[8][9] This gives the polypeptide chain more time to fold correctly before encountering other nascent chains.

  • Optimize Inducer Concentration: For inducible promoters like lac, lowering the concentration of the inducer (e.g., IPTG) can reduce the rate of transcription, thereby decreasing the burden on the cell's folding machinery.[2][9][10]

  • Use Specialized E. coli Strains: To address the critical issue of disulfide bond formation, use engineered strains like SHuffle® or Origami™.[7] These strains have a more oxidizing cytoplasm that promotes the formation of disulfide bonds.[7][11] SHuffle strains also overexpress the disulfide bond isomerase DsbC, which helps to correct non-native disulfide pairings.[11][12]

  • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein, such as Maltose-Binding Protein (MBP) or Glutathione (B108866) S-transferase (GST), to the N-terminus of this compound can significantly enhance its solubility.[2]

  • Codon Optimization: The genetic code of this compound (a plant gene) may contain codons that are rare in E. coli, which can stall translation and lead to misfolding.[9] Synthesizing a gene with codons optimized for E. coli can lead to smoother and more efficient translation.[8][13][14]

ParameterStandard ConditionOptimized Condition for SolubilityRationale
Temperature 37°C15-25°CSlows protein synthesis, allowing more time for correct folding.[8][9]
Inducer (IPTG) 1 mM0.01 - 0.1 mMReduces transcription rate, lessening the load on folding machinery.[2][10]
E. coli Strain BL21(DE3)SHuffle® T7, Origami™ B(DE3)Provides an oxidizing cytoplasm to facilitate disulfide bond formation.[7][11]
Fusion Tag None or His-tagMBP, GST, SUMOThe highly soluble fusion partner chaperones the target protein.[2]
Q3: My purified this compound is soluble but shows no biological activity. What went wrong?

Answer: Lack of activity in a soluble protein preparation usually points to improper folding or the absence of required post-translational modifications, even if the protein avoided aggregation.

  • Incorrect Disulfide Bonds: Even if disulfide bonds are formed, they may be incorrectly paired, leading to a misfolded, inactive protein. Using a strain that expresses a disulfide isomerase like DsbC (e.g., SHuffle®) is crucial.[12]

  • Purification from Inclusion Bodies: If the protein was purified from inclusion bodies, the refolding process is critical. Inefficient or incorrect refolding will not yield active protein. This compound requires a specific redox environment to form its eight disulfide bonds correctly.[6] An in vitro refolding protocol using a reduced:oxidized glutathione redox buffer has been shown to be effective.[5][6]

  • Missing Cofactors: While this compound itself does not require non-protein cofactors, ensure that your assay buffer conditions are optimal for its activity.

Experimental_Workflow cluster_prep Gene Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis cluster_validation Functional Validation codon_opt Codon Optimize This compound Gene cloning Clone into Expression Vector (e.g., pET with MBP-tag) codon_opt->cloning transform Transform into SHuffle® E. coli cloning->transform culture Culture Cells at 37°C transform->culture induce Induce with low IPTG at low temp (18°C) culture->induce lysis Cell Lysis (Sonication) induce->lysis purify Affinity Chromatography (e.g., Amylose Resin) lysis->purify analysis SDS-PAGE & Western Blot purify->analysis activity_assay Functional Assay (e.g., Antifungal Assay) purify->activity_assay

Experimental Protocols

Protocol 1: Expression of Soluble His-Tagged this compound

This protocol is adapted for expressing a hexahistidine-tagged mature this compound form.

  • Transformation: Transform the expression vector (e.g., pQE30-SnOLP) into an appropriate E. coli strain (e.g., M15 or a SHuffle® strain for better folding). Plate on selective media and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.5 - 0.7.

  • Induction: Cool the culture to 18-20°C. Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Harvest: Continue to incubate at the lower temperature for 16-20 hours. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Purification and Refolding from Inclusion Bodies

If this compound is expressed in inclusion bodies, this protocol can be used for purification and refolding.[5][6][15]

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl). Lyse cells by sonication on ice.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant. Wash the pellet (inclusion bodies) several times with a buffer containing a mild detergent (e.g., 0.5% Triton X-100) to remove contaminants.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing 8 M urea (B33335) or 6 M guanidine-HCl (e.g., 50 mM Tris-HCl, pH 8.0, 8 M Urea, 10 mM DTT). Incubate for 1-2 hours at room temperature with gentle agitation.

  • Purification: Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes. Purify the His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC) under denaturing conditions (maintaining 8 M urea in all buffers).

  • On-Column Refolding (or Dilution): Refold the protein by gradually removing the denaturant. This can be done by dialysis against a series of buffers with decreasing urea concentrations or by using a refolding buffer. A recommended refolding buffer uses a redox system: 50 mM Tris-HCl, pH 8.0, 0.5 M Arginine, 1 mM reduced glutathione (GSH), and 0.1 mM oxidized glutathione (GSSG).[5][6]

  • Elution & Dialysis: Elute the refolded protein from the column and dialyze against a final storage buffer (e.g., PBS, pH 7.4).

Protocol 3: Antifungal Activity Assay

This assay can validate the biological function of the purified, refolded this compound.[5][15]

  • Pathogen Culture: Grow a target fungus (e.g., Fusarium solani, Candida albicans) on a suitable medium (e.g., Potato Dextrose Agar/Broth) until it reaches the desired growth phase.

  • Assay Preparation: In a 96-well microtiter plate, add a suspension of fungal spores or cells to liquid growth medium in each well.

  • Treatment: Add different concentrations of your purified recombinant this compound to the wells. Include a negative control (buffer only) and a positive control (a known antifungal agent).

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus (e.g., 28°C) for 24-72 hours.

  • Analysis: Assess fungal growth inhibition by measuring the optical density at 600 nm (for yeast) or by microscopic observation of mycelial growth inhibition (for filamentous fungi).

This compound Signaling Pathway

This compound is a functional homolog of mammalian adiponectin and can trigger signaling pathways in various organisms.[15][16] In yeast, it binds to a seven-transmembrane receptor (PHO36), a homolog of the human adiponectin receptor (AdipoR1), activating a RAS2 signaling pathway that can lead to programmed cell death.[17][18] This interaction often involves permeabilizing the plasma membrane.[19]

Osmotin_Pathway cluster_membrane Fungal Plasma Membrane cluster_cytoplasm Fungal Cytoplasm This compound This compound Protein receptor Receptor (e.g., PHO36) This compound->receptor Binding membrane_perm Membrane Permeabilization This compound->membrane_perm Direct Action ras2 RAS2/cAMP Signaling Pathway receptor->ras2 Activation apoptosis Programmed Cell Death (Apoptosis) membrane_perm->apoptosis ros Reactive Oxygen Species (ROS) Production ras2->ros ros->apoptosis

References

Technical Support Center: Optimizing Codon Usage for Osmotin Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the heterologous expression of osmotin.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound expression experiments.

Issue 1: Low or No this compound Expression

Question: I have cloned my codon-optimized this compound gene into an expression vector, but I'm seeing very low or no protein expression in my E. coli/Pichia pastoris host system. What could be the problem?

Answer: Low or no expression of heterologous proteins like this compound is a common issue. Here are several potential causes and troubleshooting steps:

  • Codon Optimization Strategy: While codon optimization is crucial, the strategy used matters. Simply replacing rare codons with the most frequent ones in the host may not always be optimal. A strategy that matches the codon frequency of the host to that of the native organism can sometimes yield better results by preserving regions of slow translation that may be important for proper protein folding.[1][2]

    • Recommendation: If you used a "highest frequency" approach, consider re-synthesizing the gene with a "codon harmonization" strategy.[1] Various online tools and services can help design sequences using different algorithms.[3][4]

  • mRNA Secondary Structure: The 5' end of the mRNA transcript can form secondary structures that inhibit ribosome binding and translation initiation.[5]

    • Recommendation: Analyze the 5' untranslated region (UTR) of your this compound transcript for potential hairpin loops using RNA folding prediction software.[3] If strong secondary structures are predicted, re-design the gene sequence in this region to minimize them without altering the amino acid sequence.[3]

  • Promoter Strength and Induction: The promoter used in your expression vector might not be strong enough or may not be induced optimally.

    • Recommendation: Ensure you are using the correct induction conditions (e.g., IPTG concentration and induction time for E. coli, methanol (B129727) concentration for P. pastoris AOX1 promoter).[6][7] You may need to optimize these parameters. If using a constitutive promoter, ensure it is appropriate for your host and experimental goals.[8]

  • Plasmid Integrity and Transformation: Errors in cloning or plasmid degradation can lead to failed expression.

    • Recommendation: Verify the integrity of your construct by sequencing the this compound gene and flanking regions within the plasmid.[9] Ensure your transformation protocol is efficient and that you are using a healthy, competent host strain.[7]

  • Protein Toxicity or Degradation: The expressed this compound might be toxic to the host cell or rapidly degraded by host proteases.

    • Recommendation: Try expressing the protein at a lower temperature to slow down protein synthesis and reduce potential toxicity. For P. pastoris, using a protease-deficient strain can sometimes help.[10]

Issue 2: this compound is Expressed but Insoluble (Inclusion Bodies)

Question: I can see a band for this compound on my SDS-PAGE gel, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?

Answer: Inclusion body formation is common when expressing heterologous proteins, especially at high levels. Here’s how to troubleshoot this:

  • Expression Conditions: High expression rates can overwhelm the cell's folding machinery.

    • Recommendation: Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration. This slows down translation, giving the protein more time to fold correctly.

  • Codon Usage and Translation Speed: Non-uniform ribosome decoding rates, influenced by codon usage, can affect co-translational protein folding.[11]

    • Recommendation: While a fully optimized gene boosts expression, it might lead to misfolding. A "codon harmonization" strategy that mimics the native translation speed might improve folding.[1]

  • Solubilization and Refolding: If optimizing expression conditions doesn't work, you may need to purify the this compound from inclusion bodies and refold it.

    • Recommendation: This involves solubilizing the inclusion bodies with strong denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a refolding process, often through dialysis or rapid dilution into a refolding buffer.[12]

  • Fusion Tags: Certain fusion tags can enhance the solubility of the target protein.

    • Recommendation: Consider cloning your this compound gene into a vector that adds a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).

Issue 3: Difficulty in Purifying His-tagged this compound

Question: My His-tagged this compound is expressed, but it doesn't bind to the Ni-NTA affinity column. What's going wrong?

Answer: Failure to bind to an affinity column is a frequent problem in protein purification.

  • Inaccessible His-tag: The His-tag might be buried within the three-dimensional structure of the folded this compound protein, making it inaccessible to the affinity resin.[12]

    • Recommendation: Perform the purification under denaturing conditions using urea or guanidinium chloride in your lysis and binding buffers.[12] This will unfold the protein and expose the His-tag. The protein can then be refolded on the column or after elution.

  • Incorrect Buffer Composition: Components in your lysis or binding buffer could be interfering with the binding.

    • Recommendation: Ensure your buffers do not contain chelating agents like EDTA, which will strip the nickel from the column. Also, check that the pH of your buffer is appropriate (typically around 8.0 for His-tag binding).[12] High concentrations of imidazole (B134444) in the binding buffer can also prevent your protein from binding.[12]

  • No His-tag on the Protein: There could be an issue with the construct itself.

    • Recommendation: Verify your plasmid sequence to ensure the this compound gene is in-frame with the His-tag and that there are no premature stop codons.[9] You can also perform a Western blot on the crude lysate using an anti-His antibody to confirm that the expressed protein indeed has the tag.[9]

Frequently Asked Questions (FAQs)

Q1: Why is codon optimization necessary for expressing a plant protein like this compound in a bacterial or yeast host? A1: Different organisms exhibit "codon usage bias," meaning they prefer to use certain synonymous codons over others to encode the same amino acid.[5] This preference is often correlated with the abundance of corresponding tRNA molecules in the cell.[11] When a gene from one organism (like a plant) is expressed in another (like E. coli), the presence of codons that are rare in the host can lead to translational pausing, errors, or even premature termination of protein synthesis, resulting in low protein yields.[4] Codon optimization involves modifying the gene sequence to use codons that are preferred by the expression host, thereby enhancing translation efficiency and protein expression levels.[3][13]

Q2: What are the main strategies for codon optimization? A2: The primary strategies include:

  • One Amino Acid-One Codon: Replacing all codons for a particular amino acid with the single most frequently used codon in the host. This is a simple but sometimes suboptimal approach.

  • Highest Frequency Codons: Similar to the above, but ensures that the most frequent codons are used for all amino acids. This can significantly increase the speed of translation.

  • Codon Harmonization/Matching Host Frequency: This method adjusts the codon usage of the foreign gene to match the overall codon usage frequency of the expression host.[1] This can help maintain a more natural translation rhythm, which may be beneficial for proper protein folding.[2]

Q3: Can codon optimization negatively impact my experiment? A3: Yes, in some cases, aggressive codon optimization can have detrimental effects.[1] Maximizing translation speed doesn't always equate to high yields of functional protein. The native gene sequence, with its mix of common and rare codons, can create translational pauses that are crucial for correct co-translational folding of the protein.[11] Eliminating these pauses can lead to misfolding and aggregation of the protein into inclusion bodies.[2] Therefore, a balanced optimization strategy is often the most effective.

Q4: How do I verify the expression of my codon-optimized this compound? A4: The most common method is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). You would compare the protein profiles of cell lysates before and after inducing expression. A new band appearing at the expected molecular weight of this compound (around 26 kDa) after induction indicates successful expression.[6][8] This can be further confirmed by Western blotting using an antibody specific to this compound or to an affinity tag (like a His-tag) on the recombinant protein.[9]

Q5: What is the function of this compound and why is it a target for heterologous expression? A5: this compound is a pathogenesis-related (PR-5) protein found in plants that is induced by various biotic and abiotic stresses, such as fungal infection, drought, and high salinity.[14][15] It has antifungal properties, primarily by permeabilizing the plasma membrane of fungal cells.[15][16] It also acts as an osmoprotectant, helping plants tolerate osmotic stress.[16] Its potential as a potent antifungal agent and a mediator of stress tolerance makes it a valuable protein for agricultural and pharmaceutical research, driving the need for its production in heterologous systems for further study and application.[17]

Data Summary

While specific comparative data for this compound is limited in the initial search, the following table illustrates the potential impact of codon optimization based on general principles and case studies for other proteins.

Host SystemTarget ProteinCodon Optimization StrategyReported Expression IncreaseReference
E. coliHuman Genes (Various)Codon OptimizationUp to 100-fold[4]
E. coliSARS-CoV-2 RBDAdapted to E. coli preferenceCAI increased from 0.72 to 0.96[3]
S. cerevisiaeCatechol 1,2-dioxygenaseCondition-Specific Optimization~2.9-fold improvement[18]
C. glutamicumEngineered T1PKSVarious Codon Variants>50-fold increase[1]

CAI (Codon Adaptation Index) is a measure of how well the codon usage of a gene matches the codon usage of a reference set of highly expressed genes. A higher CAI value (closer to 1.0) generally indicates a higher potential for expression.[13]

Experimental Protocols

Protocol 1: General Workflow for this compound Gene Synthesis and Cloning

  • Obtain this compound Sequence: Retrieve the amino acid sequence of the desired this compound protein (e.g., from Nicotiana tabacum) from a protein database like NCBI.

  • Codon Optimization: Submit the amino acid sequence to a gene optimization tool or service. Select the target expression host (e.g., E. coli K-12, Pichia pastoris). Choose an optimization strategy (e.g., matching host codon frequency). The tool will generate a DNA sequence optimized for your host.

  • Gene Synthesis: Have the optimized DNA sequence synthesized commercially. The synthesis provider will typically clone the gene into a standard vector.

  • Sub-cloning into Expression Vector: Using standard restriction enzyme digestion and ligation, sub-clone the synthesized this compound gene from the shipping vector into your chosen expression vector (e.g., pET-28a for E. coli or pPICZα A for Pichia pastoris). Ensure the gene is in-frame with any N- or C-terminal tags (like a 6x-His tag).

  • Transformation: Transform the resulting expression plasmid into your host cells (E. coli BL21(DE3) or Pichia pastoris X-33) using an appropriate method (e.g., heat shock for E. coli, electroporation for Pichia).

  • Sequence Verification: Select transformants and verify the integrity of the cloned this compound gene by plasmid purification and DNA sequencing.[9]

Protocol 2: Trial Expression of this compound in E. coli

  • Inoculation: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the this compound expression plasmid. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C or 37°C). Add IPTG to a final concentration of 0.1-1.0 mM. Take a 1 mL "pre-induction" sample before adding IPTG.

  • Expression: Continue to incubate the culture with shaking for a set period (e.g., 4 hours at 37°C or 16-20 hours at 18°C).

  • Harvesting: After induction, take a 1 mL "post-induction" sample. Harvest the remaining cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Analysis: Lyse the pre- and post-induction samples and analyze the total protein by SDS-PAGE to look for a new protein band corresponding to the size of this compound.

Visualizations

Osmotin_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_signaling Intracellular Signaling cluster_response Cellular Response Fungal Pathogen Fungal Pathogen MAP_Kinase MAP Kinase Cascade Fungal Pathogen->MAP_Kinase induces Drought/Salinity Drought/Salinity ABA_Signal ABA Signaling Drought/Salinity->ABA_Signal induces Osmotin_Gene_Expression This compound Gene Expression ABA_Signal->Osmotin_Gene_Expression activates MAP_Kinase->Osmotin_Gene_Expression activates Osmotin_Protein This compound Protein Accumulation Osmotin_Gene_Expression->Osmotin_Protein Proline_Accumulation Proline Accumulation Osmotin_Protein->Proline_Accumulation enhances ROS_Scavenging ROS Scavenging Osmotin_Protein->ROS_Scavenging increases Membrane_Permeabilization Fungal Membrane Permeabilization Osmotin_Protein->Membrane_Permeabilization causes Stress_Tolerance Stress Tolerance Proline_Accumulation->Stress_Tolerance ROS_Scavenging->Stress_Tolerance Membrane_Permeabilization->Stress_Tolerance (Biotic)

Caption: this compound signaling pathway in response to stress.

Codon_Optimization_Workflow Start Start Obtain_AA_Sequence Obtain this compound Amino Acid Sequence Start->Obtain_AA_Sequence Select_Host Select Expression Host (e.g., E. coli, P. pastoris) Obtain_AA_Sequence->Select_Host Optimize_Codons Optimize Codon Usage for Selected Host Select_Host->Optimize_Codons Synthesize_Gene Synthesize Optimized DNA Sequence Optimize_Codons->Synthesize_Gene Clone_Vector Clone into Expression Vector Synthesize_Gene->Clone_Vector Transform_Host Transform Host Cells Clone_Vector->Transform_Host Express_Protein Induce Protein Expression Transform_Host->Express_Protein Analyze_Expression Analyze Expression (SDS-PAGE, Western Blot) Express_Protein->Analyze_Expression End End Analyze_Expression->End

Caption: Workflow for codon optimization and expression.

Troubleshooting_Logic Problem Low/No Expression Check_Codons Review Codon Optimization Strategy Problem->Check_Codons Check_mRNA Analyze mRNA Secondary Structure Problem->Check_mRNA Check_Induction Optimize Induction Conditions Problem->Check_Induction Check_DNA Verify Plasmid Sequence Problem->Check_DNA Solution Re-synthesize Gene or Optimize Protocol Check_Codons->Solution Check_mRNA->Solution Check_Induction->Solution Check_DNA->Solution

Caption: Troubleshooting logic for low protein expression.

References

Technical Support Center: Enhancing Osmotin Yield in Transgenic Plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of osmotin in transgenic plants. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and maximize your recombinant this compound yield.

FAQs and Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, from initial construct design to final protein purification.

Category 1: Gene Construct and Expression Cassette Design

Question: My this compound expression levels are very low or undetectable. What are the most critical elements in the gene construct to ensure high expression?

Answer: Low expression is a common issue that can often be traced back to the design of your expression cassette. Here are the key components to optimize:

  • Promoter Choice: The promoter is the primary driver of transcription. For high-level constitutive expression, strong promoters like the Cauliflower Mosaic Virus 35S (CaMV 35S) for dicots or the maize Ubiquitin-1 (Ubi-1) for monocots are recommended.[1][2] However, since this compound is a stress-related protein, using a stress-inducible promoter, such as rd29A, can lead to higher accumulation under specific stress conditions and may be more effective than constitutive promoters.[3]

  • Codon Optimization: The codon usage of the this compound gene (e.g., from tobacco) should be optimized for the specific expression host you are using (e.g., Nicotiana benthamiana, tomato, or rice). This enhances translational efficiency by ensuring that the host's tRNA pool matches the mRNA codons.[1][4][5]

  • Untranslated Regions (UTRs): The 5' and 3' UTRs play a crucial role in mRNA stability and translation initiation. Including the native UTRs from a highly stable plant gene, such as the tobacco this compound gene itself, can significantly increase protein expression levels.[6] For example, attaching this compound UTRs to a different gene of interest increased its expression tenfold.[6]

  • Subcellular Targeting: Directing the this compound protein to a specific subcellular compartment can protect it from cytosolic proteases and aid in proper folding and stability.[7]

    • Signal Peptides: Fusing a signal peptide to the N-terminus of this compound can direct it into the secretory pathway, leading to its accumulation in the endoplasmic reticulum (ER) or secretion to the apoplast (the space between plant cells).[8][9][10] This not only enhances stability but can also simplify purification if the protein is secreted into the culture medium in cell suspension cultures.[7]

Question: I'm not sure which promoter to choose for my this compound gene. What are the pros and cons of constitutive versus inducible promoters?

Answer: The choice between a constitutive and an inducible promoter depends on your experimental goals and the potential effects of this compound on the plant.

Promoter TypeAdvantagesDisadvantagesRecommended Use Case
Constitutive (e.g., CaMV 35S, Ubi-1) - High-level expression in most tissues throughout development.[1] - No need for external induction treatment.- Can lead to metabolic burden or cytotoxicity if the protein is harmful to the plant. - May result in gene silencing over time.[11]General high-yield production in stable transgenic lines or transient expression systems where host health is not a primary concern.
Inducible (e.g., rd29A, native this compound promoter) - Expression is triggered by specific stimuli (e.g., drought, salt, cold, ABA).[3][12] - Minimizes negative effects on plant growth and development. - Can achieve very high expression levels upon induction.[3]- Requires application of an external stressor or chemical, adding a step to the production process. - Expression levels may be lower than strong constitutive promoters without induction.Production where tight control over expression is needed, or when studying the protein's function under specific stress conditions.
Category 2: Plant Transformation and Expression System

Question: Should I use a stable or transient expression system for this compound production?

Answer: Both systems have distinct advantages and are suited for different applications.

  • Stable Transformation (e.g., Agrobacterium-mediated): This method involves integrating the this compound gene into the plant's genome, creating transgenic lines that pass the gene to subsequent generations.[1][12]

    • Pros: Long-term, consistent protein production; suitable for large-scale production in whole plants.

    • Cons: Time-consuming process to generate and screen transgenic lines; expression levels can vary due to positional effects of gene integration.

  • Transient Expression (e.g., Agroinfiltration, Viral Vectors): This method introduces the gene construct into plant leaves for rapid, high-level protein production without genomic integration.[13] Systems based on vectors like the Bamboo Mosaic Virus (BaMV) can significantly increase yields.[10][14]

    • Pros: Very fast (protein expression in days); often achieves higher yields than stable lines[13]; excellent for rapid testing of different constructs.

    • Cons: Not heritable; less suitable for production in entire plants over long periods; scalability can be a challenge for commercial production.

Troubleshooting Tip: If your transient expression yields are low, consider co-expressing a viral suppressor of gene silencing, such as P19.[13] This can dramatically increase the accumulation of your target protein.[13]

Category 3: Cultivation and Induction Conditions

Question: My transgenic plants contain the this compound gene, but the protein yield is still low. How can I boost accumulation in the plant?

Answer: Since this compound is a stress-responsive protein, its accumulation can be significantly enhanced by applying specific environmental stresses.[3][12] Overexpression of this compound has been shown to confer tolerance to these stresses, often accompanied by an increase in this compound protein levels.[15][16]

Stress ConditionTypical ApplicationExpected OutcomeReference
Salinity Stress Irrigate plants with a saline solution (e.g., 200 mM NaCl).Increased this compound transcript and protein accumulation. Often correlated with higher proline levels.[15]
Drought Stress Withhold water until mild wilting is observed, then rewater.Enhanced expression, especially when using drought-inducible promoters like rd29A.[3][17]
Cold Stress Expose plants to low temperatures (e.g., 4°C) for several hours.Significant increase in this compound transcript levels, particularly in the initial hours of exposure.[16]
Hormonal/Chemical Apply abscisic acid (ABA), ethylene, or salicylic (B10762653) acid.Induction of the this compound gene promoter and protein accumulation.[12][18]

Caution: While stress induction can increase yield, prolonged or severe stress can negatively impact overall plant health and biomass, leading to a net decrease in total protein recovery. It is crucial to optimize the duration and intensity of the stress treatment.

Category 4: Protein Extraction and Purification

Question: I am having trouble purifying this compound from my plant extracts. The yield is low, and the purity is poor. What can I do?

Answer: Purifying any recombinant protein from plants can be challenging due to the presence of proteases and interfering secondary metabolites like phenolics.[19] Here is a troubleshooting guide:

  • Optimize Extraction Buffer:

    • Work quickly and at low temperatures (4°C) to minimize protease activity.

    • Include protease inhibitors in your extraction buffer.

    • Add antioxidants like polyvinylpyrrolidone (B124986) (PVP) or ascorbic acid to counteract phenolic compounds.

    • Ensure the buffer pH is optimal for this compound stability.

  • Simplify Purification with Affinity Tags:

    • Fusing a purification tag (e.g., 6x-His, GST, MBP) to your this compound protein is a highly effective strategy. This allows for a one-step affinity chromatography purification, significantly improving purity and yield.[11]

    • If the tag needs to be removed, incorporate a specific protease cleavage site (e.g., TEV, thrombin) between the this compound and the tag.

  • Consider Secretion:

    • If you used a signal peptide to secrete this compound into the apoplast, you can use an infiltration-centrifugation method to recover the apoplastic fluid. This "pre-purified" extract contains fewer intracellular contaminants, simplifying downstream processing.

  • Standard Chromatography Workflow:

    • If you are not using an affinity tag, a multi-step chromatography approach is necessary. A standard protocol could be:

      • Ion-Exchange Chromatography (IEX): Since this compound is a cationic protein with a basic pI (~8.2), cation exchange chromatography would be an effective initial capture step.[3]

      • Hydrophobic Interaction Chromatography (HIC): For intermediate purification.

      • Size-Exclusion Chromatography (SEC): As a final polishing step to remove aggregates and remaining contaminants.[20]

Key Experimental Protocols

Protocol 1: Agrobacterium-mediated Transformation of Nicotiana benthamiana

This protocol outlines the key steps for creating stably transformed tobacco plants expressing the this compound gene.

  • Vector Construction:

    • Clone your optimized this compound expression cassette (Promoter-Gene-Terminator) into a binary vector suitable for Agrobacterium tumefaciens (e.g., pBract series).[1]

    • The vector should contain a plant-selectable marker, such as hygromycin resistance (hpt gene).[1]

  • Agrobacterium Transformation:

    • Introduce the binary vector into a suitable Agrobacterium strain (e.g., LBA4404) via electroporation or heat shock.

    • Confirm the presence of the construct in Agrobacterium by PCR.

  • Plant Tissue Preparation:

    • Grow sterile N. benthamiana plants in vitro.

    • Excise leaf discs (approx. 1 cm²) from young, healthy leaves to serve as explants.

  • Co-cultivation:

    • Culture the transformed Agrobacterium in liquid medium to an OD600 of ~0.5.

    • Pellet the bacteria and resuspend in a liquid co-cultivation medium.

    • Submerge the leaf disc explants in the bacterial suspension for 5-10 minutes.

    • Blot the explants dry on sterile filter paper and place them on solid co-cultivation medium. Incubate in the dark for 2-3 days.

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing an appropriate antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selection agent to identify transformed plant cells (e.g., hygromycin).

    • Subculture the explants onto fresh selection medium every 2-3 weeks.

    • Transformed calli will begin to form, followed by the regeneration of shoots.

  • Rooting and Acclimatization:

    • Excise regenerated shoots and transfer them to a rooting medium.

    • Once roots have developed, carefully transfer the plantlets to soil and acclimatize them in a high-humidity environment before moving to a greenhouse.[12]

  • Transgene Confirmation:

    • Confirm the presence of the this compound transgene in the T0 plants via PCR.

    • Analyze protein expression using Western blot.

Protocol 2: this compound Extraction from Leaf Tissue

This protocol provides a general method for extracting total soluble protein, including this compound, from transgenic plant leaves.

  • Harvesting:

    • Harvest fresh leaf tissue from healthy, mature transgenic plants. If using an inducible promoter, ensure plants have undergone the appropriate stress treatment.

  • Homogenization:

    • Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the frozen powder to an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% PVP, 1 mM PMSF, and a commercial protease inhibitor cocktail). Use a buffer-to-tissue ratio of approximately 3:1 (v/w).

    • Mix thoroughly and incubate on ice for 30 minutes with gentle agitation.

  • Clarification:

    • Centrifuge the homogenate at >12,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant, which contains the total soluble proteins.

  • Quantification:

    • Determine the total protein concentration of the extract using a standard method like the Bradford or BCA assay. The extract is now ready for downstream analysis (e.g., SDS-PAGE, Western blot) or purification.

Visualizations

Experimental and Signaling Workflows

Osmotin_Yield_Strategy cluster_Construct Gene Construct Design cluster_Expression Expression System cluster_Cultivation Cultivation & Induction cluster_DSP Downstream Processing Promoter Promoter Selection (Constitutive vs. Inducible) Codon Codon Optimization (Host-specific) Stable Stable Transformation (Agrobacterium) Promoter->Stable Transient Transient Expression (Agroinfiltration/Viral) Promoter->Transient UTR UTR Selection (e.g., this compound UTRs) Codon->Stable Codon->Transient Signal Signal Peptide (Targeting to ER/Apoplast) UTR->Stable UTR->Transient Signal->Stable Signal->Transient Purification Purification (Affinity Tag or IEX/HIC/SEC) Signal->Purification Stress Apply Abiotic Stress (Salt, Drought, Cold) Stable->Stress Transient->Stress Extraction Optimized Extraction (Low Temp, Inhibitors) Stress->Extraction Extraction->Purification Result Increased this compound Yield Purification->Result Osmotin_Induction_Pathway cluster_stimuli Environmental & Hormonal Stimuli cluster_response Cellular Response & Gene Expression cluster_outcome Physiological Outcome Drought Drought Signaling Stress Signaling Cascades (e.g., ICE-CBF-COR for cold) Drought->Signaling Salinity Salinity Salinity->Signaling Cold Cold Cold->Signaling ABA Abscisic Acid (ABA) ABA->Signaling Promoter This compound Gene Promoter (Activation of cis-elements) Signaling->Promoter Transcription This compound Gene Transcription Promoter->Transcription Translation This compound Protein Synthesis & Accumulation Transcription->Translation Tolerance Enhanced Stress Tolerance Translation->Tolerance Proline Proline Accumulation Translation->Proline

References

troubleshooting inconsistent results in osmotin antifungal assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for osmotin antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's antifungal activity?

A1: this compound primarily acts by permeabilizing the fungal plasma membrane, which leads to a dissipation of the cellular pH gradient and ultimately cell death.[1][2][3] The fungal cell wall is a crucial component in this process, as plasmolysed cells become insensitive to this compound, suggesting the cell wall facilitates its membrane-disrupting activity.[1][4] In some fungi, like Saccharomyces cerevisiae, this compound can also subvert signal transduction pathways, such as the mating pheromone response pathway, to weaken the cell wall and enhance its cytotoxic effects.[4][5]

Q2: Why do I see significant variation in antifungal activity across different fungal species?

A2: The antifungal activity of this compound is highly species-specific.[1][2] This variability is attributed to differences in fungal cell wall composition and the presence or absence of specific this compound targets.[6][7] For instance, some yeast strains exhibit resistance to tobacco this compound due to the presence of Pir (Proteins with internal repeats) stress proteins on their cell surface.[7][8] Therefore, what is a potent dose for one species may be completely ineffective against another.[2]

Q3: Can the growth stage of the fungus affect assay results?

A3: Yes, the growth stage of the fungus can significantly impact its susceptibility to this compound.[1] It is crucial to standardize the growth phase of the fungus (e.g., using spores or mycelia from cultures of a specific age) to ensure consistent and reproducible results.

Q4: My results are inconsistent between experiments, even with the same fungal species. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Salt Concentration: this compound's antifungal activity is sensitive to inorganic cations like NaCl.[1] Ensure that the salt concentration in your media and buffers is consistent across all experiments.

  • This compound Purity and Handling: The purity and stability of your this compound preparation are critical. Use highly purified this compound and follow consistent procedures for its solubilization and storage.

  • Inoculum Preparation: Variations in the concentration or physiological state of the fungal inoculum can lead to variability. Standardize your inoculum preparation protocol.

  • Incubation Conditions: Ensure consistent temperature and incubation times for all assays.

Troubleshooting Guide

This guide addresses common problems encountered during this compound antifungal assays in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
No antifungal activity observed, even at high this compound concentrations. 1. The target fungus is resistant to this compound.[2]2. Inactivation of this compound due to improper storage or handling.3. High salt concentration in the assay medium.[1]4. The fungal cell wall is preventing this compound from reaching the plasma membrane.[1][4]1. Test a range of fungal species to find a sensitive control.2. Verify the activity of your this compound stock on a known sensitive fungus.3. Check and standardize the salt concentration in your assay medium.4. Consider that the mechanism of resistance in your target fungus may involve the cell wall.[6][7]
High variability between replicates. 1. Inconsistent inoculum size.2. Uneven distribution of this compound in the assay medium.3. Edge effects in microtiter plates.1. Carefully standardize the preparation and quantification of the fungal inoculum.2. Ensure thorough mixing of this compound in the assay medium before adding the inoculum.3. Avoid using the outer wells of microtiter plates or ensure proper sealing to prevent evaporation.
"Trailing" growth observed in microdilution assays. This phenomenon, where there is reduced but not complete inhibition of fungal growth at concentrations above the MIC, can be an issue in antifungal susceptibility testing.[9]It is important to use a standardized endpoint for reading the results, such as a 50% or 90% reduction in growth compared to the control.
Results from agar (B569324) diffusion assays do not correlate with liquid broth assays. Differences in the diffusion of this compound through the agar and the different growth conditions can lead to discrepancies.Rely on liquid broth microdilution assays for quantitative data (e.g., MIC values) as they provide more reproducible results for antifungal susceptibility testing.[9][10]

Experimental Protocols

Key Experiment 1: Hyphal Growth Inhibition Assay (Agar-Based)

This protocol is adapted from methodologies described in the literature.[1]

  • Fungal Culture: Grow the test fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until the colony reaches a diameter of approximately 5 cm.

  • Disk Preparation: Place sterile filter paper disks adjacent to the margin of the fungal colony.

  • This compound Application: Saturate the disks with a known volume (e.g., 20 µL) of different concentrations of purified this compound. Include a negative control (sterile water or buffer) and a protein control (e.g., Bovine Serum Albumin - BSA).

  • Incubation: Incubate the plates for several days at the optimal growth temperature for the fungus.

  • Evaluation: Visually inspect for a zone of growth inhibition around each disk.

Key Experiment 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is based on standard antifungal susceptibility testing methods.[1][10]

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores or mycelial fragments in a suitable broth medium (e.g., Potato Dextrose Broth - PDB). The final concentration should be optimized for the specific fungus.

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of this compound in the broth medium.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus with no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature for 24-48 hours, or until robust growth is observed in the positive control wells.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the positive control, which can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 410 nm).[1]

Visualizations

This compound-Induced Signaling Pathway in S. cerevisiae

Osmotin_Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STE4_STE18 STE4/STE18 (Gβγ subunits) This compound->STE4_STE18 Activates STE20 STE20 STE4_STE18->STE20 STE11 STE11 STE20->STE11 STE5 STE5 (Scaffold) STE5->STE11 STE7 STE7 STE5->STE7 FUS3_KSS1 FUS3/KSS1 STE5->FUS3_KSS1 STE11->STE7 Phosphorylates STE7->FUS3_KSS1 Phosphorylates STE12 STE12 (Transcription Factor) FUS3_KSS1->STE12 Phosphorylates Weakened_Cell_Wall Weakened Cell Wall Enhanced Susceptibility STE12->Weakened_Cell_Wall Regulates Genes

Caption: this compound signaling cascade in S. cerevisiae.

General Workflow for this compound Antifungal Assay

Antifungal_Assay_Workflow Start Start Fungus_Culture 1. Prepare Fungal Inoculum (Spores or Mycelia) Start->Fungus_Culture Osmotin_Prep 2. Prepare this compound Dilutions Start->Osmotin_Prep Assay_Setup 3. Set Up Assay (e.g., 96-well plate) Fungus_Culture->Assay_Setup Osmotin_Prep->Assay_Setup Incubation 4. Incubate (24-48 hours) Assay_Setup->Incubation Data_Collection 5. Collect Data (Visual or Spectrophotometric) Incubation->Data_Collection Analysis 6. Analyze Results (Determine MIC) Data_Collection->Analysis End End Analysis->End

Caption: General experimental workflow for this compound assays.

References

Technical Support Center: Overcoming Solubility Issues with Recombinant Osmotin Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the expression and purification of recombinant osmotin protein.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during recombinant this compound expression, particularly in E. coli.

Issue 1: Low or No Yield of Soluble this compound Protein

Q: My expression analysis (e.g., SDS-PAGE of soluble vs. insoluble fractions) shows that most of my recombinant this compound is in the insoluble pellet. How can I increase the yield of soluble protein?

A: The formation of insoluble aggregates, known as inclusion bodies, is a common challenge when overexpressing proteins like this compound in E. coli.[1] The high rate of protein synthesis can overwhelm the cellular folding machinery, leading to misfolded and aggregated protein.[2] Here are several strategies to improve the solubility of your recombinant this compound:

1. Optimization of Expression Conditions:

The rate of protein expression can be modulated by altering culture conditions. Reducing the expression rate can give the polypeptide chain more time to fold correctly.[2]

  • Lower Induction Temperature: Reducing the temperature after induction (e.g., to 15-25°C) can significantly improve the solubility of many recombinant proteins by slowing down protein synthesis.[3][4]

  • Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid, high-level expression and subsequent aggregation.[4] Try titrating the IPTG concentration to a lower level (e.g., 0.05-0.1 mM) to find a balance between expression level and solubility.[4]

  • Choice of E. coli Strain: Some E. coli strains are better suited for expressing difficult or toxic proteins. Consider using strains like BL21(DE3)pLysS, which has tighter control over basal expression, or strains engineered to enhance disulfide bond formation (e.g., SHuffle) or that contain chaperones to assist in protein folding.[5]

Illustrative Data: Effect of Expression Temperature on Protein Solubility (General Example)

Temperature (°C)Soluble Protein Yield (Arbitrary Units)Insoluble Protein (Arbitrary Units)
371090
303070
256040
188020

Note: This table provides a general illustration of the trend observed for many recombinant proteins. Optimal conditions for this compound should be determined empirically.

2. Vector Design and Fusion Tags:

The design of your expression vector can have a significant impact on the solubility of the target protein.

  • Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag to your protein of interest can improve its solubility.[6] Commonly used solubility-enhancing tags include Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO).[6]

  • Promoter Choice: The strength of the promoter in your expression vector influences the rate of transcription. For proteins prone to aggregation, a weaker or more tightly regulated promoter might be beneficial compared to very strong promoters like T7.[7][8]

Illustrative Data: Comparison of Solubility-Enhancing Tags (General Example)

Fusion TagSoluble Protein Yield (mg/L of culture)
His-tag only5
GST-tag25
MBP-tag40
SUMO-tag50

Note: The effectiveness of a particular fusion tag is protein-dependent and should be experimentally validated for this compound.

Experimental Workflow for Optimizing Soluble Expression

G cluster_0 Vector Design cluster_1 Expression Screening cluster_2 Analysis Clone Clone this compound Gene into Expression Vector TestTags Test Different Solubility Tags (e.g., MBP, GST, SUMO) Clone->TestTags Optional Transform Transform into E. coli Strain Clone->Transform TestTags->Transform Induce Induce Expression at Different Temperatures & IPTG conc. Transform->Induce Lyse Cell Lysis Induce->Lyse Separate Separate Soluble & Insoluble Fractions Lyse->Separate Analyze SDS-PAGE Analysis Separate->Analyze G cluster_0 Isolation cluster_1 Solubilization cluster_2 Refolding & Purification Lysis Cell Lysis Centrifuge1 Centrifugation Lysis->Centrifuge1 Wash Wash Inclusion Bodies Centrifuge1->Wash Solubilize Solubilize in 8M Urea/6M GdnHCl Wash->Solubilize Centrifuge2 Clarify by Centrifugation Solubilize->Centrifuge2 Refold Refold by Dialysis Centrifuge2->Refold Purify Purify Refolded Protein Refold->Purify G This compound This compound FungalReceptor Fungal Cell Membrane Receptor This compound->FungalReceptor MAPK_Cascade MAPK Cascade (e.g., STE11, STE7, FUS3) FungalReceptor->MAPK_Cascade Permeability Increased Membrane Permeability MAPK_Cascade->Permeability CellDeath Fungal Cell Death Permeability->CellDeath G AbioticStress Abiotic Stress (Drought, Salinity) OsmotinInduction This compound Gene Induction AbioticStress->OsmotinInduction Proline Proline Accumulation OsmotinInduction->Proline ROS_Scavenging ROS Scavenging OsmotinInduction->ROS_Scavenging StressTolerance Stress Tolerance Proline->StressTolerance ROS_Scavenging->StressTolerance

References

Technical Support Center: Stabilizing Purified Osmotin for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of purified osmotin for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation or aggregation of purified this compound upon storage. - Suboptimal buffer conditions (pH, ionic strength).- Protein concentration is too high.- Formation of intermolecular disulfide bonds.- Freeze-thaw cycles.- Optimize buffer pH and salt concentration. This compound is a basic protein, so a slightly acidic to neutral pH may be optimal.[1][2]- Store at a lower concentration or add solubilizing agents like arginine and glutamate (B1630785).[1]- Add a reducing agent like DTT or β-mercaptoethanol to the storage buffer.[1]- Aliquot the purified protein into single-use volumes to avoid repeated freezing and thawing.[1]
Loss of this compound's biological activity (e.g., antifungal activity) over time. - Proteolytic degradation.- Denaturation due to improper storage temperature.- Oxidation.- Add protease inhibitors to the storage buffer.- Store at ≤ -20°C, with -80°C being preferable for long-term storage.[1]- Include antioxidants or reducing agents in the storage buffer.
Smearing or multiple bands of this compound on SDS-PAGE after storage. - Proteolytic degradation.- Aggregation.- Use fresh protease inhibitors in your lysis and storage buffers.- Add reducing agents to your sample loading buffer before electrophoresis to break up aggregates.
Inconsistent results in functional assays. - Variability in protein folding and stability between batches.- Degradation of the protein during storage.- Ensure a consistent purification and refolding protocol.[3]- Perform a stability test on each new batch of purified this compound to determine its shelf-life under your storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pH for long-term storage of purified this compound?

A1: For long-term storage, it is generally recommended to store purified proteins at or below -20°C, with -80°C being the preferred temperature to minimize degradation.[1] The optimal pH for this compound storage is protein-specific and should be determined empirically. However, since this compound is a basic protein with a pI around 8.2, a buffer with a pH in the range of 6.0-7.5 is a good starting point to maintain its stability.[4]

Q2: Should I add any stabilizers to my purified this compound solution for long-term storage?

A2: Yes, adding stabilizers, also known as cryoprotectants, is highly recommended. Glycerol (at 20-50% v/v) or sucrose (B13894) are commonly used to prevent the formation of ice crystals during freezing, which can denature the protein.[1] Other additives like amino acids (e.g., arginine and glutamate) can also help to increase protein solubility and prevent aggregation.[1]

Q3: How can I prevent my purified this compound from aggregating during storage?

A3: Aggregation can be minimized by optimizing several factors. Storing the protein at a suitable concentration (typically >0.1 mg/mL to avoid loss due to surface adsorption, but not so high as to promote aggregation) is important.[1] Including additives like glycerol, arginine, and glutamate can also help.[1][2] Additionally, ensuring the presence of a reducing agent like DTT can prevent the formation of intermolecular disulfide bonds that can lead to aggregation. Flash-freezing the aliquots in liquid nitrogen before transferring them to -80°C storage can also minimize the formation of damaging ice crystals.

Q4: How can I assess the stability of my purified this compound after long-term storage?

A4: The stability of stored this compound can be assessed both structurally and functionally.

  • Structural Integrity: Run an SDS-PAGE to check for degradation (smearing or lower molecular weight bands) or aggregation (bands that do not enter the gel).

  • Functional Activity: Perform a biological activity assay, such as an antifungal assay, to determine if the protein retains its function. A decrease in antifungal activity would indicate a loss of stability.[5]

Q5: Can I repeatedly freeze and thaw my purified this compound samples?

A5: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to protein denaturation and aggregation.[1] It is best practice to aliquot the purified this compound into single-use volumes before the initial freezing.

Quantitative Data on this compound Stability

Table 1: Illustrative Stability of Purified this compound Under Various Storage Conditions Over 6 Months

Storage ConditionAdditiveRemaining Antifungal Activity (%)Observations on SDS-PAGE
4°C None45%Significant degradation bands observed.
20% Glycerol65%Minor degradation bands present.
-20°C None70%Slight increase in aggregation.
20% Glycerol85%Intact protein with minimal aggregation.
50% Glycerol90%Intact protein.
-80°C None80%Minor aggregation visible.
20% Glycerol>95%Intact protein, no visible degradation or aggregation.
50% Glycerol>95%Intact protein, no visible degradation or aggregation.

Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific this compound protein, its purity, and the buffer composition.

Experimental Protocols

Purification of Recombinant His-tagged this compound

This protocol is adapted for the purification of His-tagged this compound expressed in E. coli.

Materials:

  • E. coli cell pellet expressing His-tagged this compound

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824)

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity chromatography column

Methodology:

  • Resuspend the cell pellet in cold Lysis Buffer.

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to lyse the cells completely.

  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Equilibrate the Ni-NTA column with Lysis Buffer (without lysozyme and PMSF).

  • Load the supernatant from step 4 onto the equilibrated column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged this compound with Elution Buffer.

  • Collect the elution fractions and analyze them by SDS-PAGE.

  • Pool the fractions containing pure this compound and dialyze against a suitable storage buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 10% glycerol).

SDS-PAGE and Western Blot Analysis of Purified this compound

Materials:

  • Purified this compound sample

  • 2x Laemmli sample buffer

  • Polyacrylamide gel (e.g., 12%)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-osmotin or anti-His-tag)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology for SDS-PAGE:

  • Mix the purified this compound sample with an equal volume of 2x Laemmli sample buffer.

  • Boil the mixture for 5 minutes at 95°C.

  • Load the samples and a molecular weight marker onto the polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue or proceed to Western blotting.[6][7]

Methodology for Western Blot:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6][7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Antifungal Activity Assay

This assay measures the ability of purified this compound to inhibit fungal growth, serving as a functional assessment of its stability.[5]

Materials:

  • Purified this compound

  • Fungal strain (e.g., Fusarium solani, Neurospora crassa)

  • Potato Dextrose Agar (PDA) plates

  • Sterile filter paper discs

  • Sterile water or appropriate buffer as a negative control

Methodology:

  • Grow the fungal strain on a PDA plate until it forms a visible mycelial mat.

  • Place sterile filter paper discs on a fresh PDA plate.

  • Apply a known concentration of purified this compound to one disc.

  • Apply sterile water or buffer to another disc as a negative control.

  • Inoculate the plate with a plug of the fungal mycelium, placing it in the center of the plate.

  • Incubate the plate at the optimal growth temperature for the fungus.

  • After a few days, measure the zone of inhibition (the area around the disc where fungal growth is inhibited) for the this compound-treated disc compared to the negative control. The size of the inhibition zone is proportional to the antifungal activity of the this compound.

Visualizations

This compound-Mediated Antifungal Signaling Pathway

Osmotin_Signaling_Pathway cluster_fungus Fungal Cell cluster_plant Plant Cell Response FungalPathogen Fungal Pathogen PlantReceptor Plant Receptor FungalPathogen->PlantReceptor Recognition CellWall Cell Wall PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Permeabilization MAPK_Cascade MAPK Cascade (STE11, STE7, FUS3) PlasmaMembrane->MAPK_Cascade Activates CellLysis Cell Lysis MAPK_Cascade->CellLysis Leads to This compound This compound This compound->CellWall Binds to Phosphomannans PlantReceptor->this compound Induces Expression

Caption: this compound's antifungal action via MAPK signaling.

Experimental Workflow for this compound Stability Assessment

Osmotin_Stability_Workflow cluster_purification Protein Purification cluster_storage Long-Term Storage cluster_analysis Stability Analysis Expression This compound Expression in E. coli Purification Affinity Chromatography (Ni-NTA) Expression->Purification Dialysis Dialysis into Storage Buffer Purification->Dialysis Aliquoting Aliquoting Dialysis->Aliquoting Storage Storage at Different Conditions (T, pH, Additives) Aliquoting->Storage SDSPAGE SDS-PAGE Analysis Storage->SDSPAGE Time Points WesternBlot Western Blot Storage->WesternBlot Time Points ActivityAssay Antifungal Activity Assay Storage->ActivityAssay Time Points

Caption: Workflow for assessing purified this compound stability.

References

addressing off-target effects of osmotin overexpression in plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with osmotin overexpression in plants. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address potential off-target effects and navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and why is it overexpressed in plants?

A1: this compound is a stress-responsive protein belonging to the pathogenesis-related (PR)-5 family.[1][2] Its primary functions are to confer tolerance to both biotic (e.g., fungal pathogens) and abiotic (e.g., drought, salinity, cold) stresses.[1][2][3] It is overexpressed in transgenic plants to enhance their resilience to these adverse environmental conditions, with the goal of improving crop yields and survival.[3][4]

Q2: What are the known benefits of this compound overexpression?

A2: Overexpression of this compound has been shown to provide several benefits, including:

  • Enhanced Fungal Resistance: this compound can inhibit the growth of a broad range of fungal species.[4]

  • Improved Abiotic Stress Tolerance: Transgenic plants often show increased tolerance to drought, high salinity, and cold stress.[3][5]

  • Physiological Advantages: These can include increased proline accumulation (an osmoprotectant), reduced production of reactive oxygen species (ROS), and limited lipid peroxidation under stress conditions.[3][6]

Q3: Are there any potential negative side effects (off-target effects) of this compound overexpression?

A3: While much of the literature focuses on the positive effects, constitutive overexpression of any transgene, including this compound, can have unintended consequences. These may include a "fitness cost," where the plant's resources are diverted to producing the transgene product at the expense of normal growth and development, especially under non-stress conditions.[5][7][8][9][10][11][12][13] Potential off-target effects to monitor include stunted growth, altered leaf morphology, delayed flowering, and reduced yield in the absence of stress.

Q4: How does this compound interact with plant signaling pathways?

A4: this compound is known to be involved in and influenced by plant signaling pathways, particularly those related to stress responses. Its expression is regulated by hormones like abscisic acid (ABA) and ethylene.[2] Furthermore, this compound can influence calcium signaling, which is a crucial component of the plant's response to various environmental stimuli.[3][14]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound-overexpressing plants.

Observed Problem Potential Cause Recommended Action
Stunted growth or reduced biomass in transgenic lines under normal (non-stress) conditions. Fitness Cost/Metabolic Burden: Constitutive high-level expression of the this compound transgene may divert significant energy and resources away from normal growth processes.[5][7][8][9][10][11][12][13]1. Quantify Transgene Expression: Use Northern blot or qRT-PCR to correlate the level of this compound expression with the severity of the phenotype. 2. Select Lines with Moderate Expression: If possible, select transgenic lines with moderate this compound expression levels that may confer stress tolerance without a significant growth penalty. 3. Use Inducible Promoters: For future experiments, consider using stress-inducible promoters instead of constitutive promoters to express this compound only when needed.
Altered leaf morphology (e.g., curling, discoloration) or developmental abnormalities. Pleiotropic Effects: The this compound protein may be interacting with unintended cellular pathways, leading to morphological changes.1. Detailed Phenotypic Analysis: Document all morphological changes meticulously. This includes leaf shape and size, internode length, and root architecture. 2. Microscopic Examination: Prepare and examine tissue sections to identify any cellular abnormalities.[1][15][16][17][18] 3. Hormone Profiling: Analyze endogenous levels of key plant hormones like auxins, cytokinins, gibberellins, and brassinosteroids, as their balance is critical for normal development.
Transgenic plants show signs of stress (e.g., chlorosis) even under optimal conditions. Constitutive Stress Response Activation: Overexpression of a stress-related protein might lead to the continuous activation of stress response pathways, which can be detrimental in the long run. This could manifest as increased levels of reactive oxygen species (ROS).1. Measure ROS Levels: Quantify ROS in transgenic and wild-type plants to determine if there is a basal level of oxidative stress. 2. Assess Chlorophyll (B73375) Content: Measure chlorophyll levels to quantify the extent of chlorosis.[19][20][21][22] 3. Analyze Antioxidant Enzyme Activity: Measure the activity of enzymes like catalase and peroxidase to see if the plant's antioxidant system is upregulated.
Inconsistent or lower-than-expected stress tolerance in transgenic lines. Gene Silencing or Positional Effects: The expression of the transgene may be silenced over generations, or its integration site in the genome could affect its expression level.1. Confirm Transgene Presence and Expression: Use PCR to confirm the presence of the transgene and Northern blot or qRT-PCR to verify its expression in the progeny. 2. Analyze Multiple Independent Lines: It is crucial to analyze several independent transgenic lines to ensure that the observed phenotype is due to the transgene and not a result of insertional mutagenesis.
Reduced seed set or fertility in transgenic plants. Impact on Reproductive Development: The overexpression of this compound might interfere with the delicate hormonal and metabolic balances required for successful flower and seed development.1. Analyze Reproductive Structures: Carefully examine flower morphology, pollen viability, and seed development. 2. Quantify Yield Parameters: Measure yield components such as the number of flowers per plant, number of seeds per fruit, and total seed weight.[23][24][25][26]

Experimental Protocols

Quantification of this compound Transgene Expression by Northern Blot

Objective: To determine the relative abundance of this compound mRNA in transgenic plants.

Materials:

  • Total RNA extracted from plant tissue

  • Formaldehyde

  • Agarose (B213101)

  • MOPS buffer

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Radio- or non-radioactively labeled DNA probe specific to the this compound transgene

  • Washing buffers

  • Phosphor screen or X-ray film

Procedure:

  • Separate 10-20 µg of total RNA per sample on a formaldehyde-containing agarose gel.[6][21]

  • Transfer the separated RNA to a nylon membrane via capillary blotting overnight.[6][15]

  • Fix the RNA to the membrane using a UV crosslinker.[15]

  • Pre-hybridize the membrane in hybridization buffer at the appropriate temperature (e.g., 68°C for radioactive probes).

  • Add the labeled this compound-specific probe to the hybridization buffer and incubate overnight.

  • Wash the membrane with low and high stringency buffers to remove the non-specifically bound probe.[21]

  • Expose the membrane to a phosphor screen or X-ray film to visualize the hybridized probe. The intensity of the band corresponds to the level of transgene expression.

Measurement of Proline Content

Objective: To quantify the accumulation of the osmoprotectant proline in plant tissues.

Materials:

  • Plant tissue

  • 3% (w/v) Sulfosalicylic acid

  • Acidic ninhydrin (B49086) reagent (1.25 g ninhydrin in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid)

  • Toluene (B28343)

  • Spectrophotometer

Procedure:

  • Homogenize 0.5 g of plant tissue in 10 mL of 3% sulfosalicylic acid.

  • Filter the homogenate and take 2 mL of the filtrate.

  • Add 2 mL of acidic ninhydrin reagent and 2 mL of glacial acetic acid.

  • Boil the mixture for 1 hour at 100°C.

  • Terminate the reaction in an ice bath.

  • Extract the mixture with 4 mL of toluene, vortexing for 20-30 seconds.

  • Allow the phases to separate and measure the absorbance of the upper toluene layer at 520 nm.

  • Calculate the proline concentration based on a standard curve generated with known concentrations of L-proline.

In Situ Detection of Reactive Oxygen Species (ROS)

Objective: To visualize the accumulation of hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals in plant leaves.

Materials:

  • Plant leaves

  • 1 mg/mL 3,3'-Diaminobenzidine (DAB) solution, pH 3.8

  • 1 mg/mL Nitroblue tetrazolium (NBT) in 10 mM potassium phosphate (B84403) buffer, pH 7.8

  • Ethanol (B145695) series (70%, 80%, 95%, 100%)

Procedure for H₂O₂ Detection (DAB Staining):

  • Excise leaves and immerse them in the DAB solution.

  • Infiltrate the leaves under a vacuum for 10-15 minutes.

  • Incubate the leaves in the dark for 8-12 hours.

  • A brown precipitate indicates the presence of H₂O₂.

  • To visualize the precipitate, de-stain the leaves by boiling in 95% ethanol for 10-15 minutes.

  • Rehydrate the leaves through an ethanol series and observe under a microscope.

Procedure for Superoxide Detection (NBT Staining):

  • Excise leaves and immerse them in the NBT solution.

  • Infiltrate under vacuum for 10-15 minutes.

  • Incubate in the dark for 2-4 hours.

  • A dark blue formazan (B1609692) precipitate indicates the presence of superoxide radicals.

  • De-stain and observe as described for DAB staining.

Signaling Pathways and Experimental Workflows

Osmotin_Signaling_Interaction cluster_stress Abiotic/Biotic Stress cluster_this compound This compound Overexpression cluster_signaling Cellular Signaling cluster_response Plant Response Stress Drought, Salinity, Pathogen ABA ABA Signaling Pathway Stress->ABA induces Ca2 Calcium Signaling Stress->Ca2 triggers This compound This compound (Overexpressed) This compound->Ca2 modulates StressTolerance Enhanced Stress Tolerance (Desired Effect) This compound->StressTolerance contributes to OffTarget Potential Off-Target Effects (e.g., Growth Alteration) This compound->OffTarget may lead to ABA->this compound regulates expression ABA->StressTolerance Ca2->StressTolerance

Troubleshooting_Workflow Start Observe Phenotype in This compound-Overexpressing Plant IsPhenotypeNegative Is the phenotype undesirable (e.g., stunted)? Start->IsPhenotypeNegative IsUnderStress Are plants under stress conditions? IsPhenotypeNegative->IsUnderStress Yes InvestigateFitnessCost Investigate Fitness Cost: - Measure Biomass - Analyze Growth Rate IsPhenotypeNegative->InvestigateFitnessCost No DesiredEffect Desired Stress Tolerance Phenotype IsUnderStress->DesiredEffect Yes InvestigatePleiotropy Investigate Pleiotropic Effects: - Hormone analysis - Microscopic examination IsUnderStress->InvestigatePleiotropy No AnalyzeExpression Analyze Transgene Expression: - Northern Blot / qRT-PCR InvestigateFitnessCost->AnalyzeExpression InvestigatePleiotropy->AnalyzeExpression Conclusion Correlate expression level with phenotype severity AnalyzeExpression->Conclusion

ABA_Signaling_Pathway ABA_Hormone Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA_Hormone->PYR_PYL_RCAR binds to PP2C Type 2C Protein Phosphatases (PP2Cs) (Negative Regulator) PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 Kinases (Positive Regulator) PP2C->SnRK2 inhibits (dephosphorylates) Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream activates (phosphorylates) OsmotinGene This compound Gene Expression Downstream->OsmotinGene regulates

Calcium_Signaling_Pathway StressStimulus Stress Stimulus CaChannels Calcium Channels in Membrane StressStimulus->CaChannels activates CaInflux Ca²⁺ Influx CaChannels->CaInflux CaSensors Calcium Sensors (e.g., Calmodulin, CDPKs) CaInflux->CaSensors binds to OsmotinModulation This compound may modulate Ca²⁺ signature CaInflux->OsmotinModulation KinaseCascade Protein Kinase Cascade CaSensors->KinaseCascade activate GeneExpression Stress-Responsive Gene Expression KinaseCascade->GeneExpression leads to

References

Technical Support Center: Optimizing Osmotin Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the induction parameters for recombinant osmotin expression.

Frequently Asked Questions (FAQs)

Q1: Which expression system is best for producing recombinant this compound?

A1: Both Escherichia coli and Pichia pastoris are commonly used for recombinant protein production. E. coli offers rapid growth and high-level protein expression, though this compound may accumulate in insoluble inclusion bodies. Pichia pastoris is a eukaryotic host capable of post-translational modifications and protein secretion into the culture medium, which can facilitate the production of soluble, correctly folded this compound. The choice depends on the specific research goals, such as desired yield, solubility, and downstream applications.

Q2: What are the key induction parameters to optimize for this compound expression?

A2: The critical parameters to optimize are:

  • Inducer Concentration: The concentration of the inducing agent (e.g., IPTG for E. coli, methanol (B129727) for P. pastoris) directly affects the level of gene expression.

  • Temperature: Post-induction temperature influences protein folding, solubility, and host cell metabolism.

  • Induction Duration: The length of the induction period impacts the final protein yield.

  • Media Composition and pH: The components of the growth and induction media, as well as the pH, can significantly affect cell health and protein production.

Q3: My this compound is expressed as inclusion bodies in E. coli. What can I do?

A3: To improve the solubility of recombinant this compound in E. coli, you can try the following:

  • Lower the induction temperature: Reducing the temperature to 16-25°C after adding IPTG can slow down protein synthesis, allowing more time for proper folding.

  • Decrease the IPTG concentration: Using a lower concentration of IPTG (e.g., 0.1-0.5 mM) can reduce the rate of protein expression and may enhance solubility.

  • Use a different E. coli strain: Strains like Rosetta™ or BL21(DE3)pLysS are designed to improve the expression of challenging proteins.

  • Co-express with chaperones: Molecular chaperones can assist in the correct folding of your target protein.

Q4: What is a typical starting point for methanol concentration when inducing this compound expression in Pichia pastoris?

A4: A common starting concentration for methanol induction in P. pastoris is 0.5% (v/v), with subsequent additions every 24 hours to maintain induction. However, the optimal concentration can vary depending on the specific clone and culture conditions. It is advisable to test a range of methanol concentrations (e.g., 0.5% to 3.5%) to determine the best yield for your specific construct.

Troubleshooting Guides

Issue 1: Low or No this compound Expression in E. coli
Possible Cause Troubleshooting Step
Inefficient Induction Verify the final concentration of IPTG. A typical starting range is 0.5-1.0 mM. Perform a titration experiment with IPTG concentrations from 0.1 mM to 2 mM to find the optimal level.
Suboptimal Temperature The standard induction temperature is 37°C, but this can lead to insoluble protein. Test a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the best balance between yield and solubility.
Incorrect Timing of Induction Induce the culture when it reaches the mid-log phase of growth (OD600 of approximately 0.5-0.6). Inducing too early or too late can negatively impact protein expression.
Toxicity of this compound If this compound is toxic to E. coli, you may observe poor cell growth after induction. Try lowering the induction temperature and IPTG concentration to reduce the expression rate.
Plasmid Instability Ensure that the appropriate antibiotic is present in the culture medium at all times to maintain the plasmid.
Issue 2: Low Yield of Secreted this compound from Pichia pastoris
Possible Cause Troubleshooting Step
Suboptimal Methanol Concentration The concentration of methanol is critical for induction. Test a range of methanol concentrations (e.g., 0.5%, 1.0%, 2.0%, 3.0%) to identify the optimal level for your specific clone.[1] High methanol concentrations may be required under oxygen-limited conditions.[1]
Incorrect Induction Temperature While 30°C is a common induction temperature, some proteins express better at lower temperatures (e.g., 20-25°C). Test different temperatures to see the effect on this compound yield.
Inadequate Aeration Pichia pastoris requires high levels of oxygen for growth and protein expression, especially during methanol metabolism. Use baffled flasks and ensure vigorous shaking (250-300 rpm). For bioreactors, maintain a dissolved oxygen level of at least 20%.
Suboptimal pH The optimal pH for protein expression in P. pastoris can vary. Test a range of pH values (e.g., 5.0, 6.0, 7.0) in your induction medium.
Proteolytic Degradation Proteases in the culture medium can degrade the secreted this compound. Adding protease inhibitors or using a protease-deficient Pichia strain can help.

Data Presentation

Table 1: Optimization of Recombinant this compound Expression in E. coli
ParameterConditionYieldNotes
pH 7.040-50 mg from 2 L cultureExpression in ZYM 505 medium resulted in inclusion bodies. Repeated elution increased the yield to 200 mg.[2]

Note: Data on the optimization of IPTG concentration and temperature specifically for soluble this compound is limited. The following table provides general guidance.

ParameterRecommended RangeExpected Outcome
IPTG Concentration 0.1 - 1.0 mMLower concentrations may improve solubility.
Induction Temperature 16 - 37°CLower temperatures (16-25°C) often increase the yield of soluble protein.
Induction Duration 4 - 16 hoursLonger induction times are typically used with lower temperatures.
Table 2: Optimization of Recombinant Thaumatin (a PR-5 family protein similar to this compound) Expression in Pichia pastoris
ParameterConditionThaumatin Yield (mg/L)Reference
Temperature 20°C13.48 (BMGY medium)[3]
25°C36.35 (BMGY medium)[3]
30°C60.38 (BMGY medium)[3]
pH 5.0Lower than pH 6.0[3]
6.062.79 (BMGY medium)[3]
Methanol Conc. 0.45 g/LHighest volumetric productivity[4]

Note: This data is for thaumatin, another PR-5 family protein, and can be used as a starting point for optimizing this compound expression.

Experimental Protocols

Protocol 1: IPTG Induction of Recombinant this compound in E. coli
  • Inoculation: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the this compound expression plasmid. Grow overnight at 37°C with shaking (200-250 rpm).

  • Secondary Culture: The next morning, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Incubate the culture at 37°C with vigorous shaking until the OD600 reaches 0.5-0.6.

  • Induction:

    • To optimize for soluble expression, cool the culture to the desired induction temperature (e.g., 18°C).

    • Add IPTG to the desired final concentration (e.g., 0.5 mM).

  • Expression: Continue to incubate the culture with shaking for the desired duration (e.g., 16 hours at 18°C).

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: Methanol Induction of Secreted this compound in Pichia pastoris
  • Inoculation (Glycerol Phase): Inoculate 25 mL of BMGY medium with a single colony of the recombinant P. pastoris strain. Grow at 28-30°C in a baffled flask with vigorous shaking (250-300 rpm) until the culture reaches an OD600 of 2-6 (approximately 16-18 hours).

  • Cell Harvest and Resuspension: Harvest the cells by centrifugation at 1,500 x g for 5 minutes at room temperature. Discard the supernatant and resuspend the cell pellet in BMMY medium to an OD600 of 1.0.

  • Induction (Methanol Phase):

    • Transfer the resuspended cells to a larger baffled flask (the culture volume should not exceed 1/3 of the flask volume).

    • Add methanol to a final concentration of 0.5% (v/v) to initiate induction.

  • Maintenance of Induction: Continue to incubate the culture at 28-30°C with vigorous shaking. Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.

  • Harvesting: At desired time points (e.g., 24, 48, 72, 96 hours), collect a sample of the culture. Separate the cells from the supernatant by centrifugation. The supernatant, containing the secreted this compound, can be stored at -80°C or used for purification.

Visualizations

IPTG_Induction_Workflow IPTG Induction Workflow for this compound in E. coli cluster_prep Preparation cluster_growth Growth Phase cluster_induction Induction Phase cluster_harvest Harvesting inoculation Inoculate overnight culture secondary_culture Inoculate 1L culture inoculation->secondary_culture growth Incubate at 37°C to OD600 0.5-0.6 secondary_culture->growth temp_shift Shift to lower temperature (e.g., 18°C) growth->temp_shift add_iptg Add IPTG (e.g., 0.5 mM) temp_shift->add_iptg expression Incubate for 16 hours add_iptg->expression harvest Centrifuge and collect cell pellet expression->harvest

Caption: Workflow for IPTG induction of this compound in E. coli.

Methanol_Induction_Workflow Methanol Induction Workflow for this compound in P. pastoris cluster_glycerol Glycerol Phase (Biomass Accumulation) cluster_induction_prep Induction Preparation cluster_methanol Methanol Phase (Induction) cluster_harvest_supernatant Harvesting inoculate_bmg Inoculate BMGY medium grow_bmg Grow at 28-30°C to OD600 2-6 inoculate_bmg->grow_bmg harvest_resuspend Harvest cells and resuspend in BMMY grow_bmg->harvest_resuspend add_methanol Add methanol to 0.5% harvest_resuspend->add_methanol maintain_induction Add methanol every 24h add_methanol->maintain_induction harvest_sup Collect supernatant containing secreted this compound maintain_induction->harvest_sup

Caption: Workflow for methanol induction of this compound in P. pastoris.

Lac_Operon_Induction Mechanism of IPTG Induction (Lac Operon) cluster_no_iptg No IPTG Present cluster_iptg IPTG Present repressor Lac Repressor operator Operator repressor->operator binds to osmotin_gene This compound Gene operator->osmotin_gene blocks transcription of iptg IPTG repressor_bound Inactive Repressor iptg->repressor_bound binds to repressor operator_free Operator osmotin_gene_2 This compound Gene operator_free->osmotin_gene_2 transcribes rna_pol RNA Polymerase rna_pol->operator_free binds to osmotin_protein This compound Protein osmotin_gene_2->osmotin_protein translates to

Caption: Simplified diagram of IPTG induction via the lac operon.

References

Technical Support Center: Troubleshooting Osmotin Gene Silencing in Transgenic Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with osmotin transgenic lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound gene silencing.

Frequently Asked Questions (FAQs)

Q1: My transgenic plant, confirmed positive for the this compound transgene by PCR, shows no corresponding protein expression. What could be the cause?

A1: This is a classic sign of gene silencing. While PCR confirms the presence of the transgene at the DNA level, the lack of protein suggests that transcription or translation is being inhibited.[1][2] The two main mechanisms are Transcriptional Gene Silencing (TGS), where transgene transcription is blocked, and Post-Transcriptional Gene Silencing (PTGS), where the mRNA transcript is degraded before it can be translated into a protein.[3][4][5]

Q2: What is the difference between Transcriptional Gene Silencing (TGS) and Post-Transcriptional Gene Silencing (PTGS)?

A2: TGS is the inactivation of a gene at the DNA level, often associated with DNA methylation and chromatin remodeling of the promoter region, which prevents transcription.[3][4] PTGS, on the other hand, occurs after transcription and involves the sequence-specific degradation of mRNA, preventing protein synthesis.[4][5] This process is often mediated by small interfering RNAs (siRNAs).[6][7]

Q3: How can I determine if my this compound transgene is being silenced at the transcriptional or post-transcriptional level?

A3: A systematic molecular analysis is required. Start by checking for the presence of the this compound mRNA transcript using Northern blotting or quantitative reverse transcription PCR (qRT-PCR).[1][2] If the transcript is absent or significantly reduced, TGS is likely occurring. If the transcript is present but there is no protein (as confirmed by Western blotting or ELISA), PTGS is the probable cause.[1][8]

Q4: What factors can lead to transgene silencing?

A4: Several factors can contribute to gene silencing, including:

  • High transgene copy number: Multiple copies of a transgene can trigger silencing mechanisms.[5][9][10]

  • Complex integration patterns: Inverted repeats or scrambled T-DNA insertions can lead to the production of double-stranded RNA (dsRNA), a potent trigger for PTGS.[3][11]

  • Position effects: The location of transgene insertion into the plant genome can influence its expression. Insertion into heterochromatin regions can lead to silencing.[12][13]

  • Promoter methylation: Methylation of the transgene promoter is a hallmark of TGS.[3][14]

  • Homology with endogenous genes: If the transgene shares high sequence homology with an endogenous plant gene, it can trigger co-suppression, leading to the silencing of both genes.[5][15]

Q5: Can gene silencing be inherited in subsequent generations of my transgenic lines?

A5: Yes, gene silencing, particularly TGS associated with DNA methylation, can be a stable epigenetic modification that is heritable through meiosis.[10][14] This can lead to variable or complete loss of transgene expression in progeny.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnose and understand this compound gene silencing in your transgenic lines.

Problem: Absence of expected phenotype and/or this compound protein expression in PCR-positive transgenic plants.

Step 1: Confirm the presence and integrity of the transgene.

  • Action: Perform Southern blot analysis.

  • Purpose: To determine the transgene copy number and integration pattern.[2] Multiple copies or complex rearrangements are often associated with silencing.[9][10]

Step 2: Analyze transgene expression at the transcript level.

  • Action: Perform Northern blot or quantitative RT-PCR (qRT-PCR).[2]

  • Interpretation:

    • No or low transcript level: Suggests Transcriptional Gene Silencing (TGS).[1] Proceed to Step 3.

    • Normal transcript level: Suggests Post-Transcriptional Gene Silencing (PTGS) or translational inhibition.[1] Proceed to Step 4.

Step 3: Investigate the cause of Transcriptional Gene Silencing (TGS).

  • Action: Perform DNA methylation analysis (e.g., bisulfite sequencing or methylation-sensitive restriction enzyme PCR).

  • Purpose: To assess the methylation status of the transgene promoter.[14] Hypermethylation is a strong indicator of TGS.[3][14]

Step 4: Investigate the cause of Post-Transcriptional Gene Silencing (PTGS).

  • Action: Perform small RNA analysis (e.g., Northern blot for small RNAs or small RNA sequencing).

  • Purpose: To detect the presence of siRNAs corresponding to the this compound transgene.[1][16][17] The presence of these small RNAs is a key indicator of PTGS.

The following diagram illustrates a logical workflow for troubleshooting this compound gene silencing:

G start Start: PCR-positive plant lacks this compound protein southern Step 1: Southern Blot (Copy number & integration pattern) start->southern qRT_PCR Step 2: qRT-PCR / Northern Blot (Analyze mRNA transcript) southern->qRT_PCR Analyze expression methylation Step 3: DNA Methylation Analysis (e.g., Bisulfite Sequencing) qRT_PCR->methylation Low/No mRNA small_RNA Step 4: Small RNA Analysis (e.g., sRNA Northern / Sequencing) qRT_PCR->small_RNA Normal mRNA result_tgs Conclusion: Transcriptional Gene Silencing (TGS) methylation->result_tgs Promoter hypermethylation result_ptgs Conclusion: Post-Transcriptional Gene Silencing (PTGS) small_RNA->result_ptgs This compound-specific siRNAs detected

Caption: Troubleshooting workflow for this compound gene silencing.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained during a troubleshooting experiment to compare a non-silenced transgenic line with a silenced one.

Table 1: Molecular Analysis of this compound Transgenic Lines

ParameterNon-Silenced LineSilenced LineWild Type (Control)
Transgene Copy Number (Southern Blot) 1-2>50
Relative this compound mRNA Level (qRT-PCR) 100 ± 15< 50
Relative this compound Protein Level (ELISA) 85 ± 10< 10
Promoter Methylation (%) < 10%> 80%N/A
This compound-specific siRNAs (sRNA-Seq reads) < 50> 10,0000

Table 2: Phenotypic and Biochemical Analysis under Stress Conditions

ParameterNon-Silenced LineSilenced LineWild Type (Control)
Proline Content (µg/g FW) under Salt Stress 250 ± 30120 ± 20100 ± 15
Relative Water Content (%) under Drought 85 ± 560 ± 855 ± 7
Electrolyte Leakage (%) under Cold Stress 15 ± 345 ± 550 ± 6

Experimental Protocols

1. Quantitative Reverse Transcription PCR (qRT-PCR) for this compound mRNA Quantification

  • Objective: To measure the relative abundance of this compound mRNA transcripts.

  • Methodology:

    • RNA Extraction: Isolate total RNA from leaf tissue of transgenic and wild-type plants using a suitable kit or Trizol-based method.[18] Ensure RNase-free conditions throughout.[19]

    • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay.[19] The reaction mixture should include cDNA template, forward and reverse primers specific to the this compound transgene, and the appropriate qPCR master mix.

    • Data Analysis: Use the ΔΔCT method to calculate the relative expression of the this compound gene, normalized to an internal reference gene (e.g., 18S rRNA, Actin, or Ubiquitin).[19]

2. Southern Blot Analysis for Transgene Copy Number

  • Objective: To determine the number of copies of the this compound transgene integrated into the plant genome.[2]

  • Methodology:

    • Genomic DNA Extraction: Isolate high-quality genomic DNA from young leaf tissue.

    • Restriction Digest: Digest 10-20 µg of genomic DNA with a restriction enzyme that does not cut within the T-DNA sequence of the this compound construct.

    • Agarose (B213101) Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.

    • Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary action.

    • Probe Labeling: Prepare a DNA probe specific to the this compound transgene and label it with a radioactive (e.g., 32P) or non-radioactive (e.g., DIG) marker.

    • Hybridization and Detection: Hybridize the labeled probe to the membrane and detect the signal using autoradiography or a chemiluminescent substrate. The number of bands corresponds to the number of transgene integration sites.

3. Western Blot Analysis for this compound Protein Detection

  • Objective: To detect the presence and relative amount of this compound protein.[8]

  • Methodology:

    • Protein Extraction: Extract total protein from plant tissues using a suitable extraction buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration using a Bradford or BCA assay.

    • SDS-PAGE: Separate 20-50 µg of total protein on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunodetection:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific to this compound.

      • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Workflows

This compound Signaling Pathway in Stress Response

This compound is a pathogenesis-related (PR-5) protein that plays a role in plant defense against both biotic and abiotic stresses.[20][21][22] Its accumulation triggers a signaling cascade that enhances stress tolerance. Under stress conditions like high salinity, drought, or cold, the expression of the this compound gene is induced, often mediated by abscisic acid (ABA).[20][23][24][25] The resulting this compound protein can help in the accumulation of proline, an osmoprotectant, and reduce reactive oxygen species (ROS), thereby protecting the cell from damage.[20][21][26]

G stress Abiotic Stress (Salinity, Drought, Cold) aba ABA Accumulation stress->aba osmotin_gene This compound Gene Expression aba->osmotin_gene osmotin_protein This compound Protein osmotin_gene->osmotin_protein proline Proline Accumulation osmotin_protein->proline ros Reduced ROS osmotin_protein->ros tolerance Stress Tolerance proline->tolerance ros->tolerance

Caption: Simplified this compound signaling pathway in abiotic stress.

Experimental Workflow for Analyzing Transgenic Lines

The following diagram outlines the general experimental workflow from receiving putative transgenic seeds to the molecular characterization of the T1 generation.

G start T0 Seeds selection Germinate on Selection Medium (e.g., with antibiotic/herbicide) start->selection pcr PCR Screening of T1 Seedlings selection->pcr positive_plants Select PCR-Positive Plants pcr->positive_plants molecular_analysis Molecular Characterization (Southern, qRT-PCR, Western) positive_plants->molecular_analysis phenotypic_analysis Phenotypic & Biochemical Analysis (Stress Assays) positive_plants->phenotypic_analysis final Identify Stable, High-Expressing Lines molecular_analysis->final phenotypic_analysis->final

Caption: Experimental workflow for transgenic line analysis.

References

Technical Support Center: Osmotin Antibodies - Production and Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with osmotin antibodies. Here, you will find detailed information on overcoming challenges in the production and validation of these specific antibodies, along with experimental protocols and data interpretation guidelines.

I. Troubleshooting Guides

This section addresses common issues encountered during the production and validation of this compound antibodies in a question-and-answer format.

Antibody Production

Question: Why am I getting a low antibody titer against this compound?

Answer: Low antibody titers can result from several factors related to the this compound antigen and the immunization protocol.

  • Antigen Quality:

    • Purity: The recombinant or purified native this compound used as an immunogen must be of high purity. Contaminants can lead to an immune response against unwanted proteins.

    • Conformation: this compound is a cysteine-rich protein with multiple disulfide bonds that are crucial for its tertiary structure. Denatured protein may not elicit antibodies that recognize the native protein in biological samples. Ensure that the purified this compound is properly folded.

  • Immunogenicity:

    • This compound is a relatively small protein (around 26 kDa), which on its own may have limited immunogenicity. Consider conjugating this compound to a larger carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance the immune response.

    • The choice of adjuvant is critical. Freund's complete adjuvant for the initial immunization followed by Freund's incomplete adjuvant for boosts is a common strategy.

  • Immunization Protocol:

    • The immunization schedule, including the amount of antigen, the route of administration, and the time between boosts, needs to be optimized. A typical schedule involves a primary immunization followed by 2-3 booster injections at 2-3 week intervals.

Antibody Validation: Western Blotting

Question: I am observing multiple bands or non-specific bands in my Western blot when probing for this compound. What could be the cause?

Answer: The appearance of multiple or non-specific bands is a common challenge when working with this compound antibodies due to several factors.

  • This compound Isoforms: this compound exists in different isoforms (e.g., this compound-I and this compound-II) which may have slightly different molecular weights. These isoforms can be differentially expressed in various tissues or under different stress conditions.[1]

  • Post-Translational Modifications: this compound can undergo post-translational modifications which can alter its molecular weight and lead to the appearance of multiple bands.

  • Cross-reactivity with Thaumatin-Like Proteins (TLPs): this compound belongs to the PR-5 family of proteins, which includes thaumatin (B217287) and other thaumatin-like proteins. These proteins share sequence and structural homology with this compound, which can lead to cross-reactivity of polyclonal antibodies.[2] Some studies have shown that polyclonal anti-osmotin antibodies can cross-react with other TLPs.[2]

  • Antibody Concentration: An excessively high concentration of the primary antibody can lead to non-specific binding. Titrate the antibody to find the optimal concentration that gives a strong specific signal with minimal background.

  • Blocking and Washing: Inadequate blocking or insufficient washing can result in high background and non-specific bands. Ensure that the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) is effective and that washing steps are stringent enough to remove unbound antibodies.

WB_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Multiple_Bands Multiple/Non-specific Bands in Western Blot Isoforms This compound Isoforms (e.g., I and II) Multiple_Bands->Isoforms may be PTMs Post-Translational Modifications Multiple_Bands->PTMs could be Cross_Reactivity Cross-reactivity with Thaumatin-Like Proteins (TLPs) Multiple_Bands->Cross_Reactivity potential for Antibody_Conc High Primary Antibody Concentration Multiple_Bands->Antibody_Conc caused by Blocking Inadequate Blocking/ Washing Multiple_Bands->Blocking due to Check_Literature Consult Literature for Known Isoforms/PTMs Isoforms->Check_Literature PTMs->Check_Literature Validate_Specificity Use Knockout/Knockdown Samples or Purified TLPs for Specificity Testing Cross_Reactivity->Validate_Specificity Titrate_Antibody Titrate Primary Antibody Concentration Antibody_Conc->Titrate_Antibody Optimize_Protocol Optimize Blocking Agent and Washing Steps Blocking->Optimize_Protocol

Antibody Validation: ELISA

Question: My ELISA for this compound shows high background or low sensitivity. How can I optimize it?

Answer: Optimizing an ELISA requires careful titration of all components and attention to procedural details.

  • High Background:

    • Blocking: Incomplete blocking of the microplate wells is a common cause of high background. Try different blocking buffers (e.g., BSA, non-fat milk, or commercial blockers) and optimize the blocking time and temperature.

    • Antibody Concentrations: High concentrations of either the capture or detection antibody can lead to non-specific binding. Perform a checkerboard titration to determine the optimal concentrations of both antibodies.

    • Washing: Insufficient washing between steps will result in high background. Increase the number of washes and the washing volume.

  • Low Sensitivity:

    • Antibody Affinity: The affinity of your antibodies for this compound is a key determinant of sensitivity. If you are developing a sandwich ELISA, ensure that the capture and detection antibodies recognize different epitopes on the this compound molecule.

    • Incubation Times and Temperatures: Optimize the incubation times and temperatures for each step (coating, blocking, sample incubation, antibody incubations, and substrate development). Longer incubation times (e.g., overnight at 4°C) for the capture antibody and sample can increase signal.

    • Substrate: Ensure the substrate for the enzyme conjugate is fresh and has been stored correctly.

Antibody Validation: Immunohistochemistry (IHC)

Question: I am getting weak or no staining for this compound in my tissue samples using IHC. What could be the problem?

Answer: Weak or no staining in IHC can be due to issues with tissue preparation, antigen retrieval, or the antibody itself.

  • Tissue Fixation: The fixation method and duration are critical for preserving the this compound epitope. Over-fixation with formalin can mask the epitope, requiring antigen retrieval. Under-fixation can lead to poor tissue morphology and loss of the antigen. The optimal fixation protocol will depend on the tissue type and the specific this compound antibody being used.

  • Antigen Retrieval: If using formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is often necessary to unmask the epitope. Both heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) methods should be tested to find the optimal condition for your antibody and tissue.

  • Antibody Penetration: For thick tissue sections, inadequate permeabilization can prevent the antibody from reaching the intracellular this compound. Include a permeabilization step with a detergent like Triton X-100 or Tween 20 in your protocol.

  • Antibody Concentration: The primary antibody concentration may be too low. Perform a titration to determine the optimal dilution for your specific tissue and protocol.

II. FAQs

Q1: What type of antibody, monoclonal or polyclonal, is better for detecting this compound?

A1: The choice between a monoclonal and polyclonal antibody depends on the specific application.

  • Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the this compound protein. This can lead to a stronger signal in applications like Western blotting and IHC, as multiple antibody molecules can bind to a single antigen. However, this can also increase the risk of cross-reactivity with other homologous proteins.

  • Monoclonal antibodies are highly specific as they recognize a single epitope. This reduces the likelihood of cross-reactivity and provides better lot-to-lot consistency. They are ideal for applications requiring high specificity, such as quantitative ELISAs or when distinguishing between closely related this compound isoforms.

Q2: What are the main challenges in producing this compound-specific antibodies?

A2: The primary challenges include:

  • Homology with other proteins: this compound shares significant sequence and structural homology with other thaumatin-like proteins (TLPs) found in a wide range of plants. This can lead to the production of cross-reactive antibodies.

  • Immunogenicity: As a relatively small protein, this compound may not be strongly immunogenic on its own.

  • Proper folding of the recombinant protein: If using recombinant this compound as an immunogen, it is crucial that it is correctly folded to expose native epitopes. This compound's structure is stabilized by numerous disulfide bonds, and improper folding can lead to the generation of antibodies that do not recognize the native protein.

Q3: How can I validate the specificity of my this compound antibody?

A3: A multi-pronged approach is recommended for robust validation:

  • Western Blotting: Use lysates from cells or tissues known to express this compound as a positive control, and lysates from cells where the this compound gene has been knocked out or knocked down as a negative control. The antibody should detect a band of the correct molecular weight only in the positive control.

  • Peptide Competition Assay: Pre-incubate the antibody with the immunizing this compound peptide before using it for staining. A specific antibody will show a significant reduction or complete loss of signal.

  • Cross-reactivity Testing: Test the antibody against a panel of purified thaumatin-like proteins from different species to assess its cross-reactivity profile.

  • Immunohistochemistry/Immunocytochemistry: Use tissues or cells with known this compound expression patterns. The staining pattern should be consistent with the known subcellular localization of this compound (e.g., vacuoles and cytoplasm).[1]

III. Data Presentation

Quantitative data for commercially available this compound antibodies is not always readily available. The following tables provide a template for the types of data to look for and typical ranges for similar antibodies. Researchers should always perform their own validation to determine the optimal conditions for their specific experimental setup.

Table 1: Typical Affinity of Anti-Osmotin Antibodies

Antibody TypeTypical Affinity (Kd)Method
Monoclonal10-8 to 10-11 MSurface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)
PolyclonalVariable (average affinity)ELISA or SPR

Table 2: Recommended Starting Dilutions for this compound Antibodies

ApplicationMonoclonal AntibodyPolyclonal Antibody
Western Blotting1:1000 - 1:50001:500 - 1:2000
ELISA (Direct/Indirect)1:1000 - 1:100001:500 - 1:5000
ELISA (Sandwich - Capture)1 - 10 µg/mL1 - 10 µg/mL
ELISA (Sandwich - Detection)0.1 - 1 µg/mL0.1 - 1 µg/mL
Immunohistochemistry1:100 - 1:5001:100 - 1:500

IV. Experimental Protocols

Protocol 1: Recombinant this compound Production and Purification

This protocol describes the expression of His-tagged this compound in E. coli and its purification.

  • Cloning: Subclone the this compound coding sequence into a bacterial expression vector (e.g., pET vector) with an N-terminal or C-terminal 6x-His tag.

  • Expression:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow a 10 mL overnight culture in LB medium containing the appropriate antibiotic at 37°C.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Purification:

    • Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.

    • Sonicate the cell suspension on ice to lyse the cells.

    • Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet the cell debris.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the His-tagged this compound with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Analyze the purified protein by SDS-PAGE and Western blotting.

Recombinant_Osmotin_Production cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Cloning Clone this compound gene into pET vector (with His-tag) Transformation Transform into E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture_Growth Grow culture to OD600 0.6-0.8 Transformation->Culture_Growth Induction Induce with IPTG Culture_Growth->Induction Incubation Incubate for protein expression Induction->Incubation Harvest Harvest cells by centrifugation Incubation->Harvest Lysis Lyse cells by sonication Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Wash Wash column Affinity_Chromatography->Wash Elution Elute His-tagged This compound Wash->Elution

Protocol 2: Polyclonal Antibody Production in Rabbits

This protocol provides a general guideline for producing polyclonal antibodies against this compound in rabbits. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Pre-immune Serum Collection: Collect blood from the rabbit's ear artery to obtain pre-immune serum. This will serve as a negative control.

  • Immunization:

    • Prepare the immunogen by emulsifying 100-200 µg of purified this compound protein with an equal volume of Freund's Complete Adjuvant (CFA).

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

  • Booster Injections:

    • At 2-3 week intervals, administer booster injections.

    • For boosters, emulsify 50-100 µg of this compound with Freund's Incomplete Adjuvant (IFA).

  • Titer Monitoring:

    • Approximately 10-14 days after each booster injection, collect a small amount of blood to test the antibody titer by ELISA.

    • Coat a 96-well plate with 1 µg/mL of this compound.

    • Serially dilute the rabbit serum and add to the wells.

    • Detect the bound antibodies with a HRP-conjugated anti-rabbit IgG antibody.

  • Antibody Collection: Once a high antibody titer is achieved, collect a larger volume of blood and isolate the serum. The IgG fraction can be purified using Protein A or Protein G affinity chromatography.

Protocol 3: Western Blotting for this compound Detection
  • Sample Preparation: Prepare protein lysates from cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-osmotin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

Protocol 4: Indirect ELISA for this compound Detection
  • Coating: Coat a 96-well microplate with 100 µL/well of 1 µg/mL purified this compound in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Block the wells with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Wash the plate as in step 2.

  • Sample/Antibody Incubation: Add 100 µL/well of diluted samples or primary antibody to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate as in step 2.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate as in step 2.

  • Substrate Development: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H2SO4.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Protocol 5: Immunohistochemistry (IHC) for this compound in FFPE Tissues
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking: Block endogenous peroxidase activity by incubating slides in 3% H2O2 for 10 minutes.

  • Blocking: Block non-specific binding with a blocking serum (from the same species as the secondary antibody) for 30 minutes.

  • Primary Antibody Incubation: Incubate slides with the primary anti-osmotin antibody overnight at 4°C.

  • Washing: Wash slides with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes.

  • Washing: Wash slides with PBS.

  • Detection: Incubate with a streptavidin-HRP conjugate for 30 minutes.

  • Washing: Wash slides with PBS.

  • Chromogen: Add DAB chromogen and incubate until the desired stain intensity develops.

  • Counterstain: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate through a graded series of ethanol and xylene, and mount with a coverslip.

Osmotin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade This compound This compound Receptor 7-TM Receptor (e.g., PHO36 in yeast) This compound->Receptor binds to RAS2 RAS2 Receptor->RAS2 activates MAPK MAPK Cascade Receptor->MAPK can activate cAMP cAMP Pathway RAS2->cAMP modulates Apoptosis Programmed Cell Death (Apoptosis) cAMP->Apoptosis induces MAPK->Apoptosis can lead to

References

issues with the toxicity of recombinant osmotin to expression hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression of recombinant osmotin in various host systems.

Frequently Asked Questions (FAQs)

Q1: Why is my recombinant this compound expression toxic to the host cells?

A1: Recombinant this compound can be toxic to expression hosts, particularly yeast and E. coli, due to its biological activity. In yeast, this compound can induce apoptosis by interacting with specific cell membrane components and activating intracellular signaling pathways.[1][2][3] In E. coli, high levels of expression of many foreign proteins can be toxic by placing a metabolic burden on the cell or through unintended interactions with cellular components.

Q2: What are the typical signs of this compound toxicity in my culture?

A2: Signs of toxicity include:

  • Reduced cell growth rate: Cultures expressing this compound may grow significantly slower than control cultures.

  • Decreased cell viability: A noticeable drop in the number of viable cells after induction of this compound expression.

  • Low protein yield: Despite high levels of mRNA transcription, the final yield of soluble this compound may be very low.

  • Cell lysis: In severe cases, induction of expression can lead to premature cell lysis.

Q3: Is it possible to express functional recombinant this compound in E. coli?

A3: Yes, it is possible. A common strategy to circumvent the toxicity of this compound in E. coli is to express it as insoluble inclusion bodies.[4] This sequesters the protein, preventing it from interfering with host cell functions. The inclusion bodies can then be isolated, and the this compound refolded into its active conformation.

Q4: Will expressing this compound in a plant-based system be toxic to the plant cells?

A4: Generally, no. Studies have shown that transgenic plants expressing this compound do not exhibit any adverse effects on their growth and development.[5] In fact, the expression of this compound can enhance the plant's tolerance to various biotic and abiotic stresses.[5]

Troubleshooting Guides

Issue 1: Poor or No Expression of Recombinant this compound in E. coli
Possible Cause Troubleshooting Strategy
High basal expression of toxic this compound Use a tightly regulated promoter system (e.g., pBAD, T7 promoter with pLysS or pLysE).[6]
Codon bias Optimize the this compound gene sequence for E. coli codon usage.
mRNA instability Check for and remove potential destabilizing sequences in the 5' region of the mRNA.
Protein degradation Use protease-deficient E. coli strains (e.g., BL21(DE3)pLysS).
Issue 2: Low Yield of Soluble this compound in E. coli
Possible Cause Troubleshooting Strategy
This compound toxicity Lower the induction temperature to 15-25°C to slow down protein synthesis and reduce toxicity.[6]
Improper protein folding Co-express with molecular chaperones to assist in proper folding.
Formation of inclusion bodies Optimize expression conditions (lower temperature, lower inducer concentration) to favor soluble expression. Alternatively, embrace inclusion body formation as a purification strategy (see Experimental Protocols).
Suboptimal culture conditions Optimize media composition, pH, and aeration to improve cell health and protein yield.
Issue 3: High Cell Death in Yeast (Saccharomyces cerevisiae) Cultures
Possible Cause Troubleshooting Strategy
Activation of apoptotic pathway Use a yeast strain with a modified signaling pathway (e.g., mutations in the pheromone response pathway) to reduce sensitivity to this compound.
High this compound concentration Use an inducible promoter to control the timing and level of this compound expression. Start with very low induction levels.
Cell wall integrity Consider using yeast strains with altered cell wall composition, as this can affect sensitivity to this compound. Strains with the SSD1-v allele show increased resistance.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to recombinant this compound expression and its effects.

Table 1: Recombinant this compound Yield in E. coli

Expression StrategyHost StrainYieldReference
Inclusion BodiesE. coli40-50 mg from 2 L of culture[4]
Inclusion Bodies (with repeated elution)E. coliUp to 200 mg from 2 L of culture[4]

Table 2: Cytotoxicity of this compound on Saccharomyces cerevisiae

Yeast StrainIC50 (50% inhibitory concentration)Reference
Sensitive Strain (e.g., BWG7a)~50 µg/mL[1]
Resistant Strain (e.g., GRF167)> 100 µg/mL[1]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant this compound from E. coli Inclusion Bodies

This protocol is adapted from methods used for expressing toxic proteins in E. coli.

  • Transformation and Expression:

    • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the this compound gene.

    • Grow the culture in a suitable medium (e.g., ZYM 505) at 37°C to an OD650 of approximately 1.5.[4]

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to incubate the culture, potentially at a lower temperature (e.g., 25°C) for several hours or overnight.

  • Inclusion Body Isolation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBST with 0.5-1.0% Triton X-100, EDTA, and DTT).[8]

    • Lyse the cells using sonication or a French press.[8]

    • Centrifuge the lysate at high speed (e.g., 15,000 rpm) to pellet the inclusion bodies.[8]

    • Wash the inclusion body pellet with a buffer containing a mild denaturant or detergent (e.g., 1-2% Triton X-100) to remove contaminants.[8] Repeat the wash step.

  • Solubilization and Refolding:

    • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) HCl) and a reducing agent (e.g., DTT).[4][8]

    • Refold the solubilized protein by methods such as dialysis against a series of buffers with decreasing concentrations of the denaturant or by rapid dilution into a refolding buffer.

  • Purification:

    • Purify the refolded this compound using chromatography techniques such as affinity chromatography (if tagged) and ion-exchange chromatography (e.g., CM-cellulose).[4]

Protocol 2: Yeast Cell Viability Assay (Plating Method)

This protocol is used to determine the toxicity of recombinant this compound on yeast cells.

  • Culture Preparation:

    • Grow the yeast strain of interest in a suitable liquid medium (e.g., YPD) overnight at 30°C.

    • Dilute the overnight culture to a starting OD600 of 0.01-0.05 in fresh medium.

  • This compound Treatment:

    • Add purified recombinant this compound to the yeast cultures at various concentrations. Include a no-osmotin control.

    • Incubate the cultures at 30°C with shaking for a defined period (e.g., 1-4 hours).[1]

  • Viability Assessment:

    • At different time points, take aliquots from each culture.

    • Serially dilute the aliquots in sterile water or saline.

    • Plate a defined volume of each dilution onto solid YPD agar (B569324) plates.

    • Incubate the plates at 30°C for 2-3 days until colonies are visible.

    • Count the number of colonies on the plates to determine the number of viable cells (colony-forming units, CFUs) per ml of culture.

    • Calculate the percentage of viable cells compared to the no-osmotin control.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the potential toxicity of recombinant this compound on mammalian cell lines.

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[9]

  • This compound Treatment:

    • Prepare serial dilutions of purified recombinant this compound in a serum-free medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a no-osmotin control.

    • Incubate the plate for a desired period (e.g., 24-72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

    • Incubate the plate in the dark, with shaking, for about 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

This compound-Induced Signaling Pathway in Saccharomyces cerevisiae

OsmotinSignaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_pheromone Pheromone Response Pathway cluster_ras RAS Pathway This compound This compound Pho36 Pho36 (Receptor) This compound->Pho36 Binds STE4 STE4 Pho36->STE4 Ras2 Ras2 Pho36->Ras2 Activates STE18 STE18 STE4->STE18 STE20 STE20 STE18->STE20 STE5 STE5 STE20->STE5 STE11 STE11 STE5->STE11 STE7 STE7 STE11->STE7 FUS3_KSS1 FUS3/KSS1 STE7->FUS3_KSS1 STE12 STE12 FUS3_KSS1->STE12 Apoptosis Apoptosis STE12->Apoptosis cAMP cAMP Pathway Ras2->cAMP cAMP->Apoptosis

Caption: this compound-induced signaling in yeast leading to apoptosis.

General Experimental Workflow for Troubleshooting Recombinant this compound Expression

TroubleshootingWorkflow Start Start: Clone this compound Gene into Expression Vector Transform Transform into Expression Host Start->Transform Induce Induce Protein Expression Transform->Induce Analyze Analyze Expression (SDS-PAGE, Western Blot) Induce->Analyze GoodExpression Good Soluble Expression? Analyze->GoodExpression Protein Detected NoExpression No or Low Expression Analyze->NoExpression No Protein Detected Purify Purify Soluble Protein GoodExpression->Purify Yes InclusionBodies Inclusion Bodies Formed GoodExpression->InclusionBodies No End End: Functional this compound Purify->End TroubleshootExpression Troubleshoot Expression: - Check vector/insert sequence - Optimize codon usage - Use stronger/tighter promoter - Change host strain NoExpression->TroubleshootExpression TroubleshootExpression->Transform TroubleshootSolubility Optimize for Solubility: - Lower induction temperature - Lower inducer concentration - Co-express chaperones - Use solubility-enhancing tag InclusionBodies->TroubleshootSolubility PurifyIB Purify Inclusion Bodies and Refold Protein InclusionBodies->PurifyIB Proceed with IBs TroubleshootSolubility->Induce PurifyIB->End

Caption: Workflow for troubleshooting recombinant this compound expression.

References

Technical Support Center: Refolding Osmotin from Inclusion Bodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the successful refolding of osmotin from inclusion bodies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expressed as inclusion bodies in E. coli?

A1: High-level expression of recombinant proteins in E. coli, like this compound, can overwhelm the cellular folding machinery. This often leads to the aggregation of partially folded or misfolded proteins into dense, insoluble particles known as inclusion bodies. The formation of inclusion bodies can be influenced by factors such as the rate of protein synthesis, the cellular redox environment, and the intrinsic properties of the protein itself.

Q2: What is the general strategy for obtaining active this compound from inclusion bodies?

A2: The standard workflow involves four main stages:

  • Isolation and Washing of Inclusion Bodies: Separating the inclusion bodies from other cellular components.

  • Solubilization: Denaturing the aggregated protein to individual, unfolded polypeptide chains using strong denaturants.

  • Refolding: Diluting the denatured protein into a refolding buffer that promotes the correct formation of its three-dimensional structure, including the proper disulfide bonds.

  • Purification of Refolded this compound: Separating the correctly folded protein from misfolded or aggregated forms.

Q3: How many disulfide bonds does this compound have, and why is this important for refolding?

A3: this compound is a cysteine-rich protein that requires the correct formation of eight disulfide bonds to be biologically active. The bacterial cytoplasm is a reducing environment, which prevents the formation of disulfide bonds. Therefore, an in vitro refolding process with a redox system is essential to facilitate the correct pairing of cysteine residues.[1]

Q4: What are the critical parameters to consider for successful this compound refolding?

A4: Key parameters include the purity of the inclusion bodies, the choice and concentration of the denaturant, the composition of the refolding buffer (including pH, additives, and a redox system), protein concentration during refolding, and temperature. Each of these factors needs to be optimized for maximal recovery of active this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of inclusion bodies - Inefficient cell lysis- Suboptimal expression conditions- Ensure complete cell lysis by using methods like sonication or a French press.[2]- Optimize expression temperature, induction time, and inducer concentration.
Contamination of inclusion bodies - Incomplete removal of host cell proteins, DNA, and membrane components.- Perform thorough washing steps of the inclusion body pellet with detergents (e.g., 1-2% Triton X-100) and high salt concentrations (e.g., 1 M NaCl).[2]
Incomplete solubilization of inclusion bodies - Insufficient denaturant concentration.- Inadequate incubation time.- Use 6-8 M urea (B33335) or 6 M guanidine-HCl for solubilization.[2]- Ensure complete resuspension and allow sufficient time for solubilization, potentially overnight.[2]
Protein precipitation/aggregation during refolding - High protein concentration.- Rapid removal of denaturant.- Unfavorable buffer conditions (pH, ionic strength).- Incorrect redox potential.- Perform refolding at a low protein concentration (typically 10-100 µg/mL).- Use a gradual method for denaturant removal like dialysis or slow dilution.[3]- Screen for optimal pH and consider adding aggregation suppressors like L-arginine (0.5 M).[4]- Optimize the ratio of reduced to oxidized glutathione (B108866) in the refolding buffer.[4]
Low yield of active, refolded this compound - Suboptimal refolding buffer composition.- Incorrect disulfide bond formation.- Systematically screen different refolding additives.[5]- Optimize the glutathione redox couple (GSH/GSSG) concentration; a common starting point is a 5:1 to 1:1 ratio (e.g., 5 mM GSH: 0.5-1 mM GSSG).[4]- Ensure the removal of the initial reducing agent (e.g., DTT) before initiating refolding.[2]
Difficulty in purifying refolded this compound - Presence of soluble aggregates and misfolded species.- Employ size-exclusion chromatography to separate correctly folded monomers from aggregates.- Consider using ion-exchange or hydrophobic interaction chromatography to separate isoforms with different folding states.

Quantitative Data on Refolding Strategies

Refolding MethodRefolding Efficiency (%)
On-column Refolding~12
Rapid Dilution~10
Dialysis~14
Combination of Rapid Dilution and Dialysis~50

Data adapted from a study on the refolding of recombinant OPH.[6] It is crucial to note that these efficiencies are protein-dependent and an empirical optimization is necessary for this compound.

Experimental Protocols

Isolation and Washing of Inclusion Bodies
  • Cell Lysis: Resuspend the E. coli cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0). Lyse the cells using a French press or sonication. To aid in lysis and inclusion body purification, 0.5–1.0% Triton X-100 can be added.[2]

  • Initial Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.

  • Detergent Wash: Resuspend the pellet in a wash buffer containing 1-2% Triton X-100. A brief sonication can help in resuspension. Centrifuge as in the previous step and discard the supernatant.[2]

  • Salt Wash: Resuspend the pellet in a buffer containing 1 M NaCl to remove nucleic acids. Centrifuge and discard the supernatant.[2]

  • Final Wash: Wash the pellet once more with the lysis buffer without any additives to remove residual detergent and salt.

Solubilization of Inclusion Bodies
  • Resuspend the washed inclusion body pellet in a solubilization buffer: 8 M urea or 6 M guanidine-HCl in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) containing 5-100 mM DTT to ensure complete reduction of cysteine residues.[2]

  • Incubate with gentle agitation at room temperature for at least one hour or overnight to ensure complete solubilization.

  • Centrifuge at high speed to remove any remaining insoluble material. The supernatant contains the denatured this compound.

Refolding of this compound

Method: Step-wise Dialysis

  • Transfer the solubilized protein into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12 kDa).

  • Dialyze against a refolding buffer with a gradually decreasing concentration of the denaturant. For example:

    • Step 1: Refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA) with 4 M urea, 5 mM reduced glutathione (GSH), and 1 mM oxidized glutathione (GSSG) for 12-24 hours at 4°C.[6]

    • Step 2: Same buffer with 2 M urea for 12-24 hours.

    • Step 3: Same buffer with 1 M urea for 12-24 hours.

    • Step 4: Same buffer with no urea for 12-24 hours.

  • After the final dialysis step, centrifuge the sample to remove any precipitated protein.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_purification Inclusion Body Purification cluster_refolding Refolding and Downstream E. coli Expression E. coli Expression Cell Harvest Cell Harvest E. coli Expression->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis IB Isolation IB Isolation Cell Lysis->IB Isolation IB Washing IB Washing IB Isolation->IB Washing Solubilization Solubilization IB Washing->Solubilization Refolding Refolding Solubilization->Refolding Purification of Refolded Protein Purification of Refolded Protein Refolding->Purification of Refolded Protein Active this compound Active this compound Purification of Refolded Protein->Active this compound

Fig 1. Experimental workflow for this compound refolding.

signaling_pathway This compound This compound Fungal Cell Membrane Receptor Fungal Cell Membrane Receptor This compound->Fungal Cell Membrane Receptor binds to Signal Transduction Cascade Signal Transduction Cascade Fungal Cell Membrane Receptor->Signal Transduction Cascade MAPK Cascade Activation MAPK Cascade Activation Signal Transduction Cascade->MAPK Cascade Activation Weakening of Cell Wall Weakening of Cell Wall MAPK Cascade Activation->Weakening of Cell Wall Increased Membrane Permeability Increased Membrane Permeability Weakening of Cell Wall->Increased Membrane Permeability Fungal Cell Death Fungal Cell Death Increased Membrane Permeability->Fungal Cell Death

Fig 2. This compound's antifungal signaling pathway.

References

Validation & Comparative

Validating Osmotin's Function: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of osmotin's function, validated through genetic knockout studies, with alternative stress response pathways. We delve into the experimental data, detailed protocols, and the underlying signaling mechanisms to offer a comprehensive resource for researchers in plant biology and drug development.

This compound, a member of the pathogenesis-related (PR-5) protein family, is a key player in plant defense against both biotic and abiotic stresses.[1][2][3] Its functions range from antifungal activity to conferring tolerance to drought, salinity, and cold stress.[1][4][5][6] Understanding the precise role of this compound through genetic validation is crucial for its potential application in developing stress-resistant crops and even as a therapeutic agent in mammals due to its structural and functional homology with adiponectin.[1][4][7]

Functional Validation Through Genetic Knockouts: A Data-Driven Comparison

Genetic knockout models offer the most direct evidence for a gene's function. Here, we compare the phenotype of an this compound knockout in the model plant Arabidopsis thaliana with the wild type and discuss alternative or related pathways.

Quantitative Data from this compound Knockout Studies

A study utilizing a CRISPR/Cas9-generated deletion mutant of this compound 34 (osm34) in Arabidopsis revealed its role as a positive regulator in abscisic acid (ABA) signaling.[8][9] ABA is a key hormone in mediating plant responses to environmental stresses. The knockout of OSM34 led to reduced sensitivity to ABA, impacting seed germination, stomatal movement, and the expression of stress-responsive genes.[8][9]

Phenotypic TraitWild Type (WT)osm34 Knockoutosm34 osml Double KnockoutAlternative/Related Pathway ComponentEffect of Alternative Component Knockout
ABA-inhibited Seed Germination Significant inhibitionReduced inhibitionMore pronounced reduced inhibitionABI5 (ABA INSENSITIVE 5) Strong insensitivity to ABA during germination
ABA-induced Stomatal Closure Significant closureReduced closureFurther reduced closureOST1 (OPEN STOMATA 1) Impaired stomatal closure in response to ABA
Proline Accumulation (in response to ABA) IncreasedSlightly reducedSignificantly reducedP5CS1 (Pyrroline-5-carboxylate synthetase 1) Drastically reduced proline biosynthesis
Expression of ABA-responsive genes (e.g., P5CS1) InducedReduced inductionFurther reduced inductionABF/AREB (ABA-responsive element binding factor) Reduced expression of downstream ABA-responsive genes

Data synthesized from findings reported in studies on Arabidopsis this compound mutants.[8]

The double mutant (osm34 osml, where osml is an this compound-like gene) showed more pronounced defects, suggesting a degree of functional redundancy among this compound family members.[9] The reduced proline level in the double mutant is particularly noteworthy, as proline is a crucial osmolyte that helps plants tolerate osmotic stress.[1][5][8]

Experimental Protocols: A Methodological Overview

The generation and analysis of genetic knockout models are central to validating gene function. Below are detailed methodologies for key experiments.

Generation of osm34 Knockout Arabidopsis using CRISPR/Cas9

This protocol is based on the methodology used to create the osm34 mutant.[9]

  • Target Selection and Guide RNA (gRNA) Design: A specific target sequence within the OSM34 gene (AT4G11650) is selected to ensure a functional knockout. gRNAs are designed to direct the Cas9 nuclease to this target.

  • Vector Construction: The designed gRNA sequences are cloned into a plant expression vector containing the Cas9 nuclease gene under the control of a suitable promoter.

  • Agrobacterium-mediated Transformation: The CRISPR/Cas9 construct is introduced into Agrobacterium tumefaciens, which is then used to transform Arabidopsis thaliana (ecotype Col-0) via the floral dip method.

  • Selection of Transgenic Plants: T1 generation seeds are grown on a selection medium (e.g., containing hygromycin) to identify transformed plants.

  • Screening for Mutations: Genomic DNA is extracted from T1 transformants, and the target region of the OSM34 gene is amplified by PCR and sequenced to identify plants with mutations (deletions, insertions) that disrupt the gene's reading frame.

  • Generation of Homozygous Lines: T2 and subsequent generations are screened to identify homozygous mutant lines that are free of the Cas9 transgene.

Phenotypic Analysis of this compound Knockout Plants
  • Seed Germination Assay:

    • Sterilized seeds of wild-type, osm34, and osm34 osml plants are plated on Murashige and Skoog (MS) medium supplemented with different concentrations of ABA (e.g., 0, 0.5, 1 µM).

    • Plates are stratified at 4°C for 3 days before being transferred to a growth chamber.

    • Germination rates (radicle emergence) are scored daily for up to 7 days.

  • Stomatal Aperture Measurement:

    • Epidermal peels are taken from the abaxial surface of leaves from well-watered 4-week-old plants.

    • Peels are floated in a stomatal opening solution under light for 2-3 hours.

    • ABA is added to the solution to a final concentration of 10 µM, and the peels are incubated for another 2-3 hours.

    • The width and length of the stomatal pores are measured using a microscope equipped with an imaging system.

  • Proline Content Measurement:

    • Leaf tissue is homogenized in 3% aqueous sulfosalicylic acid.

    • The homogenate is centrifuged, and the supernatant is reacted with acid-ninhydrin and glacial acetic acid at 100°C for 1 hour.

    • The reaction is terminated in an ice bath, and the chromophore is extracted with toluene (B28343).

    • The absorbance of the toluene fraction is measured at 520 nm. Proline concentration is determined from a standard curve.[10]

  • Gene Expression Analysis (RT-qPCR):

    • Total RNA is extracted from plant tissues treated with or without ABA.

    • cDNA is synthesized from the RNA using reverse transcriptase.

    • Quantitative PCR is performed using primers specific for ABA-responsive genes (e.g., P5CS1, RD29A).

    • Gene expression levels are normalized to a reference gene (e.g., ACTIN2).

Signaling Pathways and Logical Relationships

The function of this compound is intricately linked to specific signaling pathways. Understanding these pathways is essential for interpreting the effects of its knockout.

This compound's Role in ABA Signaling

In plants, this compound acts as a positive regulator in the ABA signaling pathway, which is crucial for stress tolerance. The knockout of this compound disrupts this pathway, leading to reduced stress responses.

ABA_Signaling_Pathway cluster_stress Abiotic Stress cluster_perception ABA Perception & Signaling cluster_response Downstream Responses Stress Stress ABA ABA Stress->ABA PYR/PYL/RCAR PYR/PYL/RCAR ABA->PYR/PYL/RCAR PP2C PP2C PYR/PYL/RCAR->PP2C SnRK2 SnRK2 PP2C->SnRK2 ABF/AREB ABF/AREB SnRK2->ABF/AREB Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure This compound This compound Gene_Expression Stress-responsive Gene Expression This compound->Gene_Expression  + Proline_Accumulation Proline Accumulation This compound->Proline_Accumulation  + ABF/AREB->Gene_Expression Gene_Expression->Proline_Accumulation Knockout_Workflow cluster_pheno Phenotypic Assays Hypothesis Hypothesis: This compound is involved in ABA-mediated stress response Knockout Generate this compound Knockout Mutant (e.g., using CRISPR/Cas9) Hypothesis->Knockout Verification Verify Gene Knockout (PCR & Sequencing) Knockout->Verification Phenotyping Comparative Phenotyping: WT vs. Knockout Verification->Phenotyping Germination Seed Germination on ABA Phenotyping->Germination Stomata Stomatal Aperture with ABA Phenotyping->Stomata Proline Proline Content Measurement Phenotyping->Proline Gene_Expression Stress-responsive Gene Expression (qPCR) Phenotyping->Gene_Expression Conclusion Conclusion: This compound is a positive regulator of ABA signaling Germination->Conclusion Stomata->Conclusion Proline->Conclusion Gene_Expression->Conclusion Antifungal_Signaling cluster_fungal_cell Fungal Cell This compound This compound Receptor Plasma Membrane Receptor (PHO36) This compound->Receptor PCD Programmed Cell Death This compound->PCD MAPK_Cascade MAPK Cascade (STE11, STE7, FUS3) Receptor->MAPK_Cascade Weakening Cell Wall Weakening MAPK_Cascade->Weakening Weakening->PCD

References

Osmotin vs. Thaumatin-Like Proteins: A Comparative Analysis of Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antifungal properties of osmotin and thaumatin-like proteins (TLPs). Both are members of the pathogenesis-related protein family 5 (PR-5) and share structural homology. However, key differences in their mechanism of action and antifungal efficacy make them subjects of great interest in the development of novel antifungal agents. This document synthesizes experimental data to offer an objective comparison of their performance.

At a Glance: Key Differences and Similarities

FeatureThis compoundThaumatin-Like Proteins (TLPs)
Primary Function Stress response, broad-spectrum antifungal activity.Diverse, including stress response and antifungal activity. Note: Thaumatin (B217287) itself is a sweet-tasting protein with no antifungal properties[1][2].
Antifungal Spectrum Broad, active against a wide range of fungal species[3][4][5].Varies by TLP isoform and fungal species; some show broad-spectrum activity[6][7][8].
Primary Mechanism Plasma membrane permeabilization and subversion of fungal signaling pathways[4][5][9][10].Primarily plasma membrane disruption; some exhibit β-1,3-glucanase activity, targeting the cell wall[1][6].

Quantitative Antifungal Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and various thaumatin-like proteins against several fungal pathogens. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

ProteinFungal SpeciesIC50 Value (µM)Reference
This compound Phytophthora capsiciNot specified, but significant inhibition[11]
Fusarium oxysporumNot specified, but significant inhibition[11]
Thaumatin-Like Protein (from Arachis diogoi) Fusarium oxysporum< 0.04 (approx. < 1 µg/mL)[7]
Fusarium solani< 0.04 (approx. < 1 µg/mL)[7]
Botrytis cinerea< 0.04 (approx. < 1 µg/mL)[7]
Rhizoctonia solani1.65 (approx. 38 µg/mL)[7]
Thaumatin-Like Protein (from Castanopsis chinensis) Fusarium oxysporum0.5[8]
Thaumatin-Like Protein (from Banana) Fusarium oxysporum9.7[6]
Aspergillus niger11.83[6]
Aspergillus fumigatus4.61[6]
Trichoderma viride21.43[6]

Mechanisms of Antifungal Action

This compound: A Two-Pronged Attack

This compound exhibits a sophisticated antifungal mechanism that involves both direct membrane disruption and the hijacking of the fungus's own signaling pathways.

  • Membrane Permeabilization : this compound binds to the fungal plasma membrane, leading to increased permeability and the leakage of cellular contents. This process is thought to be a key factor in its cytotoxic effect[3][4][5][9].

  • Signaling Pathway Subversion : In yeast such as Saccharomyces cerevisiae, this compound activates the pheromone response signal transduction pathway. This activation, which includes the phosphorylation of STE7, weakens the fungal cell wall, making the fungus more susceptible to osmotic stress and further membrane damage[10].

osmotin_pathway This compound This compound receptor Fungal Cell Receptor-like Target This compound->receptor membrane_perm Plasma Membrane Permeabilization This compound->membrane_perm ste_cascade STE4, STE18, STE20, STE5, STE11, STE7, FUS3, KSS1, STE12 receptor->ste_cascade wall_weakening Cell Wall Weakening ste_cascade->wall_weakening cell_death Fungal Cell Death wall_weakening->cell_death membrane_perm->cell_death

Caption: this compound's antifungal signaling pathway in yeast.

Thaumatin-Like Proteins: Direct Assault on the Cell Envelope

The antifungal mechanism of TLPs is primarily characterized by their direct action on the fungal cell's physical barriers.

  • Membrane Disruption : Similar to this compound, TLPs can permeabilize the fungal plasma membrane, leading to the loss of cellular integrity[6].

  • Cell Wall Degradation : Some TLPs possess β-1,3-glucanase activity, enabling them to degrade β-1,3-glucan, a major component of the fungal cell wall. This enzymatic activity further compromises the fungal cell's defenses[1].

  • Oxidative Stress : Evidence suggests that some TLPs can induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and contributing to cell death[6].

tlp_pathway tlp Thaumatin-Like Protein (TLP) cell_wall Fungal Cell Wall (β-1,3-glucan) tlp->cell_wall β-1,3-glucanase activity (some TLPs) plasma_membrane Plasma Membrane tlp->plasma_membrane ros ROS Production plasma_membrane->ros membrane_perm Membrane Permeabilization plasma_membrane->membrane_perm cell_death Fungal Cell Death ros->cell_death membrane_perm->cell_death

Caption: Antifungal mechanisms of thaumatin-like proteins.

Experimental Protocols

Antifungal Activity Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the minimum inhibitory concentration (MIC) of a protein against a fungal species[12][13][14].

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal culture

  • Appropriate liquid growth medium (e.g., RPMI 1640, Potato Dextrose Broth)

  • Purified this compound or TLP

  • Sterile water or appropriate buffer

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the purified protein in a suitable sterile buffer.

  • In a 96-well plate, perform a two-fold serial dilution of the protein stock solution in the growth medium to achieve a range of concentrations. The final volume in each well should be 100 µL.

  • Prepare a fungal inoculum by suspending spores or yeast cells in the growth medium and adjusting the concentration to approximately 1-5 x 10^5 CFU/mL.

  • Add 100 µL of the fungal inoculum to each well containing the protein dilution, as well as to a positive control well (no protein) and a negative control well (medium only).

  • Incubate the plate at an optimal temperature for the specific fungus (e.g., 28-35°C) for a defined period (e.g., 24-72 hours), until visible growth is observed in the positive control well.

  • Determine the MIC by measuring the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration of the protein that inhibits fungal growth by a specified percentage (e.g., 50% or 90%) compared to the positive control.

antifungal_assay_workflow start Start prepare_protein Prepare Protein Stock and Serial Dilutions in Microplate start->prepare_protein prepare_inoculum Prepare Fungal Inoculum start->prepare_inoculum inoculate Inoculate Microplate prepare_protein->inoculate prepare_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_plate Read Absorbance (600 nm) incubate->read_plate determine_mic Determine MIC/IC50 read_plate->determine_mic

Caption: Workflow for the broth microdilution antifungal assay.

Fungal Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay measures the integrity of the fungal plasma membrane. SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids[15][16][17].

Materials:

  • Fungal cells or spores

  • SYTOX Green nucleic acid stain

  • Purified this compound or TLP

  • Buffer (e.g., HEPES-buffered saline)

  • 96-well black microtiter plate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Wash and resuspend the fungal cells in the buffer to a desired concentration.

  • Add SYTOX Green to the cell suspension to a final concentration of 0.2-1 µM and incubate in the dark for 15-30 minutes.

  • Dispense the cell-dye mixture into the wells of the black microtiter plate.

  • Add the purified protein to the wells at various concentrations. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (buffer only).

  • Immediately begin measuring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., 485 nm excitation, 520 nm emission).

  • Monitor the fluorescence over time. An increase in fluorescence indicates membrane permeabilization.

Recombinant Protein Purification

A. His-tagged this compound from E. coli

This protocol describes a general workflow for the purification of a His-tagged recombinant this compound expressed in E. coli using immobilized metal affinity chromatography (IMAC)[18][19][20][21][22].

Materials:

  • E. coli cell pellet expressing His-tagged this compound

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)

  • Ni-NTA or other IMAC resin

  • Chromatography column

Procedure:

  • Resuspend the E. coli cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Equilibrate the IMAC column with lysis buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound from the column using the elution buffer.

  • Collect the fractions and analyze them by SDS-PAGE to assess purity.

  • If necessary, perform buffer exchange by dialysis or gel filtration to remove imidazole.

B. Thaumatin-Like Protein from Pichia pastoris

Pichia pastoris is a common host for the expression of secreted proteins like TLPs. This protocol outlines a general purification strategy[23][24][25][26][27].

Materials:

  • P. pastoris culture supernatant containing the secreted TLP

  • Buffer for ion-exchange chromatography (e.g., Tris-HCl or sodium acetate (B1210297) at a specific pH)

  • Elution buffer with a salt gradient (e.g., NaCl)

  • Ion-exchange chromatography resin (e.g., SP-Sepharose for a basic TLP)

  • Chromatography column

Procedure:

  • Centrifuge the P. pastoris culture to remove the cells and collect the supernatant.

  • Concentrate and buffer-exchange the supernatant into the binding buffer for ion-exchange chromatography.

  • Equilibrate the ion-exchange column with the binding buffer.

  • Load the concentrated supernatant onto the column.

  • Wash the column with the binding buffer.

  • Elute the TLP using a linear gradient of the elution buffer (increasing salt concentration).

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Further purification steps, such as size-exclusion chromatography, may be necessary.

Conclusion

Both this compound and thaumatin-like proteins represent promising candidates for the development of new antifungal therapies. This compound's unique ability to subvert fungal signaling pathways in addition to its membrane-disrupting activity suggests a more complex and potentially more potent mechanism of action against certain fungi. The antifungal activity of TLPs, while more direct, is highly dependent on the specific isoform and the target fungus. The choice between these two classes of proteins for a particular application will depend on the target pathogen and the desired mode of action. Further research involving direct, side-by-side comparisons of the antifungal efficacy of this compound and various TLPs against a standardized panel of fungal pathogens is warranted to fully elucidate their relative potential.

References

functional differences between osmotin and osmotin-like proteins (OLPs)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between osmotin and this compound-like proteins (OLPs) is critical for harnessing their therapeutic and agricultural potential. While structurally similar, these defense-related proteins, both belonging to the pathogenesis-related protein family 5 (PR-5), exhibit key distinctions in their biochemical properties and biological activities.

This guide provides a comprehensive comparison of this compound and OLPs, supported by experimental data, detailed methodologies for key assays, and visual representations of their signaling pathways.

At a Glance: Key Functional Distinctions

FeatureThis compoundThis compound-Like Proteins (OLPs)
Isoelectric Point (pI) Typically basic (cationic)[1][2]Can be acidic, basic, or neutral[1]
Antifungal Activity Broad-spectrum antifungal activity is a hallmark function.Antifungal activity is common but not universal; some OLPs lack this function.
Primary Role Primarily associated with osmotic stress tolerance and defense against fungal pathogens.[3]Exhibit a wider range of functions, including roles in development, fruit ripening, and abiotic stress responses beyond osmotic stress.[3]
Induction Strongly induced by osmotic stress, salinity, and fungal infection.[1]Induced by a broader array of stimuli, including wounding, hormonal signals (salicylic acid, jasmonic acid), and various abiotic stresses.[3][4]

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of this compound and OLPs can vary significantly depending on the specific protein isoform and the target fungal species. The half-maximal effective concentration (EC₅₀) is a common metric used to quantify this activity, representing the concentration of the protein required to inhibit fungal growth by 50%.

ProteinSource OrganismTarget FungusEC₅₀ (µg/mL)Reference
This compoundNicotiana tabacum (Tobacco)Candida albicans~1-5[1]
BanTLP (OLP)Musa spp. (Banana)Penicillium expansum~10[5]
TLP (OLP)Cassia didymobotryaCandida spp.Comparable to other antifungal TLPs[6][7]

Note: EC₅₀ values can vary between studies due to differences in experimental conditions.

Deep Dive into Functional Mechanisms

Antifungal Action: More Than Just a Pore

The primary mechanism of antifungal activity for both this compound and many OLPs involves the permeabilization of the fungal plasma membrane.[3] However, the initiation of this process and the subsequent cellular responses can differ.

This compound's Multi-pronged Attack:

  • Receptor Binding: this compound is thought to initially bind to specific receptors on the fungal cell surface.[3]

  • Signal Transduction Cascade: This binding triggers an intracellular signaling cascade within the fungus, often involving a mitogen-activated protein kinase (MAPK) pathway.[8] This signaling weakens the fungal cell wall.

  • Membrane Permeabilization: With the cell wall compromised, this compound can more effectively interact with and disrupt the plasma membrane, leading to the formation of pores, leakage of cellular contents, and ultimately, cell death.[3]

OLPs: A More Diverse Toolkit:

While many OLPs also induce membrane permeabilization, their modes of action can be more varied. Some OLPs may exhibit β-1,3-glucanase activity, directly degrading a key component of the fungal cell wall.[3] Others may rely more heavily on direct membrane interaction without the prerequisite of a complex signaling cascade. The presence of an acidic cleft in the three-domain structure of many OLPs is believed to be crucial for their catalytic and membrane-disrupting activities.[2][3]

Abiotic Stress Tolerance: Beyond Osmotic Adjustment

This compound's name is derived from its prominent role in conferring tolerance to osmotic stress. It achieves this by promoting the accumulation of compatible solutes, such as proline, and by scavenging reactive oxygen species (ROS) that are generated during stress conditions.[3][4]

OLPs also contribute to abiotic stress tolerance, but their roles can be broader. Overexpression of certain OLPs has been shown to enhance tolerance to drought, salinity, and oxidative stress through mechanisms that include improved water retention, reduced lipid peroxidation, and the activation of stress-responsive genes.[9]

Signaling Pathways Unraveled

The signaling pathways initiated by this compound and OLPs, both in the plant and in the target fungus, are complex and not yet fully elucidated. The following diagrams illustrate the current understanding of these pathways.

Osmotin_Fungal_Signaling cluster_fungal_cell Fungal Cell This compound This compound Receptor Fungal Receptor This compound->Receptor Binding MAPK_Cascade MAPK Signaling Cascade (STE11, STE7, FUS3) Receptor->MAPK_Cascade Activation CellWall_Weakening Cell Wall Weakening MAPK_Cascade->CellWall_Weakening Membrane_Perm Plasma Membrane Permeabilization CellWall_Weakening->Membrane_Perm Cell_Death Cell Death Membrane_Perm->Cell_Death

Caption: this compound-induced signaling pathway in a fungal cell.

Plant_Stress_Response cluster_plant_cell Plant Cell Abiotic_Stress Abiotic Stress (e.g., Salinity, Drought) Osmotin_OLP_Induction This compound/OLP Gene Induction Abiotic_Stress->Osmotin_OLP_Induction Osmotin_OLP_Protein This compound/OLP Protein Synthesis Osmotin_OLP_Induction->Osmotin_OLP_Protein Proline_Accumulation Proline Accumulation Osmotin_OLP_Protein->Proline_Accumulation ROS_Scavenging ROS Scavenging Osmotin_OLP_Protein->ROS_Scavenging Stress_Tolerance Stress Tolerance Proline_Accumulation->Stress_Tolerance ROS_Scavenging->Stress_Tolerance

Caption: Plant cell response to abiotic stress involving this compound and OLPs.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) or EC₅₀ of a protein against a specific fungus.

Materials:

  • 96-well microtiter plates

  • Fungal culture (e.g., Candida albicans)

  • Appropriate fungal growth medium (e.g., Sabouraud Dextrose Broth)

  • Purified this compound or OLP

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Fungal Inoculum: Grow the fungus in liquid medium to the mid-log phase. Wash the cells with PBS and resuspend in fresh medium to a standardized concentration (e.g., 1 x 10⁵ cells/mL).[10][11]

  • Serial Dilutions: Prepare a series of twofold dilutions of the purified protein in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus with no protein) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for fungal growth (e.g., 30°C) for 24-48 hours.

  • Determine MIC/EC₅₀: Measure the optical density (OD) at 600 nm to assess fungal growth. The MIC is the lowest concentration of the protein that completely inhibits visible growth. The EC₅₀ can be calculated by plotting the percentage of growth inhibition against the protein concentration.

Fungal Plasma Membrane Permeabilization: SYTOX Green Uptake Assay

This assay measures the integrity of the fungal plasma membrane. SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[12][13]

Materials:

  • Fungal cells

  • SYTOX Green nucleic acid stain

  • Purified this compound or OLP

  • Fluorometer or fluorescence microscope

  • Buffer (e.g., HEPES-KOH)

Procedure:

  • Prepare Fungal Suspension: Wash and resuspend fungal cells in the appropriate buffer.

  • Staining: Add SYTOX Green to the fungal suspension to a final concentration of 0.2-1 µM and incubate in the dark for 15-30 minutes.[13][14]

  • Protein Treatment: Add different concentrations of the purified protein to the stained fungal suspension.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates membrane permeabilization.[12] Alternatively, visualize the cells under a fluorescence microscope.[15][16]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a protein to scavenge free radicals, a key aspect of its role in abiotic stress tolerance.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

  • Purified this compound or OLP

  • Methanol

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Mix a solution of the purified protein in methanol with the DPPH solution.[17][18][19]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[20]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[18]

  • Calculate Scavenging Activity: The scavenging activity is calculated as the percentage of DPPH radical inhibition compared to a control (DPPH solution with methanol only).

Conclusion

While this compound and this compound-like proteins share a common ancestry and structural framework, their functional divergence is significant. This compound is a more specialized protein, primarily involved in osmotic stress and antifungal defense through a well-defined signaling and membrane permeabilization mechanism. In contrast, the OLP family represents a broader functional diversification, with members adapted to a wider range of stresses and developmental processes, and exhibiting a more varied arsenal (B13267) of antifungal mechanisms. A thorough understanding of these differences is paramount for the targeted application of these proteins in agriculture and medicine.

References

comparing the stress tolerance of wild-type vs osmotin-overexpressing plants

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of wild-type and osmotin-overexpressing plants reveals the significant role of this compound in enhancing resilience to environmental stressors. Experimental data consistently demonstrates that transgenic plants engineered to overexpress the this compound protein exhibit superior performance under drought, salinity, and cold stress conditions when compared to their wild-type counterparts.

This compound, a member of the pathogenesis-related (PR-5) protein family, has been a focal point of research for its dual role in defending plants against fungal pathogens and abiotic stresses. The overexpression of this protein leads to a cascade of physiological and biochemical alterations that collectively contribute to a more robust plant phenotype capable of withstanding harsh environmental conditions.

Enhanced Physiological and Biochemical Attributes

Studies across various plant species, including tomato, tobacco, rice, and sesame, have shown that this compound-overexpressing plants display a marked improvement in key stress-tolerance indicators. Under stress, these transgenic plants typically maintain higher relative water content, crucial for cellular function and turgor. They also exhibit increased levels of chlorophyll (B73375), suggesting better photosynthetic efficiency even under adverse conditions.

A key biochemical marker of stress tolerance, proline, is found to accumulate at significantly higher levels in this compound-overexpressing plants. Proline acts as an osmoprotectant, helping to maintain cellular osmotic balance and scavenging reactive oxygen species (ROS), thereby mitigating oxidative damage. Furthermore, these transgenic plants show reduced electrolyte leakage, an indicator of better membrane integrity under stress. The activity of various antioxidant enzymes is also often enhanced, further bolstering the plant's defense against oxidative stress.

Unraveling the this compound Signaling Pathway

The mechanism by which this compound confers stress tolerance involves a complex signaling network. While not yet fully elucidated, evidence points to the involvement of the mitogen-activated protein kinase (MAPK) cascade and abscisic acid (ABA) signaling pathways. Upon perception of a stress signal, a signaling cascade is initiated, leading to the activation of MAPK kinases, which in turn phosphorylate and activate downstream targets, ultimately resulting in the expression of stress-responsive genes, including this compound. This compound itself can then act as a signaling molecule, further amplifying the stress response and leading to the observed physiological and biochemical changes that enhance tolerance.

Osmotin_Signaling_Pathway cluster_stress Abiotic Stress (Drought, Salinity) cluster_perception Signal Perception & Transduction cluster_response Cellular Response cluster_tolerance Enhanced Stress Tolerance Stress Stress Signal Receptor Receptor Stress->Receptor MAPKKK MAPKKK Receptor->MAPKKK ABA_Signaling ABA Signaling Receptor->ABA_Signaling MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Osmotin_Gene This compound Gene Expression MAPK->Osmotin_Gene ABA_Signaling->Osmotin_Gene Osmotin_Protein This compound Protein Osmotin_Gene->Osmotin_Protein Proline Proline Accumulation Osmotin_Protein->Proline Antioxidant Antioxidant Enzyme Activity Osmotin_Protein->Antioxidant Ion_Homeostasis Ion Homeostasis Osmotin_Protein->Ion_Homeostasis Tolerance Improved Growth & Survival Proline->Tolerance Antioxidant->Tolerance Ion_Homeostasis->Tolerance

Quantitative Comparison of Stress Tolerance Parameters

The following tables summarize the quantitative data from various studies, highlighting the superior performance of this compound-overexpressing plants compared to wild-type plants under different stress conditions.

Table 1: Comparison under Drought Stress

ParameterWild-Type (WT)This compound-Overexpressing (OE)Fold Change (OE vs. WT)Reference Plant
Relative Water Content (%) 65851.31Tomato
Chlorophyll Content (mg/g FW) 1.21.81.50Tomato
Proline Content (µg/g FW) 1504503.00Tobacco
Electrolyte Leakage (%) 40200.50Sesame
Seed Germination Rate (%) 16.6244.782.69Sesame

Table 2: Comparison under Salinity (NaCl) Stress

ParameterWild-Type (WT)This compound-Overexpressing (OE)Fold Change (OE vs. WT)Reference Plant
Relative Water Content (%) 58781.34Tomato
Chlorophyll Content (mg/g FW) 1.01.61.60Barley
Proline Content (µg/g FW) 2006003.00Tobacco
Electrolyte Leakage (%) 55250.45Cotton
Seed Germination Rate (%) 12.548.03.84Sesame

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Drought Stress Assay Workflow

Drought_Stress_Workflow cluster_setup 1. Plant Growth & Acclimatization cluster_treatment 2. Drought Stress Induction cluster_analysis 3. Data Collection & Analysis cluster_end 4. Comparison Start Sow seeds of WT and OE lines Grow Grow plants under controlled conditions (e.g., 25°C, 16h light/8h dark) Start->Grow Acclimate Acclimatize plants for 2-3 weeks Grow->Acclimate Withhold_Water Withhold watering for a specified period (e.g., 10-14 days) Acclimate->Withhold_Water Control Continue regular watering for control group Acclimate->Control Observe Record visual symptoms (wilting) Withhold_Water->Observe Measure_RWC Measure Relative Water Content Observe->Measure_RWC Measure_Proline Measure Proline Content Measure_RWC->Measure_Proline Measure_EL Measure Electrolyte Leakage Measure_Proline->Measure_EL Measure_Chlorophyll Measure Chlorophyll Content Measure_EL->Measure_Chlorophyll Compare Compare data between WT and OE plants Measure_Chlorophyll->Compare

Detailed Protocol for Drought Stress Assay:

  • Plant Material and Growth Conditions: Germinate seeds of wild-type and this compound-overexpressing plants in pots containing a suitable soil mixture. Grow the plants in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 25°C.

  • Stress Imposition: After 3-4 weeks of normal growth, subject the plants to drought stress by withholding water for 10-14 days. Maintain a control group of plants with regular watering.

  • Physiological Measurements:

    • Relative Water Content (RWC): Excise a fully expanded leaf and record its fresh weight (FW). Immerse the leaf in distilled water for 4 hours to achieve full turgor and record the turgid weight (TW). Dry the leaf at 80°C for 24 hours to determine the dry weight (DW). Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.

    • Proline Content: Homogenize 0.5 g of fresh leaf tissue in 10 ml of 3% aqueous sulfosalicylic acid. Centrifuge the homogenate at 10,000 rpm for 10 minutes. Mix 2 ml of the supernatant with 2 ml of acid-ninhydrin and 2 ml of glacial acetic acid. Boil the mixture at 100°C for 1 hour. After cooling, extract the reaction mixture with 4 ml of toluene (B28343). Measure the absorbance of the toluene layer at 520 nm. Calculate the proline concentration using a standard curve.

    • Electrolyte Leakage: Collect leaf discs and wash them with deionized water. Place the discs in a test tube containing a known volume of deionized water and measure the initial electrical conductivity (EC1). Incubate the tubes at room temperature for 24 hours and measure the electrical conductivity again (EC2). Finally, boil the samples for 20 minutes, cool to room temperature, and measure the final electrical conductivity (EC3). Calculate electrolyte leakage as: EL (%) = [(EC2 - EC1) / EC3] x 100.

    • Chlorophyll Content: Homogenize 0.1 g of fresh leaf tissue in 10 ml of 80% acetone. Centrifuge the homogenate and measure the absorbance of the supernatant at 645 nm and 663 nm. Calculate the total chlorophyll content using the formula: Total Chlorophyll (mg/g FW) = [20.2 * (A645) + 8.02 * (A663)] * V / (1000 * W), where V is the volume of the extract and W is the fresh weight of the tissue.

Salinity Stress Assay Workflow

Salinity_Stress_Workflow cluster_setup 1. Plant Growth cluster_treatment 2. Salinity Stress Application cluster_analysis 3. Data Collection & Analysis cluster_end 4. Comparison Start Germinate seeds of WT and OE lines on MS medium Transfer Transfer seedlings to hydroponic culture or soil Start->Transfer Apply_NaCl Apply NaCl solution of desired concentration (e.g., 200 mM) Transfer->Apply_NaCl Control Maintain control group without NaCl Transfer->Control Observe Record visual symptoms (chlorosis, necrosis) Apply_NaCl->Observe Measure_Germination Measure Seed Germination Rate on NaCl medium Observe->Measure_Germination Measure_Biomass Measure Shoot and Root Biomass Measure_Germination->Measure_Biomass Measure_Physiological Measure RWC, Proline, EL, Chlorophyll Measure_Biomass->Measure_Physiological Compare Compare data between WT and OE plants Measure_Physiological->Compare

Detailed Protocol for Salinity Stress Assay:

  • Plant Material and Growth Conditions: Sterilize seeds of wild-type and this compound-overexpressing plants and germinate them on Murashige and Skoog (MS) medium. For hydroponic culture, transfer seedlings to a nutrient solution. For soil culture, transfer seedlings to pots.

  • Stress Imposition: For in vitro assays, supplement the MS medium with different concentrations of NaCl (e.g., 100 mM, 200 mM). For hydroponic or soil-grown plants, apply a NaCl solution of the desired concentration to the nutrient solution or soil. Maintain a control group without NaCl treatment.

  • Data Collection:

    • Seed Germination: Record the percentage of seeds that germinate on NaCl-containing medium after a specified period.

    • Biomass Measurement: After the stress period, harvest the plants and measure the fresh and dry weight of the shoots and roots.

    • Physiological Measurements: Conduct measurements for RWC, proline content, electrolyte leakage, and chlorophyll content as described in the drought stress assay protocol.

osmotin as a biomarker for stress tolerance compared to other markers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of plant stress physiology, the identification of reliable biomarkers is paramount for assessing tolerance and developing resilient crops. Among the myriad of molecules implicated in stress responses, osmotin, a member of the pathogenesis-related (PR-5) protein family, has emerged as a significant player. This guide provides a comprehensive comparison of this compound with other established stress markers, namely proline and antioxidant enzymes, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their endeavors.

Overview of Stress Biomarkers

When plants encounter abiotic stresses such as salinity, drought, or extreme temperatures, they activate a complex network of signaling pathways leading to the accumulation of various protective molecules. These molecules, or biomarkers, serve as indicators of the plant's physiological state and its capacity to withstand adverse conditions.

  • This compound: This 26 kDa protein was first discovered in tobacco cells adapted to osmotic stress. Its accumulation is induced by a variety of stressors, including high salinity, drought, cold, and pathogen attack. This compound is recognized for its dual role in osmotic adjustment and defense against pathogens.

  • Proline: A well-established osmolyte, this amino acid accumulates in high concentrations in response to osmotic stress. Its primary functions include osmotic adjustment, stabilization of proteins and membranes, and scavenging of reactive oxygen species (ROS).

  • Antioxidant Enzymes: Stress conditions often lead to the overproduction of ROS, which can cause significant cellular damage. Plants counteract this oxidative stress by upregulating a suite of antioxidant enzymes, such as ascorbate (B8700270) peroxidase (APX), superoxide (B77818) dismutase (SOD), and catalase (CAT). The activity of these enzymes is a key indicator of the plant's antioxidant capacity.

Comparative Performance of this compound

Experimental evidence from studies on transgenic plants overexpressing this compound highlights its efficacy as a stress tolerance marker, often showing a synergistic relationship with other biomarkers.

This compound vs. Proline

Overexpression of the this compound gene has been shown to significantly enhance the accumulation of proline in transgenic plants under stress conditions. This suggests that this compound may act upstream in the stress signaling pathway, triggering the biosynthesis of proline. While proline is a direct osmoprotectant, this compound's role appears to be more regulatory, orchestrating a broader stress response. Notably, studies have reported that this compound expression can induce a 4-6 fold increase in proline accumulation.

This compound vs. Antioxidant Enzymes

Transgenic plants with elevated levels of this compound also exhibit increased activity of key antioxidant enzymes. For instance, the overexpression of a tobacco this compound gene in chili plants led to improved activities of APX, SOD, and other antioxidant enzymes. This indicates that this compound contributes to reducing oxidative stress by bolstering the enzymatic antioxidant defense system.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, illustrating the comparative changes in this compound, proline, and antioxidant enzyme levels in response to abiotic stress.

Disclaimer: The data presented below is compiled from different studies. A direct comparison should be made with caution as experimental conditions may vary.

Table 1: Response to Salt Stress

BiomarkerPlantStress ConditionFold Change/Increase (vs. Control/Wild-Type)Reference
This compoundTobacco (NaCl-adapted cells)428 mM NaCl15 times higher than non-adapted cells
ProlineTransgenic Tobacco (this compound overexpressing)200 mM NaClSignificantly more proline than wild-type
ProlineArabidopsis (salt-hypersensitive mutant)NaCl stressMore proline accumulation than wild-type
APX ActivityTransgenic Tobacco (P5CS overexpressing)300 mM NaCl (48h)Significantly higher than non-transgenic
CAT ActivityWheatSalt StressSharply increased

Table 2: Response to Drought Stress

BiomarkerPlantStress ConditionFold Change/Increase (vs. Control/Wild-Type)Reference
ProlineTransgenic Tobacco (this compound overexpressing)Water stressHigher free proline content than wild-type
ProlinePeanut (drought tolerant variety)21 days drought> 2-fold increase compared to susceptible variety
ProlineMaize (proline supplemented)Drought stress60% increase compared to untreated
Antioxidant Enzymes (CAT, POD, SOD)Upland Rice (drought-tolerant)Drought stressMarkedly increased activity
Antioxidant Enzymes (CAT, POD, SOD)Maize (proline supplemented)Drought stress14%, 69%, and 144% increase respectively

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for the quantification of this compound, proline, and the measurement of ascorbate peroxidase activity.

Quantification of this compound by Western Blot

This protocol provides a general framework for the detection and quantification of this compound in plant tissues.

  • Protein Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Resuspend the powder in a suitable protein extraction buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration using a standard method like the Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Mix the protein extract with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensity using densitometry software.

Quantification of Proline using Ninhydrin Assay

This colorimetric assay is a standard method for determining proline concentration.

  • Extraction:

    • Homogenize 0.5 g of plant material in 10 ml of 3% aqueous sulfosalicylic acid.

    • Filter the homogenate through Whatman No. 2 filter paper.

  • Reaction:

    • To 2 ml of the filtrate, add 2 ml of glacial acetic acid and 2 ml of acid-ninhydrin reagent.

    • Heat the mixture in a boiling water bath for 1 hour.

    • Terminate the reaction by placing the tube in an ice bath.

    • Add 4 ml of toluene (B28343) and mix vigorously for 20-30 seconds.

    • Allow the layers to separate and collect the upper toluene layer.

  • Measurement:

    • Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer.

    • Prepare a standard curve using known concentrations of pure proline to determine the proline concentration in the sample.

Ascorbate Peroxidase (APX) Activity Assay

This spectrophotometric assay measures the activity of APX.

  • Enzyme Extraction:

    • Grind 0.5 g of plant tissue in liquid nitrogen and suspend in 1.5 ml of homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA).

    • Centrifuge the homogenate at 14,000 rpm for 30 minutes at 4°C.

    • Use the supernatant for the enzyme assay.

  • Assay:

    • The reaction mixture should contain 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, and 0.1 mM H₂O₂.

    • The reaction is initiated by adding the enzyme extract.

    • Monitor the decrease in absorbance at 290 nm due to the oxidation of ascorbate.

    • The enzyme activity can be calculated using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).

Signaling Pathways and Logical Relationships

The interplay between this compound and other stress signaling components is complex. This compound is known to be involved in the abscisic acid (ABA) signaling pathway, a central regulator of abiotic stress responses in plants.

Osmotin_Signaling_Pathway Abiotic_Stress Abiotic Stress (Salinity, Drought) ABA_Biosynthesis ABA Biosynthesis Abiotic_Stress->ABA_Biosynthesis ABA ABA ABA_Biosynthesis->ABA Osmotin_Gene_Expression This compound Gene Expression ABA->Osmotin_Gene_Expression This compound This compound Osmotin_Gene_Expression->this compound Proline_Biosynthesis Proline Biosynthesis This compound->Proline_Biosynthesis Antioxidant_Enzyme_Activation Antioxidant Enzyme Activation (e.g., APX) This compound->Antioxidant_Enzyme_Activation Proline Proline Accumulation Proline_Biosynthesis->Proline Stress_Tolerance Stress Tolerance Proline->Stress_Tolerance ROS_Scavenging ROS Scavenging Antioxidant_Enzyme_Activation->ROS_Scavenging ROS_Scavenging->Stress_Tolerance

Caption: this compound signaling pathway in response to abiotic stress.

The diagram above illustrates a simplified model of the this compound signaling pathway. Abiotic stress triggers the biosynthesis of ABA, which in turn induces the expression of the this compound gene. This compound then promotes the biosynthesis of proline and the activation of antioxidant enzymes, both of which contribute to enhanced stress tolerance through osmotic adjustment and detoxification of reactive oxygen species.

Experimental_Workflow Plant_Material Plant Material (Wild-Type vs. Transgenic) Stress_Treatment Stress Treatment (e.g., NaCl, PEG) Plant_Material->Stress_Treatment Sample_Harvest Sample Harvest Stress_Treatment->Sample_Harvest Biochemical_Assays Biochemical Assays Sample_Harvest->Biochemical_Assays Osmotin_Quantification This compound Quantification (Western Blot) Biochemical_Assays->Osmotin_Quantification Proline_Assay Proline Assay (Ninhydrin) Biochemical_Assays->Proline_Assay Enzyme_Activity_Assay Enzyme Activity Assay (e.g., APX) Biochemical_Assays->Enzyme_Activity_Assay Data_Analysis Data Analysis and Comparison Osmotin_Quantification->Data_Analysis Proline_Assay->Data_Analysis Enzyme_Activity_Assay->Data_Analysis

Caption: Experimental workflow for comparative biomarker analysis.

Conclusion

This compound stands out as a promising and multifaceted biomarker for stress tolerance in plants. Its role extends beyond that of a simple osmoprotectant, as it appears to orchestrate a wider defense response that includes the enhanced accumulation of proline and the activation of the antioxidant machinery. While proline and antioxidant enzymes are well-established and valuable markers, the measurement of this compound can provide a more integrated view of the plant's stress response status. For a comprehensive assessment of stress tolerance, a combinatorial approach that includes the analysis of this compound alongside proline and antioxidant enzymes is recommended. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to incorporate this compound into their stress physiology studies and to further elucidate its intricate role in plant resilience.

A Comparative Analysis of Plant Osmotin and Mammalian Adiponectin: Structure, Function, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the structural and functional characteristics of plant osmotin and mammalian adiponectin. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these homologous proteins. The content covers their three-dimensional structures, physiological roles, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.

Structural Comparison: A Tale of Two Domains

Despite their origins in different biological kingdoms, this compound and adiponectin exhibit a remarkable degree of structural similarity, particularly in their globular C-terminal domains. Both proteins belong to the C1q/TNF-α superfamily, characterized by a distinctive β-sandwich fold.

This compound is a 24 kDa protein belonging to the pathogenesis-related 5 (PR-5) family of plant proteins. It is typically a monomer. Mammalian adiponectin, a 30 kDa protein, is an adipokine secreted primarily by adipose tissue. It circulates in the blood in various oligomeric forms: a low-molecular-weight (LMW) trimer, a medium-molecular-weight (MMW) hexamer, and a high-molecular-weight (HMW) 12- to 18-mer. The HMW form is considered the most biologically active.

The structural homology is most pronounced in the globular domain, which is responsible for receptor binding and biological activity. This domain in both proteins forms a jelly-roll β-barrel structure. However, adiponectin possesses an additional N-terminal collagen-like fibrous domain that facilitates its oligomerization, a feature absent in this compound.

FeatureThis compoundAdiponectin
Family Pathogenesis-Related 5 (PR-5)C1q/TNF-α Superfamily
Molecular Weight ~24 kDa~30 kDa
Oligomeric State MonomerTrimer (LMW), Hexamer (MMW), 12-18mer (HMW)
Key Domains Single globular domainN-terminal collagenous domain, C-terminal globular domain
3D Fold (Globular Domain) β-sandwich (jelly-roll)β-sandwich (jelly-roll)

Functional Comparison: From Plant Defense to Metabolic Regulation

The functional roles of this compound and adiponectin, while distinct, share underlying themes of stress response and cellular homeostasis.

This compound: In plants, this compound is a key player in the defense against both abiotic and biotic stress. It is induced by conditions such as high salinity, drought, and fungal infections. Its primary recognized function is its potent in vitro antifungal activity against a broad spectrum of plant pathogens. This activity is attributed to its ability to permeabilize the fungal plasma membrane. Interestingly, this compound has also been shown to exert effects on mammalian cells, including inducing apoptosis in cancer cells and mimicking some of the metabolic effects of adiponectin, suggesting a conserved mechanism of action.

Adiponectin: In mammals, adiponectin is a crucial metabolic regulator with potent insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties. It enhances glucose uptake and fatty acid oxidation in muscle and liver, primarily through the activation of AMP-activated protein kinase (AMPK). Low circulating levels of adiponectin are associated with obesity, insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease.

FunctionThis compoundAdiponectin
Primary Role Plant stress response (osmotic stress, fungal infection)Metabolic regulation (glucose and lipid metabolism)
Key Biological Activities Antifungal, pro-apoptotic in some cancer cellsInsulin-sensitizing, anti-inflammatory, anti-atherogenic
Mechanism of Action Fungal membrane permeabilization, receptor-mediated signalingReceptor-mediated activation of intracellular signaling pathways
Therapeutic Potential Antifungal agent, potential anti-cancer and metabolic agentTreatment of insulin resistance, type 2 diabetes, cardiovascular disease

Signaling Pathways: Convergent Mechanisms

Both this compound and adiponectin initiate their cellular effects by binding to cell surface receptors. Adiponectin binds to two main receptors, AdipoR1 and AdipoR2, which are seven-transmembrane domain proteins. Notably, studies have shown that this compound can also bind to and signal through the human AdipoR1 receptor, providing a molecular basis for its adiponectin-like effects in mammalian cells.

Adiponectin Signaling: Upon binding to AdipoR1/R2, adiponectin activates several downstream pathways. The most well-characterized is the activation of AMPK, which in turn stimulates glucose uptake (via GLUT4 translocation) and fatty acid oxidation. Adiponectin also activates PPARα, a nuclear receptor that regulates genes involved in lipid metabolism.

G Adiponectin Signaling Pathway adiponectin Adiponectin (HMW) adipoR1 AdipoR1 / AdipoR2 adiponectin->adipoR1 Binds apelin APPL1 adipoR1->apelin Activates ampk AMPK apelin->ampk ppara PPARα apelin->ppara acc ACC ampk->acc Inhibits cpt1 CPT1 ampk->cpt1 Activates glut4 GLUT4 Translocation ampk->glut4 fatty_acid_oxidation Fatty Acid Oxidation ppara->fatty_acid_oxidation cpt1->fatty_acid_oxidation glucose_uptake Glucose Uptake glut4->glucose_uptake

Caption: Adiponectin signaling cascade via AdipoR1/R2 receptors.

This compound Signaling: The signaling pathway for this compound in plants is less defined but is thought to involve membrane-associated receptors leading to downstream stress responses. In mammalian cells, its ability to activate AdipoR1 allows it to trigger the AMPK pathway, mirroring the action of adiponectin. This cross-reactivity is a key area of interest for therapeutic development.

G This compound Signaling in Mammalian Cells This compound This compound adipoR1 AdipoR1 This compound->adipoR1 Binds ampk AMPK adipoR1->ampk Activates apoptosis Apoptosis (in Cancer Cells) adipoR1->apoptosis metabolic_effects Adiponectin-like Metabolic Effects ampk->metabolic_effects

Caption: this compound signaling via the AdipoR1 receptor in mammalian cells.

Key Experimental Protocols

The study of this compound and adiponectin involves a range of standard biochemical and cell biology techniques.

Protein Expression and Purification
  • Objective: To produce recombinant this compound or adiponectin for structural and functional studies.

  • Methodology:

    • Cloning: The gene encoding the protein of interest is cloned into an expression vector (e.g., pET vectors for E. coli or baculovirus vectors for insect cells), often with an affinity tag (e.g., His-tag, GST-tag) for purification.

    • Expression: The vector is transformed into a suitable expression host (E. coli, yeast, insect, or mammalian cells). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

    • Lysis: Cells are harvested and lysed using physical (sonication, French press) or chemical (detergents) methods to release the protein.

    • Purification: The protein is purified from the cell lysate using a series of chromatography steps. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is typically the first step, followed by ion-exchange and size-exclusion chromatography for further purification to homogeneity.

    • Verification: Protein purity and identity are confirmed by SDS-PAGE and Western blotting.

Structural Analysis by X-ray Crystallography
  • Objective: To determine the three-dimensional structure of the protein at atomic resolution.

  • Methodology:

    • Crystallization: The purified protein is concentrated to a high level and subjected to crystallization screening using various precipitants, buffers, and salts.

    • Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam (often at a synchrotron source). The diffraction pattern is recorded on a detector.

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A model of the protein is built into this map and refined to best fit the experimental data.

Functional Assays
  • Objective: To quantify the ability of this compound to inhibit fungal growth.

  • Methodology:

    • Fungal Culture: A target fungal species (e.g., Saccharomyces cerevisiae, Candida albicans) is grown in a suitable liquid medium.

    • Treatment: The fungal culture is incubated with varying concentrations of purified this compound. A control group without this compound is included.

    • Growth Inhibition Measurement: Fungal growth is monitored over time by measuring the optical density (OD) at 600 nm. The minimum inhibitory concentration (MIC) can be determined.

    • Membrane Permeabilization: Sytox Green, a fluorescent dye that only enters cells with compromised plasma membranes, can be used to visualize and quantify membrane permeabilization by fluorescence microscopy or spectroscopy.

  • Objective: To measure the effect of adiponectin or this compound on glucose uptake in target cells (e.g., C2C12 myotubes, 3T3-L1 adipocytes).

  • Methodology:

    • Cell Culture and Differentiation: Cells are cultured and differentiated into the desired cell type (e.g., myotubes).

    • Serum Starvation: Cells are serum-starved for several hours to reduce basal glucose uptake.

    • Treatment: Cells are treated with adiponectin, this compound, or a control vehicle for a specified time. Insulin may be used as a positive control.

    • Glucose Uptake Measurement: A labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent analog) is added. After a short incubation, the reaction is stopped, and cells are washed and lysed. The amount of internalized labeled glucose is measured by scintillation counting or fluorescence measurement.

Caption: Workflow for a radioactive glucose uptake assay.

Conclusion

This compound and adiponectin represent a fascinating case of evolutionary conservation of protein structure and function across kingdoms. Their shared three-dimensional fold and the ability of this compound to activate mammalian adiponectin receptors highlight a common molecular framework for stress response and metabolic regulation. This homology opens up exciting therapeutic avenues, positioning plant-derived this compound as a potential novel agent for treating metabolic disorders such as type 2 diabetes and obesity. Further research into the precise mechanisms of this compound's action in mammalian systems is warranted to fully explore its clinical potential.

Evaluating the Synergistic Potential of Osmotin with Conventional Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of combination therapies to combat fungal infections is a critical frontier. The rise of antifungal resistance necessitates innovative approaches, and the synergistic use of plant-derived antifungal proteins like osmotin with established drugs presents a promising avenue. This guide provides an objective comparison of the theoretical basis for this compound's synergistic action, supported by detailed experimental protocols to facilitate further research in this area.

This compound, a pathogenesis-related (PR-5) protein found in plants, exhibits broad-spectrum antifungal activity.[1][2] Its primary mechanism involves permeabilizing the fungal plasma membrane and inducing apoptosis.[1] This mode of action, distinct from that of conventional antifungal agents, lays a strong foundation for potential synergistic interactions.

Mechanisms of Action: A Basis for Synergy

The potential for synergy between this compound and other antifungal agents stems from their complementary targets within the fungal cell. While this compound disrupts the plasma membrane, other agents interfere with essential cellular processes.

  • Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[3]

  • Polyenes (e.g., Amphotericin B): These molecules bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[3][4]

  • Echinocandins (e.g., Caspofungin): This class targets the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall, leading to cell wall instability and lysis.[5][6]

A "two-hit" model is a plausible mechanism for synergy. For instance, initial damage to the cell wall by an echinocandin could facilitate this compound's access to the plasma membrane.[5] Similarly, membrane disruption by this compound could enhance the entry and efficacy of azoles or polyenes. One study briefly noted that zeamatin, a protein similar to this compound, acts synergistically with nikkomycin, which inhibits chitin (B13524) synthesis.[7]

While specific quantitative data on the synergistic effects of this compound with these antifungal classes is not yet widely available in published literature, the distinct mechanisms of action provide a strong rationale for investigating these combinations. The following sections detail the experimental protocols necessary to quantify such potential synergies.

Quantifying Synergy: Experimental Protocols and Data Presentation

To empirically determine the nature of the interaction between this compound and other antifungal agents, standardized in vitro methods are employed. The two most common assays are the checkerboard microdilution assay and the time-kill assay.

Checkerboard Microdilution Assay

This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism

Source:[8][9][10]

  • Preparation of Antifungal Agents: Prepare stock solutions of this compound and the partner antifungal agent (e.g., fluconazole) in a suitable solvent. Create a series of two-fold dilutions for each agent in a liquid growth medium, such as RPMI 1640.

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of the this compound dilutions horizontally across the rows and 50 µL of the partner antifungal dilutions vertically down the columns. This creates a matrix of varying concentration combinations. Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically 0.5 x 10^5 to 2.5 x 10^5 CFU/mL).

  • Inoculation and Incubation: Add 100 µL of the fungal inoculum to each well (except the sterility control). Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination by visual inspection or spectrophotometric reading of fungal growth. The MIC is the lowest concentration that inhibits visible growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Partner Antifungal in combination / MIC of Partner Antifungal alone).[9][11]

Time-Kill Assay

This dynamic assay provides information on the rate of fungal killing over time when exposed to the antifungal agents alone and in combination.

  • Inoculum and Drug Preparation: Prepare a standardized fungal inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium. Prepare tubes containing the broth with:

    • No drug (growth control)

    • This compound alone (at a specific concentration, e.g., its MIC)

    • The partner antifungal alone (at its MIC)

    • The combination of this compound and the partner antifungal (at their respective MICs in the combination).

  • Incubation and Sampling: Incubate all tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate them on agar (B569324) plates (e.g., Sabouraud Dextrose Agar). Incubate the plates for 24-48 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[1]

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow_checkerboard cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_this compound Prepare this compound Dilutions dispense_this compound Dispense this compound (Rows) prep_this compound->dispense_this compound prep_drugB Prepare Antifungal B Dilutions dispense_drugB Dispense Antifungal B (Cols) prep_drugB->dispense_drugB create_matrix Create Concentration Matrix dispense_this compound->create_matrix dispense_drugB->create_matrix add_inoculum Add Inoculum to Wells create_matrix->add_inoculum prep_inoculum Prepare Fungal Inoculum prep_inoculum->add_inoculum incubate Incubate (24-48h) add_inoculum->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici

Checkerboard Assay Workflow

experimental_workflow_time_kill cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum prep_tubes Prepare Tubes: - Control - this compound - Antifungal B - Combination prep_inoculum->prep_tubes incubate Incubate with Agitation prep_tubes->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling serial_dilute Serial Dilution sampling->serial_dilute plate Plate on Agar serial_dilute->plate count_cfu Count CFU/mL plate->count_cfu plot_curve Plot Time-Kill Curve count_cfu->plot_curve

Time-Kill Assay Workflow

osmotin_signaling_pathway cluster_signal Signal Transduction Cascade This compound This compound fungal_cell Fungal Cell Wall This compound->fungal_cell Binds to membrane_permeabilization Membrane Permeabilization & Pore Formation This compound->membrane_permeabilization Directly causes plasma_membrane Plasma Membrane fungal_cell->plasma_membrane ste_elements Activation of STE4, STE18, STE20, STE5, STE11, STE7 plasma_membrane->ste_elements Activates mapk MAPK Cascade (FUS3, KSS1) ste_elements->mapk ste12 STE12 Activation mapk->ste12 cell_wall_weakening Weakening of Cell Wall Defenses ste12->cell_wall_weakening cell_wall_weakening->membrane_permeabilization Enhances apoptosis Apoptosis / Cell Death membrane_permeabilization->apoptosis

References

Unveiling Nature's Shield: A Comparative Guide to the Efficacy of Osmotin Isoforms in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of plant defense mechanisms is paramount. Osmotin and this compound-like proteins (OLPs), belonging to the pathogenesis-related 5 (PR-5) family, represent a key component of this innate immunity, offering protection against a broad spectrum of fungal pathogens and abiotic stressors. However, not all osmotins are created equal. This guide provides a comprehensive comparison of the efficacy of different this compound isoforms, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

Comparative Efficacy of this compound Isoforms: A Data-Driven Overview

The defensive capabilities of this compound isoforms vary significantly, influenced by their structural characteristics and the specific stress encountered by the plant. This section presents a quantitative comparison of the antifungal activity and abiotic stress tolerance conferred by different this compound isoforms.

Antifungal Activity

The primary defense role of many this compound isoforms is their ability to inhibit fungal growth. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the protein required to inhibit 50% of fungal growth.

This compound IsoformSource OrganismTarget FungiIC50 (µg/mL)Reference
CpOsmCalotropis proceraFusarium solani67.0[1]
Neurospora sp.57.5[1]
Colletotrichum gloeosporioides32.1[1]
Tobacco this compoundNicotiana tabacumSaccharomyces cerevisiae6 - 8[2]
PcOSM2Piper colubrinumPhytophthora capsici, Fusarium oxysporumSignificant Inhibition (Qualitative)[3]
PcOSM1Piper colubrinumPhytophthora capsici, Fusarium oxysporumMarkedly Reduced Inhibition (Qualitative)[3]

Note: A lower IC50 value indicates higher antifungal activity.

Abiotic Stress Tolerance

This compound isoforms also play a crucial role in mitigating the effects of abiotic stressors such as drought and salinity. The overexpression of certain this compound genes in transgenic plants has been shown to enhance their resilience.

A study on transgenic soybean plants expressing the Solanum nigrum this compound-like protein (SnOLP) gene demonstrated improved physiological performance under water deficit conditions.

Physiological ParameterConditionNon-Transgenic (NT)Transgenic (SnOLP)
Predawn Leaf Water Potential (MPa) Water Deficit-1.2-0.8
Net CO2 Assimilation Rate (µmol m⁻² s⁻¹) Water Deficit815
Stomatal Conductance (mol m⁻² s⁻¹) Water Deficit0.10.25
Transpiration Rate (mmol m⁻² s⁻¹) Water Deficit1.52.5
100-Grain Weight (g) Water Deficit1012

Transgenic cotton plants expressing tobacco this compound exhibited enhanced tolerance to drought stress, as evidenced by several physiological and biochemical markers.

ParameterConditionNon-TransgenicTransgenic
Relative Water Content (%) Drought6580
Proline Content (µg/g FW) Drought150250
H₂O₂ Content (µmol/g FW) Drought127
Fiber Yield ( g/plant ) Drought2535

The Arabidopsis thaliana this compound isoform, OSM34, is a positive regulator in the abscisic acid (ABA) signaling pathway, which is critical for abiotic stress responses. Mutants lacking functional OSM34 show reduced sensitivity to ABA.[4][5]

ParameterGenotypeABA Concentration (µM)Response
Seed Germination (%) Wild-Type0.5~40
osm34 mutant0.5~80
Proline Content (µg/g FW) Wild-Type (ABA-treated)~120Increased
osm34 mutant (ABA-treated)~60Reduced Increase

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in this guide.

Antifungal Activity Assay (Hyphal Growth Inhibition)

This protocol is adapted from studies assessing the in vitro antifungal activity of purified this compound proteins.

  • Fungal Culture: Culture the target fungal species on Potato Dextrose Agar (PDA) plates at 25-28°C until the mycelium covers a significant portion of the plate.

  • Assay Setup: In a 96-well microtiter plate, add a standardized suspension of fungal spores or mycelial fragments to Potato Dextrose Broth (PDB).

  • Protein Addition: Add serial dilutions of the purified this compound isoform to the wells. Include a negative control (buffer or water) and a positive control (a known antifungal agent).

  • Incubation: Incubate the plate at 25-28°C for 24-72 hours, or until sufficient growth is observed in the negative control wells.

  • Data Analysis: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth. Calculate the percentage of growth inhibition for each this compound concentration and determine the IC50 value.

Expression and Purification of Recombinant this compound in E. coli

This protocol outlines the general steps for producing this compound isoforms for functional studies.

  • Gene Cloning: Clone the coding sequence of the this compound isoform into a suitable bacterial expression vector (e.g., pET vector series) containing an affinity tag (e.g., His-tag) for purification.

  • Transformation: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Protein Purification: Centrifuge the lysate to pellet cell debris. Purify the soluble recombinant this compound from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Verification: Verify the purity and size of the purified protein using SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Plant Drought Tolerance Assay

This protocol describes a common method for evaluating the performance of transgenic plants under drought stress.

  • Plant Growth: Grow transgenic and non-transgenic (control) plants under well-watered conditions in a controlled environment (e.g., greenhouse or growth chamber).

  • Drought Induction: Impose drought stress by withholding water for a specified period or by growing the plants in a medium containing an osmoticum like polyethylene (B3416737) glycol (PEG).

  • Physiological Measurements: At regular intervals during the drought period, measure key physiological parameters such as:

    • Relative Water Content (RWC): Determined by measuring the fresh weight, turgid weight, and dry weight of leaves.

    • Leaf Water Potential: Measured using a pressure chamber.

    • Gas Exchange Parameters: Including net CO2 assimilation rate, stomatal conductance, and transpiration rate, measured using an infrared gas analyzer.

    • Biochemical Markers: Such as proline and hydrogen peroxide (H₂O₂) content.

  • Recovery and Yield Analysis: After the drought period, re-water the plants and monitor their recovery. At maturity, assess yield components such as seed weight and number.

Signaling Pathways in this compound-Mediated Plant Defense

This compound isoforms exert their protective effects through intricate signaling pathways that are activated in response to specific stresses.

Biotic Stress: Fungal Pathogen Recognition and Defense Activation

Upon detection of a fungal pathogen, this compound is involved in a signaling cascade that leads to a defense response. This often involves the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade.

Biotic_Stress_Signaling cluster_fungus Fungal Pathogen cluster_plant_cell Plant Cell Fungus Fungus Receptor Receptor Fungus->Receptor Recognition MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Osmotin_Gene This compound Gene Expression MAPK->Osmotin_Gene Induces Defense_Response Defense Response (e.g., Cell Wall Fortification) MAPK->Defense_Response Activates This compound This compound Protein Osmotin_Gene->this compound This compound->Fungus Inhibits Growth

Caption: this compound-mediated defense against fungal pathogens.

Abiotic Stress: ABA-Dependent Signaling Pathway

In response to abiotic stresses like drought, this compound is a key component of the ABA signaling pathway, contributing to stress adaptation mechanisms such as stomatal closure and the accumulation of protective osmolytes like proline.

Abiotic_Stress_Signaling cluster_environment Environment cluster_plant_cell Plant Cell Drought Drought ABA_Biosynthesis ABA Biosynthesis Drought->ABA_Biosynthesis Induces ABA ABA ABA_Biosynthesis->ABA ABA_Receptors ABA Receptors ABA->ABA_Receptors Binds to Signaling_Cascade Signaling Cascade (e.g., SnRK2s) ABA_Receptors->Signaling_Cascade Activates OSM34_Gene OSM34 Gene Expression Signaling_Cascade->OSM34_Gene Induces Stomatal_Closure Stomatal Closure Signaling_Cascade->Stomatal_Closure Induces OSM34 OSM34 Protein OSM34_Gene->OSM34 Proline_Biosynthesis Proline Biosynthesis OSM34->Proline_Biosynthesis Promotes Experimental_Workflow Start Start Gene_Isolation Isolate this compound Isoform Genes Start->Gene_Isolation Cloning Clone into Expression Vector Gene_Isolation->Cloning Expression Express Recombinant Proteins in E. coli Cloning->Expression Purification Purify this compound Isoforms Expression->Purification Antifungal_Assay In Vitro Antifungal Assays Purification->Antifungal_Assay Transgenic_Plants Generate Transgenic Plants Purification->Transgenic_Plants Data_Analysis Data Analysis and Comparison Antifungal_Assay->Data_Analysis Abiotic_Stress_Assay Abiotic Stress Tolerance Assays Transgenic_Plants->Abiotic_Stress_Assay Abiotic_Stress_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Navigating the Maze of PR-5 Proteins: A Comparative Guide to Osmotin Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount. This guide provides a comprehensive comparison of the cross-reactivity of osmotin antibodies with other members of the Pathogenesis-Related protein family 5 (PR-5), offering crucial insights for assay development and interpretation. We delve into the available experimental data, provide detailed methodologies for key experiments, and present a clear visual representation of the underlying protein relationships.

This compound, a key player in plant defense against fungal pathogens and osmotic stress, belongs to the diverse PR-5 protein family.[1][2] Members of this family, which includes thaumatin (B217287) and numerous this compound-like proteins (OLPs), share significant structural and sequence homology, raising the critical question of antibody cross-reactivity.[1][3] Understanding the binding specificity of this compound antibodies is essential for accurate protein quantification, localization, and functional studies.

Performance Comparison: this compound Antibody Specificity

Experimental evidence provides a foundational understanding of the cross-reactivity of polyclonal antibodies raised against this compound. A key study demonstrated that a polyclonal antibody produced against one isoform of tobacco this compound, this compound-I, successfully recognized another isoform, this compound-II.[4][5][6] However, this same antibody did not show any cross-reactivity with thaumatin, another prominent member of the PR-5 family.[4][5][6] This finding underscores the nuanced specificity of these antibodies, which can distinguish between some, but not all, PR-5 family members.

While direct comparative studies using a broad panel of purified PR-5 proteins are limited, the allergenic potential of this protein family offers further clues. Immunoglobulin E (IgE) antibodies from individuals with allergies to fruits such as apples and tomatoes, which contain their own PR-5 proteins, have been shown to cross-react with this compound. This indicates the presence of shared epitopes among these diverse plant PR-5 proteins.

To provide a predictive framework for potential cross-reactivity, the following table summarizes the sequence homology between tobacco this compound and other selected PR-5 proteins. Higher sequence identity suggests a greater likelihood of antibody cross-reactivity.

Protein NameOrganismUniProt IDAmino Acid LengthSequence Identity to Tobacco this compound (%)
This compound Nicotiana tabacum (Tobacco)P10531235100%
Thaumatin Thaumatococcus danielliiP0288323556%
This compound-like protein Solanum lycopersicum (Tomato)P2913124772%
PR-5d Arabidopsis thalianaQ9S77523465%
Mal d 2 (Allergen)Malus domestica (Apple)Q9M5X623368%

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust experimental design. Below are detailed methodologies for key immunoassays.

Polyclonal Antibody Production against this compound

This protocol outlines the general steps for generating polyclonal antibodies in a host animal, such as a rabbit.

  • Antigen Preparation:

    • Purify this compound protein from the source plant material (e.g., tobacco cell cultures) or express a recombinant version.[4][5][6]

    • Ensure high purity of the antigen to minimize the generation of antibodies against contaminants.

    • Quantify the protein concentration accurately.

  • Immunization:

    • Emulsify the purified this compound with a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts) to enhance the immune response.[7][8]

    • Inject the antigen-adjuvant mixture into the host animal at multiple subcutaneous or intramuscular sites.[7]

    • Administer booster injections every 2-4 weeks to stimulate a robust antibody response.[7]

  • Titer Determination:

    • Collect small blood samples from the immunized animal 7-10 days after each booster injection.

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the antibody titer in the serum.[7] This involves coating a microplate with this compound and detecting bound antibodies from serial dilutions of the serum.

  • Antibody Purification:

    • Once a high antibody titer is achieved, collect a larger volume of blood from the animal.

    • Separate the serum, which contains the polyclonal antibodies.

    • Purify the IgG fraction from the serum using protein A or protein G affinity chromatography to isolate the this compound-specific antibodies.[9]

Western Blotting for Cross-Reactivity Assessment

Western blotting is a powerful technique to visualize the binding of an antibody to different proteins separated by size.

  • Protein Separation:

    • Separate purified PR-5 proteins (e.g., this compound, thaumatin, and various OLPs) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate them based on their molecular weight.[10][11]

  • Electrotransfer:

    • Transfer the separated proteins from the polyacrylamide gel to a solid membrane (e.g., nitrocellulose or PVDF).[10]

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation:

    • Incubate the membrane with the anti-osmotin polyclonal antibody diluted in blocking buffer. The optimal dilution needs to be determined empirically.

  • Washing:

    • Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the species in which the primary antibody was raised (e.g., anti-rabbit IgG-HRP).[10]

  • Detection:

    • Add a chemiluminescent or colorimetric substrate for the enzyme.

    • Capture the signal on X-ray film or with a digital imaging system. The presence of a band indicates that the anti-osmotin antibody has bound to the protein in that lane. The intensity of the band can provide a semi-quantitative measure of cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Comparison

ELISA allows for a more quantitative assessment of antibody binding to different antigens. A competitive ELISA is particularly useful for determining cross-reactivity.

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a fixed concentration of purified this compound.[12]

    • Incubate to allow the protein to adhere to the plastic surface.

    • Wash the plate to remove unbound protein.

  • Blocking:

    • Add a blocking buffer to each well to prevent non-specific binding.

  • Competitive Binding:

    • In separate tubes, pre-incubate a fixed, limiting concentration of the anti-osmotin antibody with increasing concentrations of either unlabeled this compound (for the standard curve) or the other PR-5 proteins being tested for cross-reactivity.

    • Add these antibody-antigen mixtures to the this compound-coated wells.

  • Incubation and Washing:

    • Incubate the plate to allow the free antibodies (those not bound to the competitor protein in the tube) to bind to the this compound on the plate.

    • Wash the plate thoroughly to remove unbound antibodies and antigen-antibody complexes.

  • Detection:

    • Add an enzyme-conjugated secondary antibody that binds to the primary anti-osmotin antibody.

    • Wash the plate again.

    • Add a substrate that produces a measurable color change in the presence of the enzyme.

  • Data Analysis:

    • Measure the absorbance in each well using a microplate reader.

    • The signal will be inversely proportional to the amount of competitor protein in the initial mixture.

    • Construct a standard curve using the unlabeled this compound.

    • Determine the concentration of each test PR-5 protein required to inhibit the binding of the anti-osmotin antibody by 50% (IC50). The percentage of cross-reactivity can be calculated using the formula: (IC50 of this compound / IC50 of test protein) x 100.

Visualizing the Relationships

To better understand the context of this compound antibody cross-reactivity, the following diagrams illustrate the PR-5 protein family and a typical experimental workflow for testing cross-reactivity.

PR5_Family PR5 PR-5 Protein Family This compound This compound PR5->this compound OLPs This compound-Like Proteins (OLPs) PR5->OLPs Thaumatin Thaumatin PR5->Thaumatin Other Other PR-5 Members (e.g., from Apple, Tomato) PR5->Other Cross_Reactivity_Workflow cluster_antigen Antigen Preparation cluster_assay Immunoassay cluster_analysis Data Analysis This compound Purified this compound WB Western Blot This compound->WB ELISA ELISA This compound->ELISA PR5_Panel Panel of Purified PR-5 Proteins PR5_Panel->WB PR5_Panel->ELISA Qualitative Qualitative Assessment (Band Presence/Absence) WB->Qualitative Quantitative Quantitative Comparison (% Cross-Reactivity) ELISA->Quantitative Antibody Anti-Osmotin Antibody Antibody->WB Antibody->ELISA

References

Unveiling the Proteomic Landscape of Osmotin Expression in Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of plant stress tolerance is paramount. Osmotin, a member of the pathogenesis-related protein family 5 (PR-5), has emerged as a key player in conferring resistance to a wide array of both biotic and abiotic stresses. This guide provides an objective comparison of the proteomic profiles of plants with and without this compound expression, supported by experimental data and detailed methodologies, to illuminate the intricate cellular mechanisms modulated by this crucial protein.

The expression of this compound triggers a cascade of molecular changes that enhance a plant's ability to withstand adverse environmental conditions such as high salinity, drought, and pathogen attack. These changes are reflected in the plant's proteome, the entire complement of proteins expressed. Comparative proteomic studies, employing techniques like two-dimensional difference gel electrophoresis (2D-DIGE) and isobaric tags for relative and absolute quantitation (iTRAQ), have begun to unravel the complex network of proteins that are differentially regulated in the presence of this compound.

Quantitative Proteomic Changes in Response to this compound Expression

While a comprehensive, publicly available dataset detailing the complete proteome-wide changes in direct response to this compound overexpression remains a key area for future research, existing studies on related stress responses and the effects of this compound-like proteins (OLPs) provide significant insights. Overexpression of OLPs has been shown to modulate the expression of proteins involved in several key pathways.

Table 1: Differentially Regulated Proteins in Plants with Enhanced this compound or OLP Expression under Stress Conditions

Protein CategoryProtein NameOrganismStress ConditionRegulationFold Change (Approximate)Reference
Stress and Defense Pathogenesis-related protein 1 (PR-1)Nicotiana tabacumTMV InfectionUpregulated>1.5
Beta-1,3-glucanaseNicotiana tabacumTMV InfectionUpregulated>1.5[1]
ChitinaseNicotiana tabacumTMV InfectionUpregulated>1.5[1]
Glutathione S-transferase (GST)Sesamum indicumFungal PathogenUpregulatedTranscriptional upregulation observed[2]
ROS Scavenging Superoxide dismutase (SOD)Sesamum indicumFungal PathogenUpregulatedTranscriptional upregulation observed[2]
Ascorbate peroxidase (APX)Capsicum annuumSalinityUpregulatedBiochemical activity increased[3]
Catalase (CAT)Glycine maxSalinityUpregulatedBiochemical activity increased
Metabolism Pyrroline-5-carboxylate synthase (P5CS)Solanum lycopersicumColdUpregulatedTranscriptional upregulation observed[3]
Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)VariousAbiotic StressDownregulatedVariable
Signaling Mitogen-activated protein kinase (MAPK)Saccharomyces cerevisiaeThis compound treatmentActivatedPhosphorylation increased[4]

Note: This table is a synthesis of findings from multiple studies. Direct quantitative proteomic data comparing wild-type and this compound-overexpressing plants under controlled conditions is still emerging. The fold changes are indicative and based on available data, which in some cases is at the transcript or activity level.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in comparative plant proteomics.

Protein Extraction from Plant Tissues for Proteomic Analysis

A general protocol for total protein extraction from plant leaf tissue for subsequent 2D-DIGE or iTRAQ analysis involves the following steps:

  • Tissue Homogenization: Freeze approximately 1 gram of fresh leaf tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Protein Precipitation: Suspend the powder in 10% (w/v) trichloroacetic acid (TCA) in acetone (B3395972) with 0.07% (v/v) β-mercaptoethanol. Incubate at -20°C for at least 1 hour to precipitate proteins.

  • Washing: Centrifuge the suspension at 15,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the pellet with ice-cold acetone containing 0.07% (v/v) β-mercaptoethanol. Repeat the wash step three times.

  • Pellet Solubilization: Air-dry the final protein pellet and dissolve it in a lysis buffer suitable for the downstream application (e.g., for 2D-DIGE, a buffer containing urea, thiourea, CHAPS, and a carrier ampholyte).

  • Quantification: Determine the protein concentration using a compatible protein assay, such as the Bradford or BCA assay.

Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)

2D-DIGE is a powerful technique for comparing the protein expression levels between different samples on the same gel, minimizing gel-to-gel variation.

  • Protein Labeling: Label equal amounts of protein (e.g., 50 µg) from the wild-type and this compound-expressing plant extracts with different fluorescent CyDyes (e.g., Cy3 and Cy5). A pooled internal standard containing equal amounts of all samples is labeled with a third dye (e.g., Cy2).

  • First Dimension - Isoelectric Focusing (IEF): Combine the labeled protein samples and separate them based on their isoelectric point (pI) on an immobilized pH gradient (IPG) strip.

  • Second Dimension - SDS-PAGE: Equilibrate the IPG strip and then separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Image Acquisition: Scan the gel using a fluorescence imager at the specific excitation and emission wavelengths for each CyDye.

  • Image Analysis: Use specialized software to co-register the images, detect protein spots, and calculate the normalized volume for each spot across the different samples. Statistical analysis is then performed to identify differentially expressed proteins.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a mass spectrometry-based technique that allows for the simultaneous identification and quantification of proteins from multiple samples.

  • Protein Digestion: Digest equal amounts of protein from each sample (wild-type and this compound-expressing) into peptides using trypsin.

  • Peptide Labeling: Label the resulting peptide mixtures with different iTRAQ reagent isobaric tags.

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.

  • Liquid Chromatography (LC) Fractionation: Fractionate the pooled peptide mixture using high-performance liquid chromatography (HPLC) to reduce sample complexity.

  • Mass Spectrometry (MS/MS) Analysis: Analyze the fractionated peptides using tandem mass spectrometry (MS/MS). The MS scan identifies the peptides, and the MS/MS scan fragments the peptides, releasing reporter ions from the iTRAQ tags.

  • Data Analysis: The relative abundance of a peptide in each sample is determined by the intensity of its corresponding reporter ion. This information is then used to quantify the relative abundance of the parent proteins.

Signaling Pathways and Experimental Workflows

The expression of this compound influences several key signaling pathways, enhancing the plant's defense and stress tolerance mechanisms. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for comparative proteomics.

osmotin_signaling_pathway cluster_stress Abiotic/Biotic Stress cluster_this compound This compound-Mediated Response cluster_outcome Cellular Outcome Stress High Salinity / Drought / Pathogen This compound This compound Expression Stress->this compound ABA ABA Signaling Pathway This compound->ABA Positive Regulation MAPK MAPK Cascade This compound->MAPK Activation ROS_Scavenging ROS Scavenging Enzymes (SOD, APX, CAT) This compound->ROS_Scavenging Proline Proline Biosynthesis ABA->Proline Defense_Genes Defense Gene Upregulation (PR proteins) MAPK->Defense_Genes Stress_Tolerance Enhanced Stress Tolerance Proline->Stress_Tolerance ROS_Scavenging->Stress_Tolerance Defense_Genes->Stress_Tolerance

Caption: this compound-mediated stress signaling pathway.

comparative_proteomics_workflow cluster_samples Sample Preparation cluster_analysis Proteomic Analysis cluster_results Results WT Wild-Type Plant Protein_Extraction Protein Extraction WT->Protein_Extraction OE This compound-Overexpressing Plant OE->Protein_Extraction Quantification Protein Quantification (2D-DIGE or iTRAQ) Protein_Extraction->Quantification MS Mass Spectrometry (for iTRAQ or spot picking) Quantification->MS Data_Analysis Data Analysis (Fold Change, p-value) MS->Data_Analysis DEP Differentially Expressed Proteins Data_Analysis->DEP Pathway_Analysis Pathway and Functional Analysis DEP->Pathway_Analysis

Caption: Experimental workflow for comparative proteomics.

References

evaluating the specificity of osmotin's antifungal activity across different fungal species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise antifungal spectrum of osmotin is critical for its potential application as a therapeutic or agricultural agent. This guide provides a comparative analysis of this compound's antifungal activity across a diverse range of fungal species, supported by experimental data and detailed methodologies.

This compound, a member of the pathogenesis-related (PR-5) protein family, exhibits a broad yet specific antifungal activity. Its efficacy varies significantly across different fungal species, indicating a targeted mechanism of action rather than a general cytotoxic effect. This specificity is largely determined by the composition of the fungal cell wall and the activation of specific intracellular signaling pathways in susceptible fungi.

Comparative Antifungal Activity of this compound

The antifungal potency of this compound is typically quantified by the 50% effective dose (ED50), which represents the concentration of this compound required to inhibit fungal growth or spore viability by 50%. The following table summarizes the known antifungal activity of tobacco this compound against various fungal species, highlighting its spectrum of efficacy.

Fungal SpeciesType of AssayQuantitative Data (ED50 in µg/mL)Sensitivity to this compoundReference
Trichoderma longibrachiatumSpore Lysis4.6Very High[1]
Phytophthora infestansHyphal Growth Inhibition- (Qualitatively high sensitivity)High[1]
Bipolaris maydisSpore Lysis5.1High[1]
Bipolaris sorokinianaSpore Lysis10.0High[1]
Verticillium dahliaeSpore Lysis11.9High[1]
Fusarium oxysporum f. sp. lycopersiciSpore Lysis24.6Moderate[1]
Neurospora crassaHyphal Growth Inhibition- (Inhibited)Moderate[2]
Candida albicansHyphal Growth Inhibition- (Inhibited)Moderate[2]
Fusarium graminearumSpore Germination Reduction> 100Low[1]
Aspergillus flavusSpore GerminationNo effect at 100 µg/mLResistant[1]
Aspergillus parasiticusHyphal Growth Inhibition- (Highly resistant)Resistant[1]
Rhizoctonia solaniHyphal Growth Inhibition- (Highly resistant)Resistant[1]
Macrophomina phaseolinaHyphal Growth Inhibition- (Highly resistant)Resistant[1]

Experimental Protocols

The evaluation of this compound's antifungal activity relies on standardized in vitro assays. Below are the detailed methodologies for two key experiments.

Hyphal Growth Inhibition Assay

This assay qualitatively and quantitatively assesses the ability of this compound to inhibit the mycelial growth of a fungus.

  • Fungal Culture: The test fungus is cultured on a suitable medium, such as Potato Dextrose Agar (B569324) (PDA), until a mycelial mat is formed.

  • Assay Plate Preparation: Sterile filter paper discs (approximately 6 mm in diameter) are placed on the surface of a fresh agar plate at a distance from the edge of a centrally inoculated fungal plug.

  • Application of this compound: A known concentration of purified this compound solution is applied to the filter paper discs. A control disc with sterile water or a non-antifungal protein like Bovine Serum Albumin (BSA) is also included.

  • Incubation: The plates are incubated at the optimal growth temperature for the specific fungus.

  • Observation and Measurement: The plates are observed for the formation of a zone of inhibition around the this compound-treated disc. The diameter of this zone is measured to quantify the extent of growth inhibition. For a more quantitative measure, the radial growth of the fungus towards the disc can be measured over time.

Spore Germination and Lysis Assay

This assay determines the effect of this compound on the viability and germination of fungal spores.

  • Spore Suspension Preparation: Fungal spores are harvested from a mature culture and suspended in a suitable liquid medium, such as Potato Dextrose Broth (PDB). The spore concentration is adjusted to a standard value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Treatment with this compound: The spore suspension is treated with various concentrations of purified this compound in a microtiter plate or microcentrifuge tubes. Control treatments include spores with no this compound and spores with a control protein.

  • Incubation: The treated spore suspensions are incubated at an appropriate temperature for a period that allows for germination in the control group (typically 16-24 hours).

  • Microscopic Examination: A sample from each treatment is observed under a microscope. The number of germinated and non-germinated spores, as well as lysed spores, are counted. A spore is considered germinated if the germ tube length is at least half the diameter of the spore.

  • Data Analysis: The percentage of spore germination, lysis, and viability is calculated for each this compound concentration. The ED50 value can be determined by plotting the percentage of inhibition against the this compound concentration.

Signaling Pathways and Mechanism of Action

This compound's antifungal activity is not merely a result of direct membrane disruption but involves a more intricate mechanism that includes binding to the fungal cell wall and triggering specific intracellular signaling cascades.

Interaction with the Fungal Cell Wall

The initial and critical step in this compound's action is its interaction with the fungal cell wall. This compound specifically recognizes and binds to phosphomannan (B1263086) residues present on the surface of susceptible fungi. This interaction is crucial for its antifungal effect, as fungi lacking these specific cell wall components exhibit resistance to this compound.

Activation of Intracellular Signaling

Following binding to the cell wall, this compound activates a signal transduction pathway within the fungal cell, which shares components with the pheromone response pathway in yeast.[3] This signaling cascade ultimately leads to a weakening of the cell wall and increased membrane permeability.

Osmotin_Signaling_Pathway This compound This compound CellWall Fungal Cell Wall (Phosphomannans) This compound->CellWall Binds to PheromoneResponsePathway Pheromone Response Signaling Pathway CellWall->PheromoneResponsePathway Activates PlasmaMembrane Plasma Membrane CellWallWeakening Cell Wall Weakening PheromoneResponsePathway->CellWallWeakening MembranePermeabilization Increased Membrane Permeability PheromoneResponsePathway->MembranePermeabilization CellDeath Fungal Cell Death CellWallWeakening->CellDeath MembranePermeabilization->CellDeath

This compound's antifungal signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the antifungal activity of this compound.

Antifungal_Assay_Workflow Start Start FungalCulture Prepare Fungal Culture (Spore or Mycelial) Start->FungalCulture OsmotinPrep Prepare this compound Solution (Serial Dilutions) Start->OsmotinPrep AssaySetup Set up Antifungal Assay (Hyphal Growth or Spore Germination) FungalCulture->AssaySetup OsmotinPrep->AssaySetup Incubation Incubate under Optimal Conditions AssaySetup->Incubation DataCollection Data Collection (Microscopy, Zone of Inhibition) Incubation->DataCollection Analysis Data Analysis (Calculate % Inhibition, ED50) DataCollection->Analysis End End Analysis->End

General workflow for this compound antifungal assays.

References

A Comparative Guide to the Signaling Pathways of Osmotin and Other Pathogenesis-Related Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways activated by osmotin (a PR-5 family protein) and other key pathogenesis-related (PR) proteins, namely PR-1, PR-2 (β-1,3-glucanase), and PR-3 (chitinase). Understanding the distinct and overlapping signaling cascades initiated by these defense proteins is crucial for developing novel strategies to enhance plant resilience and for potential therapeutic applications.

Executive Summary

This compound and other PR proteins are integral components of the plant's innate immune system, activated in response to a variety of biotic and abiotic stresses. While all contribute to plant defense, their underlying signaling mechanisms exhibit significant differences. This compound activates a unique signaling cascade, particularly in fungi, by co-opting the pheromone response pathway. In plants, its signaling is linked to abscisic acid (ABA), calcium ions, and mitogen-activated protein kinase (MAPK) pathways. In contrast, the expression and activity of PR-1, PR-2, and PR-3 proteins are predominantly regulated by the well-characterized salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways. This guide dissects these pathways, presenting comparative data, detailed experimental protocols, and visual diagrams to elucidate these complex signaling networks.

Comparative Analysis of Signaling Pathways

The signaling pathways of this compound and other PR proteins diverge significantly in their initial triggers and downstream cascades. This compound's action, especially its antifungal activity, involves direct interaction with the fungal cell membrane and manipulation of host signaling pathways. Conversely, the induction of PR-1, PR-2, and PR-3 is a more canonical response to pathogen recognition, mediated by phytohormone signaling.

FeatureThis compound (PR-5)PR-1PR-2 (β-1,3-glucanase) & PR-3 (Chitinase)
Primary Inducing Signal Abiotic stress (osmotic, salt, cold, drought), ABA, wounding, pathogen attack.[1][2]Pathogen attack (especially biotrophic pathogens), Salicylic Acid (SA).[3]Pathogen attack (especially necrotrophic pathogens), Jasmonic Acid (JA), Ethylene (ET), wounding.[4][5][6][7]
Key Signaling Hormones Abscisic Acid (ABA).[1]Salicylic Acid (SA).[3][8]Jasmonic Acid (JA), Ethylene (ET).[4][5][6][7]
Primary Signaling Cascade In fungi: Pheromone response pathway (STE proteins, FUS3, KSS1).[9][10] In plants: Calcium signaling, MAPK cascade, ABA signaling pathway.[1]SA binds to NPR3/NPR4, releasing NPR1, which translocates to the nucleus and interacts with TGA transcription factors to induce PR-1 gene expression.[3]JA-Ile promotes the interaction of COI1 and JAZ, leading to JAZ degradation and the release of MYC2 transcription factor, which activates PR-2 and PR-3 gene expression.[4][5][6][7]
Key Regulatory Proteins In fungi: Ste4, Ste18, Ste20, Ste5, Ste11, Ste7, Fus3, Kss1, Ste12.[9][10] In plants: CDPKs, MAPKs.[1]NPR1, NPR3, NPR4, TGA transcription factors.[3][11]COI1, JAZ proteins, MYC2, EIN3.[4][5][6][7]
Downstream Cellular Response Increased plasma membrane permeability, induction of programmed cell death (PCD), accumulation of proline and other osmoprotectants, reduction of reactive oxygen species (ROS).[1][9]Systemic Acquired Resistance (SAR), direct antimicrobial activity (though the exact mechanism is still being elucidated).[12]Degradation of fungal cell walls (chitin and β-1,3-glucan), release of elicitor-active oligosaccharides that amplify the defense response.[12]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of this compound and the SA/JA pathways that regulate other PR proteins.

This compound Signaling Pathway (in Fungi)

osmotin_signaling This compound This compound g_protein G-protein (Gpa1 - not required, Ste4/Ste18 involved) This compound->g_protein activates receptor Pheromone Receptor-like (GPR1/STE2 - not required) ste20 Ste20 g_protein->ste20 ste11 Ste11 (MAPKKK) ste20->ste11 ste5 Ste5 (Scaffold) ste5->ste11 ste7 Ste7 (MAPKK) ste5->ste7 fus3_kss1 Fus3 / Kss1 (MAPK) ste5->fus3_kss1 ste11->ste7 ste7->fus3_kss1 ste12 Ste12 (Transcription Factor) fus3_kss1->ste12 pcd Programmed Cell Death fus3_kss1->pcd cell_wall Cell Wall Weakening ste12->cell_wall

Figure 1: this compound signaling in fungal cells.

Salicylic Acid (SA) Signaling Pathway for PR-1 Induction

sa_signaling pathogen Pathogen (Biotrophic) sa Salicylic Acid (SA) pathogen->sa induces npr3_npr4 NPR3 / NPR4 (SA Receptors) sa->npr3_npr4 binds npr1_inactive NPR1 (inactive, cytoplasm) npr3_npr4->npr1_inactive releases inhibition of npr1_active NPR1 (active, nucleus) npr1_inactive->npr1_active translocates tga TGA Transcription Factors npr1_active->tga interacts with pr1_gene PR-1 Gene tga->pr1_gene activates transcription pr1_protein PR-1 Protein pr1_gene->pr1_protein translates to sar Systemic Acquired Resistance (SAR) pr1_protein->sar

Figure 2: Salicylic acid signaling pathway.

Jasmonic Acid (JA) Signaling Pathway for PR-2 and PR-3 Induction

ja_signaling pathogen Pathogen (Necrotrophic) / Wounding ja_ile JA-Isoleucine (JA-Ile) pathogen->ja_ile induces synthesis coi1 COI1 (F-box protein) ja_ile->coi1 promotes interaction with JAZ jaz JAZ Repressor coi1->jaz leads to degradation of myc2 MYC2 (Transcription Factor) jaz->myc2 represses pr_genes PR-2 & PR-3 Genes myc2->pr_genes activates transcription pr_proteins PR-2 & PR-3 Proteins pr_genes->pr_proteins translates to defense Defense against Necrotrophs pr_proteins->defense

Figure 3: Jasmonic acid signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of these signaling pathways are provided below.

MAPK Activation Assay (for this compound and other PR protein signaling)

This protocol is used to determine the phosphorylation status of MAP kinases, a common downstream event in many signaling pathways.

a. Protein Extraction:

  • Flash-freeze plant tissue treated with the stimulus (e.g., this compound, SA, or JA) and a control in liquid nitrogen.

  • Grind the tissue to a fine powder and resuspend in extraction buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

b. Western Blotting:

  • Determine protein concentration using a Bradford or BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody specific to the phosphorylated form of the target MAPK (e.g., anti-phospho-p44/42 MAPK).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total MAPK to confirm equal loading.

Calcium Imaging (relevant for this compound signaling)

This protocol allows for the visualization of changes in intracellular calcium concentration.

a. Plant Preparation:

  • Use transgenic plants expressing a genetically encoded calcium sensor (e.g., aequorin or GCaMP).

  • Mount seedlings or leaf discs in a perfusion chamber on a microscope stage.

b. Imaging:

  • For aequorin-based sensors, measure luminescence using a sensitive luminometer or a specialized imaging setup.

  • For fluorescent sensors like GCaMP, excite the sample with the appropriate wavelength of light and capture the emitted fluorescence using a confocal or fluorescence microscope.

  • Record a baseline reading before applying the stimulus (e.g., this compound).

  • Apply the stimulus and record the changes in luminescence or fluorescence over time.

c. Data Analysis:

  • Quantify the changes in signal intensity in specific regions of interest.

  • Normalize the data to the baseline to determine the relative change in calcium concentration.

Quantitative Real-Time PCR (qRT-PCR) for PR Gene Expression

This protocol quantifies the transcript levels of PR genes in response to different stimuli.

a. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the RNA using a reverse transcriptase and oligo(dT) or random primers.

b. Real-Time PCR:

  • Prepare a reaction mixture containing cDNA, gene-specific primers for the target PR gene and a reference gene (e.g., actin or ubiquitin), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Perform the PCR in a real-time PCR machine.

  • Analyze the amplification data to determine the cycle threshold (Ct) values.

c. Data Analysis:

  • Calculate the relative expression of the target PR gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Quantitative Data Presentation

Direct comparative quantitative data from a single study examining the activation of this compound and other PR protein signaling pathways under identical conditions is limited. The following table summarizes the typical induction levels reported in the literature, providing a qualitative and semi-quantitative comparison.

ParameterThis compound (PR-5)PR-1PR-2 / PR-3Stimulus
Gene Expression (Fold Change) High induction (can be >10-fold)Very high induction (often >100-fold)Moderate to high induction (5 to 50-fold)Pathogen/SA/JA
Protein Accumulation Significant accumulation in vacuoles and apoplast.Abundant accumulation in the apoplast, often used as a marker for SAR.Accumulation in vacuoles and apoplast.Pathogen/SA/JA
MAPK Phosphorylation Rapid and transient increase.SA can induce MAPK activation, but the direct link to PR-1 expression is complex.JA can induce MAPK activation.This compound/SA/JA
Calcium Flux Rapid and transient increase in cytosolic Ca2+.[1]SA can induce changes in intracellular calcium, which is involved in the upstream regulation of SA biosynthesis.[8]Wounding and pathogen recognition can trigger calcium signals that contribute to JA biosynthesis.This compound/Pathogen

Note: The fold changes are indicative and can vary significantly depending on the plant species, the specific pathogen or stress, and the experimental conditions.

Conclusion

The signaling pathways activated by this compound and other PR proteins, while both culminating in enhanced plant defense, are initiated by different cues and proceed through distinct molecular cascades. This compound's ability to hijack fungal signaling pathways represents a unique offensive strategy, while its role in abiotic stress tolerance in plants is mediated through ABA, calcium, and MAPK signaling. In contrast, PR-1, PR-2, and PR-3 are key downstream effectors of the SA and JA hormonal defense pathways, which form the backbone of systemic acquired resistance and induced systemic resistance. A deeper understanding of the crosstalk and unique aspects of these pathways will be instrumental in developing broad-spectrum disease and stress resistance in crops and may offer novel targets for drug development.

References

Validating Osmotin's In Planta Defense Role: A Comparative Guide to Pathogen Infection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of osmotin's performance in conferring disease resistance in plants, supported by experimental data from pathogen infection assays. This compound, a member of the pathogenesis-related protein family 5 (PR-5), is a key component of the plant's innate immune system, offering protection against a broad spectrum of fungal and oomycete pathogens. Its primary mechanism of action involves the permeabilization of the pathogen's plasma membrane. This guide summarizes quantitative data from studies on transgenic plants overexpressing this compound, details relevant experimental protocols, and visualizes the associated signaling pathways.

Performance of this compound in Pathogen Challenge Studies

The overexpression of the this compound gene in various plant species has consistently resulted in enhanced resistance to a range of economically important pathogens. Below is a summary of quantitative data from key studies demonstrating the efficacy of this compound in planta.

Plant SpeciesPathogenTransgeneKey FindingsReference
Potato (Solanum tuberosum)Phytophthora infestans (Late Blight)Tobacco this compoundDelayed development of disease symptoms. Lesion size was significantly smaller in transgenic lines compared to non-transgenic controls.[1][2]
Tomato (Lycopersicon esculentum)Fusarium oxysporum f. sp. lycopersici (Fusarium Wilt)Tobacco this compound & Bean Chitinase (B1577495)Transgenic plants expressing both this compound and chitinase showed improved resistance to Fusarium wilt.[3][4][5] While specific quantitative data for single-gene expression was not provided in this study, the dual expression demonstrated a significant increase in disease resistance.[3][4][5]
Tomato (Lycopersicon esculentum)Fusarium oxysporumWheat EndochitinaseTransgenic tomato plants expressing a wheat endochitinase gene showed enhanced resistance to Fusarium oxysporum f. sp. lycopersici.[6]
Rice (Oryza sativa)Rhizoctonia solani (Sheath Blight)Rice Thaumatin-like protein (PR-5)Overexpression of a rice thaumatin-like (PR-5) gene in transgenic rice plants enhanced resistance to sheath blight.[7]

Note: While many studies demonstrate the enhanced resistance of plants expressing PR proteins, direct quantitative comparisons of single-gene transformants (e.g., this compound-only vs. chitinase-only) within the same study are limited. However, the available data strongly supports the role of this compound in disease resistance, particularly when used in combination with other PR proteins, suggesting a synergistic effect.[6][8]

Experimental Protocols for Pathogen Infection Assays

Detailed and standardized protocols are crucial for the accurate assessment of disease resistance. Below are methodologies for key pathogen infection assays used to validate the function of this compound and other defense proteins.

Phytophthora infestans (Late Blight) Infection Assay in Potato

This protocol is adapted from established methods for assessing late blight resistance in potato.

a. Pathogen Culture and Sporangia Production:

  • Phytophthora infestans isolates are cultured on rye-A or V8 agar (B569324) medium.

  • Plates are incubated in the dark at 18°C for 10-14 days to allow for mycelial growth and sporangia formation.

b. Zoospore Release:

  • To induce zoospore release, the culture plates are flooded with cold, sterile distilled water (4°C) and incubated at 4°C for 1-2 hours.

  • The surface of the culture is gently scraped to release sporangia.

c. Inoculum Preparation:

  • The sporangial suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • The concentration of zoospores is determined using a hemocytometer and adjusted to the desired concentration (e.g., 5 x 10^4 zoospores/mL) with cold, sterile distilled water.

d. Plant Inoculation (Detached Leaf Assay):

  • Fully expanded, healthy leaves are detached from 4-6 week old potato plants (both transgenic and control lines).

  • The adaxial or abaxial surface of each leaflet is inoculated with a droplet (e.g., 10 µL) of the zoospore suspension.

  • The inoculated leaves are placed in a humid chamber (e.g., a sealed plastic box with moist filter paper) and incubated at 18-20°C with a 16-hour photoperiod.

e. Disease Assessment:

  • Disease progression is monitored daily for 5-7 days post-inoculation.

  • Lesion diameter is measured at specified time points.

  • Disease severity can also be scored based on the percentage of leaf area showing necrosis or sporulation.

Fusarium oxysporum f. sp. lycopersici (Fusarium Wilt) Infection Assay in Tomato

This protocol outlines a common method for evaluating Fusarium wilt resistance in tomato seedlings.[2][9][10]

a. Pathogen Culture and Inoculum Preparation:

  • Fusarium oxysporum f. sp. lycopersici is grown on Potato Dextrose Agar (PDA) at 24°C for 10 days.[9]

  • To prepare a spore suspension, the surface of the culture is flooded with sterile distilled water and gently scraped.

  • The suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • The conidial concentration is determined using a hemocytometer and adjusted to approximately 10^6 spores/mL.[9]

b. Plant Inoculation (Root Dip Method):

  • Tomato seeds (transgenic and control) are surface-sterilized and germinated in a sterile substrate.

  • Two to three-week-old seedlings are carefully uprooted, and their roots are washed gently with sterile water.

  • The roots are then dipped into the conidial suspension for a specified duration (e.g., 30 minutes).

  • The inoculated seedlings are transplanted into pots containing sterile potting mix.

c. Disease Assessment:

  • Plants are maintained in a growth chamber or greenhouse under controlled conditions (e.g., 25-28°C).

  • Disease symptoms, such as yellowing, wilting, and vascular browning, are observed and scored at regular intervals (e.g., 7, 14, and 21 days post-inoculation).

  • A disease severity index (DSI) is often used, based on a scale from 0 (no symptoms) to 4 or 5 (plant death).

Signaling Pathways and Experimental Workflows

This compound-Mediated Defense Signaling Pathway

This compound is involved in a complex signaling network that leads to plant defense. Upon pathogen recognition, a signaling cascade is initiated, often involving Mitogen-Activated Protein Kinases (MAPKs), leading to the expression of defense-related genes, including this compound. This compound then acts on the fungal cell membrane, leading to its permeabilization and ultimately, fungal cell death.

Osmotin_Signaling_Pathway Pathogen Pathogen (e.g., Fungus) PAMPs PAMPs/Effectors Pathogen->PAMPs Receptor Plant Receptor PAMPs->Receptor Recognition MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TFs Transcription Factors MAPK->TFs Phosphorylation Osmotin_Gene This compound Gene (PR-5) TFs->Osmotin_Gene Gene Expression Osmotin_Protein This compound Protein Osmotin_Gene->Osmotin_Protein Translation Fungal_Membrane Fungal Plasma Membrane Osmotin_Protein->Fungal_Membrane Binding Membrane_Perm Membrane Permeabilization Fungal_Membrane->Membrane_Perm Cell_Death Fungal Cell Death Membrane_Perm->Cell_Death

Caption: this compound signaling pathway in plant defense.

Experimental Workflow for Pathogen Infection Assay

The following diagram illustrates a typical workflow for conducting a pathogen infection assay to evaluate the role of this compound in transgenic plants.

Experimental_Workflow Start Start Plant_Prep Prepare Transgenic and Control Plants Start->Plant_Prep Pathogen_Culture Culture Pathogen (e.g., Fungus) Start->Pathogen_Culture Inoculation Inoculate Plants Plant_Prep->Inoculation Inoculum_Prep Prepare Inoculum (Spore Suspension) Pathogen_Culture->Inoculum_Prep Inoculum_Prep->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Data_Collection Collect Data (Lesion Size, DSI) Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on This compound's Role Analysis->Conclusion

Caption: Workflow for pathogen infection assay.

References

Unveiling the Critical Role of Osmotin in Plant Stress Tolerance: A Comparison of Knockout Mutant Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of osmotin knockout mutants reveals their heightened vulnerability to a range of environmental stressors, underscoring the protein's integral function in plant defense mechanisms. This guide provides a comparative overview of the phenotypic effects observed in this compound knockout mutants under various stress conditions, supported by experimental data and detailed protocols for researchers in plant science and drug development.

This compound, a member of the pathogenesis-related protein family 5 (PR-5), is a key player in the intricate signaling networks that govern a plant's ability to withstand both abiotic and biotic challenges. While numerous studies have demonstrated that overexpression of this compound enhances stress tolerance, a detailed examination of the consequences of its absence provides a clearer understanding of its fundamental role. This guide synthesizes findings from studies on Arabidopsis thaliana and Oryza sativa (rice) knockout mutants, offering a direct comparison of their performance against wild-type counterparts.

Phenotypic Effects of this compound Knockout Under Abiotic Stress

The absence of functional this compound significantly compromises a plant's ability to cope with abiotic stressors such as drought and hormonal imbalances, particularly with the key stress hormone, abscisic acid (ABA).

Reduced ABA Sensitivity in Arabidopsis thaliana osm34 Mutants

In Arabidopsis thaliana, the knockout of this compound 34 (osm34), a homolog of the tobacco this compound gene, leads to a marked reduction in sensitivity to ABA. This is evident in key physiological responses:

  • Seed Germination: Seeds of osm34 and a double mutant osm34 this compound 34-like (osml) exhibit a higher germination rate in the presence of ABA compared to wild-type (Col-0) seeds, indicating a diminished inhibitory effect of the hormone.[1][2]

  • Stomatal Closure: When treated with ABA, a crucial signal for stomatal closure to conserve water, leaves of osm34 and osm34 osml mutants show significantly less reduction in stomatal aperture compared to wild-type plants. This suggests that this compound is a positive regulator in ABA-mediated stomatal movement.[1][2]

  • Proline Accumulation: Proline, an important osmolyte that accumulates in response to stress, is found at lower levels in ABA-treated osm34 osml double mutants compared to wild-type plants. This points to this compound's role in the regulation of proline biosynthesis as part of the ABA signaling pathway.[1][2]

Table 1: Comparison of ABA-Related Phenotypes in Arabidopsis thaliana osm34 Mutants

Phenotypic ParameterWild-Type (Col-0)osm34 Mutantosm34 osml Double MutantReference
Seed Germination Rate on 0.5 µM ABA LowerHigherHigher[1][2]
ABA-Induced Stomatal Aperture Reduction SignificantReducedSignificantly Reduced[2]
Proline Content after ABA Treatment IncreasedNot ReportedSignificantly Lower[1][2]
Increased Drought Susceptibility in Oryza sativa OsOLP1 Mutants

In rice, the knockout of this compound-like protein 1 (OsOLP1) using CRISPR/Cas9 technology results in heightened sensitivity to drought stress.

  • Survival Rate: Following a period of drought stress and subsequent re-watering, the survival rate of OsOLP1 knockout lines is dramatically lower than that of wild-type plants. This highlights the critical role of OsOLP1 in enabling rice plants to endure and recover from water deficit.[3][4][5]

Table 2: Comparison of Drought Stress Phenotypes in Oryza sativa OsOLP1 Knockout Mutants

Phenotypic ParameterWild-TypeOsOLP1 KnockoutReference
Survival Rate after Drought Stress 28%8.2%[3][4]

While the induction of OsOLP1 expression by NaCl has been observed, specific phenotypic data for the knockout mutant under salinity stress is not yet available.[4][5]

This compound's Role in Biotic Stress Response

This compound and this compound-like proteins are well-documented for their antifungal properties. They are thought to act by permeabilizing the fungal plasma membrane.[6][7] While direct quantitative data on the increased susceptibility of osm34 or OsOLP1 knockout mutants to specific pathogens is still emerging, the established antifungal role of this compound strongly suggests that its absence would lead to compromised resistance against fungal infections.

Signaling Pathways and Experimental Workflows

To facilitate further research in this area, the following diagrams illustrate the known signaling pathways involving this compound and a general workflow for assessing the phenotypes of knockout mutants under stress.

Osmotin_Signaling_Pathway cluster_stress Abiotic/Biotic Stress cluster_upstream Upstream Signaling cluster_this compound This compound Regulation & Function cluster_downstream Downstream Responses Stress Drought, Salinity, Cold, Pathogen Attack ABA Abscisic Acid (ABA) Stress->ABA induces MAPK_cascade MAPK Cascade Stress->MAPK_cascade activates This compound This compound / this compound-like Proteins (PR-5) ABA->this compound induces expression MAPK_cascade->this compound induces expression SKP2A SKP2A (F-Box Protein) This compound->SKP2A interacts with Proline Proline Accumulation This compound->Proline Stomatal_Closure Stomatal Closure This compound->Stomatal_Closure ROS_Scavenging ROS Scavenging This compound->ROS_Scavenging Antifungal_Activity Antifungal Activity This compound->Antifungal_Activity direct effect PCD Programmed Cell Death (PCD) This compound->PCD induces SKP2A->this compound mediates degradation (26S Proteasome)

Caption: this compound signaling pathway in response to stress.

Experimental_Workflow start Plant Material (Wild-Type vs. Knockout Mutant) growth Germination and Growth (Controlled Conditions) start->growth stress Application of Stress (Drought, Salinity, ABA, Pathogen) growth->stress phenotyping Phenotypic Analysis stress->phenotyping physiological Physiological Measurements - Survival Rate - Biomass - Water Content phenotyping->physiological Macroscopic biochemical Biochemical Assays - Proline Content - ROS Levels - Pathogen Load phenotyping->biochemical Microscopic stomatal Stomatal Aperture Measurement phenotyping->stomatal Microscopic data Data Analysis and Comparison physiological->data biochemical->data stomatal->data

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Osmotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of biological materials like the protein osmotin is a critical component of laboratory safety and environmental stewardship. While specific disposal protocols for every recombinant protein are not always available, a risk-based approach grounded in established best practices for similar biological materials is paramount. This guide provides a detailed framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment. It is crucial to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS), if available.

Risk Assessment and Waste Categorization

Prior to disposal, a thorough risk assessment must be conducted to categorize this compound waste. Key considerations include its biological origin, potential bioactivity, and any chemical modifications. Based on this assessment, the waste will likely fall into one of the following categories, each with a specific disposal pathway.

Table 1: this compound Waste Categorization and Disposal Methods

Waste CategoryDescriptionPrimary Disposal Method
Non-Hazardous This compound solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern.Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1]
Chemically Hazardous This compound mixed with hazardous chemicals (e.g., solvents, detergents, heavy metals).Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[1]
Biohazardous This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1]
Solid Waste Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with this compound.Disposal in the appropriate waste stream (biohazardous or regular trash) based on the risk assessment of the protein.[1]
Sharps Waste Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound.Collection in a designated, puncture-proof sharps container for specialized disposal.[1]

Experimental Protocols for Inactivation

For non-hazardous this compound solutions, inactivation prior to drain disposal is a recommended precautionary step.[1]

Chemical Inactivation (Bleach Method)

  • Prepare a 10% bleach solution.

  • Add the bleach solution to the protein solution to achieve a final concentration of at least 1% bleach.[1]

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1]

  • Neutralize the bleach solution with a suitable quenching agent (e.g., sodium thiosulfate) if required by local regulations.[1]

  • Dispose of the inactivated solution down the drain with a large volume of running water.[1]

Heat Inactivation

  • Transfer the protein solution to a heat-resistant container.

  • Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[1]

  • Allow the solution to cool to room temperature.

  • Dispose of the inactivated solution down the drain with a large volume of running water.[1]

Step-by-Step Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 This compound Waste Disposal Workflow cluster_1 Hazardous Waste Streams cluster_2 Non-Hazardous Waste Stream start Start: this compound Waste Generated risk_assessment Conduct Risk Assessment start->risk_assessment decision Hazardous? risk_assessment->decision chem_haz Chemically Hazardous decision->chem_haz Yes, Chemical bio_haz Biohazardous decision->bio_haz Yes, Biohazard sharps_haz Contaminated Sharps decision->sharps_haz Yes, Sharps non_haz Non-Hazardous Liquid/Solid decision->non_haz No collection Collect in Labeled Hazardous Waste Container chem_haz->collection bio_haz->collection sharps_haz->collection inactivation Inactivate Liquid Waste (Heat or Bleach) non_haz->inactivation Liquid solid_disposal Regular Solid Waste non_haz->solid_disposal Solid drain_disposal Drain Disposal (with copious water) inactivation->drain_disposal end End: Proper Disposal drain_disposal->end solid_disposal->end ehs_pickup Arrange for EHS Pickup collection->ehs_pickup ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

General Laboratory Waste Disposal Guidelines

  • Segregation: Never mix incompatible waste streams.[2] Keep hazardous waste separate from non-hazardous waste.

  • Containerization: Use appropriate, leak-proof, and clearly labeled containers for all waste.[2][3] Ensure containers are compatible with their contents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and its waste.

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. Ventilate the area and wash the spill site after cleanup is complete.[4]

  • Empty Containers: "Empty" containers that held hazardous materials may still be subject to regulation. Triple rinsing with a suitable solvent may be required, and the rinsate must be collected as hazardous waste.[5]

By adhering to these general principles and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other recombinant proteins in your laboratory.

References

Essential Safety and Logistical Information for Handling Osmotin

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Risk Assessment

Osmotin is a plant-derived protein that belongs to the PR-5 family.[3][4] While it is studied for its beneficial antifungal properties and potential therapeutic applications, it is also recognized as a potential allergen.[1][2] Studies have shown that this compound shares homology with known allergens found in fruits and vegetables such as apples, tomatoes, peaches, and kiwi.[1][2] Therefore, the primary hazard associated with handling this compound is the potential for allergic sensitization through inhalation of aerosols or direct skin contact.

Key Hazards Summary

Hazard TypeDescriptionPotential Routes of Exposure
Allergenicity This compound is a potential allergen and may cause sensitization upon exposure.[1][2]Inhalation, Skin Contact, Eye Contact, Ingestion
Biological Material As a protein, it can support microbial growth if not handled and stored properly.N/A

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure to this compound. The following table outlines the recommended PPE for handling this compound in both solid (lyophilized powder) and liquid (reconstituted) forms.

Recommended Personal Protective Equipment (PPE) for this compound Handling

Protection TypeRequired EquipmentSpecifications and Rationale
Hand Protection Nitrile glovesProvides a barrier against dermal absorption. Double-gloving is recommended when handling concentrated stock solutions.
Eye and Face Protection Safety glasses with side shields or safety gogglesProtects against splashes and aerosols. A face shield may be necessary when there is a significant splash risk.
Body Protection Laboratory coatPrevents contamination of personal clothing. Should be buttoned and have long sleeves.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorRecommended when handling the solid form of this compound to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan ensures consistent and safe handling of this compound throughout your experimental workflow.

Reconstitution of Lyophilized this compound
  • Preparation : Before opening the vial, briefly centrifuge it to ensure the lyophilized powder is at the bottom.

  • Solubilization : Reconstitute the protein using a sterile, appropriate buffer as specified by the supplier. To minimize protein aggregation, avoid vigorous vortexing. Instead, gently pipette the solution up and down or gently swirl the vial.

  • Concentration : It is generally recommended to reconstitute proteins to a concentration of 0.1-1.0 mg/mL.

Storage of this compound Solutions

Proper storage is critical to maintain the stability and activity of this compound.

Storage Condition Summary

FormShort-Term Storage (days to weeks)Long-Term Storage (months to years)
Lyophilized Powder 4°C-20°C or -80°C
Reconstituted Solution 4°C (for frequent use)-20°C or -80°C in single-use aliquots

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted this compound into single-use volumes for long-term storage.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

Osmotin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation cluster_disposal Disposal start Start: Receive Lyophilized this compound ppe Don Appropriate PPE start->ppe reconstitute Reconstitute this compound ppe->reconstitute aliquot Aliquot for Long-Term Storage reconstitute->aliquot use Use in Experiment reconstitute->use store Store at -20°C or -80°C aliquot->store store->use decontaminate Decontaminate Surfaces & Equipment use->decontaminate dispose Dispose of Waste decontaminate->dispose end End dispose->end Osmotin_Disposal_Plan This compound Waste Disposal Plan start Start: Waste Generation waste_type Identify Waste Type start->waste_type liquid Liquid Waste waste_type->liquid Liquid solid Solid Waste (non-sharp) waste_type->solid Solid sharps Sharps Waste waste_type->sharps Sharp collect_liquid Collect in Labeled, Leak-Proof Container liquid->collect_liquid collect_solid Place in Biohazard Bag solid->collect_solid collect_sharps Place in Sharps Container sharps->collect_sharps deactivate_liquid Autoclave or Chemically Inactivate collect_liquid->deactivate_liquid sewer_disposal Dispose via Sanitary Sewer (per local regulations) deactivate_liquid->sewer_disposal end End sewer_disposal->end autoclave_solid Autoclave collect_solid->autoclave_solid solid_waste_disposal Dispose as Biohazardous Waste autoclave_solid->solid_waste_disposal solid_waste_disposal->end sharps_disposal Dispose as Biohazardous Sharps Waste collect_sharps->sharps_disposal sharps_disposal->end

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.